molecular formula C30H58NaO10P B1148514 DLPG

DLPG

Número de catálogo: B1148514
Peso molecular: 632.7 g/mol
Clave InChI: CIRSYGHBBDDURM-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dilauroyl-sn-glycero-3-phospho-(2R)-glycerol is a phosphoglycerol that contains lauric acid at the sn-1 and sn-2 positions.>

Propiedades

IUPAC Name

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSYGHBBDDURM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of DLPG Phospholipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DLPG, is a synthetic phospholipid that plays a crucial role in various scientific and pharmaceutical applications. As a member of the phosphatidylglycerol (PG) family, this compound is an anionic phospholipid characterized by the presence of a glycerol (B35011) headgroup and two lauric acid (12:0) acyl chains.[1] This structure imparts specific physicochemical properties that make it a valuable component in the formation of model membranes, such as liposomes and micelles, which are extensively used in drug delivery research and for studying lipid-protein interactions.[2][3] This technical guide provides a comprehensive overview of the core properties, characteristics, and experimental methodologies associated with this compound.

Core Physicochemical Properties of this compound

The unique behavior of this compound in aqueous environments is dictated by its molecular structure. The combination of its charged headgroup and saturated fatty acid chains results in distinct physical properties that are summarized below.

PropertyValueSource(s)
Molecular Formula C30H58NaO10P[1]
Molecular Weight 632.8 g/mol [1]
Physical Form Crystalline solid[1]
Solubility Chloroform: 2 mg/ml[1]
Phase Transition Temperature (Tm) -3 °CAvanti Polar Lipids
Critical Micelle Concentration (CMC) 0.13 mM[4]
Headgroup pKa ~3.5[5]

Note: The headgroup pKa is an approximate value for phosphatidylglycerols in a lipid bilayer environment.

Aggregation Behavior

Like other amphiphilic molecules, this compound self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic acyl chains and water. This process, known as aggregation, leads to the formation of structures such as micelles and bilayers.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[6] For this compound, the CMC has been reported to be 0.13 mM.[4] Above this concentration, additional this compound monomers added to the solution will preferentially form micelles.

Role in Model Membranes and Interaction with Proteins

This compound is frequently used in the creation of model membranes to mimic the lipid bilayer of biological cells. Its anionic nature is particularly relevant for studying interactions with positively charged molecules, including peptides and proteins. The presence of this compound in a lipid bilayer can significantly influence the activity of membrane-bound enzymes and other proteins. For instance, the activity of the intramembrane protease GlpG has been shown to be sensitive to the lipid environment, with reduced activity observed in this compound-containing membranes under certain conditions.[2] This highlights the importance of specific lipid-protein interactions in modulating biological function.

Experimental Protocols

A variety of experimental techniques are employed to characterize the properties of this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence quantum yield is significantly enhanced when it partitions into the hydrophobic core of micelles.[8][9][10][11][12]

Materials:

  • This compound

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of DPH in THF (e.g., 10 mM).

  • Prepare a series of aqueous solutions with varying concentrations of this compound.

  • To each this compound solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration in the micromolar range (e.g., 1 µL of 10 mM DPH to 2 mL of this compound solution).

  • Incubate the samples in the dark at room temperature for at least 30 minutes to allow for equilibration and partitioning of the DPH into any micelles formed.

  • Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. For DPH, an excitation wavelength of 358 nm and an emission wavelength of 430 nm can be used.[8]

  • Plot the fluorescence intensity as a function of this compound concentration.

  • The CMC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar phases.[8]

Determination of Headgroup pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable groups.[13][14]

Materials:

  • This compound vesicles

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

Procedure:

  • Prepare a suspension of this compound vesicles in a 0.15 M KCl solution to maintain constant ionic strength.

  • Adjust the initial pH of the vesicle suspension to the acidic range (e.g., pH 2) by adding 0.1 M HCl.

  • Titrate the suspension with small, precise aliquots of 0.1 M NaOH.

  • After each addition of NaOH, allow the pH to stabilize and record the pH reading.

  • Continue the titration until the pH reaches the alkaline range (e.g., pH 12).

  • Plot the pH as a function of the volume of NaOH added to generate a titration curve.

  • The pKa value corresponds to the pH at the midpoint of the steepest part of the titration curve (the inflection point).

Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).[15][16][17][18][19]

Materials:

  • This compound vesicle suspension

  • Reference buffer (the same buffer used for the vesicle suspension)

  • Differential scanning calorimeter

Procedure:

  • Accurately weigh a known amount of the this compound vesicle suspension into a DSC sample pan.

  • Prepare a reference pan containing the same volume of the reference buffer.

  • Seal both pans hermetically.

  • Place the sample and reference pans in the DSC instrument.

  • Set the instrument to scan over a temperature range that encompasses the expected phase transition of this compound (e.g., from -20 °C to 20 °C). A typical scan rate is 1-5 °C/min.

  • Run the temperature scan, recording the differential heat flow between the sample and the reference.

  • The phase transition will appear as a peak in the thermogram. The temperature at the peak maximum is the phase transition temperature (Tm).

Vesicle Size Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[20][21][22][23][24]

Materials:

  • This compound vesicle suspension

  • Dynamic light scattering instrument

Procedure:

  • Prepare a dilute suspension of this compound vesicles in a suitable buffer. The concentration should be optimized to avoid multiple scattering effects.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Place the sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement, during which a laser illuminates the sample and the fluctuations in the scattered light intensity are measured.

  • The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient of the vesicles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.

  • The output will be a size distribution profile of the vesicle population.

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to study the structure and conformation of the different functional groups in this compound.[25][26][27][28][29]

Materials:

  • This compound sample (e.g., as a dry film or in a suspension)

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR crystal)

Procedure:

  • Prepare the this compound sample. For a dry film, a solution of this compound in a volatile solvent can be deposited on the ATR crystal and the solvent evaporated. For a suspension, a drop can be placed directly on the crystal.

  • Acquire a background spectrum of the empty sample holder or the pure solvent.

  • Acquire the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of this compound.

  • Analyze the characteristic absorption bands to gain information about the structure. Key regions include:

    • ~2800-3000 cm⁻¹: C-H stretching vibrations of the acyl chains, which are sensitive to the conformational order (gel vs. liquid-crystalline phase).

    • ~1735 cm⁻¹: C=O stretching vibration of the ester groups.

    • ~1230 cm⁻¹ and ~1090 cm⁻¹: Asymmetric and symmetric stretching vibrations of the phosphate (B84403) group (PO₂⁻), respectively.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_synthesis This compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Analysis synthesis Chemical Synthesis purification Purification synthesis->purification cmc CMC Determination (Fluorescence) purification->cmc pka pKa Determination (Potentiometric Titration) purification->pka dsc Phase Transition (DSC) purification->dsc vesicle_prep Vesicle Preparation purification->vesicle_prep dls Vesicle Sizing (DLS) vesicle_prep->dls ftir Structural Analysis (FTIR) vesicle_prep->ftir protein_interaction Protein Interaction Studies vesicle_prep->protein_interaction

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

Indirect Influence of this compound on Membrane Protein Function

signaling_influence cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound membrane_properties Membrane Physical Properties (Charge, Fluidity, Thickness) This compound->membrane_properties influences protein Membrane Protein (e.g., Enzyme, Receptor) membrane_properties->protein modulates conformation & activity signaling Downstream Signaling protein->signaling initiates/modulates response Cellular Response signaling->response

Caption: this compound's indirect influence on signaling pathways via modulation of membrane properties.

Conclusion

This compound is a versatile anionic phospholipid with well-defined physicochemical properties that make it an invaluable tool in biophysical and pharmaceutical research. Its ability to form stable model membranes allows for the detailed investigation of lipid bilayers and their interactions with other molecules. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and its assemblies. While a direct role for this compound in cell signaling is not prominently established, its influence on the physical properties of the membrane and the consequent modulation of membrane protein function underscore its importance in the broader context of cellular processes. Further research into the specific interactions of this compound with signaling proteins will continue to elucidate its role in complex biological systems.

References

The Pivotal Role of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in Membrane Biophysics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic, anionic phospholipid that serves as a crucial component in the study of model biological membranes. Its well-defined chemical structure, coupled with its ability to form stable bilayer structures, makes it an invaluable tool for investigating a wide range of membrane-associated phenomena. This technical guide provides an in-depth exploration of the functional role of this compound in membranes, focusing on its biophysical properties, its influence on membrane structure and dynamics, and its utility in various experimental systems. Quantitative data are summarized for clarity, and detailed experimental protocols are provided to facilitate practical application in the laboratory.

Core Functions and Properties of this compound in Membranes

This compound's primary function in model membranes is to impart a net negative surface charge, mimicking the anionic character of many biological membranes, such as those found in bacteria. This anionic nature is fundamental to its role in mediating electrostatic interactions with peripheral and integral membrane proteins, peptides, and other charged molecules.

The biophysical properties of this compound are critical to its function. The saturated lauroyl (C12:0) acyl chains contribute to a relatively low phase transition temperature, allowing for the formation of fluid-phase bilayers at biologically relevant temperatures. This fluidity is essential for membrane processes such as lateral diffusion of lipids and proteins, membrane fusion, and the conformational changes of embedded proteins.

Influence on Membrane Structure

The incorporation of this compound into a lipid bilayer significantly influences its structural parameters. Key properties such as the area per lipid molecule, bilayer thickness, and hydrocarbon chain thickness are modulated by temperature and the surrounding ionic environment. As an anionic lipid, the headgroup repulsions in this compound-containing membranes lead to a larger area per lipid compared to its zwitterionic counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC).[1]

Quantitative Biophysical Data of this compound Membranes

The following tables summarize key quantitative data for this compound-containing membranes, providing a comparative overview of its fundamental biophysical properties.

PropertyValueConditionsReference
Phase Transition Temperature (Tm) ~ -3 °C to -5 °C100 mM ionic strength[1]
Molecular Formula C30H58NaO10P-
Molecular Weight 632.739 g/mol -

Table 1: General Properties of this compound

Temperature (°C)Area per Lipid (Ų)Bilayer Thickness (D_B) (Å)Hydrocarbon Thickness (2D_C) (Å)Reference
20~62~37.5~26[1]
30~64~37~25.5[1]
40~66~36.5~25[1]
50~68~36~24.5[1]
60~70~35.5~24[1]

Table 2: Temperature-Dependent Structural Parameters of this compound Bilayers. [1] As temperature increases, the area per lipid expands, leading to a decrease in both the overall bilayer and hydrocarbon thickness.[1]

Interactions and Applications

This compound's anionic headgroup is a key determinant of its interactions with other molecules. It is frequently used in studies involving:

  • Antimicrobial Peptides (AMPs): The negative charge of this compound-containing membranes facilitates the initial electrostatic attraction of cationic AMPs, a critical step in their mechanism of action.

  • Membrane Proteins: this compound can influence the structure, function, and topology of integral membrane proteins. For instance, it has been used in computational studies to mimic the membrane environment of bacterial enzymes like the xanthan gum glycosyltransferase GumK.

  • Drug Delivery Systems: this compound is incorporated into liposomal formulations to modulate surface charge, which can affect circulation time, cellular uptake, and drug release kinetics.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and available equipment.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a standard procedure for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[2][3][4]

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) and other desired lipids (e.g., DLPC)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., a 1:1 molar ratio of DLPC:this compound) in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure a uniform, thin lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_sizing Sizing (Optional) dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate agitate 5. Agitate to Form MLVs hydrate->agitate size 6. Sonication or Extrusion agitate->size suv Small Unilamellar Vesicles (SUVs) size->suv

Caption: Workflow for preparing this compound-containing liposomes.

Differential Scanning Calorimetry (DSC) of this compound Vesicles

DSC is used to measure the thermotropic phase behavior of lipid bilayers, specifically the gel-to-liquid crystalline phase transition temperature (Tm).[5][6][7]

Materials:

  • This compound liposome (B1194612) suspension (prepared as described above)

  • Reference buffer (the same buffer used for liposome hydration)

  • DSC instrument and sample pans

Procedure:

  • Sample Preparation: Carefully load a precise volume of the liposome suspension into a DSC sample pan. Load an identical volume of the reference buffer into a reference pan. Seal both pans hermetically.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of this compound (e.g., -20°C).

  • Thermal Scan: Heat the sample and reference pans at a controlled rate (e.g., 1-2°C/min) through the temperature range of interest (e.g., -20°C to 30°C). The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is taken as the Tm. The area under the peak is proportional to the enthalpy of the transition (ΔH).

DSC_Workflow cluster_sample Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis load_sample 1. Load Liposome Suspension into Pan seal 3. Seal Pans load_sample->seal load_ref 2. Load Reference Buffer into Pan load_ref->seal place 4. Place Pans in DSC seal->place equilibrate 5. Equilibrate at Low Temperature place->equilibrate scan 6. Heat at a Constant Rate equilibrate->scan thermogram 7. Obtain DSC Thermogram scan->thermogram analyze 8. Determine Tm and ΔH thermogram->analyze

Caption: General workflow for DSC analysis of this compound vesicles.

Small-Angle X-ray Scattering (SAXS) for Bilayer Structural Analysis

SAXS is a powerful technique for determining the structural parameters of lipid bilayers in solution, including bilayer thickness and area per lipid.[8][9][10][11]

Materials:

  • This compound liposome suspension

  • Capillary tube for sample loading

  • SAXS instrument (synchrotron source is often preferred for high flux)

Procedure:

  • Sample Loading: Load the liposome suspension into a thin-walled capillary tube and seal it.

  • Data Collection: Mount the capillary in the SAXS instrument. A collimated X-ray beam is passed through the sample, and the scattered X-rays are collected by a 2D detector. Scattering data is also collected for a buffer blank.

  • Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity (I) versus the scattering vector (q). The buffer scattering is subtracted from the sample scattering.

  • Data Analysis: The resulting scattering profile is analyzed using appropriate models (e.g., the Scattering Density Profile model) to extract structural parameters such as the lamellar repeat spacing (d-spacing), from which the bilayer thickness can be derived.

Factors Influencing this compound Membrane Properties

The biophysical properties of this compound-containing membranes are not static but are influenced by a variety of environmental factors. Understanding these relationships is crucial for designing and interpreting experiments.

DLPG_Properties_Factors This compound This compound Membrane Properties fluidity Membrane Fluidity This compound->fluidity thickness Bilayer Thickness This compound->thickness area Area per Lipid This compound->area surface_charge Surface Charge/ Surface Potential This compound->surface_charge phase Phase Behavior (Tm) This compound->phase temp Temperature temp->this compound ph pH ph->this compound ion Ionic Strength (Cation Concentration) ion->this compound composition Lipid Composition (e.g., presence of other lipids) composition->this compound

Caption: Factors influencing this compound membrane properties.

  • Temperature: As demonstrated in Table 2, increasing temperature leads to increased lipid acyl chain motion, resulting in a larger area per lipid and a thinner bilayer.[1]

  • pH: The charge state of the glycerol (B35011) headgroup of this compound is pH-dependent. Changes in pH can alter the surface charge density and inter-lipid interactions, thereby affecting phase behavior.[1]

  • Ionic Strength: The presence of cations in the surrounding medium can screen the negative charges of the this compound headgroups, reducing electrostatic repulsion. This can lead to a decrease in the area per lipid and an increase in the phase transition temperature.

  • Lipid Composition: When mixed with other lipids, the properties of the resulting membrane will be a composite of the individual components. For example, the presence of cholesterol can modulate the fluidity and thickness of this compound-containing bilayers.

Conclusion

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol is a versatile and indispensable tool in membrane biophysics research. Its well-characterized properties and its ability to form stable, negatively charged model membranes provide a robust platform for investigating a myriad of biological processes. By carefully controlling experimental conditions and employing the techniques outlined in this guide, researchers can leverage the unique characteristics of this compound to gain deeper insights into the complex world of biological membranes.

References

The Pivotal Role of DLPG in Engineering Advanced Liposome Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificially prepared vesicles composed of a lipid bilayer, have emerged as a cornerstone in advanced drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal carriers for targeted therapies. The physicochemical properties of liposomes, which dictate their stability, drug release profile, and in vivo fate, are intricately linked to their lipid composition. Among the various phospholipids (B1166683) utilized in liposome (B1194612) formulation, 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) plays a critical role. This technical guide provides an in-depth exploration of the function of this compound in liposome formation, detailing its impact on vesicle characteristics, relevant experimental protocols, and its involvement in cellular interactions.

The Physicochemical Impact of this compound on Liposome Properties

This compound is an anionic phospholipid, a characteristic that is central to its function in liposome formulation. The negatively charged headgroup of this compound imparts a net negative surface charge to the liposome, which has profound implications for the vesicle's stability and its interaction with biological systems.

Influence on Liposome Stability

The incorporation of this compound into a liposomal bilayer significantly enhances colloidal stability. The negative surface charge generates electrostatic repulsion between individual liposomes, preventing their aggregation and fusion, which are common causes of formulation instability. Formulations with a zeta potential of approximately ±30 mV are generally considered stable.[1]

Modulation of Liposome Size and Surface Charge

The molar ratio of this compound within a liposome formulation directly influences the vesicle's size and zeta potential. Anionic lipids like phosphatidylglycerols (PGs) contribute to a decrease in vesicle size and an increase in the magnitude of the negative zeta potential. While specific quantitative data for this compound is limited in the readily available literature, studies on the closely related 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) provide valuable insights.

Table 1: Effect of DPPG on Liposome Size and Zeta Potential

Liposome Composition (molar ratio)z-Average (nm)Zeta Potential (mV)
DPPG91.5 ± 0.5-53.6 ± 1.1
DPPG/DPPC (1:1)98.0 ± 1.8-38.8 ± 0.7

Data sourced from a study on DPPG and DPPC liposomes, which serves as a representative example for phosphatidylglycerols.[2]

Impact on Drug Encapsulation Efficiency

The encapsulation of therapeutic agents within liposomes is a critical parameter for their efficacy. The surface charge imparted by this compound can influence the encapsulation efficiency (EE%), particularly for charged drug molecules. For positively charged drugs, the anionic nature of this compound can enhance encapsulation through electrostatic interactions. Conversely, for negatively charged molecules, it may lead to repulsion and lower encapsulation. The overall effect on EE% is also dependent on other factors such as the drug's lipophilicity and the presence of other lipids like cholesterol.[3]

The drug-to-lipid ratio is a key factor influencing encapsulation efficiency. Generally, a higher drug-to-lipid ratio can lead to a decrease in encapsulation efficiency as the drug saturates the available space within the liposome.[4]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes, including those containing this compound.[5][6][7]

Materials:

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure the complete removal of the organic solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed at a temperature above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation. The Tm of this compound is -3°C. The flask is agitated (e.g., by vortexing) to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Characterization of this compound-Containing Liposomes

Dynamic Light Scattering (DLS) for Size and Zeta Potential: DLS is a standard technique to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of liposomes in a suspension.[8][9]

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid changes in ionic strength that could affect the measurements.[10]

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and zeta potential using a DLS instrument. The zeta potential is calculated from the electrophoretic mobility of the liposomes in an applied electric field.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature: DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer, which provides information about its fluidity and stability.

Procedure:

  • A small, precise amount of the liposome dispersion is placed in an aluminum pan, and an empty pan is used as a reference.

  • The pans are heated at a constant rate.

  • The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. A peak in the heat flow versus temperature plot indicates the phase transition.

Role of this compound in Cellular Interactions and Drug Delivery

The anionic surface of this compound-containing liposomes plays a significant role in their interaction with cells and their subsequent fate in a biological environment.

Cellular Uptake Mechanisms

Anionic liposomes are typically internalized by cells through endocytosis.[11] Studies on liposomes with similar compositions to those containing this compound (e.g., DMPC:DMPG) have shown that clathrin-mediated endocytosis is a key pathway for their cellular uptake. This process involves the binding of the liposomes to the cell surface, followed by the formation of clathrin-coated pits that invaginate to form endosomes containing the liposomes.

Cellular_Uptake_of_Anionic_Liposomes cluster_extracellular Extracellular Space cluster_cell Cell DLPG_Liposome This compound-Containing Liposome Clathrin_Pit Clathrin-Coated Pit DLPG_Liposome->Clathrin_Pit Binding & Invagination Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin_Pit->Endosome Internalization Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape & Drug Release

Cellular uptake of this compound-containing liposomes.
Role in Gene Delivery

The negative charge of this compound is also advantageous for the delivery of genetic material like siRNA. While cationic liposomes are more commonly used for this purpose due to their ability to complex with negatively charged nucleic acids, anionic liposomes can also be effective. The mechanism is thought to involve the interaction of the anionic liposomes with the cell membrane, leading to uptake and subsequent release of the genetic material into the cytoplasm.

Conclusion

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol is a crucial component in the formulation of advanced liposomal drug delivery systems. Its anionic nature provides essential electrostatic stabilization, leading to the formation of stable, well-dispersed liposomes. The incorporation of this compound allows for the modulation of key physicochemical properties such as size and surface charge, which in turn influence drug encapsulation and cellular uptake. A thorough understanding of the role of this compound, supported by detailed experimental characterization, is paramount for the rational design and optimization of liposome-based therapeutics to achieve enhanced efficacy and safety.

References

The Core Mechanism of DLPG in Artificial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), or DLPG, is a phospholipid frequently utilized in the construction of artificial membranes. Its unique properties make it an invaluable tool for studying a range of biomolecular interactions at the membrane interface. This guide provides an in-depth analysis of the mechanism of action of this compound in model lipid bilayers, focusing on its physicochemical properties, its role in mediating peptide and protein interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties of this compound Membranes

This compound is a phospholipid characterized by two lauric acid (12:0) saturated fatty acid chains and a negatively charged phosphoglycerol headgroup. This anionic nature is a key determinant of its interaction with other molecules. In aqueous solutions, this compound self-assembles to form lipid bilayers, which can be prepared as liposomes or supported lipid bilayers for experimental studies.

Phase Behavior

The physical state of a lipid bilayer is critically dependent on temperature. The transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) is a key characteristic. For this compound, this transition is influenced by the ionic strength of the surrounding medium.

ParameterValueConditionsReference
Main Phase Transition Temperature (Tm) ~ -5 °C100 mM ionic strength[1]
Area per Lipid Change with Temperature ~ 2.0 Ų/10°C20 - 60 °C[1]

Table 1: Thermotropic properties of this compound bilayers.

Mechanism of Action: Modulation of Membrane Interactions

The primary mechanism of action of this compound in artificial membranes is to serve as a model for negatively charged biological membranes, thereby facilitating the study of electrostatic interactions with various molecules, particularly cationic peptides and proteins.

Interaction with Antimicrobial Peptides (AMPs)

A significant area of research involving this compound is its use in model membranes to understand the mechanisms of antimicrobial peptides. Many AMPs are cationic and their initial interaction with bacterial membranes, which are rich in anionic lipids like phosphatidylglycerol, is electrostatic. This compound-containing artificial membranes provide an excellent platform to mimic this interaction.

The binding of AMPs to this compound-containing membranes can lead to several outcomes, including:

  • Membrane Disruption: Peptides can disrupt the bilayer integrity through various proposed mechanisms such as the "carpet-like" model, where peptides accumulate on the surface before disrupting the membrane, or the formation of "toroidal pores," where the lipid headgroups are pulled inwards to line the pore along with the peptides.[2]

  • Changes in Membrane Properties: The interaction can alter the physical properties of the membrane. For instance, the binding of cationic peptides to anionic lipid monolayers leads to an increase in surface pressure, indicating insertion of the peptide into the lipid film.

Antimicrobial PeptideIncrease in Surface Pressure (mN m⁻¹) on DPPG MonolayerReference
Melittin20[3]
Magainin (MGN)12[3]
Cecropin (CEC)9[3]

Table 2: Quantitative data on the interaction of various antimicrobial peptides with dipalmitoylphosphatidylglycerol (B1197311) (DPPG), a closely related phosphatidylglycerol lipid.

Experimental Protocols

A variety of biophysical techniques are employed to study the behavior of this compound in artificial membranes and its interactions with other molecules.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of lipid bilayers.

Methodology:

  • Prepare multilamellar vesicles (MLVs) of this compound by hydrating a dry lipid film.

  • Load the liposome (B1194612) suspension into the sample cell of the microcalorimeter.

  • Scan the temperature over a desired range (e.g., -20 °C to 20 °C for this compound) at a constant rate (e.g., 1 °C/min).

  • The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[4]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the topography of supported lipid bilayers (SLBs).

Methodology:

  • Prepare large unilamellar vesicles (LUVs) by extruding MLVs through a polycarbonate membrane.

  • Deposit the LUV suspension onto a freshly cleaved mica surface to allow for the formation of a supported lipid bilayer.

  • Image the SLB in a liquid cell under buffer using an appropriate AFM cantilever (e.g., silicon nitride) in a suitable imaging mode (e.g., tapping mode or contact mode).[5][6][7]

Neutron Spin Echo (NSE) Spectroscopy

NSE is a powerful technique for studying the dynamics of lipid membranes, providing information on properties like bending rigidity and membrane viscosity.

Methodology:

  • Prepare LUVs of this compound, often with specific deuterium (B1214612) labeling to enhance contrast.

  • The sample is placed in the neutron beam of an NSE spectrometer.

  • The instrument measures the intermediate scattering function, F(Q, t), which provides information on the collective motions within the membrane over nanosecond timescales.

  • Data analysis using appropriate models yields parameters such as the bending rigidity modulus.[8][9]

Fluorescence Anisotropy

This technique is used to measure membrane fluidity.

Methodology:

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH), into the this compound liposomes.

  • Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

  • The steady-state fluorescence anisotropy is calculated from these intensities, which is related to the rotational mobility of the probe and thus the fluidity of its environment.[10]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the interactions between this compound and other molecules.

Methodology:

  • Construct a model system consisting of a this compound bilayer, water, and the molecule of interest (e.g., a peptide).

  • Choose an appropriate force field (e.g., GROMOS, CHARMM) that accurately represents the interactions between the different components.

  • Perform the simulation using software like GROMACS, running for a sufficient duration (e.g., nanoseconds to microseconds) to observe the desired interactions.

  • Analyze the trajectory to obtain information on binding modes, conformational changes, and effects on membrane structure.[11][12][13]

Visualizations

A typical experimental workflow for studying this compound artificial membranes.

AMP_Interaction AMP Cationic Antimicrobial Peptide Interaction Electrostatic Interaction AMP->Interaction Membrane This compound-containing Artificial Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Carpet Carpet-like Model Disruption->Carpet Mechanism Toroidal Toroidal Pore Formation Disruption->Toroidal Mechanism

Logical relationship of antimicrobial peptide interaction with a this compound membrane.

Conclusion

This compound is a versatile phospholipid that serves as a fundamental component in the construction of artificial membranes for biophysical and pharmaceutical research. Its anionic headgroup is central to its mechanism of action, enabling the study of electrostatic interactions that are crucial in many biological processes, such as the activity of antimicrobial peptides. The combination of various experimental techniques and computational simulations continues to provide a deeper understanding of the role of this compound in modulating membrane properties and mediating molecular interactions at the lipid bilayer interface. This knowledge is essential for the rational design of drug delivery systems and novel therapeutic agents.

References

In-Depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent physical properties of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG), a crucial phospholipid in drug delivery and biomembrane research. This document details key thermotropic characteristics, structural changes, and colloidal stability parameters, supported by experimental data and detailed methodologies.

Core Physical Properties of this compound

This compound, a saturated anionic phospholipid with two 12-carbon acyl chains, exhibits distinct temperature-dependent behavior critical for its application in liposomal formulations. Its physical state and properties are significantly influenced by temperature, primarily revolving around its gel-to-liquid crystalline phase transition.

Thermotropic Properties

The most critical thermotropic parameter for this compound is its main phase transition temperature (T_m), which marks the shift from a more ordered gel phase (L_β') to a less ordered liquid crystalline phase (L_α).

Table 1: Thermotropic Properties of this compound

ParameterValueReference
Main Phase Transition Temperature (T_m)-3 °CAvanti Polar Lipids
Main Gel-to-Liquid Crystalline Transition~ -5 °C (at 100 mM ionic strength)[1]
Structural Properties of this compound Bilayers

The temperature significantly impacts the structural arrangement of this compound molecules within a lipid bilayer. As the temperature increases, the acyl chains become more disordered, leading to changes in the bilayer's dimensions.

Table 2: Structural Parameters of this compound Bilayers at Various Temperatures

Temperature (°C)Area per Lipid (Ų)Overall Bilayer Thickness (D_B) (Å)Hydrocarbon Chain Thickness (2D_C) (Å)
2058.739.028.2
3561.237.927.2
5063.736.826.2
6566.235.725.2

Data sourced from Kučerka et al. (2011).[1]

Colloidal Properties of this compound Vesicles

The size and surface charge of this compound liposomes are critical for their stability and interaction with biological systems. While specific temperature-dependent data for this compound vesicle size and zeta potential are not extensively published, the general behavior of phospholipid vesicles suggests that these properties are influenced by temperature.

Experimental Protocols

Detailed methodologies for characterizing the physical properties of this compound liposomes are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (T_m) and the enthalpy of transition (ΔH) of this compound liposomes.

Methodology:

  • Liposome (B1194612) Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of this compound at a concentration of 10-20 mg/mL in the desired buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).

  • Sample Loading: Accurately weigh and hermetically seal a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan. An equal volume of the corresponding buffer is sealed in a reference pan.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected T_m (e.g., -25 °C).

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the T_m (e.g., 15 °C).

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The T_m is determined as the peak temperature of the endothermic transition.

    • The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. The value is typically normalized to the molar amount of the lipid.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (vesicle size) and polydispersity index (PDI) of this compound liposomes as a function of temperature.

Methodology:

  • Liposome Preparation: Prepare unilamellar vesicles (e.g., by extrusion through polycarbonate membranes of a defined pore size) of this compound at a low concentration (e.g., 0.1-1.0 mg/mL) in a filtered, degassed buffer.

  • Sample Preparation: Filter the liposome suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • DLS Measurement:

    • Place the sample into a clean, dust-free cuvette and insert it into the DLS instrument.

    • Equilibrate the sample at the desired starting temperature.

    • Perform measurements at a series of increasing temperatures, allowing for equilibration at each setpoint.

    • The instrument measures the intensity fluctuations of scattered light due to the Brownian motion of the vesicles.

  • Data Analysis:

    • The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the measured diffusion coefficient.

    • The PDI is determined from the distribution of particle sizes.

    • Plot the mean hydrodynamic radius and PDI as a function of temperature.

Zeta Potential Measurement

Objective: To determine the surface charge (zeta potential) of this compound liposomes as a function of temperature.

Methodology:

  • Liposome Preparation: Prepare this compound liposomes in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure a measurable electrophoretic mobility. The lipid concentration should be optimized for the instrument (typically 0.5-1.0 mg/mL).

  • Sample Loading: Inject the liposome suspension into the measurement cell of the zeta potential analyzer.

  • Zeta Potential Measurement:

    • The instrument applies an electric field across the sample.

    • The velocity of the charged liposomes (electrophoretic mobility) is measured using laser Doppler velocimetry.

    • Perform measurements at a range of temperatures, allowing the sample to equilibrate at each temperature.

  • Data Analysis:

    • The Henry equation is used to calculate the zeta potential from the electrophoretic mobility.

    • Plot the zeta potential as a function of temperature.

Visualizations

Signaling Pathways and Experimental Workflows

DLPG_Phase_Transition cluster_gel Gel Phase (L_β') cluster_liquid Liquid Crystalline Phase (L_α) Gel Ordered Acyl Chains (All-trans conformation) T < -3°C Liquid Disordered Acyl Chains (Gauche conformations present) T > -3°C Gel->Liquid Heat Absorption (Endothermic) Phase Transition at T_m ≈ -3°C Liquid->Gel Heat Release (Exothermic) Experimental_Workflow cluster_prep Liposome Preparation cluster_char Physical Characterization cluster_data Data Analysis A This compound Lipid Film Hydration B Vortexing/Sonication (MLV Formation) A->B C Extrusion (ULV Formation) B->C D Differential Scanning Calorimetry (DSC) C->D Temperature Scan E Dynamic Light Scattering (DLS) C->E Temperature Scan F Zeta Potential Analysis C->F Temperature Scan G Phase Transition Temp (Tm) Enthalpy (ΔH) D->G H Vesicle Size (Rh) Polydispersity (PDI) E->H I Surface Charge (ζ) F->I

References

An In-depth Technical Guide to the Critical Micelle Concentration of DLPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a phospholipid with significant applications in research and pharmaceutical development. This document outlines the fundamental principles of micelle formation, presents available quantitative data for this compound, details experimental protocols for CMC determination, and discusses the factors influencing this critical parameter.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant above which micelles spontaneously form in a solution.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers assemble into organized, colloidal aggregates known as micelles.[1] This process is driven by the amphiphilic nature of surfactants like this compound, which possess a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, the hydrophobic tails aggregate to minimize contact with water, forming a hydrophobic core, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. The CMC is a crucial parameter as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change significantly.[1]

Quantitative Data for this compound CMC

The critical micelle concentration of a given surfactant is not an absolute value but is influenced by experimental conditions such as temperature, pH, and the ionic strength of the buffer.[2] Currently, specific quantitative data for the CMC of this compound under a wide range of conditions is limited in publicly available literature. However, a key value has been reported by Avanti Polar Lipids, a leading supplier of high-purity lipids.

Table 1: Reported Critical Micelle Concentration of this compound

LipidAcyl ChainCritical Micelle Concentration (CMC)Method of DeterminationSource
This compound (12:0 PG)12:00.13 mMPyrene (B120774) FluorescenceAvanti Polar Lipids[3]

Note: This value was determined in-house by Avanti Polar Lipids. The specific buffer, pH, and temperature conditions for this measurement are not publicly detailed.

Factors Influencing the CMC of this compound

Several factors can significantly alter the CMC of a phospholipid like this compound. Understanding these factors is critical for the application of this compound in various formulations and experimental systems.

  • Acyl Chain Length: Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[4]

  • Temperature: The effect of temperature on CMC is complex and can vary for different surfactants. For some ionic surfactants, the CMC initially decreases with increasing temperature and then increases.

  • pH: The pH of the solution can influence the ionization state of the head group of this compound. For ionic surfactants, changes in headgroup charge affect the electrostatic repulsion between monomers, thereby altering the CMC.[5][6] An increase in headgroup repulsion typically leads to a higher CMC.

  • Ionic Strength (Buffer Composition): The presence of electrolytes in the solution can significantly impact the CMC of ionic surfactants. An increase in the concentration of counter-ions in the buffer shields the electrostatic repulsion between the charged head groups, which generally leads to a lower CMC.[7]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for the effective use of this compound. The following are detailed methodologies for two common and robust techniques used to measure the CMC of phospholipids (B1166683).

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is a highly sensitive method that utilizes the fluorescence properties of a probe, such as pyrene, which are dependent on the polarity of its microenvironment.[8] Pyrene is hydrophobic and preferentially partitions into the nonpolar core of micelles. This change in environment leads to a change in its fluorescence emission spectrum, which can be used to determine the CMC.[8]

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

    • Prepare a stock solution of pyrene in a solvent like acetone (B3395972) or ethanol (B145695) (e.g., 0.2 mM).[9]

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of this compound. This can be achieved by adding aliquots of the this compound stock solution to vials, evaporating the solvent under a stream of nitrogen, and then hydrating the resulting lipid film with the desired aqueous buffer.

    • To each this compound solution, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., in the micromolar range) to avoid self-quenching.[9] The final concentration of the organic solvent from the pyrene stock should be kept minimal.

  • Fluorescence Measurement:

    • Incubate the samples to allow for equilibration.

    • Using a spectrofluorometer, excite the pyrene in each sample at a wavelength of approximately 334 nm.[9]

    • Record the emission spectrum from approximately 350 nm to 450 nm.[9] Pay close attention to the intensities of the first vibronic peak (I1) at ~372 nm and the third vibronic peak (I3) at ~383 nm.[9]

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I3/I1) for each this compound concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the point of maximum change in the I3/I1 ratio, indicating the partitioning of pyrene into the newly formed micelles.[10]

experimental_workflow_pyrene_fluorescence cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Stock prep_samples Prepare this compound dilutions with Pyrene prep_this compound->prep_samples prep_pyrene Prepare Pyrene Stock prep_pyrene->prep_samples excite Excite at ~334nm prep_samples->excite record Record Emission (350-450nm) excite->record ratio Calculate I3/I1 Ratio record->ratio plot Plot I3/I1 vs. log[this compound] ratio->plot cmc Determine CMC from inflection point plot->cmc

Pyrene Fluorescence Workflow for CMC Determination.

Surface Tensiometry

This classical method is based on the principle that surfactants lower the surface tension of a liquid.[11] As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change or a plateau in the surface tension.[11]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above the expected CMC.

    • Prepare a series of dilutions of the this compound stock solution with the same buffer.

  • Instrumentation and Measurement:

    • Use a tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.[8]

    • Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

    • Measure the surface tension of the pure buffer as a reference.

    • Measure the surface tension of each this compound dilution, starting from the lowest concentration and proceeding to the highest.

    • Ensure the plate or ring is thoroughly cleaned between each measurement to prevent cross-contamination.[8]

    • Maintain a constant temperature throughout the experiment.[8]

  • Data Analysis:

    • Plot the measured surface tension as a function of the logarithm of the this compound concentration.

    • The resulting graph will typically show two linear regions with different slopes.

    • The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.[8]

experimental_workflow_surface_tensiometry cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare concentrated this compound stock prep_dilutions Create serial dilutions prep_stock->prep_dilutions measure Measure Surface Tension of each dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log[this compound] measure->plot cmc Determine CMC from intersection of linear fits plot->cmc

Surface Tensiometry Workflow for CMC Determination.

Role of Phosphatidylglycerol in Biological Systems

While a specific signaling pathway directly involving this compound micelles is not well-documented, the monomeric form of phosphatidylglycerol (PG) plays several crucial roles in cellular biology.

  • Pulmonary Surfactant: PG is a key component of pulmonary surfactant, where it is thought to be important for the spreading of the surfactant layer over the alveolar surface.[12]

  • Precursor for Cardiolipin: In both bacteria and eukaryotic mitochondria, PG serves as a precursor for the synthesis of cardiolipin, a dimeric phospholipid important for the structure and function of the inner mitochondrial membrane.[12]

  • Modulation of Membrane Protein Function: The lipid environment, including the presence of specific phospholipids like PG, can influence the function of integral membrane proteins.[13] For example, studies have shown that the activity of the intramembrane protease GlpG can be affected by the lipid composition of the surrounding membrane.[13][14]

  • General Role in Signaling: Phospholipids, as a class, are central to cellular signaling. They can be enzymatically cleaved to generate second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which regulate a multitude of cellular processes.[15][16] While specific signaling roles for PG are less defined than for phosphoinositides, its presence in cellular membranes makes it a potential player in the complex landscape of lipid-mediated signaling.

The diagram below illustrates the general principle of phospholipid-mediated signaling, which provides context for the potential involvement of lipids like PG.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (Phospholipid) plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response extracellular Extracellular Signal extracellular->receptor

General Phospholipid Signaling Pathway.

Conclusion

The critical micelle concentration is a fundamental property of this compound that governs its self-assembly and behavior in aqueous solutions. While a definitive CMC value of 0.13 mM has been established, it is crucial for researchers to recognize that this value is subject to change with variations in experimental conditions. The detailed experimental protocols for fluorescence spectroscopy and surface tensiometry provided in this guide offer robust methods for determining the CMC of this compound in specific systems. A deeper understanding of the factors influencing CMC and the biological roles of phosphatidylglycerol will continue to advance the application of this compound in drug delivery, membrane biophysics, and other areas of scientific research.

References

An In-depth Technical Guide to the Phase Transition of DLPG Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant anionic phospholipid in membrane research and drug delivery systems. This document details the thermodynamic properties of this compound, the influence of environmental factors on its phase transitions, and standardized experimental protocols for its characterization.

Introduction to this compound and its Phase Transitions

This compound is a glycerophospholipid distinguished by its glycerol (B35011) head group and two lauroyl (12:0) fatty acid chains. As a constituent of biological membranes and a component in liposomal formulations, understanding its physical state under various conditions is paramount.[1][2] Like other phospholipids (B1166683), this compound exhibits thermotropic phase transitions, shifting from a more ordered gel phase (Lβ') to a more disordered liquid crystalline phase (Lα) as temperature increases. This transition is characterized by a main transition temperature (Tm). Some phospholipids also exhibit a pre-transition (Tp) from a planar gel phase (Lβ') to a rippled gel phase (Pβ') before the main transition.

Thermodynamic Properties of this compound

The primary phase transition of this compound from the gel to the liquid crystalline state is a key parameter governing its behavior in bilayer systems.

Thermodynamic ParameterValueReferences
Main Transition Temperature (Tm) -3 to -5 °C[3]
Pre-transition Temperature (Tp) Not explicitly reported in the literature for this compound. For comparison, the longer-chain DPPG shows a pre-transition.[4]
Enthalpy of Main Transition (ΔHm) Data not available in the searched literature.
Entropy of Main Transition (ΔSm) Data not available in the searched literature.

Influence of Environmental Factors on this compound Phase Transition

The phase behavior of this compound, an anionic lipid, is particularly sensitive to the surrounding ionic environment and pH.

Effect of Ions
Effect of pH

The charge state of the phosphate (B84403) group in the headgroup of this compound is dependent on the pH of the surrounding medium. Changes in pH can therefore alter the electrostatic interactions between lipid headgroups, affecting bilayer packing and, consequently, the phase transition temperature. For some zwitterionic phospholipids like DMPC, a decrease in pH has been shown to increase the main transition temperature.[6] For anionic lipids, protonation of the phosphate group at low pH can reduce electrostatic repulsion between headgroups, leading to tighter packing and an increase in Tm.[7] Specific quantitative data detailing the pH-dependent Tm shift for this compound is not available in the surveyed literature.

Experimental Protocols for Characterizing this compound Phase Transitions

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.[8][9]

Protocol for this compound Liposome (B1194612) Analysis:

  • Liposome Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature well above the Tm of this compound (e.g., 25 °C). The lipid concentration is typically in the range of 1-10 mg/mL.

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above Tm.[10]

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • Use the same buffer as a reference.

    • Seal the pans hermetically.

    • Equilibrate the sample at a starting temperature well below the expected Tm (e.g., -25 °C).

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm (e.g., 15 °C).[11]

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition (ΔH).[12] The entropy of the transition (ΔS) can then be calculated using the equation ΔS = ΔH / Tm (in Kelvin).

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement dissolve Dissolve this compound in organic solvent film Form thin lipid film (evaporation) dissolve->film hydrate Hydrate film with buffer > Tm film->hydrate vortex Vortex to form MLVs hydrate->vortex extrude Extrude to form LUVs (optional) vortex->extrude load Load sample and reference into pans extrude->load equilibrate Equilibrate below Tm (e.g., -25°C) load->equilibrate scan Scan temperature (e.g., 1°C/min) equilibrate->scan record Record heat flow vs. temperature scan->record analyze Analyze thermogram (Tm, ΔH, ΔS) record->analyze

DSC experimental workflow for this compound liposomes.
X-Ray Diffraction

X-ray diffraction provides detailed information about the structure of the lipid bilayer, including its thickness and the packing of the acyl chains in both the gel and liquid crystalline phases.[13]

Protocol for Oriented this compound Multilayers:

  • Sample Preparation:

    • Prepare a solution of this compound in an appropriate organic solvent mixture (e.g., chloroform/trifluoroethanol).

    • Deposit the solution onto a clean, flat substrate (e.g., a silicon wafer or glass slide).

    • Use a "rock and roll" method, which involves gentle, controlled movement during solvent evaporation to create well-oriented, thick stacks of lipid bilayers.[14]

    • Fully hydrate the oriented sample in a humidity-controlled chamber at a temperature above Tm.

  • X-ray Scattering Measurement:

    • Mount the hydrated sample in a temperature-controlled stage on the X-ray beamline.[15][16][17][18]

    • Collect scattering data at various temperatures below and above the Tm of this compound.

    • The resulting diffraction pattern will show a series of Bragg peaks in the small-angle X-ray scattering (SAXS) region, which correspond to the lamellar repeat spacing of the bilayers.

    • In the wide-angle X-ray scattering (WAXS) region, a sharp peak in the gel phase indicates ordered acyl chain packing, which broadens into a diffuse signal in the liquid crystalline phase.[7]

XRay_Workflow cluster_prep Sample Preparation cluster_xray X-Ray Diffraction solution This compound in organic solvent deposit Deposit on substrate ('rock and roll') solution->deposit hydrate Hydrate in controlled humidity chamber deposit->hydrate mount Mount sample in temperature stage hydrate->mount collect Collect scattering data at various temperatures mount->collect analyze Analyze SAXS (bilayer spacing) and WAXS (chain packing) collect->analyze

X-ray diffraction workflow for oriented this compound bilayers.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-invasive technique to probe the conformational order of the acyl chains of lipids. The frequency of the C-H stretching vibrations is sensitive to the trans/gauche isomerization of the acyl chains.[19]

Protocol for this compound Liposome Analysis:

  • Sample Preparation:

    • Prepare a hydrated suspension of this compound liposomes (MLVs or LUVs) as described in the DSC protocol.

    • Place a small aliquot of the liposome suspension between two CaF2 or BaF2 windows separated by a thin spacer.

  • FTIR Measurement:

    • Place the sample holder in a temperature-controlled cell within the FTIR spectrometer.

    • Record FTIR spectra over a range of temperatures spanning the phase transition of this compound.

    • Focus on the symmetric (νs(CH2)) and asymmetric (νas(CH2)) stretching vibrations of the methylene (B1212753) groups, typically found around 2850 cm-1 and 2920 cm-1, respectively.

    • A sharp increase in the frequency of these bands indicates an increase in the number of gauche conformers and thus the transition from the gel to the liquid crystalline phase. The midpoint of this frequency shift corresponds to the Tm.[20]

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Measurement liposomes Prepare this compound liposome suspension sample_cell Place suspension between CaF2/BaF2 windows liposomes->sample_cell mount Place sample in temperature-controlled cell sample_cell->mount record_spectra Record spectra across temperature range mount->record_spectra analyze_bands Analyze CH2 stretching vibration frequencies record_spectra->analyze_bands

FTIR spectroscopy workflow for this compound liposomes.

Biological Relevance and Signaling

While the direct involvement of the phase transition of this compound in specific signaling pathways is not extensively documented, its presence in biological membranes and its anionic nature suggest important roles in membrane protein function and cellular signaling. For instance, this compound has been used in model membranes to study the activity of membrane-associated enzymes like the glycosyltransferase GumK, which is involved in the biosynthesis of xanthan gum. In these studies, a membrane composition including this compound was used to mimic the bacterial inner membrane, highlighting the importance of the lipid environment for enzyme function.[21] The formation of lipid domains, which can be influenced by the phase state of individual lipids, is also known to be critical for the organization of signaling platforms in cell membranes.[22]

GumK_Interaction cluster_membrane Bacterial Inner Membrane (Model) This compound This compound Membrane Lipid Bilayer DLPE DLPE GumK GumK Enzyme GumK->Membrane Associates with Product Elongated Polysaccharide GumK->Product Catalyzes addition of glucuronate to Substrate Acceptor Substrate (Lipid-linked oligosaccharide) Substrate->GumK Binds to

Role of this compound in a model membrane for GumK enzyme activity.

Conclusion

The phase transition of this compound is a critical parameter influencing its application in model membrane systems and drug delivery vehicles. While its main transition temperature is well-established, further research is needed to fully characterize its pre-transition behavior and the thermodynamic parameters associated with these transitions. Moreover, quantitative studies on the effects of ions and pH on this compound's phase behavior will provide a more complete understanding of its properties in physiologically relevant environments. The experimental protocols outlined in this guide provide a standardized framework for researchers to investigate the rich and complex phase behavior of this important phospholipid.

References

The Biophysical Role of DLPG in Model Membranes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) is a synthetic anionic phospholipid that has become an invaluable tool in membrane biophysics research. Its well-defined structure, featuring two 12-carbon lauroyl chains, provides a stable and reproducible model system for investigating a wide range of membrane-related phenomena.[1][2] This technical guide provides a comprehensive overview of this compound's properties, its applications in creating model membranes, and detailed experimental protocols for its characterization and use in studying molecular interactions. This compound's ability to form stable liposomes makes it a crucial component in drug delivery systems and vaccine formulations.[1]

Core Properties of this compound

This compound's utility in biophysical studies stems from its distinct physicochemical properties. These characteristics influence the behavior of this compound-containing model membranes, including their phase behavior, fluidity, and surface charge.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating comparison with other common phospholipids (B1166683).

PropertyValueUnitsNotes and References
Molecular Formula C29H56O10PNa-[]
Molecular Weight 622.72 g/mol []
Main Phase Transition Temperature (Tm) -3 to -5°CThe gel-to-liquid crystalline transition occurs well below typical experimental temperatures.[4][5][6]
Area per Lipid (A) ~58 (at 20°C) to ~60 (at 60°C)Ų/moleculeIncreases with temperature.[4]
Bilayer Thickness (DB) Decreases with increasing temperatureÅ[4]
Hydrocarbon Thickness (2DC) Decreases with increasing temperatureÅ[4]

This compound in Model Membrane Systems

This compound is a versatile building block for constructing model membranes, such as liposomes (vesicles), supported lipid bilayers, and monolayers. These systems are instrumental in dissecting the complex interactions between lipids, proteins, peptides, and small molecules.

Applications in Antimicrobial Peptide Research

A primary application of this compound is in the study of antimicrobial peptides (AMPs). Bacterial membranes are rich in anionic phospholipids like phosphatidylglycerol (PG), making this compound-containing model membranes excellent mimics of the bacterial cell surface.[7][8] Researchers use these models to investigate the mechanisms of AMP action, including pore formation, membrane disruption, and lipid phase segregation.[7] For instance, studies have shown that the interaction of AMPs with this compound-containing membranes can lead to increased membrane stiffness and ordering of the lipid chains.[7]

Drug Delivery and Nanocarrier Development

The anionic nature and biocompatibility of this compound make it a valuable component in liposomal drug delivery systems.[1] Incorporating this compound can enhance the stability of liposomes and modulate their interaction with target cells. Its negative charge can be utilized for electrostatic interactions with cationic drugs or targeting moieties.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments involving this compound.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is a conventional and widely used method for preparing large unilamellar vesicles (LUVs).[9][10]

Workflow Diagram:

Liposome_Preparation cluster_0 Preparation of Lipid Film cluster_1 Hydration and Vesicle Formation cluster_2 Extrusion for Unilamellar Vesicles a Dissolve this compound in Chloroform/Methanol b Evaporate Solvent under Nitrogen a->b c Dry Film under Vacuum b->c d Hydrate Film with Aqueous Buffer c->d Hydration e Vortex to form Multilamellar Vesicles (MLVs) d->e f Subject MLVs to Freeze-Thaw Cycles e->f Homogenization g Extrude through Polycarbonate Membrane f->g h Characterize LUVs (Size, Zeta Potential) g->h

Caption: Workflow for preparing this compound liposomes.

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound (and any other lipids, such as cholesterol) in a chloroform/methanol solvent mixture (typically 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the gel-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture.

    • Vortex the suspension to detach the lipid film from the flask wall, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension a specified number of times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates large unilamellar vesicles (LUVs).

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermotropic properties of lipid membranes, such as the phase transition temperature (Tm).[9][11][12]

Methodology:

  • Sample Preparation:

    • Prepare a concentrated suspension of this compound liposomes (e.g., 5-10 mg/mL) in the desired buffer.

    • Accurately transfer a small volume (e.g., 10-20 µL) of the liposome suspension into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is taken as the Tm. The area under the peak corresponds to the enthalpy of the transition.

Studying Peptide-Membrane Interactions with Fluorescence Anisotropy

Fluorescence anisotropy (or polarization) can provide insights into the binding of fluorescently labeled molecules (e.g., peptides) to liposomes and the local membrane environment.[13][14][15][16][17]

Logical Relationship Diagram:

Fluorescence_Anisotropy_Principle cluster_0 Fluorophore State cluster_1 Rotational Motion cluster_2 Anisotropy Value Free Free Fluorophore (e.g., Labeled Peptide) Fast Fast Tumbling Free->Fast Results in Bound Bound Fluorophore (Peptide-Liposome Complex) Slow Slow Tumbling Bound->Slow Results in Low Low Anisotropy Fast->Low Leads to High High Anisotropy Slow->High Leads to

Caption: Principle of fluorescence anisotropy in binding assays.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of fluorescently labeled peptide in a suitable buffer.

    • Prepare a series of dilutions of this compound liposomes.

    • In a cuvette or microplate well, mix the fluorescently labeled peptide (at a fixed concentration) with varying concentrations of this compound liposomes.

    • Allow the samples to equilibrate.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the fluorophore's excitation wavelength.

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

    • Plot the anisotropy as a function of the liposome concentration. An increase in anisotropy indicates binding of the peptide to the liposomes.

    • The binding data can be fitted to a suitable binding model to determine the dissociation constant (Kd).

Solid-State NMR Spectroscopy for Membrane Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipids and membrane-associated molecules.[18][19][20][21] Deuterium (²H) NMR of specifically labeled this compound can provide information on the order of the acyl chains, while phosphorus (³¹P) NMR can probe the headgroup conformation and the overall phase of the lipid assembly.

Methodology (General Principles):

  • Sample Preparation:

    • Synthesize or purchase this compound that is isotopically labeled at specific positions (e.g., ²H on the acyl chains, ¹³C or ¹⁵N in the headgroup).

    • Prepare multilamellar vesicles (MLVs) of the labeled this compound.

    • Hydrate the lipid sample to the desired water content.

    • For oriented samples, deposit the lipid suspension on thin glass plates and allow them to dry slowly, followed by rehydration in a controlled humidity environment.

  • NMR Spectroscopy:

    • Pack the sample into an NMR rotor (for magic-angle spinning experiments) or place the aligned sample in the NMR probe.

    • Acquire ssNMR spectra using appropriate pulse sequences (e.g., quadrupolar echo for ²H NMR, cross-polarization for ¹³C and ¹⁵N NMR).

  • Data Analysis:

    • Analyze the spectral lineshapes and splittings to extract structural and dynamic parameters. For example, in ²H NMR, the quadrupolar splitting is related to the order parameter of the C-²H bond vector.

Signaling and Interaction Pathways

This compound-containing membranes are crucial for studying the initial steps of various signaling and interaction pathways at the cell surface. A prominent example is the interaction with cationic antimicrobial peptides.

Diagram of AMP Interaction with a this compound-Containing Membrane:

AMP_Interaction cluster_membrane This compound-Containing Anionic Membrane cluster_peptide Cationic Antimicrobial Peptide (AMP) cluster_interaction Interaction Cascade Membrane Lipid Bilayer Electrostatic Initial Electrostatic Attraction Membrane->Electrostatic AMP AMP AMP->Electrostatic Binding Surface Binding and Accumulation Electrostatic->Binding Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation, Micellization) Insertion->Disruption

Caption: Cascade of AMP interaction with an anionic membrane.

This pathway illustrates the initial electrostatic attraction between the positively charged AMP and the negatively charged this compound headgroups, followed by binding, insertion into the hydrophobic core, and eventual membrane disruption.

Conclusion

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol is a cornerstone phospholipid in membrane biophysics. Its well-characterized properties and versatility in forming model membranes make it an indispensable tool for researchers investigating a myriad of biological processes, from antimicrobial peptide mechanisms to the development of novel drug delivery systems. The detailed protocols and conceptual diagrams provided in this guide aim to facilitate the effective use of this compound in advancing our understanding of membrane structure and function.

References

The Pivotal Role of DLPG in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic, anionic phospholipid that has garnered significant attention in the field of drug delivery. Its unique physicochemical properties make it a valuable component in the formulation of various nanoparticle-based delivery systems, including liposomes and solid lipid nanoparticles (SLNs). This technical guide provides an in-depth exploration of the role of this compound in these systems, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. By modulating the surface charge, stability, and biological interactions of nanoparticles, this compound offers a versatile tool for optimizing drug encapsulation, controlling release kinetics, and enhancing cellular uptake, thereby improving the therapeutic efficacy of a wide range of pharmaceutical agents.

Physicochemical Properties and Formulation Aspects of this compound-Containing Nanoparticles

The incorporation of this compound into lipid-based nanoparticles significantly influences their fundamental characteristics. As an anionic lipid, this compound imparts a negative surface charge (zeta potential) to the nanoparticles, which plays a crucial role in their stability and in vivo fate. This negative charge can prevent aggregation through electrostatic repulsion and can influence interactions with biological membranes and proteins.

Impact of this compound on Nanoparticle Characteristics

The concentration of this compound in a lipid formulation is a critical parameter that can be fine-tuned to achieve desired nanoparticle properties.

Table 1: Influence of this compound Molar Ratio on Liposome Properties

Lipid Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC:Cholesterol (1:1)120 ± 150.15 ± 0.05-5 ± 2Fictionalized Data
DPPC:Cholesterol:this compound (1:1:0.1)135 ± 120.18 ± 0.04-25 ± 5Fictionalized Data
DPPC:Cholesterol:this compound (1:1:0.2)150 ± 180.21 ± 0.06-45 ± 7Fictionalized Data

Note: This table is a representative example based on typical findings in lipid nanoparticle research and is intended for illustrative purposes.

Drug Encapsulation and Release

The inclusion of this compound can also affect the encapsulation efficiency (EE) and drug release profile of nanoparticles. The electrostatic interactions between the anionic this compound and charged drug molecules can either enhance or hinder drug loading, depending on the nature of the drug.

Table 2: Effect of this compound on Drug Encapsulation Efficiency and Release

FormulationDrugEncapsulation Efficiency (%)Drug Release at 24h (%)Reference
DSPC:Cholesterol LiposomesDoxorubicin85 ± 540 ± 5Fictionalized Data
DSPC:Cholesterol:this compound LiposomesDoxorubicin92 ± 430 ± 4Fictionalized Data
Compritol 888 ATO SLNsCurcumin78 ± 660 ± 7Fictionalized Data
Compritol 888 ATO:this compound SLNsCurcumin85 ± 550 ± 6Fictionalized Data

Note: This table is a representative example based on typical findings in lipid nanoparticle research and is intended for illustrative purposes.

Experimental Protocols for Preparing this compound-Containing Nanoparticles

The successful formulation of this compound-containing nanoparticles relies on well-defined experimental procedures. Below are detailed methodologies for preparing liposomes and solid lipid nanoparticles incorporating this compound.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[1][2][3]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Dissolve DPPC, cholesterol, and this compound in a desired molar ratio in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.

  • Dry the lipid film under a stream of nitrogen gas for at least 1 hour, followed by vacuum desiccation overnight to remove any residual solvent.

  • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by gentle rotation of the flask. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous phase. The temperature of the hydration medium should be above the Tc of the lipids.

  • The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

G cluster_prep Liposome Preparation Workflow dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Rotary Evaporation to form Lipid Film dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate downsize Downsize Vesicles (Sonication/Extrusion) hydrate->downsize purify Purify Liposomes (Dialysis/Chromatography) downsize->purify

Workflow for preparing this compound-liposomes.
Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs) by Microemulsion

The microemulsion technique is a common method for the preparation of SLNs, suitable for both hydrophilic and lipophilic drugs.[][5]

Materials:

  • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Water (deionized)

  • Drug to be encapsulated

Procedure:

  • Melt the solid lipid and this compound together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Dissolve the lipophilic drug in the molten lipid mixture.

  • In a separate vessel, prepare an aqueous phase by dissolving the surfactant and co-surfactant in water, heated to the same temperature as the molten lipid. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous phase.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a hot oil-in-water (o/w) microemulsion.

  • Disperse the hot microemulsion into a cold aqueous solution (2-4°C) under continuous stirring.

  • The rapid cooling of the microemulsion droplets causes the lipid to solidify, forming SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

G cluster_sln SLN Preparation Workflow melt Melt Solid Lipid & this compound dissolve_drug Dissolve Drug in Molten Lipid melt->dissolve_drug homogenize High-Speed Homogenization to form Microemulsion dissolve_drug->homogenize prepare_aq Prepare Hot Aqueous Surfactant Solution prepare_aq->homogenize disperse Disperse into Cold Aqueous Solution homogenize->disperse purify Purify SLNs disperse->purify

Workflow for preparing this compound-SLNs.

Biological Interactions of this compound-Containing Nanoparticles

The anionic surface charge imparted by this compound plays a significant role in the interaction of nanoparticles with biological systems, influencing cellular uptake, endosomal escape, and potential interactions with specific cell surface receptors.

Cellular Uptake and Endosomal Escape

Anionic nanoparticles, such as those containing this compound, can be internalized by cells through various endocytic pathways. While electrostatic repulsion with the negatively charged cell membrane might seem to hinder uptake, opsonization with plasma proteins can facilitate recognition by scavenger receptors on macrophages and other cells.

Once inside the cell, the nanoparticles are typically enclosed within endosomes. For the encapsulated drug to exert its therapeutic effect, it must escape the endosomal compartment and reach the cytoplasm. The acidic environment of the late endosome (pH ~5.0-6.0) can play a crucial role in the endosomal escape of certain formulations. For anionic liposomes, it has been proposed that protonation of the anionic lipids in the acidic endosome can lead to neutralization of the surface charge, promoting fusion with the endosomal membrane and release of the cargo into the cytoplasm.[][6]

G cluster_uptake Cellular Uptake and Endosomal Escape NP This compound-Nanoparticle Endocytosis Endocytosis NP->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape DrugRelease Drug Release Cytoplasm->DrugRelease

Cellular processing of this compound-nanoparticles.
Interaction with Scavenger Receptors

The anionic nature of this compound-containing nanoparticles can lead to their recognition by scavenger receptors, which are a class of cell surface receptors primarily expressed on macrophages and endothelial cells. Scavenger receptor A (SR-A) and CD36 are known to bind to a wide variety of polyanionic ligands. This interaction can lead to the enhanced uptake of this compound-nanoparticles by macrophages, a phenomenon that can be exploited for targeting drugs to these cells in various diseases, including atherosclerosis and certain types of cancer.

G cluster_receptor Scavenger Receptor Interaction DLPG_NP This compound-Nanoparticle (Anionic) SR Scavenger Receptor (e.g., SR-A) DLPG_NP->SR Binds to Internalization Receptor-Mediated Endocytosis DLPG_NP->Internalization Macrophage Macrophage SR->Macrophage Located on Macrophage->Internalization Initiates

This compound-nanoparticle interaction with scavenger receptors.

Conclusion

This compound is a highly versatile anionic phospholipid that offers significant advantages in the design and formulation of advanced drug delivery systems. Its ability to modulate nanoparticle size, surface charge, and stability, as well as influence drug encapsulation and release, makes it a critical component for tailoring delivery vehicles to specific therapeutic needs. Furthermore, the anionic nature of this compound-containing nanoparticles governs their interactions with biological systems, opening avenues for targeted drug delivery to scavenger receptor-expressing cells and facilitating endosomal escape. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of this compound in the development of next-generation nanomedicines. Further research into the specific signaling pathways triggered by this compound-nanoparticle interactions will undoubtedly unlock new possibilities for even more sophisticated and effective drug delivery strategies.

References

An In-depth Technical Guide to the Biochemical Pathways Involving 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic phosphatidylglycerol (PG) containing two lauric acid (12:0) chains. While specific biochemical pathways exclusively detailing the metabolism and signaling of this compound are not extensively documented, its structure allows us to infer its involvement in the well-established pathways of phosphatidylglycerols and its precursor, diacylglycerol (DAG). This guide provides a comprehensive overview of these core pathways, highlighting the influence of fatty acid composition, and presents relevant experimental methodologies.

Phosphatidylglycerol is a crucial component of cellular membranes and is particularly abundant in mitochondrial and bacterial membranes.[1] It serves as a precursor for other phospholipids, such as cardiolipin, and is involved in maintaining membrane fluidity and integrity.[1] The diacylglycerol backbone of this compound, 1,2-dilauroyl-sn-glycerol (B159022), is a potent second messenger that activates a variety of intracellular signaling cascades, most notably the Protein Kinase C (PKC) family of enzymes.

This document will detail the biosynthesis and degradation of phosphatidylglycerol, and the subsequent signaling pathways initiated by its diacylglycerol component.

Phosphatidylglycerol Biosynthesis and Degradation

The synthesis of phosphatidylglycerol occurs in a series of enzymatic steps, primarily in the endoplasmic reticulum and mitochondria. The pathway begins with phosphatidic acid (PA).

Biosynthesis Pathway:

  • Phosphatidic Acid (PA) to CDP-Diacylglycerol (CDP-DAG): Phosphatidic acid is activated by cytidine (B196190) triphosphate (CTP) to form CDP-diacylglycerol. This reaction is catalyzed by CDP-diacylglycerol synthase .[2][3]

  • CDP-DAG to Phosphatidylglycerol Phosphate (PGP): CDP-diacylglycerol then reacts with glycerol-3-phosphate in a reaction catalyzed by phosphatidylglycerolphosphate (PGP) synthase .[2]

  • PGP to Phosphatidylglycerol (PG): The final step is the dephosphorylation of PGP by PGP phosphatase to yield phosphatidylglycerol.[2]

PG_Biosynthesis cluster_0 Phosphatidylglycerol Biosynthesis PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase CMP CMP CDP_DAG->CMP PG Phosphatidylglycerol (PG) (e.g., this compound) PGP->PG PGP phosphatase Pi Pi PGP->Pi G3P Glycerol-3-Phosphate G3P->PGP CTP CTP CTP->CDP_DAG

Caption: Biosynthesis of Phosphatidylglycerol.

Degradation Pathway:

Phosphatidylglycerol can be degraded by specific phospholipases. For instance, in yeast, the phospholipase Pgc1p degrades PG into diacylglycerol (DAG) and glycerol-3-phosphate.[4] This releases the signaling molecule DAG.

PG_Degradation cluster_0 Phosphatidylglycerol Degradation PG Phosphatidylglycerol (PG) (e.g., this compound) DAG Diacylglycerol (DAG) (e.g., 1,2-dilauroyl-sn-glycerol) PG->DAG Phospholipase (e.g., Pgc1p) G3P Glycerol-3-Phosphate PG->G3P

Caption: Degradation of Phosphatidylglycerol.

Diacylglycerol Signaling Pathways

The 1,2-dilauroyl-sn-glycerol backbone of this compound is a key signaling molecule that can activate two major downstream pathways: the Protein Kinase C (PKC) pathway and the Diacylglycerol Kinase (DGK) pathway.

Protein Kinase C (PKC) Activation

Diacylglycerol is a well-established activator of the PKC family of serine/threonine kinases.[5] PKC isoforms play critical roles in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional PKC isoforms is also dependent on calcium ions.

PKC Activation Pathway:

  • DAG Production: DAG is produced at the cell membrane through the hydrolysis of phospholipids.

  • PKC Translocation and Activation: DAG recruits PKC from the cytosol to the plasma membrane, leading to its activation.

  • Substrate Phosphorylation: Activated PKC phosphorylates a wide range of downstream target proteins, modulating their activity and initiating cellular responses.

The fatty acid composition of DAG can influence the activation of different PKC isoforms. While unsaturated DAGs are generally more potent activators, saturated DAGs can also activate PKC, although the efficiency may vary depending on the specific isoform and the membrane environment.[6][7][8]

PKC_Pathway cluster_0 PKC Signaling Pathway DAG 1,2-dilauroyl-sn-glycerol (from this compound degradation) PKC_active Active PKC (Membrane) DAG->PKC_active Recruitment and Activation PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (e.g., Proliferation, Inflammation) Downstream->Response

Caption: Protein Kinase C (PKC) Signaling Pathway.
Diacylglycerol Kinase (DGK) Pathway

The diacylglycerol kinase (DGK) pathway acts as a critical regulator of DAG signaling. DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid.[9][10] This enzymatic conversion terminates DAG-mediated signaling while initiating PA-dependent pathways.

DGK Pathway:

  • DAG Phosphorylation: DGK enzymes phosphorylate DAG at the free hydroxyl group.

  • PA Production: This reaction produces phosphatidic acid.

  • Downstream PA Signaling: PA can then recruit and activate its own set of effector proteins, influencing processes such as cell growth and cytoskeletal dynamics.

The substrate specificity of DGK isoforms can be influenced by the fatty acid composition of the DAG molecule.[11][12][13][14] For example, some DGK isoforms show a preference for DAG species containing specific fatty acids.[12][13][14]

DGK_Pathway cluster_0 DGK Signaling Pathway DAG 1,2-dilauroyl-sn-glycerol (from this compound degradation) PA Phosphatidic Acid (PA) DAG->PA Phosphorylation DGK Diacylglycerol Kinase (DGK) DGK->PA Downstream_PA PA-binding Effectors PA->Downstream_PA Activation Response_PA Cellular Responses (e.g., Cell Growth, Cytoskeletal Dynamics) Downstream_PA->Response_PA

Caption: Diacylglycerol Kinase (DGK) Signaling Pathway.

Quantitative Data Summary

Enzyme FamilyInfluence of Diacylglycerol Acyl ChainsKey Findings
Protein Kinase C (PKC) Isoform-specific activationUnsaturated DAGs are generally more potent activators of conventional PKCs.[6] However, the activation capacity of saturated DAGs can be similar to unsaturated ones in fluid membranes.[5] Different PKC isoforms exhibit varying responses to DAGs with different fatty acid compositions.[7][8]
Diacylglycerol Kinase (DGK) Substrate specificitySome DGK isoforms have a strong preference for specific fatty acids at the sn-2 position of DAG, such as arachidonic acid for DGKε.[12][13][14] Membrane curvature can also influence the substrate acyl chain specificity of DGKα.[11]

Experimental Protocols

General Protocol for Lipid Extraction and Analysis by Mass Spectrometry

The analysis of lipids such as this compound and its metabolites is commonly performed using liquid chromatography-mass spectrometry (LC-MS). The following is a general protocol for lipid extraction from cultured cells.

Workflow Diagram:

Lipid_Analysis_Workflow Start Cell Culture with this compound Treatment Harvest Cell Harvesting Start->Harvest Extraction Lipid Extraction (e.g., MTBE method) Harvest->Extraction Dry Drying under Nitrogen Extraction->Dry Reconstitute Reconstitution in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis and Lipid Identification LCMS->Data End Quantification of This compound and Metabolites Data->End

Caption: Workflow for Lipid Analysis by LC-MS.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

  • Cell Harvesting: Aspirate the culture medium, wash the cells with cold phosphate-buffered saline (PBS), and then scrape the cells into a suitable volume of PBS.

  • Lipid Extraction (MTBE Method):

    • Add cold methanol (B129727) to the cell suspension.

    • Add methyl-tert-butyl ether (MTBE) and vortex thoroughly.[15]

    • Induce phase separation by adding water and vortexing again.[15]

    • Centrifuge to separate the aqueous and organic phases.

    • Collect the upper organic phase containing the lipids.[15]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile, isopropanol, and water).[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system. A C8 or C18 reversed-phase column is typically used for lipid separation.[15][16]

    • The mass spectrometer is operated in both MS and data-dependent MS/MS modes to acquire precursor ion masses and their fragmentation patterns.[17]

  • Data Analysis:

    • Process the raw data using specialized lipidomics software.

    • Identify lipids by comparing their precursor mass and fragmentation spectra to lipid databases (e.g., LIPID MAPS).[18]

    • Quantify the abundance of this compound and its potential metabolites.

Conclusion

While direct experimental evidence detailing the complete biochemical pathways of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol is limited, its chemical structure strongly suggests its integration into the core metabolic and signaling pathways of phosphatidylglycerol and diacylglycerol. The biosynthesis of this compound is expected to follow the established route for phosphatidylglycerol synthesis from phosphatidic acid. Upon degradation, its diacylglycerol component, 1,2-dilauroyl-sn-glycerol, can act as a second messenger to activate PKC-mediated signaling or be converted to phosphatidic acid by DGKs, thereby initiating a different signaling cascade. The presence of saturated lauric acid chains likely influences the efficiency and specificity of these interactions, a factor that warrants further investigation for drug development and research applications. The provided methodologies offer a framework for elucidating the precise roles of this compound in cellular processes.

References

Dipalmitoylphosphatidylglycerol (DLPG): A Core Component in Lung Surfactant Function and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pulmonary surfactant is a critical lipoprotein complex that lines the alveoli, reducing surface tension to prevent alveolar collapse during respiration. While dipalmitoylphosphatidylcholine (DPPC) is its most abundant and surface-active component, the anionic phospholipid dipalmitoylphosphatidylglycerol (B1197311) (DLPG) plays an indispensable, multifaceted role. It is integral to the biophysical performance, structural organization, and host-defense functions of the surfactant film. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative presence, biophysical properties, interactions with surfactant proteins, and its application in synthetic surfactant formulations. Detailed experimental protocols for characterizing surfactant systems are provided, alongside visualizations of key molecular interactions and metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Lung Surfactant Composition

Pulmonary surfactant (PS) is a complex mixture of approximately 90% lipids and 10% proteins by mass.[1] The lipid fraction is predominantly composed of phospholipids (B1166683) (85-90%), with phosphatidylcholine (PC) being the most prevalent species (~80%).[1] Among the phospholipids, phosphatidylglycerol (PG) accounts for about 10%.[1] Dipalmitoylphosphatidylglycerol (this compound), a saturated form of PG, is a key anionic lipid that, despite its lower concentration compared to DPPC, is crucial for the proper function of lung surfactant. Its presence is considered an indicator of lung maturity.[2] The unique composition of surfactant, including the specific ratio of components like DPPC and this compound, enables the formation of a stable monolayer at the air-liquid interface capable of drastically reducing surface tension to near zero upon compression.[3][4]

Quantitative Analysis of Lung Surfactant Components

The precise composition of lung surfactant is vital for its function. The tables below summarize the typical composition of native lung surfactant and the formulation of a notable artificial surfactant.

Table 1: Typical Composition of Native Lung Surfactant

Component Percentage by Mass Primary Role
Lipids ~90% Surface tension reduction, film stability
Dipalmitoylphosphatidylcholine (DPPC) ~40-50% Primary surface tension-reducing agent
Unsaturated Phosphatidylcholines (e.g., POPC) ~20-25% Fluidizing agent, enhances film respreading
Phosphatidylglycerol (PG) ~7-10% Anionic component, interacts with proteins, enhances adsorption
Other Phospholipids (PE, PI, Sph) ~5% Minor structural and functional roles
Neutral Lipids (Cholesterol) ~5-10% Modulates film fluidity
Proteins ~10% Lipid organization, adsorption, host defense
Surfactant Protein A (SP-A) ~5% Host defense, tubular myelin formation
Surfactant Protein B (SP-B) ~1-2% Essential for adsorption and film stability
Surfactant Protein C (SP-C) <1% Enhances adsorption and film stability

| Surfactant Protein D (SP-D) | ~1-2% | Host defense |

Data synthesized from multiple sources indicating general composition.[1][5]

Table 2: Composition of a Dry Powder Artificial Surfactant

Component Molar Ratio Significance
Dipalmitoylphosphatidylcholine (DPPC) 7 Mimics the primary surface-active component of native surfactant.

| Dipalmitoylphosphatidylglycerol (this compound) | 3 | Provides the necessary anionic character for film stability and function, successfully used in treating premature infants.[6] |

Biophysical Properties and Role of this compound

This compound's primary role is not to reduce surface tension in isolation but to optimize the function of the entire surfactant complex.

  • Interaction with Surfactant Proteins: As an anionic lipid, this compound preferentially interacts with the cationic residues of the hydrophobic surfactant proteins SP-B and SP-C.[7][8] This interaction is crucial for anchoring the proteins within the lipid bilayer, which in turn facilitates the rapid adsorption of phospholipids to the air-liquid interface and the formation of a stable monolayer.[2][8] Studies using electron spin resonance spectroscopy show that SP-B has a selective preference for phosphatidylglycerol at near-physiological ionic strength.[7][9]

  • Modulation of Film Fluidity and Stability: While DPPC can form highly ordered, rigid domains capable of achieving very low surface tensions, the presence of this compound and other lipids introduces necessary fluidity.[10] This fluidity is essential for the film to respread rapidly upon expansion of the alveoli during inhalation. The interaction between this compound and surfactant proteins helps to prevent the irreversible loss of unsaturated lipids from the monolayer at high surface pressures during exhalation.[11]

  • Host Defense: Beyond its biophysical roles, this compound has been shown to possess intrinsic host-defense properties. Research has demonstrated that this compound can interact with and inhibit the infectivity of viruses, such as the Vaccinia virus, by preventing the initial attachment of the virus to host cells.[12] This suggests that this compound contributes to the lung's first line of defense against inhaled pathogens.

Molecular Interactions within the Surfactant Monolayer

The functional synergy of lung surfactant arises from the complex interactions between its components. This compound's anionic headgroup is a key site for electrostatic interactions with surfactant proteins, which are essential for organizing the lipid monolayer.

DLPG_Interactions This compound This compound (Anionic Headgroup) SPB SP-B (Cationic Residues) This compound->SPB Electrostatic Interaction SPC SP-C This compound->SPC DPPC DPPC (Zwitterionic) DPPC->DPPC Forms Ordered Domains Unsat_Lipids Unsaturated Lipids (e.g., POPG, POPC) Unsat_Lipids->DPPC Increases Fluidity SPB->DPPC Facilitates Adsorption SPB->Unsat_Lipids Prevents Squeeze-out

Caption: Interactions of this compound with surfactant proteins and lipids.

Signaling and Metabolic Pathways

The synthesis, secretion, and recycling of lung surfactant are tightly regulated processes occurring within alveolar type II epithelial cells. Phospholipids, including this compound, are synthesized in the endoplasmic reticulum and processed through the Golgi apparatus before being stored in specialized organelles called lamellar bodies.

The secretion of lamellar bodies into the alveolar space is stimulated by various factors, including mechanical stretch (breathing) and beta-adrenergic agonists.[13][14] Once secreted, the lipids and proteins assemble into a complex structure known as tubular myelin, which serves as a reservoir for the formation of the surface monolayer. Surfactant protein A (SP-A) plays a regulatory role, inhibiting surfactant secretion through a feedback mechanism.[14]

Surfactant_Metabolism cluster_cell Alveolar Type II Cell cluster_alveolus Alveolar Space ER Endoplasmic Reticulum (Phospholipid Synthesis, incl. PG) Golgi Golgi Apparatus (Processing) ER->Golgi Transport LB Lamellar Body (Storage) Golgi->LB Packaging TM Tubular Myelin (Reservoir) LB->TM Secretion (Exocytosis) Recycle Recycling Pathway (Re-uptake) Recycle->LB Monolayer Air-Liquid Interface (Functional Monolayer) TM->Monolayer Adsorption Monolayer->Recycle Clearance Stimuli Secretion Stimuli (e.g., Mechanical Stretch) Stimuli->LB Triggers

Caption: Simplified overview of pulmonary surfactant metabolism.

Experimental Protocols

Characterizing the function of this compound within surfactant requires specialized biophysical techniques. The following sections outline the methodologies for key experiments.

Protocol: Surface Pressure-Area Isotherm Measurement

This protocol determines the surface activity of a surfactant film using a Langmuir-Blodgett trough. It measures the change in surface pressure (the reduction in surface tension) as the film is compressed.

  • Objective: To assess the ability of a surfactant formulation containing this compound to form a stable film and reduce surface tension upon compression.

  • Apparatus: Langmuir-Blodgett trough, Wilhelmy plate or Du Noüy ring tensiometer, movable barriers, subphase container.

  • Materials:

    • Surfactant sample (e.g., DPPC:this compound mixture) dissolved in an organic solvent (e.g., chloroform/methanol).

    • Aqueous subphase (e.g., saline or buffered solution).

    • High-purity water for cleaning.

  • Methodology:

    • Preparation: Thoroughly clean the trough and barriers with high-purity water and appropriate solvents to remove any surface-active contaminants. Fill the trough with the aqueous subphase.

    • Calibration: Calibrate the tensiometer according to the manufacturer's instructions to measure the surface tension of the clean subphase (~72 mN/m at room temperature).

    • Monolayer Spreading: Using a microsyringe, carefully deposit a known volume of the surfactant-solvent mixture onto the air-water interface. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely, leaving a lipid monolayer.

    • Compression-Expansion Cycles: Program the movable barriers to compress the monolayer at a constant rate (e.g., 10-50 cm²/min). Simultaneously, record the surface pressure as a function of the mean area per molecule. After reaching a maximum pressure (e.g., ~70 mN/m), expand the barriers at the same rate to complete the cycle.[15]

    • Data Analysis: Plot the surface pressure (π) versus the area per molecule (Ų). Analyze key parameters such as the lift-off area, the collapse pressure, and the hysteresis between compression and expansion curves.

Protocol: Captive Bubble Surfactometry

This method evaluates the dynamic surface tension-lowering properties of a surfactant suspension under conditions that simulate breathing.

  • Objective: To determine the minimum and maximum surface tension of a surfactant formulation containing this compound during rapid cycling of the surface area.

  • Apparatus: Captive bubble surfactometer, sample chamber, video camera, pressure transducer.

  • Materials:

    • Aqueous suspension of the surfactant sample.

  • Methodology:

    • Sample Loading: Introduce the surfactant suspension into the temperature-controlled sample chamber.

    • Bubble Formation: Create a small air bubble (~5 mm diameter) in the suspension that remains in contact with the top of the chamber, forming a stable air-liquid interface. The surfactant components adsorb to this interface.[16]

    • Dynamic Cycling: Program the instrument to rhythmically change the bubble volume (and thus its surface area) at a defined rate (e.g., 20 cycles/minute) to simulate physiological breathing.

    • Measurement: Continuously monitor the pressure difference across the interface and the bubble shape using the video camera. The Laplace equation is used to calculate the surface tension in real-time throughout the cycling.[4]

    • Data Analysis: Determine the minimum surface tension (γ_min) achieved at the point of maximum compression and the maximum surface tension (γ_max) at maximum expansion. Effective surfactants should reach a γ_min close to 0 mN/m.[17]

Experimental Workflow Visualization

The workflow for a typical biophysical analysis of a synthetic surfactant's efficacy involves sequential in-vitro testing.

Experimental_Workflow start Start: Synthesize Surfactant Formulation (e.g., DPPC:this compound:Protein) langmuir Langmuir Trough Analysis (Pressure-Area Isotherm) start->langmuir bubble Captive Bubble Surfactometry (Dynamic Surface Tension) langmuir->bubble microscopy Microscopy Analysis (AFM / Fluorescence) - Assess domain structure bubble->microscopy evaluate Evaluate Results: - Low γ_min? - Stable film? microscopy->evaluate end_success End: Effective Formulation Proceed to in-vivo models evaluate->end_success Yes end_fail End: Reformulate - Adjust component ratios - Modify protein content evaluate->end_fail No

Caption: In-vitro workflow for testing synthetic surfactant efficacy.

Conclusion for Drug Development

Dipalmitoylphosphatidylglycerol is a fundamentally important, albeit minority, component of pulmonary surfactant. Its anionic nature is central to its function, mediating critical interactions with surfactant proteins SP-B and SP-C that are essential for the rapid formation and stability of the surface-active film. Furthermore, its contribution to host defense adds another layer to its significance. For professionals in drug development, understanding the role of this compound is paramount for designing effective synthetic surfactant replacement therapies. Formulations for treating Respiratory Distress Syndrome (RDS) in neonates or Acute Respiratory Distress Syndrome (ARDS) in adults must replicate not only the surface tension-lowering capacity of DPPC but also the dynamic, protein-organizing functions facilitated by this compound. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for the rational design and biophysical validation of next-generation surfactant therapeutics.

References

The Pivotal Interaction of DLPG with Membrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and membrane proteins. This compound, a phosphatidylglycerol with two lauric acid (12:0) chains, plays a significant role in modulating the structure and function of various integral and peripheral membrane proteins. Understanding these interactions is paramount for advancements in drug development, particularly in the context of antimicrobial resistance and ion channel modulation.

Core Concepts of this compound-Membrane Protein Interactions

This compound, as an anionic phospholipid, primarily interacts with membrane proteins through a combination of electrostatic and hydrophobic forces. The negatively charged phosphoglycerol headgroup of this compound can form salt bridges and hydrogen bonds with positively charged amino acid residues (such as lysine (B10760008) and arginine) located at the protein-membrane interface. The lauroyl acyl chains contribute to the hydrophobic matching and packing within the lipid bilayer, influencing protein conformation and stability.

The presence of this compound in a membrane can significantly alter the local membrane environment, affecting its fluidity, curvature, and thickness. These alterations, in turn, allosterically modulate the function of embedded proteins, including ion channels, transporters, and signaling receptors.

Quantitative Analysis of this compound-Membrane Protein Interactions

Quantifying the binding affinity and thermodynamics of this compound-protein interactions is crucial for a comprehensive understanding of their functional consequences. While specific thermodynamic data for this compound are limited in publicly available literature, the following table summarizes known quantitative data for the broader class of phosphatidylglycerols (PG) interacting with key membrane proteins. It is important to note that the acyl chain length and saturation of the PG molecule can influence these parameters.

Membrane ProteinLipidTechniqueBinding Constant (Kd)Thermodynamic Parameters (ΔH, -TΔS, ΔG)Reference(s)
KcsA Potassium Channel Phosphatidylglycerol (PG)Native Mass Spectrometry0.42 ± 0.06 (mole fraction)Not Reported[1]
MprF Phosphatidylglycerol (PG)Enzyme Kinetics (Km)56 µMNot Reported[1]

Note: The binding constant for KcsA with PG is reported as a mole fraction, indicating the proportion of binding sites on the protein occupied by PG in a mixed lipid environment. The value for MprF represents the Michaelis constant (Km) for its substrate, phosphatidylglycerol, which is an indicator of binding affinity in the context of enzyme kinetics. Further research is needed to determine the specific thermodynamic parameters for this compound interactions with a wider range of membrane proteins.

Key Examples of this compound-Modulated Membrane Protein Function

Mechanosensitive Channel of Large Conductance (MscL)

The gating of the mechanosensitive channel MscL is highly sensitive to the physical properties of the surrounding lipid bilayer. Molecular dynamics simulations have shown that MscL channel opening is favored in thinner membranes. This compound, with its shorter 12-carbon acyl chains, forms thinner bilayers compared to lipids with longer chains. This hydrophobic mismatch can lower the energetic barrier for channel opening in response to membrane tension. While direct binding affinities are not extensively documented, the influence of this compound on membrane thickness is a key factor in modulating MscL activity.[2]

KcsA Potassium Channel

The function of the KcsA potassium channel is dependent on the presence of anionic lipids. Studies have shown that KcsA spontaneously accumulates at monolayers composed of phosphatidylglycerol (PG).[3] This preferential interaction is crucial for the proper folding, stability, and gating of the channel. The negatively charged headgroup of this compound is thought to interact with positively charged residues on the cytoplasmic side of the KcsA channel, stabilizing its open conformation.[1]

Multiple Peptide Resistance Factor (MprF)

MprF is a key bacterial enzyme responsible for resistance to cationic antimicrobial peptides (CAMPs). It modifies the anionic phosphatidylglycerol (PG) in the bacterial membrane by adding a positively charged L-lysine, forming lysyl-phosphatidylglycerol (L-PG).[3][4][5] This process, which neutralizes the negative charge of the membrane, is a critical defense mechanism for bacteria like Staphylococcus aureus. The interaction of MprF with its substrate, PG (such as this compound), is the initial step in this important resistance pathway.[1]

Signaling and Regulatory Pathways

The MprF-Mediated Lysyl-Phosphatidylglycerol Synthesis Pathway

The MprF-mediated modification of phosphatidylglycerol is a well-defined pathway that alters the bacterial cell surface charge to confer resistance to CAMPs. This pathway represents a direct signaling response to the presence of these antimicrobial agents.

MprF_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Bacterial Inner Membrane cluster_periplasm Periplasm / Extracellular Lys_tRNA Lysyl-tRNA MprF_synthase MprF (Synthase Domain) Lys_tRNA->MprF_synthase Lysine donor Lysyl_DLPG_inner Lysyl-DLPG (Inner Leaflet) MprF_synthase->Lysyl_DLPG_inner Lysyl-DLPG synthesis DLPG_inner This compound (Inner Leaflet) DLPG_inner->MprF_synthase Substrate MprF_flippase MprF (Flippase Domain) Lysyl_DLPG_outer Lysyl-DLPG (Outer Leaflet) MprF_flippase->Lysyl_DLPG_outer Lysyl_DLPG_inner->MprF_flippase Translocation Repulsion Electrostatic Repulsion Lysyl_DLPG_outer->Repulsion CAMP Cationic Antimicrobial Peptides (CAMPs) CAMP->Repulsion

MprF-mediated synthesis and translocation of Lysyl-DLPG.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound-protein interactions. Below are protocols for key experiments.

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the extrusion method.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder

  • Chloroform (B151607)

  • Desired buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired buffer to the flask. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the mixture vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

    • Incubate the suspension above the phase transition temperature of this compound (~ -3 °C) for 1 hour, with intermittent vortexing.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to form LUVs of a defined size.

    • The resulting liposome (B1194612) solution should appear translucent. Store at 4°C.

Reconstitution of a Membrane Protein into this compound Liposomes

This protocol outlines the reconstitution of a purified membrane protein into pre-formed this compound liposomes using detergent-mediated reconstitution.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)

  • Prepared this compound liposomes

  • Bio-Beads SM-2 or dialysis cassette for detergent removal

  • Buffer used for liposome preparation

Procedure:

  • Detergent Solubilization of Liposomes:

    • To the prepared this compound liposome suspension, add the same detergent used to solubilize the protein to a concentration that leads to membrane saturation but not complete solubilization. This concentration needs to be empirically determined.

  • Incorporation of Protein:

    • Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at a desired lipid-to-protein ratio.

    • Incubate the mixture for 1 hour at a temperature compatible with the protein's stability, with gentle agitation.

  • Detergent Removal:

    • Bio-Beads: Add washed Bio-Beads to the protein-lipid-detergent mixture and incubate with gentle rotation at 4°C. Replace the Bio-Beads with fresh ones after several hours and continue the incubation overnight to ensure complete detergent removal.

    • Dialysis: Alternatively, transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free buffer at 4°C with several buffer changes over 48 hours.

  • Characterization:

    • The resulting proteoliposomes can be harvested by ultracentrifugation.

    • The efficiency of reconstitution and the orientation of the protein should be assessed using techniques such as SDS-PAGE, Western blotting, and functional assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow start Start prep_protein Prepare purified membrane protein in detergent micelles or nanodiscs start->prep_protein prep_this compound Prepare this compound liposomes or nanodiscs start->prep_this compound degas Degas protein and lipid samples prep_protein->degas prep_this compound->degas load_itc Load protein solution into ITC cell and this compound solution into syringe degas->load_itc titration Perform titration: Inject small aliquots of this compound into the protein solution load_itc->titration measure_heat Measure heat change after each injection titration->measure_heat data_analysis Analyze raw data: Integrate heat peaks and fit to a binding model measure_heat->data_analysis get_params Determine thermodynamic parameters: Kd, ΔH, ΔS, and stoichiometry (n) data_analysis->get_params end End get_params->end

A typical experimental workflow for Isothermal Titration Calorimetry.

Procedure:

  • Sample Preparation:

    • Prepare the purified membrane protein (in detergent micelles or nanodiscs) and this compound liposomes (or nanodiscs) in the same, precisely matched buffer to minimize heats of dilution.

    • Thoroughly degas both solutions before the experiment.

  • Titration:

    • Fill the ITC sample cell with the membrane protein solution and the injection syringe with the this compound liposome solution.

    • Perform a series of small, precisely controlled injections of the this compound solution into the protein solution while maintaining a constant temperature.

  • Data Acquisition and Analysis:

    • The instrument records the heat released or absorbed after each injection.

    • The integrated heat data is then plotted against the molar ratio of lipid to protein.

    • This binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n).[6][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding interactions between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Procedure:

  • Chip Preparation:

    • Immobilize this compound-containing liposomes onto a sensor chip (e.g., an L1 chip).

  • Binding Analysis:

    • Flow a solution of the purified membrane protein (analyte) over the chip surface at various concentrations.

    • The binding of the protein to the liposomes is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Data Analysis:

    • The association and dissociation rates are determined from the sensorgram (a plot of RU versus time).

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the dissociation and association rate constants or from a steady-state binding analysis.[8][9]

Conclusion

The interaction of this compound with membrane proteins is a multifaceted process with profound implications for cellular function and disease. While quantitative data remains sparse for specific this compound-protein pairs, the methodologies outlined in this guide provide a robust framework for researchers to elucidate the thermodynamics and functional consequences of these vital interactions. Further investigation into this area will undoubtedly fuel advancements in our understanding of membrane biology and aid in the development of novel therapeutics.

References

The Pivotal Role of DLPG in Elucidating Lipid-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The intricate dance between lipids and proteins at the cell membrane interface governs a vast array of biological processes, from signal transduction to membrane trafficking. Among the diverse cast of lipid players, anionic phospholipids (B1166683) play a crucial role in modulating the function of numerous proteins. Dilinoleoylphosphatidylglycerol (DLPG) is a polyunsaturated anionic phospholipid that has garnered increasing interest as a tool in model membrane systems to probe the nuances of these interactions. This technical guide provides an in-depth exploration of the use of this compound in studying lipid-protein interactions, covering its biophysical properties, its influence on protein function, and detailed experimental protocols.

Biophysical Properties of this compound Membranes

This compound's unique characteristics, primarily stemming from its two linoleoyl acyl chains and its negatively charged headgroup, make it a valuable component in model membranes. The presence of two double bonds in each acyl chain imparts significant fluidity to this compound-containing bilayers.

A key physical parameter of any lipid is its gel-to-liquid crystalline phase transition temperature (Tm). For this compound, this transition occurs at approximately -5 °C. This low Tm means that at physiological temperatures, membranes containing this compound are in a fluid state, which is essential for the proper function of most membrane proteins.

Table 1: Key Biophysical Properties of this compound

PropertyValueSignificance in Lipid-Protein Interaction Studies
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) ~ -5 °CEnsures membrane fluidity at physiological temperatures, providing a suitable environment for studying membrane protein dynamics and function.
Headgroup Charge AnionicFacilitates electrostatic interactions with positively charged residues on proteins, crucial for the recruitment and binding of many peripheral and integral membrane proteins.
Acyl Chain Composition Dilinoleoyl (18:2)The high degree of unsaturation contributes to a more fluid and flexible membrane, which can influence the conformational changes and activity of embedded proteins.

This compound in the Study of Protein Interactions

The anionic nature of this compound's headgroup is a primary driver of its interactions with proteins. Many proteins that associate with membranes, either peripherally or as integral components, possess positively charged domains or residues that are attracted to the negative surface potential of this compound-containing bilayers.

Case Study: Cytochrome c
Case Study: Bacterial Cell Shape and Division Proteins

In bacteria, anionic phospholipids like phosphatidylglycerol play a critical role in the spatial organization of essential cellular processes. The bacterial actin homolog, MreB, which is crucial for maintaining cell shape, has been shown to interact with anionic phospholipids, including PG. This interaction helps to localize MreB filaments to specific regions of the cell membrane, thereby guiding the synthesis of the cell wall. Similarly, the cell division protein DivIVA from Gram-positive bacteria preferentially binds to membranes containing negatively charged phospholipids like cardiolipin (B10847521) and phosphatidylglycerol, which helps to mark the division site. These examples highlight the importance of the electrostatic properties of PG lipids, a key feature of this compound, in orchestrating complex cellular events.

Experimental Protocols

Studying this compound-protein interactions necessitates the use of model membrane systems and various biophysical techniques to quantify binding and functional consequences.

Preparation of this compound-Containing Unilamellar Vesicles

Large unilamellar vesicles (LUVs) are a common model system for studying lipid-protein interactions. The following is a general protocol that can be adapted for preparing this compound-containing LUVs.

Materials:

  • 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) and other desired lipids (e.g., a neutral zwitterionic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in chloroform (B151607).

  • Glass test tubes or round-bottom flasks.

  • Nitrogen gas stream.

  • Vacuum pump/desiccator.

  • Buffer of choice (e.g., HEPES, Tris-HCl)

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Formation: In a glass tube, mix the desired lipids in chloroform to achieve the target molar ratio. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Drying: Place the tube under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

  • Vortexing: Vortex the mixture vigorously to disperse the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the lipid mixture, subject the MLV suspension to several (5-10) cycles of freezing in liquid nitrogen and thawing in a warm water bath.

  • Extrusion: Assemble the extruder with the desired pore-size membrane (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times to form LUVs. The solution should become translucent.

  • Storage: Store the LUVs at 4°C. Due to the high degree of unsaturation in this compound, it is advisable to use the vesicles within a few days and to protect them from light and oxygen to prevent lipid oxidation.

G cluster_prep Liposome Preparation Workflow A 1. Lipid Mixture Preparation (this compound + other lipids in chloroform) B 2. Solvent Evaporation (Nitrogen stream) A->B Thin film formation C 3. High Vacuum Drying (Remove residual solvent) B->C Complete solvent removal D 4. Hydration (Add buffer) C->D Lipid film hydration E 5. Vortexing (Form MLVs) D->E Mechanical dispersion F 6. Freeze-Thaw Cycles (Optional: for homogeneity) E->F Improve lamellarity G 7. Extrusion (Form LUVs) F->G Size reduction H 8. Characterization & Storage (DLS, 4°C) G->H Final product

Caption: Workflow for preparing this compound-containing large unilamellar vesicles (LUVs).

Protein Reconstitution into this compound Vesicles

To study integral membrane proteins, they must be incorporated into the lipid bilayer. This is a general protocol for detergent-mediated reconstitution.

Materials:

  • Purified integral membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), octyl glucoside).

  • Pre-formed this compound-containing LUVs.

  • Bio-Beads or dialysis membrane for detergent removal.

  • Appropriate buffers.

Procedure:

  • Detergent Destabilization of Liposomes: Add a small amount of detergent to the LUV suspension to partially destabilize the vesicles. The optimal detergent concentration needs to be determined empirically but should be below the concentration that leads to complete solubilization of the liposomes.

  • Protein Addition: Add the detergent-solubilized protein to the destabilized liposomes. The lipid-to-protein ratio is a critical parameter and should be optimized for the specific protein.

  • Incubation: Incubate the mixture for a period (e.g., 1-2 hours) at a suitable temperature to allow the protein to insert into the lipid bilayer.

  • Detergent Removal: Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

    • Adsorption: Adding Bio-Beads to the mixture to adsorb the detergent.

    • Dialysis: Dialyzing the mixture against a large volume of detergent-free buffer.

  • Purification: Separate the proteoliposomes from unincorporated protein and empty liposomes, for example, by density gradient centrifugation.

  • Functional Assays: The reconstituted protein can then be used in various functional assays to assess its activity in the this compound-containing membrane.

G cluster_reconstitution Detergent-Mediated Protein Reconstitution Workflow A 1. Prepare this compound LUVs C 3. Destabilize LUVs with Detergent A->C B 2. Solubilize Protein in Detergent D 4. Mix Protein and Destabilized LUVs B->D C->D E 5. Incubate for Insertion D->E Protein insertion F 6. Remove Detergent (e.g., Bio-Beads, Dialysis) E->F Formation of proteoliposomes G 7. Purify Proteoliposomes (e.g., Density Gradient Centrifugation) F->G Separation from empty vesicles H 8. Functional & Structural Analysis G->H Final characterization

Caption: General workflow for reconstituting an integral membrane protein into this compound liposomes.

Quantifying Protein-Liposome Binding

Several techniques can be employed to measure the binding affinity of a protein to this compound-containing liposomes.

Table 2: Techniques for Quantifying Protein-Liposome Interactions

TechniquePrincipleParameters ObtainedNotes
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a protein to liposomes.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a complete thermodynamic profile of the interaction. Requires relatively high concentrations of protein and liposomes.
Surface Plasmon Resonance (SPR) Immobilized liposomes on a sensor chip. Protein solution is flowed over the surface, and changes in the refractive index upon binding are measured.Association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd).Provides real-time kinetic data. The immobilization of liposomes can sometimes be challenging.
Fluorescence Spectroscopy Utilizes changes in the fluorescence properties (e.g., intensity, anisotropy, or wavelength) of an intrinsic (e.g., tryptophan) or extrinsic fluorescent probe upon protein binding to liposomes.Binding affinity (Kd).A versatile and sensitive technique. Different assay formats are available, such as fluorescence quenching or fluorescence resonance energy transfer (FRET).

Signaling Pathways Involving Anionic Phospholipids

While specific signaling pathways directly implicating this compound in mammalian cells are not well-characterized, the broader class of anionic phospholipids, particularly phosphatidylglycerol and cardiolipin, are known to be crucial in bacterial signaling and bioenergetics. In bacteria, the distribution of these anionic lipids into domains is important for processes like cell division and sporulation.

For instance, during bacterial cell division, proteins like FtsZ and MinD are recruited to the mid-cell, a process that is influenced by the local concentration of anionic phospholipids. The negative charge of the membrane at this site helps to recruit and anchor these key division proteins.

The following diagram illustrates a simplified, conceptual signaling pathway where an anionic phospholipid like PG plays a role in recruiting a signaling protein to the membrane, leading to a downstream cellular response. This serves as a model for how this compound could be involved in similar processes.

G cluster_signaling Anionic Lipid-Mediated Signaling in Bacteria A Environmental Cue (e.g., Nutrient Limitation) B Signal Transduction Cascade A->B Sensing C Anionic Lipid Synthesis/ Localization (e.g., PG, Cardiolipin) B->C Regulation D Formation of Anionic Lipid-Rich Microdomain C->D Self-assembly E Recruitment of Signaling Protein to Membrane D->E Electrostatic Recruitment F Activation of Downstream Effector Protein E->F Conformational Change/ Activation G Cellular Response (e.g., Cell Division, Sporulation) F->G Execution of Response

Caption: Conceptual model of a bacterial signaling pathway involving anionic lipids.

Conclusion

This compound serves as a powerful tool for investigating the multifaceted nature of lipid-protein interactions. Its well-defined chemical structure, combined with its anionic headgroup and polyunsaturated acyl chains, allows for the systematic study of how electrostatics and membrane fluidity modulate protein function. While a comprehensive dataset of quantitative binding parameters for specific proteins with this compound is still emerging, the principles established from studies with other phosphatidylglycerols provide a robust foundation for future research. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals to harness the potential of this compound in unraveling the complexities of membrane biology.

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of DLPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are used as a vehicle for the administration of nutrients and pharmaceutical drugs.[1] 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is an anionic phospholipid commonly used in the formation of liposomes for drug delivery applications, particularly for encapsulating and delivering a wide range of therapeutic agents.[2] The preparation of this compound liposomes with a uniform size distribution is critical for their successful application, as vesicle size significantly influences their in vivo behavior, circulation time, and cellular uptake.[3][4]

This document provides a detailed protocol for the preparation of this compound liposomes in a laboratory setting using the thin-film hydration method followed by extrusion. This is one of the most common and straightforward methods for producing unilamellar vesicles (LUVs) with a controlled size distribution.[4][5]

Principle

The preparation process involves three primary stages:

  • Thin-Film Hydration : this compound and other lipid components (if required, such as cholesterol to modulate membrane fluidity[6][7]) are first dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[3][8]

  • Hydration : The dried lipid film is hydrated with an aqueous buffer. This process causes the lipids to self-assemble and swell, forming multilamellar vesicles (MLVs).[9][10]

  • Extrusion : To achieve a uniform size distribution and reduce lamellarity, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size.[4][11] This process disrupts the larger vesicles and forces them to re-form into smaller, more uniform liposomes, typically Large Unilamellar Vesicles (LUVs) or Small Unilamellar Vesicles (SUVs).[1]

Materials and Equipment

3.1 Materials

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

  • Cholesterol (optional, for membrane stabilization)[12]

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[1]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris buffer)[13]

  • Distilled or deionized water

  • Dry nitrogen or argon gas

3.2 Equipment

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Syringes (gas-tight, Hamilton syringes recommended)

  • Mini-extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 0.1 µm, 0.2 µm pore sizes)[14]

  • Filter supports for extruder

  • Vortex mixer

  • Analytical balance

  • Glass vials

Experimental Protocol

4.1 Step 1: Lipid Film Formation

  • Lipid Preparation : Weigh the desired amount of this compound lipid powder (and cholesterol, if used) and transfer it to a round-bottom flask. A common starting lipid concentration is 10-20 mg/mL in the organic solvent.[1]

  • Dissolution : Add an appropriate volume of organic solvent (e.g., chloroform) to the flask to completely dissolve the lipids. Swirl gently until the solution is clear and homogenous.[15]

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above the lipid's phase transition temperature (Tc) but below the solvent's boiling point. For this compound, the Tc is low, so room temperature is often sufficient.

  • Film Formation : Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will create a thin, uniform lipid film on the flask's inner wall.[3]

  • Drying : Once the film appears dry, continue to hold it under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[15] This step is critical for the stability and integrity of the final liposomes.

4.2 Step 2: Hydration of the Lipid Film

  • Buffer Preparation : Prepare the desired aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[16]

  • Hydration : Add the pre-warmed aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipid to ensure proper hydration.[15][16]

  • Vesicle Formation : Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing. The lipid film will swell and disperse to form a milky suspension of multilamellar vesicles (MLVs).[10] Allow the mixture to hydrate for 30-60 minutes.[16]

4.3 Step 3: Liposome (B1194612) Sizing by Extrusion

  • Extruder Assembly : Assemble the mini-extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.

  • Temperature Control : Heat the extruder block to a temperature above the lipid's Tc. This prevents the lipids from solidifying and clogging the membrane during extrusion.[4]

  • Loading : Draw the MLV suspension into one of the gas-tight syringes and place it into the extruder. Place a clean, empty syringe on the opposing side.

  • Extrusion : Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membrane into the empty syringe.[14]

  • Repeat : Pass the liposome suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[17] This ensures that the final collection is from the opposite syringe and promotes a homogenous size distribution.[14] The resulting translucent solution contains unilamellar vesicles (LUVs) of a defined size.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the preparation of this compound liposomes via the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow cluster_prep Step 1: Thin Film Formation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Sizing cluster_analysis Step 4: Characterization A Dissolve this compound Lipid in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film Under High Vacuum B->C D Add Aqueous Buffer to Dried Lipid Film C->D E Agitate to Form Multilamellar Vesicles (MLVs) D->E F Extrusion Through Polycarbonate Membrane E->F G Formation of Uniform Unilamellar Vesicles (LUVs) F->G H Analyze Size, PDI, and Zeta Potential G->H I Assess Encapsulation Efficiency & Stability

Caption: Workflow for this compound liposome preparation.

Characterization of Liposomes

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.[2][18]

6.1 Size and Polydispersity Index (PDI)

  • Technique : Dynamic Light Scattering (DLS).

  • Purpose : DLS measures the average hydrodynamic diameter and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for a homogenous liposome population.[19]

6.2 Zeta Potential

  • Technique : Laser Doppler Velocimetry (measured using a DLS instrument).

  • Purpose : Zeta potential is an indicator of the surface charge of the liposomes. For anionic lipids like this compound, a negative zeta potential is expected. This charge contributes to colloidal stability by preventing vesicle aggregation due to electrostatic repulsion.[20]

6.3 Morphology

  • Technique : Transmission Electron Microscopy (TEM), particularly Cryo-TEM.

  • Purpose : TEM allows for the direct visualization of the liposomes to confirm their spherical shape, size, and lamellarity (number of bilayers).[2][19]

6.4 Encapsulation Efficiency

  • Purpose : To determine the amount of drug or substance successfully encapsulated within the liposomes.

  • Method : This typically involves separating the free (unencapsulated) drug from the liposomes using techniques like gel filtration or dialysis. The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[2]

Quantitative Data Summary

The following tables summarize typical parameters used in and obtained from the liposome preparation process.

Table 1: Typical Experimental Parameters for Liposome Extrusion

ParameterTypical ValuePurpose / CommentReference
Membrane Pore Size50 nm - 400 nmDetermines the final average size of the liposomes.[21]
Extrusion Passes11 - 21 passesEnsures a narrow and uniform size distribution.[17]
Extrusion Pressure100 - 500 psiVaries with pore size; higher pressure for smaller pores.[21]
Temperature> Lipid TcPrevents lipid gelling and membrane clogging.[4]

Table 2: Key Liposome Characterization Parameters

ParameterTechniqueTypical Desired OutcomeReference
Vesicle SizeDynamic Light Scattering (DLS)50 - 200 nm for drug delivery applications.[3]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2 for a homogenous population.[19]
Zeta PotentialLaser Doppler VelocimetryHigh absolute value (e.g., < -30 mV) for stability.[19]
MorphologyCryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesicles.[19]

Logical Relationships in Liposome Formulation

The final characteristics of the liposomes are directly influenced by the parameters chosen during their preparation. Understanding these relationships is key to optimizing the formulation.

Logical_Relationships cluster_inputs Formulation & Process Parameters cluster_outputs Resulting Liposome Characteristics Lipid Lipid Composition (e.g., this compound, Cholesterol) Size Particle Size Lipid->Size Zeta Surface Charge (Zeta Potential) Lipid->Zeta Stability Colloidal Stability Lipid->Stability EE Encapsulation Efficiency Lipid->EE Buffer Hydration Buffer (pH, Ionic Strength) Buffer->Zeta Buffer->Stability Buffer->EE ExtrusionPore Extrusion Pore Size ExtrusionPore->Size PDI Polydispersity Index (PDI) ExtrusionPore->PDI ExtrusionPass Number of Extrusion Passes ExtrusionPass->Size ExtrusionPass->PDI

Caption: Factors influencing final liposome properties.

Storage and Stability

Aqueous liposomal formulations can be susceptible to physical and chemical degradation, including aggregation, fusion, and lipid hydrolysis or oxidation.[13][20]

  • Storage Temperature : For long-term stability, liposomes should generally be stored at 4°C.[12] Freezing should be avoided unless a suitable cryoprotectant (e.g., trehalose, sucrose) is included, as the freeze-thaw process can disrupt the vesicle structure.[13][16]

  • Atmosphere : To prevent lipid oxidation, especially with unsaturated lipids, samples can be stored under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[12]

  • Monitoring : Stability should be monitored over time by periodically re-characterizing the liposome size, PDI, and drug leakage.[20]

By following this detailed protocol and considering the key characterization and stability principles, researchers can reliably produce high-quality this compound liposomes for a variety of applications in drug delivery and biomedical research.

References

Application Notes and Protocols for Creating DLPG-Containing Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the creation and characterization of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG)-containing lipid bilayers. This compound is an anionic phospholipid that plays a crucial role in mimicking the electrostatic properties of biological membranes, making it a vital component in various research applications, including drug interaction studies, biosensor development, and understanding membrane protein function.

Methods for Lipid Bilayer Formation

Several techniques can be employed to form this compound-containing lipid bilayers on solid supports. The choice of method depends on the desired bilayer characteristics, such as asymmetry and the specific experimental requirements. The most common methods include vesicle fusion, Langmuir-Blodgett/Langmuir-Schaefer deposition, and solvent-assisted lipid bilayer (SALB) formation.[1][2][3]

Vesicle Fusion Method

Vesicle fusion is a widely used and relatively straightforward method for forming supported lipid bilayers (SLBs).[4][5][6] It involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic solid support.[3][4]

Experimental Protocol:

  • Lipid Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing the desired molar ratio of this compound and other lipids (e.g., a zwitterionic lipid like 1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC). A common ratio for computational studies is 1.2:1 DLPE to this compound.[7]

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]

  • Vesicle Formation:

    • Rehydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 0.5-1 mg/mL.[5]

    • Vortex the suspension to form multilamellar vesicles (MLVs).[5]

    • Create SUVs by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).[5]

  • Bilayer Formation:

    • Clean the substrate (e.g., glass, mica, or silicon dioxide) thoroughly. A common procedure involves treatment with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).[5]

    • Incubate the cleaned substrate with the SUV suspension for 30-60 minutes at a temperature above the lipid mixture's phase transition temperature. The main gel-to-liquid crystalline transition for this compound is approximately -5 °C.[8][9]

    • Gently rinse the surface with buffer to remove excess vesicles.[5]

Workflow for Vesicle Fusion Method

Vesicle_Fusion cluster_prep Preparation cluster_formation Bilayer Formation cluster_result Result Lipid_Mixture 1. Prepare Lipid Mixture (this compound + other lipids) in Chloroform Dry_Film 2. Dry to Form Lipid Film Lipid_Mixture->Dry_Film Rehydrate 3. Rehydrate Film in Buffer Dry_Film->Rehydrate Form_SUVs 4. Form SUVs (Sonication/Extrusion) Rehydrate->Form_SUVs Incubate 6. Incubate Substrate with SUVs Form_SUVs->Incubate Clean_Substrate 5. Clean Substrate Clean_Substrate->Incubate Rinse 7. Rinse to Remove Excess Vesicles Incubate->Rinse SLB This compound-Containing Supported Lipid Bilayer Rinse->SLB

Caption: Workflow for creating a supported lipid bilayer using the vesicle fusion method.

Langmuir-Blodgett / Langmuir-Schaefer Deposition

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer precise control over the lipid packing density and allow for the formation of asymmetric bilayers.[1][10] The LB method involves vertically dipping a solid substrate through a lipid monolayer at the air-water interface, while the LS method involves horizontally touching the substrate to the monolayer.[1][2]

Experimental Protocol:

  • Monolayer Formation:

    • Dissolve the lipid mixture (e.g., this compound and another lipid) in a volatile, water-immiscible solvent like chloroform.[11]

    • Spread the lipid solution onto the surface of an aqueous subphase (e.g., ultrapure water or buffer) in a Langmuir trough.

    • Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.

  • Monolayer Compression:

    • Use the movable barriers of the Langmuir trough to compress the monolayer to a desired surface pressure. This controls the packing density of the lipid molecules.

  • Bilayer Deposition:

    • For LB/LS deposition:

      • Deposit the first leaflet by slowly dipping the hydrophilic substrate vertically through the monolayer (LB).

      • Deposit the second leaflet by horizontally touching the lipid-coated substrate to a new monolayer of the desired composition (LS).[10]

    • For LB/LB deposition:

      • Deposit the first leaflet by dipping the substrate through the monolayer.

      • Deposit the second leaflet by withdrawing the substrate back through the monolayer.

Workflow for Langmuir-Blodgett/Schaefer Deposition

LB_LS_Deposition cluster_prep Monolayer Preparation cluster_deposition Bilayer Deposition cluster_result Result Spread_Lipids 1. Spread Lipid Solution on Aqueous Subphase Evaporate 2. Evaporate Solvent to Form Monolayer Spread_Lipids->Evaporate Compress 3. Compress Monolayer to Desired Surface Pressure Evaporate->Compress Deposit_First 4. Deposit First Leaflet (LB or LS) Compress->Deposit_First Deposit_Second 5. Deposit Second Leaflet (LS or LB) Deposit_First->Deposit_Second Asymmetric_SLB Asymmetric this compound-Containing Supported Lipid Bilayer Deposit_Second->Asymmetric_SLB

Caption: Workflow for creating an asymmetric supported lipid bilayer using the Langmuir-Blodgett/Schaefer method.

Solvent-Assisted Lipid Bilayer (SALB) Formation

The SALB method is a versatile technique that is compatible with a wider range of lipid compositions and substrates compared to vesicle fusion.[12]

Experimental Protocol:

  • Lipid Solution Preparation:

    • Dissolve the desired lipid mixture, including this compound, in an organic solvent such as ethanol (B145695) or isopropanol.[3][12]

  • Deposition and Solvent Exchange:

    • Introduce the lipid solution into a flow cell containing the substrate.

    • Gradually exchange the organic solvent with an aqueous buffer. This process induces the self-assembly of the lipids into a bilayer on the substrate surface.[3][12]

Characterization of this compound-Containing Lipid Bilayers

Proper characterization is essential to ensure the quality and integrity of the formed lipid bilayer.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the lipid bilayer, allowing for the assessment of its completeness, homogeneity, and the identification of any defects.[13][14] It can also be used to measure the bilayer's thickness and mechanical properties, such as breakthrough force.[15]

Experimental Protocol:

  • Mount the substrate with the formed lipid bilayer in the AFM fluid cell.

  • Image the bilayer in tapping mode under buffer to minimize damage to the soft structure.

  • Perform force spectroscopy to measure the indentation and breakthrough force, which provides information on the bilayer's mechanical stability.[15]

Fluorescence Microscopy

Fluorescence microscopy, particularly Total Internal Reflection Fluorescence (TIRF) microscopy and Fluorescence Recovery After Photobleaching (FRAP), is used to confirm the formation of a continuous and fluid lipid bilayer.[16][17][18]

Experimental Protocol:

  • Labeling: Incorporate a small amount (0.1-1 mol%) of a fluorescently labeled lipid (e.g., Texas Red-DHPE or NBD-PE) into the initial lipid mixture.

  • Imaging:

    • Use TIRF microscopy to selectively excite the fluorophores in the bilayer close to the substrate, reducing background noise.

    • Observe the fluorescence to confirm the formation of a uniform bilayer.

  • FRAP:

    • Photobleach a small region of the fluorescently labeled bilayer with a high-intensity laser.

    • Monitor the recovery of fluorescence in the bleached area over time as unbleached lipid probes diffuse into it.

    • The rate of recovery is used to calculate the lateral diffusion coefficient of the lipids, confirming the fluidity of the bilayer.[19]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to characterize the electrical properties of the lipid bilayer, providing a measure of its barrier function.[20][21] The bilayer is modeled as a parallel resistor and capacitor.[22]

Experimental Protocol:

  • Form the lipid bilayer on a conductive substrate (e.g., gold or indium tin oxide).

  • Use a three-electrode setup with a reference electrode, a counter electrode, and the conductive substrate as the working electrode.

  • Apply a small AC voltage over a range of frequencies (e.g., 0.1 Hz to 100 kHz) and measure the resulting current to determine the impedance.[21]

  • Fit the impedance data to an equivalent circuit model to extract the bilayer's resistance and capacitance. A high resistance and low capacitance are indicative of a well-sealed, intact bilayer.[22][23]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-containing lipid bilayers.

Table 1: Structural Parameters of this compound Bilayers [8]

Temperature (°C)Area per Lipid (Ų)Overall Bilayer Thickness (DB) (Å)Hydrocarbon Thickness (2DC) (Å)
2062.138.326.5
3064.137.426.0
4066.036.625.5
5068.035.825.0
6070.035.024.5

Table 2: Typical Experimental Parameters for Bilayer Formation and Characterization

ParameterVesicle FusionLangmuir-BlodgettElectrochemical Impedance Spectroscopy
Lipid Concentration 0.5 - 1.0 mg/mL in buffer[5]N/A (surface pressure is the key parameter)N/A
Vesicle Size 50 - 100 nm diameter[5]N/AN/A
Surface Pressure N/ATypically 20-35 mN/mN/A
Incubation Time 30 - 60 minutesN/AN/A
AC Voltage (EIS) N/AN/A5 - 10 mV[21]
Frequency Range (EIS) N/AN/A0.1 Hz - 100 kHz[21]
Expected Bilayer Resistance N/AN/A> 1 MΩ·cm²
Expected Bilayer Capacitance N/AN/A0.5 - 1.0 µF/cm²

References

Applications of Dendritic Lysine-Based Polyglycerol (DLPG) in Nanomedicine Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dendritic Lysine-based Polyglycerol (DLPG) is a novel class of biocompatible and biodegradable nanomaterial with significant potential in various nanomedicine applications. This document provides a detailed overview of its applications in drug delivery and gene therapy, complete with experimental protocols and quantitative data derived from studies on analogous dendritic polymer systems. This compound combines the advantageous properties of dendritic polyglycerol (dPG), such as its globular architecture, multivalency, and biocompatibility, with the cationic nature of lysine (B10760008), which enhances its ability to interact with and deliver nucleic acids and other therapeutic agents.[1][2][3] This makes this compound a promising platform for the development of next-generation nanomedicines.

Application Notes

Drug Delivery

This compound nanoparticles serve as efficient nanocarriers for the delivery of a wide range of therapeutic agents, including small molecule drugs and biologics. The highly branched, three-dimensional structure of the dendritic polymer provides numerous cavities for drug encapsulation, while the surface functional groups can be modified for targeted delivery.[4] The cationic nature imparted by the lysine residues can enhance cellular uptake, particularly for cancer cells which often have a net negative surface charge.[5]

Key Advantages:

  • High Drug Loading Capacity: The dendritic architecture allows for the encapsulation of a significant amount of drug molecules.[6][7]

  • Controlled Release: Drug release can be modulated by the design of the polymer and the nature of the drug-polymer interaction.[1][8]

  • Enhanced Cellular Uptake: The positive charge from lysine residues facilitates interaction with negatively charged cell membranes, promoting cellular entry.[9][10]

  • Biocompatibility: Dendritic polyglycerols are known for their excellent biocompatibility and low cytotoxicity.[3]

Gene Therapy

The cationic nature of this compound makes it a particularly attractive non-viral vector for gene therapy. The positively charged lysine residues can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to form stable complexes called "polyplexes."[11] These polyplexes protect the nucleic acids from degradation by nucleases and facilitate their delivery into target cells.[11]

Key Advantages:

  • Efficient Nucleic Acid Condensation: The high density of positive charges on the this compound surface leads to efficient compaction of nucleic acids.

  • Protection from Degradation: The polymer shell shields the genetic material from enzymatic degradation in the biological environment.[11]

  • Endosomal Escape: The "proton sponge" effect, often associated with polyamines like lysine, can facilitate the escape of the polyplexes from the endosome, allowing the genetic material to reach the cytoplasm or nucleus.

  • Low Immunogenicity: Compared to viral vectors, synthetic carriers like this compound generally exhibit lower immunogenicity.

Quantitative Data

The following tables summarize key quantitative data from studies on dendritic polyglycerol-based and poly(L-lysine) nanocarriers, which serve as close analogs to this compound.

Table 1: Physicochemical Properties of Dendritic Nanocarriers

Nanocarrier TypeGenerationParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Amine-terminated dPGG45 - 10+15 to +30< 0.2[12]
Poly(L-lysine) DendrimerG610 - 20+30 to +50< 0.15[13]
Drug-loaded dPGG550 - 150+10 to +25< 0.2[6]

Table 2: Drug Loading and Release Characteristics

NanocarrierDrugDrug Loading Efficiency (%)Drug Release (first 24h, %)Release Kinetics ModelReference
PAMAM DendrimerDoxorubicin40 - 50~30Biphasic[14]
Linear-Dendritic CopolymerTriclosanHigh (qualitative)SustainedNot specified[7]
PEG-Lysine TelodendrimerPaclitaxel~15~40Not specified[15]

Table 3: In Vitro Gene Delivery Efficiency

NanocarrierCell LineNucleic AcidTransfection Efficiency (%)Cytotoxicity (at effective dose)Reference
Poly(L-lysine) DendrimerMyeloid cellssiRNA> 94Low[13]
Histidine-Tryptophan dPGNIH 3T3siRNAHigh (qualitative)Greatly reduced[2]

Experimental Protocols

Protocol 1: Synthesis of Dendritic Lysine-based Polyglycerol (this compound) Nanoparticles

This protocol describes a general two-step method for the synthesis of this compound nanoparticles, involving the synthesis of amine-terminated dendritic polyglycerol (dPGA) followed by conjugation with lysine.

Materials:

  • Glycerol

  • Strong base (e.g., potassium methoxide)

  • Epichlorohydrin

  • Appropriate solvents (e.g., dioxane, DMF)

  • Mesyl chloride

  • Sodium azide (B81097)

  • Triphenylphosphine (B44618)

  • N,N'-Di-tert-butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc2-Lys-NHS)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Synthesis of Amine-terminated Dendritic Polyglycerol (dPGA):

    • Synthesize hyperbranched polyglycerol (dPG) via anionic ring-opening polymerization of glycidol (B123203) initiated by a multifunctional core like trimethylolpropane, as previously described.[12]

    • Functionalize a portion of the hydroxyl groups of dPG with mesyl chloride in the presence of a base like triethylamine.

    • Convert the mesylated groups to azides by reacting with sodium azide in a suitable solvent like DMF.

    • Reduce the azide groups to primary amines using a Staudinger reduction with triphenylphosphine followed by hydrolysis.[12]

    • Purify the resulting dPGA by dialysis against deionized water and lyophilize.

  • Conjugation of Lysine to dPGA:

    • Dissolve the dPGA in a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.5).

    • Prepare a solution of Boc2-Lys-NHS in an organic solvent like DMSO.[16]

    • Add the Boc2-Lys-NHS solution to the dPGA solution dropwise while stirring. The molar ratio of Boc2-Lys-NHS to amine groups on dPGA should be optimized based on the desired degree of lysine functionalization.

    • Allow the reaction to proceed at room temperature for several hours or overnight.[17][18]

    • Purify the Boc-protected this compound by dialysis against deionized water to remove unreacted reagents.

    • Remove the Boc protecting groups by treating the polymer with trifluoroacetic acid (TFA).

    • Purify the final this compound product by extensive dialysis against deionized water and lyophilize for storage.

Protocol 2: Drug Loading into this compound Nanoparticles

This protocol describes a common method for loading a hydrophobic drug into this compound nanoparticles via nanoprecipitation.

Materials:

  • This compound

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Dissolve the this compound in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Dissolve the hydrophobic drug in a water-miscible organic solvent to a desired concentration.

  • While vigorously stirring the this compound solution, add the drug solution dropwise.

  • The rapid solvent exchange will cause the hydrophobic drug to precipitate and become encapsulated within the self-assembled this compound nanoparticles.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle stabilization.

  • Remove any non-encapsulated drug by centrifugation or dialysis.

  • Determine the drug loading efficiency and loading capacity using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) after dissolving the nanoparticles in a suitable solvent.

Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the cellular uptake of fluorescently labeled this compound nanoparticles using flow cytometry.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., conjugated with FITC)

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the target cells in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Prepare different concentrations of fluorescently labeled this compound nanoparticles in complete cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle-containing medium.

  • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.[13]

Protocol 4: Cell Viability Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound nanoparticles.

Materials:

  • This compound nanoparticles

  • Target cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium.

  • Remove the old medium and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathways

The cationic nature of this compound nanoparticles can lead to interactions with cell surface receptors and subsequent activation of various intracellular signaling pathways. These pathways play crucial roles in cell proliferation, survival, and inflammation. The following diagrams illustrate potential signaling cascades that could be influenced by this compound nanocarriers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., EGFR, TLR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK This compound This compound Nanoparticle This compound->Receptor Binding/Uptake Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB->Gene_Expression Translocates

Potential Signaling Pathways Activated by this compound Nanoparticles.
Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and application of this compound nanoparticles in nanomedicine research.

G Start dPG Synthesis Amine_Func Amine Functionalization Start->Amine_Func Lysine_Conj Lysine Conjugation Amine_Func->Lysine_Conj Purification Purification & Characterization Lysine_Conj->Purification DLPG_NP This compound Nanoparticle Purification->DLPG_NP

Workflow for the Synthesis of this compound Nanoparticles.

G DLPG_NP This compound Nanoparticle Drug_Loading Drug/Gene Loading DLPG_NP->Drug_Loading In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Drug_Loading->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

Workflow for Preclinical Evaluation of this compound Nanocarriers.

Conclusion

Dendritic Lysine-based Polyglycerol (this compound) represents a versatile and promising platform for a range of nanomedicine applications. Its unique combination of a dendritic architecture, biocompatible polyglycerol core, and cationic lysine surface provides an excellent foundation for the development of advanced drug and gene delivery systems. The protocols and data presented in this document, based on closely related dendritic polymers, offer a valuable resource for researchers and drug development professionals seeking to explore the potential of this compound in their work. Further research is warranted to fully elucidate the specific properties and in vivo behavior of this compound and to translate its potential into clinical applications.

References

Application Notes & Protocols: Utilizing DLPG for In Vitro Drug Encapsulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) is a versatile anionic phospholipid integral to the formulation of liposomal drug delivery systems.[1] Its unique structure, featuring two lauric acid chains, contributes to the formation of stable and biocompatible liposomes, making it a valuable component in pharmaceutical and cosmetic applications.[1] The amphiphilic nature of this compound allows for the encapsulation of a wide range of therapeutic agents, enhancing their solubility, bioavailability, and targeted delivery.[1] These application notes provide detailed protocols for the preparation, characterization, and in vitro analysis of this compound-based liposomes for drug encapsulation studies.

Key Properties of this compound in Drug Encapsulation

This compound offers several advantageous properties for the formulation of drug-loaded liposomes:

  • Anionic Surface Charge: The phosphoglycerol headgroup imparts a negative charge to the liposome (B1194612) surface, which can influence interactions with biological systems and enhance stability through electrostatic repulsion.

  • Biocompatibility: As a naturally derived phospholipid, this compound exhibits excellent biocompatibility, minimizing potential toxicity.[1]

  • Versatility: It can be used in combination with other lipids, such as phosphatidylcholine (PC) and cholesterol, to modulate membrane fluidity, stability, and drug release characteristics.[2]

  • Enhanced Encapsulation: The unique properties of this compound can aid in the efficient encapsulation of both hydrophilic and hydrophobic drug molecules.[1]

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound)

  • Co-lipids (e.g., 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) - DLPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in the chosen organic solvent in a round-bottom flask. The molar ratio of lipids should be optimized based on the desired liposome characteristics.[3]

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[4]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature (Tc) of the lipids.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. For encapsulating hydrophilic drugs, dissolve the drug in the hydration buffer.[4]

    • The volume of the aqueous phase should be sufficient to achieve the desired lipid concentration.

    • Agitate the flask by gentle rotation or vortexing above the Tc of the lipids until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Place the MLV suspension in a bath sonicator and sonicate for a defined period. Monitor the temperature to avoid lipid degradation.[4]

    • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size using a liposome extruder. This process is typically performed 10-20 times to ensure a homogenous population of liposomes.

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction A Dissolve Lipids & Drug in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Add Aqueous Buffer (with hydrophilic drug if applicable) C->D E Agitation D->E F Sonication or Extrusion E->F G G F->G Final Liposome Suspension

Caption: Workflow for preparing drug-loaded liposomes using the thin-film hydration method.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes.[5]

Materials:

  • Drug-loaded liposome suspension

  • Method for separating free drug from liposomes (e.g., ultracentrifugation, size exclusion chromatography, dialysis)[5][]

  • Method for quantifying the drug (e.g., UV-Vis spectrophotometry, HPLC)[5][7]

  • Lysis agent (e.g., Triton X-100, methanol)

Protocol (using Ultracentrifugation):

  • Separation of Free Drug:

    • Take a known volume of the liposome suspension and centrifuge it at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes.

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[5][7]

  • Quantification of Total Drug:

    • Take the same initial volume of the liposome suspension and disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a lysis agent like Triton X-100 or an appropriate organic solvent.

    • Measure the total drug concentration in the lysed suspension.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:[7]

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100

Data Presentation: Encapsulation Efficiency of Model Drugs in this compound Liposomes

FormulationDrugDrug:Lipid Ratio (w/w)Encapsulation Efficiency (%)
This compound:DLPC (1:9)Doxorubicin1:2085 ± 5
This compound:DLPC:Chol (1:8:1)Quercetin1:2578 ± 6
This compound5-Fluorouracil1:1565 ± 7

Note: These are example values and will vary depending on the specific drug, lipid composition, and preparation method.

In Vitro Drug Release Study

In vitro drug release studies are performed to understand the rate and mechanism of drug release from the liposomes over time.[8]

Materials:

  • Drug-loaded liposome suspension

  • Release medium (e.g., PBS, pH 7.4 or simulated body fluid)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)[9]

  • Shaking water bath or dissolution apparatus

  • Method for quantifying the drug

Protocol (using Dialysis Method):

  • Preparation of Dialysis Bags:

    • Cut the dialysis membrane into appropriate lengths and activate it according to the manufacturer's instructions.

    • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Release Study Setup:

    • Place the dialysis bag in a beaker containing a defined volume of the release medium. The volume should be large enough to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).

    • Place the beaker in a shaking water bath maintained at a constant temperature (e.g., 37°C) with gentle agitation.[10]

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Logical Flow for In Vitro Drug Release Study

G A Prepare Drug-Loaded Liposome Suspension B Place Suspension in Dialysis Bag A->B C Immerse in Release Medium (e.g., PBS at 37°C) B->C D Incubate with Agitation C->D E Withdraw Aliquots at Specific Time Points D->E F Quantify Drug Concentration in Aliquots E->F G Calculate Cumulative Drug Release (%) F->G H Plot Release Profile (Cumulative Release vs. Time) G->H

Caption: Step-by-step workflow for conducting an in vitro drug release study using the dialysis method.

Data Presentation: In Vitro Release of Doxorubicin from this compound Liposomes

Time (hours)Cumulative Release (%)
110.2 ± 1.5
218.5 ± 2.1
430.8 ± 3.0
845.3 ± 3.5
1258.7 ± 4.2
2475.1 ± 5.0

Note: This is an example of a sustained release profile. The actual release rate will depend on the formulation and experimental conditions.

Characterization of this compound-Based Liposomes

Thorough characterization of the prepared liposomes is essential to ensure quality and reproducibility.

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average hydrodynamic diameter and the width of the size distribution of the liposomes. A low PDI value (typically < 0.3) indicates a homogenous population of liposomes.

2. Zeta Potential:

  • Technique: Laser Doppler Velocimetry

  • Purpose: To measure the surface charge of the liposomes. The zeta potential is an indicator of the colloidal stability of the liposome suspension. A higher absolute zeta potential value generally corresponds to greater stability.

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the shape and surface morphology of the liposomes.

Data Presentation: Physicochemical Characterization of this compound Liposomes

FormulationAverage Particle Size (nm)PDIZeta Potential (mV)
This compound:DLPC (1:9)120 ± 100.15 ± 0.03-35 ± 5
This compound:DLPC:Chol (1:8:1)150 ± 150.20 ± 0.05-30 ± 4

Note: These values are illustrative and can be influenced by the preparation method and lipid composition.

Conclusion

This compound is a valuable phospholipid for the development of liposomal drug delivery systems. The protocols outlined in these application notes provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of this compound-containing liposomes. By carefully controlling the formulation parameters and employing the described analytical techniques, researchers can effectively develop and optimize liposomal drug carriers for a wide range of therapeutic applications.

References

Application Notes and Protocols: Preparation of DLPG Liposomes by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used as versatile drug delivery systems due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents.[1][2][3] 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DLPG, is an anionic phospholipid used in the formation of liposomes. The negative charge imparted by the phosphoglycerol headgroup is crucial for preventing aggregation through electrostatic repulsion and can influence interactions with biological systems.

The thin-film hydration method, also known as the Bangham method, is a simple and widely used technique for preparing liposomes.[4][5] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[6] Subsequent processing, such as sonication or extrusion, is typically required to reduce the size and lamellarity of the vesicles, resulting in small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[7][8]

These application notes provide a detailed protocol for the preparation and characterization of this compound-containing liposomes using the thin-film hydration technique.

Physicochemical Properties of this compound

Understanding the properties of the primary lipid is crucial for designing a successful liposome (B1194612) formulation.

PropertyValueReference
Chemical Formula C30H58O10PNa[9]
Molecular Weight 632.7 g/mol [9]
Net Charge Anionic (-1)[9]
Gel-to-Liquid Crystalline Transition Temp (Tm) -1 °C[9]

Experimental Protocols

Protocol 1: this compound Liposome Preparation by Thin-Film Hydration

This protocol describes the fundamental steps for creating multilamellar this compound liposomes.

Materials and Equipment:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

  • Cholesterol (optional, for membrane stability)[10]

  • Chloroform and/or Methanol (spectroscopic grade)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), 0.9% NaCl)[11]

  • Round-bottom flask (50-250 mL)

  • Rotary evaporator

  • Vacuum pump or desiccator

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of this compound and other lipids (e.g., cholesterol). A common starting molar ratio is 7:3 this compound:Cholesterol.[12] Dissolve the lipids in an organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask to ensure a homogeneous mixture.[7][13]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid transition temperature (Tm). For this compound, room temperature is sufficient, but warming to 30-40°C can accelerate evaporation.[14] Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.[5]

  • Film Drying: After the film appears dry, continue to apply a vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[7] This step is critical as residual solvent can affect the stability and integrity of the liposomes.

  • Hydration: Add the desired aqueous hydration buffer to the flask. The temperature of the buffer should be above the highest Tm of the lipids in the formulation.[6] For this compound, hydrating at room temperature or slightly above is adequate. Agitate the flask vigorously using a vortex mixer or by manual shaking to detach the lipid film from the glass and allow for the self-assembly of multilamellar vesicles (MLVs).[4][15] The resulting suspension will appear milky.

Protocol 2: Liposome Sizing (Downsizing)

The MLVs produced by thin-film hydration are typically large and heterogeneous in size.[4] Downsizing is necessary to produce vesicles of a defined and uniform size range.

Method A: Sonication (for Small Unilamellar Vesicles - SUVs)

  • Equipment: Bath sonicator or probe sonicator.

  • Procedure: Place the MLV suspension in an ice bath to prevent lipid degradation from heat. Apply sonication for 5-30 minutes or until the milky suspension becomes clear or translucent.[11][15] Note that probe sonication is more powerful but can lead to lipid degradation and titanium contamination if not performed carefully.

Method B: Extrusion (for Large Unilamellar Vesicles - LUVs)

  • Equipment: Liposome extruder (e.g., mini-extruder), polycarbonate membranes (e.g., 100 nm, 200 nm pore size), gas-tight syringes.

  • Procedure:

    • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[5][8] This process forces the liposomes through the defined pores, resulting in a more uniform size distribution.[16]

    • The final product is a suspension of LUVs with a diameter close to the pore size of the membrane used.

Protocol 3: Characterization of this compound Liposomes

Characterization is essential to ensure the quality, stability, and reproducibility of the liposome formulation.[1][3][17]

ParameterTechniqueTypical Values & Notes
Vesicle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 50-200 nm for drug delivery.[6] PDI: < 0.3 indicates a homogenous population.[6]
Surface Charge (Zeta Potential) Laser Doppler VelocimetryExpected to be negative for this compound liposomes (e.g., -30 to -60 mV). A high absolute value indicates good colloidal stability.
Encapsulation Efficiency (%EE) Centrifugation / Dialysis followed by a quantitative assay (e.g., UV-Vis Spectroscopy, HPLC)%EE = [(Total Drug - Free Drug) / Total Drug] x 100. Varies greatly depending on the encapsulated molecule and loading method.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMVisual confirmation of spherical vesicle structure.

Data Presentation: Formulation & Characterization

The tables below summarize typical parameters for this compound liposome preparation.

Table 1: Example Formulation Parameters

ParameterDescriptionExample Value
Lipid Composition Molar ratio of lipid componentsThis compound:Cholesterol (7:3)
Total Lipid Concentration Concentration of lipids in the final suspension10-20 mg/mL[13]
Organic Solvent Solvent for initial lipid dissolutionChloroform:Methanol (2:1 v/v)
Hydration Buffer Aqueous phase for hydrationPBS, pH 7.4
Sizing Method Method to achieve desired vesicle sizeExtrusion
Extrusion Membrane Pore size of the polycarbonate filter100 nm

Table 2: Expected Physicochemical Characteristics

CharacteristicMethodExpected Result
Mean Hydrodynamic Diameter DLS100 - 120 nm
Polydispersity Index (PDI) DLS< 0.2
Zeta Potential Laser Doppler Velocimetry-45 mV
Appearance Visual InspectionSlightly opalescent, translucent suspension

Workflow and Visualization

The following diagram illustrates the complete workflow for preparing and characterizing this compound liposomes.

G cluster_prep Liposome Preparation cluster_sizing Sizing / Downsizing cluster_char Characterization A 1. Lipid Dissolution (this compound, Cholesterol in Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Film Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer, Vortexing) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Extrusion or Sonication E->F G Formation of LUVs or SUVs F->G H 6. Analysis - DLS (Size, PDI) - Zeta Potential - Encapsulation Efficiency - TEM (Morphology) G->H

Caption: Workflow for this compound liposome preparation by thin-film hydration and subsequent characterization.

Applications and Considerations

  • Applications: Anionic liposomes like those made with this compound are used in various drug delivery applications.[16] Their negative charge can help avoid rapid clearance by the reticuloendothelial system and can be exploited for targeting specific tissues or for gene delivery applications.[18]

  • Stability: Liposome stability is a critical parameter.[19] Physical stability relates to the maintenance of vesicle size and the prevention of aggregation or fusion, while chemical stability involves preventing the degradation of lipids (e.g., hydrolysis, oxidation).[20] The inclusion of cholesterol generally increases membrane rigidity and stability.[10]

  • Drug Encapsulation: Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are partitioned within the lipid bilayer.[2] The timing of drug addition depends on its solubility. Hydrophobic drugs are typically co-dissolved with the lipids in the organic solvent, whereas hydrophilic drugs are dissolved in the hydration buffer.[14]

  • Optimization: The properties of the final liposome formulation can be optimized by adjusting parameters such as lipid composition, drug-to-lipid ratio, hydration conditions, and sizing methods.[3][4]

References

Application Notes and Protocols for DLPG Vesicle Formation via Sonication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) is an anionic phospholipid commonly utilized in the formation of liposomes for drug delivery systems, model membranes, and various nanotechnology applications. The formation of uniform, small unilamellar vesicles (SUVs) is often a critical step in these applications. Sonication is a widely employed technique that utilizes high-frequency sound waves to disperse lipids in an aqueous medium, leading to the formation of liposomes. This document provides detailed application notes and protocols for the formation of this compound vesicles using two primary sonication methods: probe sonication and bath sonication.

Principles of Sonication for Vesicle Formation

Sonication disrupts multilamellar vesicles (MLVs) that spontaneously form when lipids are hydrated. The high-energy sound waves induce cavitation, the formation and collapse of microscopic bubbles, which generates intense localized shear forces. These forces break down the large, poorly organized lipid aggregates into smaller, more uniform unilamellar vesicles.[1] The final size and polydispersity of the vesicles are influenced by several factors, including the lipid concentration, buffer composition, temperature, sonication time, and power.[2][3]

Comparison of Sonication Methods

Both probe and bath sonication can be used to prepare SUVs, but they differ significantly in their application and outcomes.[4]

ParameterProbe SonicationBath Sonication
Energy Input High and focused[5]Low and diffuse[5]
Typical Vesicle Size Smaller (15-50 nm)[1]Larger (can be >100 nm)
Polydispersity Index (PDI) Generally lower, more uniform populationGenerally higher, less uniform population[6]
Processing Time Shorter (minutes)[7]Longer (minutes to hours)[8]
Sample Volume Ideal for small to medium volumesSuitable for small, multiple samples simultaneously[4]
Contamination Risk Potential for titanium particle contamination from the probe tipMinimal, as the sample is contained in a separate vessel[4]
Temperature Control Requires active cooling (e.g., ice bath) due to localized heatingEasier to control temperature of the entire bath[8]
Reproducibility Can be highly reproducible with precise control of parameters[7]Can be less reproducible due to uneven energy distribution[7]
Advantages High efficiency, rapid size reduction, suitable for viscous samples.[5]Gentle, reduced risk of sample degradation and contamination, can process multiple samples.[4]
Disadvantages Potential for lipid degradation due to high energy, probe contamination.Less efficient, longer processing times, may not be effective for all lipid types.[5]

Experimental Protocols

The following are generalized protocols for the preparation of this compound vesicles. Note: These protocols are based on common practices for other phospholipids (B1166683) like DPPC and DMPC and may require optimization for this compound to achieve desired vesicle characteristics.[9][10][11]

Materials and Reagents
  • 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (this compound) powder

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Nitrogen or Argon gas

  • Glass vials or round-bottom flasks

  • Probe sonicator with a microtip

  • Bath sonicator

  • Ice bath

  • Vortex mixer

  • Rotary evaporator (optional, for larger volumes)

  • Centrifuge

General Workflow for Vesicle Formation

The overall process for forming this compound vesicles using sonication involves several key steps, from lipid film preparation to the final vesicle suspension.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sonication Sonication (Size Reduction) cluster_post Post-Sonication Dissolve this compound Dissolve this compound in Organic Solvent Evaporate Solvent Evaporate Solvent (Nitrogen Stream/Rotary Evaporator) Dissolve this compound->Evaporate Solvent Dry Film Dry Lipid Film under Vacuum Evaporate Solvent->Dry Film Add Buffer Add Hydration Buffer Dry Film->Add Buffer Vortex Vortex to form Multilamellar Vesicles (MLVs) Add Buffer->Vortex Probe Sonication Probe Sonication Vortex->Probe Sonication Bath Sonication Bath Sonication Vortex->Bath Sonication Centrifuge Centrifuge to remove Titanium Particles (Probe only) Probe Sonication->Centrifuge Characterize Vesicle Characterization (DLS, etc.) Bath Sonication->Characterize Centrifuge->Characterize Store Store Vesicles Characterize->Store G cluster_params Sonication Parameters cluster_char Vesicle Characteristics Time Sonication Time Size Vesicle Size Time->Size Longer time -> Smaller size PDI Polydispersity (PDI) Time->PDI Longer time -> Lower PDI Power Sonication Power (Amplitude) Power->Size Higher power -> Smaller size Power->PDI Higher power -> Lower PDI Temp Temperature Stability Vesicle Stability Temp->Stability Excessive heat -> Degradation LipidConc Lipid Concentration LipidConc->Size Higher conc. -> May require more energy

References

Application Notes and Protocols for Sizing DLPG Liposomes via Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) is an anionic phospholipid commonly used in the formulation of liposomes for various applications, including drug delivery and as model membrane systems. Precise control over the size of liposomes is critical as it directly influences their in vivo fate, circulation time, and cellular uptake.[1] Liposome (B1194612) extrusion is a widely adopted technique for downsizing multilamellar vesicles (MLVs) into unilamellar vesicles (LUVs) with a more homogeneous size distribution.[1][2] This process involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[1][3]

These application notes provide a detailed protocol for the preparation and sizing of this compound liposomes using the thin-film hydration method followed by extrusion.[4] The document also outlines the key experimental parameters that influence the final liposome characteristics and offers guidance for troubleshooting.

Experimental Protocols

Materials and Equipment
  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)

  • Chloroform (B151607) or a chloroform:methanol mixture[5]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

  • Round-bottom flask[4]

  • Rotary evaporator[6]

  • Nitrogen or argon gas stream[5]

  • Water bath or heating block[7]

  • Liposome extruder (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm)[1]

  • Gas-tight syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

Protocol for this compound Liposome Preparation and Sizing

This protocol outlines the thin-film hydration method followed by extrusion to produce unilamellar this compound liposomes.[4]

Step 1: Thin-Film Formation

  • Dissolve the this compound lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. The typical lipid concentration in the organic solvent is 10-20 mg/mL.[5]

  • Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. This process should be performed at a temperature above the glass transition temperature of the lipid to ensure the formation of a thin, uniform lipid film on the flask wall.

  • For small volumes (<1 mL), the solvent can be evaporated using a gentle stream of nitrogen or argon gas.[5]

  • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours.

Step 2: Hydration of the Lipid Film

  • Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of this compound. The Tm of this compound is -3°C. Therefore, hydration can be performed at room temperature or slightly above.

  • Add the pre-heated hydration buffer to the flask containing the dry lipid film.

  • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[5] The resulting suspension will appear milky.

Step 3: Optional Freeze-Thaw Cycles

To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles.[1]

  • Freeze the liposome suspension in a dry ice/acetone bath or liquid nitrogen.

  • Thaw the suspension in a water bath set to a temperature above the Tm of this compound.

  • Repeat this cycle 5-10 times.

Step 4: Extrusion

  • Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). It is recommended to use two stacked membranes for better sizing efficiency.

  • Ensure the extruder and syringes are clean and pre-heated to a temperature above the Tm of this compound.

  • Draw the MLV suspension into one of the gas-tight syringes.

  • Assemble the syringes onto the extruder.

  • Gently push the suspension from one syringe to the other through the membrane. This constitutes one pass.

  • Repeat the extrusion for an odd number of passes (typically 11-21 passes) to ensure the final sample is in the desired syringe.

  • The resulting translucent suspension contains large unilamellar vesicles (LUVs).

Step 5: Characterization

  • Analyze the size (mean diameter) and size distribution (polydispersity index, PDI) of the extruded liposomes using Dynamic Light Scattering (DLS).

  • For optimal results, the PDI value should be below 0.2, indicating a homogenous population of liposomes.[7]

Key Parameters and Their Effects

The final characteristics of the extruded this compound liposomes are influenced by several key parameters. The following table summarizes these effects:

ParameterEffect on Liposome Size & PDIRecommendations & Notes
Membrane Pore Size The final liposome diameter will be slightly larger than the membrane pore size. Smaller pore sizes lead to smaller liposomes and a lower PDI.[7]Select a pore size based on the desired final liposome diameter. Common sizes are 100 nm and 200 nm.
Number of Extrusion Passes Increasing the number of passes generally leads to a smaller mean diameter and a lower PDI. A stable size is typically reached after 10-15 passes.An odd number of passes (e.g., 11, 21) is recommended to ensure the final product is collected in one syringe.
Extrusion Temperature Extrusion must be performed above the phase transition temperature (Tm) of the lipid to ensure the lipid bilayer is in a fluid state. The Tm of this compound is -3°C.[2]For this compound, extrusion can be effectively performed at room temperature (around 20-25°C).
Lipid Concentration Higher lipid concentrations can lead to increased back pressure and potential membrane rupture. Generally, phospholipid concentrations should be less than 20 mg/ml for manual extrusion.[2]Start with a lipid concentration in the range of 1-10 mg/mL and optimize as needed.
Pressure/Flow Rate A constant and moderate pressure should be applied. Excessive pressure can damage the lipids and the membrane. Increasing the flow rate can decrease the size of the extruded liposomes, but may negatively impact size homogeneity.[7]For manual extrusion, apply steady, gentle pressure. For automated systems, a controlled flow rate is recommended.

Visualizing the Workflow and Logic

Experimental Workflow for this compound Liposome Preparation

The following diagram illustrates the step-by-step process for preparing and sizing this compound liposomes.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate freeze_thaw Optional: Freeze-Thaw Cycles hydrate->freeze_thaw extrude Extrude through Polycarbonate Membrane freeze_thaw->extrude characterize Characterize Size (DLS) extrude->characterize

Caption: Workflow for this compound liposome preparation and sizing.

Logical Relationship of Extrusion Parameters

This diagram illustrates how different experimental parameters influence the final liposome characteristics.

Extrusion_Parameters PoreSize Membrane Pore Size LiposomeSize Final Liposome Size PoreSize->LiposomeSize Directly influences PDI Polydispersity (PDI) PoreSize->PDI Smaller pore -> lower PDI Passes Number of Passes Passes->LiposomeSize More passes -> smaller size Passes->PDI More passes -> lower PDI Temperature Temperature (relative to Tm) Processability Processability (e.g., back pressure) Temperature->Processability Must be > Tm Concentration Lipid Concentration Concentration->Processability Higher conc. -> higher pressure Pressure Pressure / Flow Rate Pressure->LiposomeSize Higher rate -> smaller size Pressure->PDI Higher rate -> may increase PDI

Caption: Influence of parameters on liposome characteristics.

References

Application Notes and Protocols for Optimizing Liposome Stability with DLPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs, offering advantages such as enhanced bioavailability, targeted delivery, and reduced systemic toxicity.[1][2] The stability of a liposomal formulation is a critical quality attribute that dictates its shelf-life and in vivo performance.[3] Liposome (B1194612) stability is influenced by various physical and chemical factors, including particle size, surface charge, and lipid composition.[4] The inclusion of charged phospholipids (B1166683), such as 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG), is a common strategy to improve liposomal stability. This compound, an anionic phospholipid, imparts a negative surface charge to the liposome, thereby increasing electrostatic repulsion between vesicles and preventing aggregation and fusion.[3][5]

These application notes provide a comprehensive guide to understanding and utilizing this compound to enhance liposome stability. We present quantitative data on the effect of anionic lipid concentration on key stability parameters, detailed experimental protocols for liposome preparation and characterization, and visual workflows to aid in experimental design.

Data Presentation: Impact of Anionic Phospholipid Concentration on Liposome Properties

The incorporation of anionic phospholipids like DPPG (a close structural analog of this compound) significantly influences the physicochemical properties of liposomes. As the molar ratio of the anionic lipid increases, a clear trend emerges towards greater colloidal stability. This is primarily attributed to the increase in the magnitude of the negative zeta potential. A zeta potential greater than |30| mV is generally considered indicative of a stable liposomal formulation due to strong electrostatic repulsion between particles.[3][5]

Below are tables summarizing representative data on how varying the concentration of anionic lipids affects key liposome quality attributes.

Table 1: Effect of Anionic Lipid (DPPG/DCP) Concentration on Particle Size, Polydispersity Index (PDI), and Zeta Potential.

Formulation (Molar Ratio)Anionic Lipid (mol%)Particle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPC0%---17.9 ± 0.9[1]
DPPC/DPPG (1:1)50%98.0 ± 1.76[1]0.22 ± 0.01[1]-38.8 ± 0.7[1]
DPPG100%~55[1]< 0.2[1]-43.0 ± 2.0[1]
PC/CH/DCP (8.5:4.5:6.5)~30%88 ± 14[3][5]0.21 ± 0.02[3][5]-36.7 ± 3.3[3][5]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol); DCP: Dicetyl phosphate; PC: Phosphatidylcholine; CH: Cholesterol. Note: Data is compiled from multiple sources for illustrative purposes.

Table 2: Influence of Lipid Composition on Encapsulation Efficiency (EE%).

FormulationKey Lipid ComponentEncapsulated AgentEncapsulation Efficiency (%)
DPPC-basedNeutralCurcuminHigh[4]
DPPG-basedAnionicCurcuminLower than DPPC[4]
DPPC/DPPG (7:3)AnionicCurcuminIntermediate[4]
5-FU LiposomesAnionic (CHEMS)5-Fluorouracil> 30%[6]

CHEMS: Cholesteryl hemisuccinate. Note: Encapsulation efficiency is highly dependent on the drug's physicochemical properties and the preparation method.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[8][9][10] It involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) or other neutral phospholipid

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound)

  • Cholesterol (optional, but recommended for membrane stability)[2]

  • Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of DLPC, this compound, and cholesterol in chloroform in a round-bottom flask to achieve the target molar ratios. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[10][11]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask by gentle swirling or vortexing to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).[8]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the liposome suspension through the extruder 11-21 times to ensure homogeneity.[9]

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Stability

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13][14]

Instrumentation:

  • Malvern Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the instrument parameters, including the dispersant (refractive index and viscosity of the buffer) and temperature (e.g., 25°C).

  • Measurement: Place the cuvette with the diluted sample into the instrument and perform the measurement. The instrument will report the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse liposomal formulation.[6]

B. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[5][14]

Instrumentation:

  • Malvern Zetasizer or similar instrument with zeta potential measurement capability.

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to ensure sufficient conductivity for the measurement).

  • Cell Preparation: Rinse the folded capillary zeta cell with the buffer and then with the diluted liposome sample.

  • Measurement: Insert the cell into the instrument, ensuring there are no air bubbles. Perform the measurement. The instrument uses laser Doppler velocimetry to determine the electrophoretic mobility of the liposomes, which is then converted to zeta potential.[14]

C. Encapsulation Efficiency (EE%) Determination

EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[15] This protocol assumes a drug that can be quantified by UV-Vis spectrophotometry.

Materials:

  • Ultracentrifuge or size exclusion chromatography columns (e.g., Sephadex G-50).

  • UV-Vis Spectrophotometer.

  • A suitable solvent to disrupt the liposomes (e.g., Triton X-100 solution or methanol).

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation.

    • Ultracentrifugation Method: Centrifuge the liposome suspension at high speed (e.g., 30,000 x g for 1 hour at 4°C). The liposomes will form a pellet, leaving the unencapsulated drug in the supernatant.[16]

    • Size Exclusion Chromatography (SEC) Method: Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[17]

  • Quantification of Unencapsulated Drug: Measure the concentration of the drug in the supernatant (from centrifugation) or the later fractions (from SEC) using a UV-Vis spectrophotometer at the drug's λmax. This gives the amount of free drug.

  • Quantification of Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension by adding a surfactant like Triton X-100 or an organic solvent like methanol. This releases the encapsulated drug. Measure the total drug concentration using the spectrophotometer.

  • Calculation of EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

experimental_workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration (MLVs) Hydration (MLVs) Thin Film Formation->Hydration (MLVs) Extrusion (LUVs) Extrusion (LUVs) Hydration (MLVs)->Extrusion (LUVs) DLS (Size & PDI) DLS (Size & PDI) Extrusion (LUVs)->DLS (Size & PDI) Analyze Sample Zeta Potential Zeta Potential Extrusion (LUVs)->Zeta Potential Analyze Sample EE% Determination EE% Determination Extrusion (LUVs)->EE% Determination Analyze Sample Stability Assessment Stability Assessment DLS (Size & PDI)->Stability Assessment Zeta Potential->Stability Assessment EE% Determination->Stability Assessment

Caption: Workflow for preparing and characterizing this compound-containing liposomes.

logical_relationship Impact of Increasing this compound on Liposome Stability Increase this compound mol% Increase this compound mol% Increased Negative Surface Charge Increased Negative Surface Charge Increase this compound mol%->Increased Negative Surface Charge Increased Magnitude of Zeta Potential (more negative) Increased Magnitude of Zeta Potential (more negative) Increased Negative Surface Charge->Increased Magnitude of Zeta Potential (more negative) Increased Electrostatic Repulsion Increased Electrostatic Repulsion Increased Magnitude of Zeta Potential (more negative)->Increased Electrostatic Repulsion Reduced Aggregation & Fusion Reduced Aggregation & Fusion Increased Electrostatic Repulsion->Reduced Aggregation & Fusion Enhanced Liposome Stability Enhanced Liposome Stability Reduced Aggregation & Fusion->Enhanced Liposome Stability

Caption: Relationship between this compound concentration and liposome stability.

References

Application Notes and Protocols for Incorporating Proteins into DLPG Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reconstitution of purified membrane proteins into a lipid bilayer that mimics their native environment is a cornerstone of modern biophysical and pharmaceutical research. This process allows for the detailed study of protein structure, function, and interaction with lipids and potential drug candidates in a controlled setting. 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is an anionic phospholipid frequently used to create model membranes that resemble the negatively charged inner leaflet of bacterial or mitochondrial membranes. The successful incorporation of proteins into this compound membranes is critical for understanding their biological roles and for high-throughput drug screening.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of proteins into this compound membranes, with a primary focus on the widely used detergent-mediated reconstitution method. The provided protocols are intended as a robust starting point, with guidance for optimization to suit specific protein and experimental requirements.

Overview of Protein Incorporation Strategies

Several methods exist for incorporating proteins into pre-formed liposomes.[1] The most common and versatile of these are:

  • Detergent-Mediated Reconstitution: This is the most widely used method and will be the focus of our detailed protocols. It involves the solubilization of both the protein and the lipid vesicles with a detergent, followed by the removal of the detergent to allow the spontaneous formation of proteoliposomes.[2] This method offers good control over the lipid-to-protein ratio and the orientation of the incorporated protein.[3]

  • Mechanical Methods: Techniques such as sonication or freeze-thaw cycles can be used to transiently disrupt the lipid bilayer, allowing for the insertion of proteins.[1] These methods are generally less gentle and may lead to protein denaturation.

  • Organic Solvent-Mediated Methods: These methods involve the co-solubilization of lipids and proteins in an organic solvent, followed by the removal of the solvent to form proteoliposomes.[1] This approach can be harsh on proteins and may not be suitable for all systems.

Key Considerations for Detergent-Mediated Reconstitution

The success of detergent-mediated reconstitution hinges on the careful selection and optimization of several key parameters.

  • Choice of Detergent: The ideal detergent should effectively solubilize the target protein while maintaining its structural and functional integrity. Non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) and Triton™ X-100 are generally preferred for their milder nature compared to ionic detergents.[4] The critical micelle concentration (CMC) of the detergent is a crucial parameter, as reconstitution is typically initiated at concentrations well above the CMC.[5]

  • Detergent-to-Lipid Ratio: The ratio of detergent to lipid determines the physical state of the lipid-detergent mixture. The solubilization of liposomes by detergents generally follows a three-stage model.[6][7] Understanding these stages is key to successful protein incorporation.

  • Lipid-to-Protein Ratio (LPR): The LPR influences the size of the resulting proteoliposomes and the efficiency of protein incorporation.[8] Higher LPRs are often used for ligand-binding studies, while lower ratios may be necessary for structural studies.[8]

  • Detergent Removal: The method of detergent removal can impact the final characteristics of the proteoliposomes. Common methods include dialysis, gel filtration, and the use of hydrophobic adsorbent beads like Bio-Beads™.[2]

The following diagram illustrates the logical workflow for selecting an appropriate detergent for your experiment.

G start Start: Need to Incorporate Protein detergent_type Select Detergent Type (Non-ionic recommended) start->detergent_type check_cmc Check Detergent CMC detergent_type->check_cmc Consider CMC for solubilization and removal protein_stability Assess Protein Stability in Detergent check_cmc->protein_stability protein_stability->detergent_type If unstable, choose another detergent reconstitution_test Perform Small-Scale Reconstitution Test protein_stability->reconstitution_test If stable optimize Optimize Detergent Concentration reconstitution_test->optimize scale_up Scale-Up Reconstitution optimize->scale_up

Caption: Detergent Selection Workflow.

Experimental Protocols

This section provides detailed protocols for the incorporation of proteins into this compound membranes using the detergent-mediated reconstitution method.

Preparation of this compound Large Unilamellar Vesicles (LUVs)

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) powder

  • Chloroform (B151607)

  • Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the reconstitution buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to generate LUVs of a uniform size. The extrusion should be performed above the phase transition temperature of this compound (~ -3 °C).

Detergent-Mediated Protein Reconstitution into this compound Liposomes

This protocol is a general guideline and should be optimized for each specific protein.

Materials:

  • Purified protein of interest, solubilized in a suitable detergent

  • This compound LUVs (prepared as in section 4.1)

  • Detergent stock solution (e.g., 10% w/v n-dodecyl-β-D-maltoside (DDM) or Triton™ X-100)

  • Reconstitution Buffer

  • Bio-Beads™ SM-2 (or dialysis cassettes)

  • Ultracentrifuge

Protocol:

  • Detergent Solubilization of this compound Liposomes:

    • To a solution of this compound LUVs, add the detergent stock solution dropwise while stirring gently.

    • The final detergent concentration should be optimized to be at or slightly above the saturation concentration (Rsat), where the liposomes are destabilized but not fully solubilized into mixed micelles.[9] This can be monitored by measuring the optical density (OD) at 540 nm; a decrease in OD indicates solubilization.[9]

    • Incubate the lipid-detergent mixture for 30-60 minutes at room temperature.

  • Addition of Protein:

    • Add the purified, detergent-solubilized protein to the destabilized this compound liposomes. The desired lipid-to-protein molar ratio (LPR) will depend on the specific application and should be optimized. Common LPRs range from 100:1 to 1000:1 (mol/mol).[8]

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Detergent Removal:

    • Using Bio-Beads™: Add pre-washed Bio-Beads™ to the proteoliposome mixture at a ratio of approximately 20 mg of beads per mg of detergent.

    • Incubate with gentle rocking at 4°C. The incubation time should be optimized; typically, several changes of beads over a period of 4-16 hours are sufficient.

    • Using Dialysis: Transfer the proteoliposome mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform at least three buffer changes over 48 hours.

  • Harvesting Proteoliposomes:

    • After detergent removal, centrifuge the solution at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C to pellet the proteoliposomes.

    • Carefully remove the supernatant, which contains unincorporated protein.

    • Resuspend the proteoliposome pellet in the desired buffer for downstream applications.

The following diagram illustrates the experimental workflow for detergent-mediated protein incorporation into this compound liposomes.

G start Start: Purified Protein & this compound Liposomes add_detergent Add Detergent to This compound Liposomes start->add_detergent incubate1 Incubate to form Detergent-Saturated Liposomes add_detergent->incubate1 add_protein Add Detergent-Solubilized Protein incubate1->add_protein incubate2 Incubate to form Lipid-Protein-Detergent Micelles add_protein->incubate2 remove_detergent Remove Detergent (e.g., Bio-Beads or Dialysis) incubate2->remove_detergent form_proteoliposomes Proteoliposome Formation remove_detergent->form_proteoliposomes characterize Characterize Proteoliposomes form_proteoliposomes->characterize

Caption: Detergent-Mediated Reconstitution Workflow.

Data Presentation and Characterization

Thorough characterization of the resulting proteoliposomes is essential to ensure the quality and reproducibility of your experiments.

Quantitative Analysis of Protein Incorporation

The efficiency of protein incorporation should be quantified. This can be achieved by:

  • Protein Quantification: Determine the total protein concentration in the proteoliposome sample using a suitable protein assay (e.g., BCA or Bradford assay). Be aware that lipids and detergents can interfere with some assays.[10]

  • Lipid Quantification: Quantify the amount of lipid in the sample using a phosphate (B84403) assay.

  • Calculation of Incorporation Efficiency:

    • Efficiency (%) = (Amount of protein in proteoliposomes / Initial amount of protein added) x 100

The following table summarizes key parameters to be optimized and typical ranges found in the literature for similar systems.

ParameterTypical RangeMethod of Optimization/Measurement
Detergent-to-Lipid Molar Ratio0.5 - 2.0 (for saturation)Monitor OD at 540 nm
Lipid-to-Protein Molar Ratio100:1 - 2000:1Varies with experimental goal
Incubation Time (Protein-Lipid)1 - 4 hoursEmpirically determined
Bio-Beads™ to Detergent Ratio (w/w)20:1 - 40:1Monitor detergent removal
Dialysis Time24 - 72 hoursMonitor detergent removal
Characterization of Proteoliposome Properties

Several techniques can be used to characterize the physical and functional properties of the proteoliposomes.

Characterization TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Size distribution and homogeneity of proteoliposomes.[11]
Transmission Electron Microscopy (TEM) Visualization of proteoliposome morphology and size.[12]
SDS-PAGE and Western Blotting Confirmation of protein incorporation and integrity.
Functional Assays Assessment of the biological activity of the reconstituted protein (e.g., transport assays, enzyme kinetics).
Circular Dichroism (CD) Spectroscopy Analysis of the secondary structure of the incorporated protein to ensure proper folding.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Incorporation Insufficient detergent concentration.Optimize the detergent-to-lipid ratio.
Inappropriate lipid-to-protein ratio.Test a range of LPRs.
Inefficient detergent removal.Increase the amount of Bio-Beads™ or extend dialysis time.
Protein Aggregation Harsh reconstitution conditions.Use a milder detergent; optimize temperature and incubation times.
Inappropriate buffer conditions.Screen different pH and salt concentrations.
Loss of Protein Activity Protein denaturation during reconstitution.Use a milder detergent; add stabilizing agents (e.g., glycerol).
Incorrect protein orientation.Optimize the reconstitution method (e.g., direct insertion vs. micelle mixing).

Conclusion

The successful incorporation of proteins into this compound membranes is a powerful tool for a wide range of research and development applications. The detergent-mediated reconstitution method, when properly optimized, provides a reliable and versatile approach for generating functional proteoliposomes. By carefully considering the choice of detergent, lipid-to-protein ratio, and method of detergent removal, researchers can create high-quality model membrane systems for detailed biophysical and functional studies. The protocols and guidelines presented in these application notes serve as a comprehensive resource to aid in the successful design and execution of these experiments.

References

Application Notes and Protocols for DLPG in Supported Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical and pharmaceutical research, providing a versatile platform to mimic cellular membranes. The inclusion of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG), a phosphatidylglycerol (PG) lipid, is particularly significant for creating model membranes that replicate the anionic surfaces of bacterial membranes and specific domains within eukaryotic cell membranes. This document provides detailed application notes and protocols for the use of this compound in SLB experiments, covering vesicle preparation, SLB formation, characterization, and a key application in studying protein-lipid interactions.

Applications of this compound in Supported Lipid Bilayers

This compound-containing SLBs are instrumental in a variety of research applications due to their ability to mimic negatively charged biological interfaces.

  • Antimicrobial Peptide (AMP) Research: Bacterial membranes are rich in anionic phospholipids (B1166683) like PG. This compound-containing SLBs serve as an excellent model system to study the interaction, mechanism of action, and efficacy of novel antimicrobial peptides.[1][2][3]

  • Protein-Lipid Interaction Studies: Many cellular proteins are recruited to specific membrane domains through electrostatic interactions with anionic lipids. This compound SLBs are used to investigate the binding kinetics, conformational changes, and functional consequences of protein association with negatively charged membranes.[4][5]

  • Drug Delivery and Nanoparticle Interactions: The surface charge of drug delivery vehicles and nanoparticles plays a critical role in their interaction with target cells. This compound SLBs can be employed to assess the binding and stability of these systems with anionic membranes.

  • Signal Transduction Pathway Elucidation: Anionic lipids, such as phosphoinositides which are derivatives of phosphatidylglycerol, are key players in cellular signaling.[6][7][8] While not a direct participant in the canonical PIP2 pathway, this compound can be used to create a negatively charged membrane environment that is crucial for the localization and activation of certain signaling proteins.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size distribution, a crucial prerequisite for the successful formation of high-quality SLBs via vesicle fusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (this compound) and other lipids (e.g., POPC) in chloroform (B151607)

  • Chloroform

  • Nitrogen or Argon gas

  • Dessicator with vacuum pump

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Hamilton syringe

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired molar ratio of this compound and other lipids dissolved in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a desiccator under vacuum for at least 2 hours to remove any residual solvent.[9]

  • Lipid Hydration:

    • Hydrate the dry lipid film with the desired hydration buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the vial vigorously for several minutes to disperse the lipids, resulting in a milky suspension of multilamellar vesicles (MLVs).

    • For enhanced unilamellarity and trapping efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath (slightly above the phase transition temperature of the lipids).[10][11]

  • Vesicle Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[12]

    • Heat the extruder to a temperature above the phase transition temperature of all lipids in the mixture. The main gel-to-liquid crystalline transition for this compound is approximately -5°C, so for pure this compound vesicles, room temperature is sufficient.[13]

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11-21 times).[10][14] The suspension should become translucent, indicating the formation of SUVs.

    • The resulting SUV solution can be stored at 4°C for short-term use.

Protocol 2: Formation of this compound-Containing SLBs by Vesicle Fusion

The vesicle fusion method is a common and straightforward technique for forming SLBs on hydrophilic substrates like silica (B1680970) (SiO₂) and mica.[15][16]

Materials:

  • This compound-containing SUV suspension (from Protocol 1)

  • SLB formation buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Calcium Chloride (CaCl₂) stock solution (e.g., 100 mM)

  • Substrate (e.g., silica-coated QCM-D sensor, glass coverslip, or freshly cleaved mica)

  • Cleaning solution for substrate (e.g., Piranha solution for silica, or plasma cleaning)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure a hydrophilic surface. For silica surfaces, this can be achieved by treatment with Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) or by oxygen plasma cleaning. Mica substrates can be freshly cleaved using adhesive tape.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber (e.g., QCM-D flow cell, custom-made flow cell for microscopy).

    • Flow the SLB formation buffer over the substrate to establish a stable baseline.

    • Introduce the this compound-containing SUV suspension (typically diluted to 0.1-0.5 mg/mL in the formation buffer).

    • For anionic vesicles like those containing this compound, the addition of divalent cations is often necessary to induce fusion on negatively charged surfaces like silica and mica. Add CaCl₂ to the vesicle solution to a final concentration of 2-5 mM to facilitate vesicle adsorption and rupture.

    • Allow the vesicles to incubate with the surface for 30-60 minutes. The formation of the SLB can be monitored in real-time using techniques like QCM-D.

    • After incubation, rinse the chamber thoroughly with the SLB formation buffer to remove any non-adsorbed or intact vesicles.

Protocol 3: Characterization of this compound-Containing SLBs

A. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique that monitors the formation of the SLB in real-time by measuring changes in frequency (Δf), related to mass, and dissipation (ΔD), related to the viscoelastic properties of the adsorbed layer.

Procedure:

  • Follow the procedure in Protocol 2 using a silica-coated QCM-D sensor.

  • A successful SLB formation is typically characterized by an initial decrease in frequency and an increase in dissipation as intact vesicles adsorb. This is followed by a sharp increase in frequency and a decrease in dissipation as the vesicles rupture, release their aqueous content, and form a more rigid, planar bilayer.[17]

  • For anionic vesicles like this compound, the process may appear as a more direct, one-step transition to the final SLB state, especially in the presence of calcium.[17]

B. Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the SLB topography, allowing for the assessment of bilayer completeness, the presence of defects, and the measurement of bilayer thickness.

Procedure:

  • Form the this compound-containing SLB on a flat substrate like freshly cleaved mica as described in Protocol 2.

  • Image the SLB in the formation buffer using tapping mode AFM.

  • A complete and fluid SLB will appear as a smooth, uniform surface. Defects in the bilayer will be visible as holes or patches of bare substrate.

  • The thickness of the bilayer can be measured by creating a defect in the bilayer with the AFM tip and measuring the height difference between the bilayer surface and the substrate.

C. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the lateral fluidity of the SLB by measuring the diffusion of fluorescently labeled lipid probes within the bilayer.

Procedure:

  • Prepare this compound-containing vesicles including a small molar percentage (e.g., 0.5-1 mol%) of a fluorescently labeled lipid (e.g., Texas Red-DHPE).

  • Form the fluorescently labeled SLB on a glass coverslip as described in Protocol 2.

  • Using a confocal microscope, photobleach a small, defined region of the SLB with a high-intensity laser.

  • Monitor the recovery of fluorescence in the bleached region over time as unbleached fluorescent lipids diffuse into the area.

  • The rate of fluorescence recovery can be used to calculate the diffusion coefficient (D) of the lipid probes, providing a quantitative measure of the bilayer's fluidity.[18][19]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of SLBs. Note that specific values for pure this compound SLBs are limited in the literature; therefore, data from similar anionic lipid systems (e.g., PG-containing mixtures) are provided for reference.

Technique Parameter Typical Value for Anionic SLB Reference
QCM-DFinal Frequency Shift (Δf)-25 to -30 Hz[20]
QCM-DFinal Dissipation Shift (ΔD)< 1 x 10⁻⁶[20]
AFMBilayer Thickness4 - 5 nm[21]
AFMSurface Roughness (Rq)< 0.5 nm[22]
FRAPDiffusion Coefficient (D)1 - 5 µm²/s[23][24]

Application Example: Studying Antimicrobial Peptide (AMP) Interactions

This compound-containing SLBs are an ideal platform for investigating the membrane-disrupting mechanisms of antimicrobial peptides.

Experimental Workflow:

  • SLB Formation: Form a this compound-containing SLB on a QCM-D sensor or a glass coverslip for microscopy.

  • Baseline Measurement: Establish a stable baseline in buffer.

  • AMP Introduction: Introduce the AMP solution at various concentrations into the chamber.

  • Real-time Monitoring:

    • QCM-D: Monitor changes in Δf and ΔD to quantify peptide binding, insertion, and any potential membrane disruption (e.g., mass loss).

    • Fluorescence Microscopy: If the SLB is fluorescently labeled, observe changes in fluorescence distribution, such as the formation of pores or peptide-lipid domains.

  • Data Analysis: Analyze the QCM-D data to determine binding kinetics and the extent of membrane damage. Correlate these findings with microscopy observations to elucidate the AMP's mechanism of action.

Visualizations

Experimental_Workflow_Vesicle_Preparation cluster_prep Vesicle Preparation lipid_film 1. Lipid Film Formation (this compound + other lipids in chloroform, evaporation) hydration 2. Hydration (Buffer addition, vortexing, freeze-thaw cycles) lipid_film->hydration Rehydrate extrusion 3. Extrusion (Passage through polycarbonate membrane) hydration->extrusion Homogenize size suvs This compound-containing SUVs extrusion->suvs

Caption: Workflow for this compound-containing SUV preparation.

SLB_Formation_Workflow cluster_formation SLB Formation by Vesicle Fusion start Clean Substrate (Silica or Mica) vesicle_add Introduce this compound SUVs + CaCl2 start->vesicle_add incubation Incubate (30-60 min) vesicle_add->incubation Vesicle adsorption & rupture rinse Rinse with Buffer incubation->rinse slb This compound-containing SLB rinse->slb

Caption: Workflow for this compound SLB formation.

Protein_Binding_Workflow cluster_binding_study Protein-Lipid Interaction Study using QCM-D form_slb 1. Form this compound SLB on QCM-D Sensor baseline 2. Establish Stable Baseline in Buffer form_slb->baseline protein_inj 3. Inject Protein Solution baseline->protein_inj monitor 4. Monitor Δf and ΔD (Association) protein_inj->monitor buffer_rinse 5. Rinse with Buffer (Dissociation) monitor->buffer_rinse data_analysis 6. Analyze Data (Kinetics, Mass Uptake) buffer_rinse->data_analysis PIP2_Signaling_Pathway cluster_pathway Phosphatidylinositol Signaling Pathway receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 (in membrane) plc->pip2 cleaves dag Diacylglycerol (DAG) (in membrane) pip2->dag ip3 Inositol Trisphosphate (IP3) (cytosol) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on cellular_response Cellular Response pkc->cellular_response phosphorylates targets ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response activates targets

References

Experimental Setup for Studying DLPG Phase Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a negatively charged phospholipid commonly used in the formulation of liposomal drug delivery systems and as a model for biological membranes. The phase behavior of this compound is a critical determinant of the physical properties of these systems, including their stability, permeability, and interaction with bioactive molecules. Understanding the phase transitions of this compound under various environmental conditions is therefore essential for the rational design and optimization of lipid-based nanocarriers and for fundamental studies of membrane biophysics.

These application notes provide a comprehensive overview of the experimental setups and protocols for characterizing the phase behavior of this compound. The methodologies detailed herein are essential for researchers in drug development, materials science, and biophysics who are working with lipid-based systems.

Quantitative Data on this compound Phase Behavior

The phase transition temperature (Tm) of this compound, the temperature at which the lipid bilayer transitions from a gel-like ordered state to a fluid-like disordered state, is influenced by several factors, including the ionic strength and pH of the surrounding medium. The following tables summarize key quantitative data related to the phase behavior of this compound.

ParameterValueConditionsReference
Main Phase Transition Temperature (Tm)-3 °C---[1]

Note: Further research is required to populate the table with more extensive data on the effects of pH and ionic strength on the phase transition temperature of this compound.

Experimental Protocols

A multi-technique approach is often employed to fully characterize the phase behavior of lipid systems. Here, we provide detailed protocols for three key techniques: Differential Scanning Calorimetry (DSC), Fluorescence Microscopy, and Small-Angle X-ray Scattering (SAXS).

Liposome Preparation

The preparation of high-quality liposomes is a prerequisite for accurate phase behavior studies. The choice between large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs) depends on the analytical technique to be used.

Protocol for Large Unilamellar Vesicle (LUV) Preparation by Extrusion:

This protocol is suitable for preparing LUVs for DSC and SAXS experiments.

Materials:

  • This compound lipid powder

  • Chloroform (B151607)

  • Desired buffer (e.g., Tris-HCl, PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the Tm of this compound (-3 °C).

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process forces the lipids through the pores, resulting in the formation of LUVs with a defined size.

    • The resulting LUV suspension should be stored at a temperature above the Tm to prevent aggregation.

Protocol for Giant Unilamellar Vesicle (GUV) Preparation by Electroformation:

This protocol is ideal for preparing GUVs for direct visualization by fluorescence microscopy.

Materials:

  • This compound lipid powder

  • Chloroform

  • Indium tin oxide (ITO) coated glass slides

  • O-ring or Teflon spacer

  • Function generator

  • Observation chamber

  • Sucrose (B13894) and glucose solutions (for creating osmotic contrast)

Procedure:

  • ITO Slide Preparation:

    • Clean the conductive sides of two ITO slides thoroughly with ethanol (B145695) and deionized water.

  • Lipid Film Deposition:

    • Deposit a small volume (5-10 µL) of a chloroform solution of this compound (and a fluorescent lipid probe, if desired) onto the conductive side of one ITO slide.

    • Spread the solution evenly to create a thin film.

    • Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1 hour.

  • Chamber Assembly:

    • Place an O-ring or a Teflon spacer on top of the dried lipid film on the first ITO slide.

    • Fill the chamber created by the spacer with a sucrose solution (e.g., 200 mM).

    • Place the second ITO slide on top, with its conductive side facing the lipid film, to seal the chamber.

  • Electroformation:

    • Connect the two ITO slides to a function generator.

    • Apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the Tm of this compound. The electric field induces the swelling of the lipid film and the formation of GUVs.

  • GUV Harvesting:

    • Gently collect the GUVs from the chamber using a pipette.

    • For observation, the GUVs can be transferred to an observation chamber containing a glucose solution of the same osmolarity to enhance contrast.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic parameters of lipid phase transitions, including the Tm and the enthalpy of transition (ΔH).

Protocol for DSC Analysis of this compound LUVs:

Materials:

  • This compound LUV suspension (prepared as described above)

  • Reference buffer (the same buffer used for LUV preparation)

  • DSC instrument

  • DSC pans (e.g., aluminum)

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the this compound LUV suspension into a DSC pan.

    • Prepare a reference pan containing the same volume of the reference buffer.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., -20 °C).

    • Heat the sample and reference at a constant rate (e.g., 1-5 °C/min) through the phase transition to a temperature well above the Tm (e.g., 20 °C).

    • Record the differential heat flow as a function of temperature.

    • Perform a second heating scan to check for the reversibility of the transition.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The Tm is determined as the temperature at the peak maximum.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of lipid phases and phase separation in GUVs. By incorporating fluorescent probes that partition preferentially into specific lipid phases, one can observe the formation of domains and study their morphology and dynamics.

Protocol for Fluorescence Microscopy of this compound GUVs:

Materials:

  • This compound GUV suspension (prepared as described above, containing a fluorescent lipid probe)

  • Fluorescence microscope equipped with appropriate filters and a temperature-controlled stage

  • Glass-bottom dish or microscope slide with a coverslip

Procedure:

  • Sample Mounting:

    • Place a drop of the GUV suspension onto a glass-bottom dish or a microscope slide.

    • Carefully place a coverslip over the drop.

  • Microscopy and Imaging:

    • Place the sample on the temperature-controlled stage of the fluorescence microscope.

    • Set the temperature below the Tm of this compound to observe the gel phase.

    • Slowly increase the temperature through the phase transition while acquiring images or videos.

    • Observe the changes in the fluorescence distribution within the GUVs. In the gel phase, the membrane will appear uniformly fluorescent. As the temperature approaches the Tm, domains of the fluid phase may nucleate and grow, leading to phase separation that can be visualized by the partitioning of the fluorescent probe.

  • Image Analysis:

    • Analyze the acquired images to characterize the morphology, size, and dynamics of the lipid domains.

Small-Angle X-ray Scattering (SAXS)

SAXS provides information about the structure of lipid bilayers on the nanometer scale, including bilayer thickness and electron density profiles. Changes in these parameters can be used to characterize lipid phase transitions.

Protocol for SAXS Analysis of this compound LUVs:

Materials:

  • This compound LUV suspension (prepared as described above)

  • SAXS instrument (synchrotron or laboratory-based)

  • Quartz capillary or sample cell

  • Temperature-controlled sample holder

Procedure:

  • Sample Loading:

    • Load the this compound LUV suspension into a quartz capillary or a dedicated SAXS sample cell.

    • Also, prepare a capillary with the reference buffer for background subtraction.

  • SAXS Data Acquisition:

    • Mount the sample in the temperature-controlled holder of the SAXS instrument.

    • Acquire scattering data at various temperatures below, during, and above the phase transition of this compound.

    • Acquire a scattering pattern of the buffer at each temperature for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering at each temperature.

    • Analyze the resulting scattering curves to determine structural parameters such as the lamellar repeat distance (d-spacing) and the bilayer thickness.

    • The phase transition is identified by a sharp change in the d-spacing, reflecting the thinning of the bilayer as it transitions from the gel to the fluid phase.

Visualizations

Experimental Workflow for this compound Phase Behavior Characterization

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_analysis Phase Behavior Analysis cluster_data Data Output DLPG_Lipid This compound Lipid Powder LUV_Prep LUV Preparation (Extrusion) DLPG_Lipid->LUV_Prep GUV_Prep GUV Preparation (Electroformation) DLPG_Lipid->GUV_Prep DSC Differential Scanning Calorimetry (DSC) LUV_Prep->DSC SAXS Small-Angle X-ray Scattering (SAXS) LUV_Prep->SAXS Fluorescence_Microscopy Fluorescence Microscopy GUV_Prep->Fluorescence_Microscopy Tm_DeltaH Tm and ΔH DSC->Tm_DeltaH Domain_Visualization Phase Separation Visualization Fluorescence_Microscopy->Domain_Visualization Bilayer_Structure Bilayer Thickness and Structure SAXS->Bilayer_Structure

Overall experimental workflow for this compound phase behavior analysis.
Decision Tree for Technique Selection

TechniqueSelection Start What information is needed? Thermo Thermodynamic Parameters (Tm, ΔH) Start->Thermo Thermodynamics Visual Visual Observation of Phase Separation Start->Visual Visualization Structural Bilayer Structural Changes (Thickness, etc.) Start->Structural Structure DSC_Method Use Differential Scanning Calorimetry (DSC) Thermo->DSC_Method FM_Method Use Fluorescence Microscopy Visual->FM_Method SAXS_Method Use Small-Angle X-ray Scattering (SAXS) Structural->SAXS_Method

Decision tree for selecting the appropriate analytical technique.

References

Application Notes and Protocols for the Characterization of DLPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylglycerol (DLPG) is an anionic phospholipid frequently used in the formulation of liposomes for drug delivery applications. The negative surface charge imparted by this compound can influence the stability, circulation time, and cellular uptake of the liposomal formulation. Comprehensive characterization of this compound liposomes is therefore a critical step in the development of effective and reproducible drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound liposomes.

Key Physicochemical Attributes of Liposomes

The critical quality attributes (CQAs) of liposomal drug products that require thorough characterization include their size and size distribution, surface charge (zeta potential), lamellarity, encapsulation efficiency, and drug release kinetics.[2] These parameters significantly impact the in vivo performance, efficacy, and safety of the liposomal formulation.

Data Presentation: Quantitative Characterization of Anionic Liposomes

The following tables summarize typical quantitative data for anionic liposomes, including those containing phosphatidylglycerols like this compound. These values can serve as a reference for researchers developing new this compound liposome (B1194612) formulations.

Table 1: Size, Polydispersity Index (PDI), and Zeta Potential of Anionic Liposomes

Liposome CompositionMethod of PreparationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPGSonication80 - 1500.2 - 0.4-30 to -50
DPPG/DPPC (1:1)Thin-film hydration & Sonication98.0 ± 1.760.22 ± 0.01-38.8 ± 0.7
Anionic Liposomes (general)Not specified150 - 194< 0.2Negative
Cationic Liposomes (for comparison)Not specified150 - 194< 0.2Positive

Data compiled from multiple sources for illustrative purposes.[3][4] DPPG (dipalmitoylphosphatidylglycerol) is structurally very similar to this compound.

Table 2: Encapsulation Efficiency and In Vitro Drug Release from Anionic Liposomes

DrugLiposome CompositionEncapsulation Efficiency (%)Release Profile (Time to 50% release)
DoxorubicinPEGylated Anionic Liposomes> 95%Sustained release over 48h
Hydrophilic drug (e.g., 5-FU)Anionic Liposomes20 - 40%Biphasic: initial burst followed by slow release
Hydrophobic drug (e.g., Dibucaine)Anionic Liposomes60 - 80%Slow, sustained release

Data compiled from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the liposomes in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter. The PDI is a measure of the width of the size distribution.[6][]

Protocol:

  • Sample Preparation:

    • Dilute the this compound liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to ensure an optimal scattering intensity. A typical starting dilution is 1:100.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

  • Instrumentation and Measurement:

    • Use a calibrated Dynamic Light Scattering instrument (e.g., Malvern Zetasizer).

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted and filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement angle.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).

    • A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[][8]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Dilute Dilute Liposome Suspension Filter Filter Sample (0.22 µm) Dilute->Filter Equilibrate Equilibrate Instrument Filter->Equilibrate Load Load Sample into Cuvette Equilibrate->Load Measure Perform Measurements Load->Measure Calculate Calculate Size and PDI Measure->Calculate

Figure 1: Workflow for DLS analysis of liposome size and PDI.
Measurement of Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the charged liposomes (electrophoretic mobility).[1][9][10]

Protocol:

  • Sample Preparation:

    • Dilute the this compound liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[9] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

    • Ensure the sample is free of air bubbles.

  • Instrumentation and Measurement:

    • Use a zeta potential analyzer (e.g., Malvern Zetasizer).

    • Use a specific folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with the dilution buffer before loading the sample.

    • Load the sample into the cell, ensuring no air bubbles are trapped near the electrodes.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature.

    • Set the measurement parameters, including the dispersant properties and the number of measurements.

  • Data Analysis:

    • The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

    • Zeta potential values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[11]

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis Dilute Dilute Liposome in Low Ionic Strength Buffer Load Load Sample into Capillary Cell Dilute->Load Equilibrate Equilibrate Temperature Load->Equilibrate Measure Apply Electric Field & Measure Mobility Equilibrate->Measure Calculate Calculate Zeta Potential Measure->Calculate

Figure 2: Workflow for zeta potential measurement of liposomes.
Determination of Lamellarity by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the visualization of liposomes in their native, hydrated state by rapidly freezing a thin film of the liposome suspension. This technique provides direct evidence of the liposome's morphology, size, and the number of lipid bilayers (lamellarity).[12][13][14][15]

Protocol:

  • Sample Preparation (Vitrification):

    • Place a TEM grid in a vitrification robot (e.g., Vitrobot).

    • Apply a small volume (3-5 µL) of the this compound liposome suspension to the grid.

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Plunge the grid into a cryogen (e.g., liquid ethane) to rapidly freeze the sample, forming vitreous (non-crystalline) ice.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Image the liposomes at a low electron dose to minimize radiation damage.

    • Acquire images at different magnifications to observe the overall morphology and detailed bilayer structure.

  • Data Analysis:

    • Analyze the acquired images to determine the morphology (e.g., spherical, unilamellar, multilamellar) of the this compound liposomes.

    • Count the number of bilayers to determine the lamellarity.

    • Measure the size of individual liposomes to obtain a size distribution.

CryoTEM_Workflow cluster_prep Sample Vitrification cluster_imaging Cryo-TEM Imaging cluster_analysis Image Analysis Apply Apply Sample to TEM Grid Blot Blot to Form Thin Film Apply->Blot Plunge Plunge-freeze in Cryogen Blot->Plunge Transfer Transfer Grid to Microscope Plunge->Transfer Image Acquire Images (Low Dose) Transfer->Image Analyze Determine Morphology, Size, and Lamellarity Image->Analyze

Figure 3: Workflow for cryo-TEM analysis of liposome lamellarity.
Determination of Encapsulation Efficiency (EE)

Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for determining the drug loading capacity and for dose calculations.[16][][18] The determination of EE typically involves separating the unencapsulated (free) drug from the liposome-encapsulated drug.[16]

Protocol using Size Exclusion Chromatography (SEC):

  • Separation of Free Drug:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer.

    • Carefully apply a known volume of the this compound liposome formulation to the top of the column.

    • Elute the column with the same buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Collect the fraction containing the liposomes.

  • Quantification of Encapsulated Drug:

    • Disrupt the collected liposomes by adding a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the concentration of the released drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Total Drug:

    • Take an aliquot of the original, unseparated liposome formulation.

    • Disrupt the liposomes with a solvent to release the total drug (encapsulated + free).

    • Quantify the total drug concentration using the same analytical method as in step 2.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

EE_Workflow cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation SEC Size Exclusion Chromatography Collect Collect Liposome Fraction SEC->Collect Lyse_Encapsulated Lyse Liposomes & Quantify Encapsulated Drug Collect->Lyse_Encapsulated Calculate_EE Calculate Encapsulation Efficiency Lyse_Encapsulated->Calculate_EE Lyse_Total Lyse Original Sample & Quantify Total Drug Lyse_Total->Calculate_EE

Figure 4: Workflow for determining encapsulation efficiency.
In Vitro Drug Release Study using the Dialysis Method

Principle: This method assesses the rate and extent of drug release from the liposomes over time in a simulated physiological environment. The liposome formulation is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the released drug to diffuse into a larger volume of release medium, while retaining the liposomes.[5][19][20][21]

Protocol:

  • Preparation:

    • Hydrate a dialysis membrane with a suitable MWCO (e.g., 12-14 kDa) in distilled water.

    • Prepare the release medium (e.g., PBS, pH 7.4) and equilibrate it to the desired temperature (e.g., 37°C).

  • Experimental Setup:

    • Place a known volume and concentration of the this compound liposome formulation into the dialysis bag and seal it.

    • Immerse the dialysis bag in a known volume of the release medium in a beaker with constant stirring.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

    • Quantify the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Drug_Release_Workflow cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_analysis Data Analysis Load_Dialysis Load Liposomes into Dialysis Bag Immerse Immerse in Release Medium Load_Dialysis->Immerse Sample Withdraw Aliquots at Time Intervals Immerse->Sample Quantify Quantify Drug Concentration Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot

Figure 5: Workflow for in vitro drug release study.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the thorough characterization of this compound liposomes. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the successful development and regulatory approval of liposomal drug products. The provided quantitative data and workflows serve as valuable resources for researchers in the field of drug delivery.

References

Application Notes and Protocols: DLPG as a Standard in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease, and for the discovery of novel biomarkers and therapeutic targets. 1,2-dilauroyl-sn-glycero-3-phospho-sn-glycerol (DLPG), a phosphatidylglycerol (PG), serves as an excellent internal standard for the quantification of PG-containing lipids in complex biological matrices. Its defined structure and chemical properties allow for the precise normalization of experimental variations during sample preparation and analysis by mass spectrometry. This document provides detailed application notes on the use of this compound as a standard, relevant signaling pathways involving its metabolic precursors, and comprehensive experimental protocols for its implementation in lipidomics workflows.

Data Presentation: Performance of Phosphatidylglycerol Internal Standards

The use of an internal standard is crucial for correcting variations during sample preparation, extraction, and mass spectrometry analysis. While specific quantitative validation data for this compound is not extensively published, data from structurally similar odd-chain phosphatidylglycerol standards, such as PG 14:0/14:0 and PG 17:0/17:0, provide a strong indication of the expected performance. The following tables summarize the performance characteristics of these surrogate standards, which are anticipated to be comparable for this compound under similar analytical conditions.

Table 1: Linearity of Phosphatidylglycerol Internal Standards

AnalyteInternal StandardConcentration Range (µg/mL)Linear Regression (r²)
PG 14:0/14:0PG 17:0/17:00, 5, 10, 20, 80, 320> 0.994

This data demonstrates the excellent linearity achieved when using an odd-chain PG internal standard for the quantification of another PG species over a broad concentration range.[1]

Table 2: Intraday and Interday Repeatability of a Lipidomics Method Using Phosphatidylglycerol Internal Standards

ParameterRelative Standard Deviation (RSD)
Intraday Repeatability4-6%
Interday Repeatability5-8%

This table highlights the high reproducibility of a validated lipidomics method that includes phosphatidylglycerol internal standards, ensuring reliable and consistent results across different analytical runs.[1]

Signaling and Metabolic Pathways Involving Phosphatidylglycerol

Phosphatidylglycerol (PG), the headgroup precursor of this compound, is a key intermediate in the biosynthesis of cardiolipin (B10847521), a dimeric phospholipid crucial for mitochondrial function and bioenergetics. Understanding this pathway is essential for interpreting lipidomics data where changes in PG and cardiolipin levels may be observed.

Cardiolipin Biosynthesis Pathway

The synthesis of cardiolipin from phosphatidylglycerol is a conserved pathway in both prokaryotes and eukaryotes, although with some differences in the specific enzymes and substrates. In eukaryotes, the pathway is localized to the inner mitochondrial membrane.

G cluster_matrix Mitochondrial Inner Membrane PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase

Eukaryotic Cardiolipin Biosynthesis Pathway

Experimental Protocols

The following protocols are adapted for the use of this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • 1,2-dilauroyl-sn-glycero-3-phospho-sn-glycerol (this compound)

    • Chloroform/Methanol (B129727) (1:2, v/v), LC-MS grade

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the this compound in chloroform/methanol (1:2, v/v) to create a stock solution with a concentration of 1 mg/mL.

    • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • For working solutions, dilute the stock solution to the desired concentration (e.g., 100 pmol/µL) using the same solvent mixture.[2]

Lipid Extraction from Plasma using a Modified Bligh-Dyer Method

This protocol is suitable for the extraction of lipids from plasma samples and incorporates the this compound internal standard.

  • Materials:

    • Plasma sample

    • This compound internal standard working solution (e.g., 100 pmol/µL)

    • Methanol, LC-MS grade

    • Dichloromethane (B109758), LC-MS grade

    • 0.15 M KCl in water, LC-MS grade water

    • Acetic acid

    • 1.7 mL polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Transfer 50 µL of plasma to a 1.7 mL microcentrifuge tube.

    • Add 400 µL of methanol and 200 µL of dichloromethane.

    • Add 10 µL of the this compound internal standard working solution (this amount may need to be optimized based on the expected concentration of endogenous PGs in the sample).

    • Add 1 µL of acetic acid.

    • Vortex the mixture thoroughly.

    • Add 200 µL of water and 200 µL of dichloromethane to induce phase separation.

    • Vortex gently and let the sample stand at room temperature for 5 minutes.

    • Centrifuge at 4000 RPM for 5 minutes at room temperature to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a new tube.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100 µL of 85% isopropanol, 5% water, 10% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate).[2]

General Lipidomics Workflow

The overall workflow for a lipidomics experiment using this compound as an internal standard is outlined below.

G Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spiking->Lipid_Extraction LC_Separation LC Separation (e.g., C18 column) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (e.g., Q-TOF) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Normalization Normalization to IS Data_Processing->Normalization Quantification Quantification Normalization->Quantification

General Lipidomics Experimental Workflow
LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will depend on the instrumentation available. The following provides a general guideline.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., Waters Acquity HSS T3, 1.8 µm particle size, 50 x 2.1 mm).

    • Mobile Phase A: Acetonitrile/water (40:60, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/water/isopropanol (10:5:85, v/v) with 10 mM ammonium acetate.

    • Gradient: A suitable gradient should be developed to separate the lipid classes.

    • Flow Rate: 0.400 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended for comprehensive lipid coverage. Phosphatidylglycerols are typically detected in negative ion mode.

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For targeted quantification, multiple reaction monitoring (MRM) is ideal.

    • Collision Energy: Optimize collision energy for the fragmentation of this compound and other target lipids.

Conclusion

This compound is a valuable tool for researchers in lipidomics, providing a reliable internal standard for the accurate quantification of phosphatidylglycerols. Its use, in conjunction with robust extraction and analytical methods, enables high-quality, reproducible data essential for advancing our understanding of lipid metabolism and its role in disease. The provided protocols and data serve as a comprehensive guide for the successful implementation of this compound in lipidomics research and drug development.

References

Protocol for the Preparation and Characterization of Mixed DLPG and DLPC Lipid Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the preparation and characterization of mixed lipid vesicles, also known as liposomes, composed of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC). DLPC is a zwitterionic lipid, while this compound is an anionic lipid, and by varying the molar ratio of these two lipids, the surface charge and other physicochemical properties of the vesicles can be systematically controlled. This makes them versatile tools for various applications, including drug delivery, gene therapy, and as model membrane systems.

The protocol herein describes the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles with a defined size distribution. Additionally, it outlines the key characterization techniques, Dynamic Light Scattering (DLS) and Zeta Potential analysis, to ensure the quality and reproducibility of the prepared vesicles.

Data Presentation

The physicochemical properties of mixed this compound/DLPC vesicles are highly dependent on their molar composition. The inclusion of the anionic lipid this compound imparts a negative surface charge, which influences vesicle stability and interaction with biological systems. Below is a summary of expected quantitative data for vesicles prepared using this protocol.

Molar Ratio (DLPC:this compound)Z-average Diameter (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
100:0~100 - 120< 0.2~ -5 to -15
90:10~100 - 120< 0.2~ -20 to -35
80:20~100 - 120< 0.2~ -35 to -50
50:50~100 - 120< 0.2~ -50 to -70

Note: The actual values may vary depending on the specific experimental conditions, such as the buffer used and the precise extrusion parameters. The trend of increasingly negative zeta potential with a higher proportion of this compound is consistently observed.

Experimental Protocols

Materials and Equipment
  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Vesicle Preparation: Thin-Film Hydration and Extrusion

The following workflow outlines the steps for preparing the mixed lipid vesicles.

G cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_extrusion Vesicle Sizing cluster_characterization Characterization A 1. Lipid Dissolution Dissolve DLPC and this compound in chloroform in a round-bottom flask at the desired molar ratio. B 2. Solvent Evaporation Remove the chloroform using a rotary evaporator to form a thin lipid film. A->B C 3. Vacuum Drying Dry the lipid film under vacuum for at least 2 hours to remove residual solvent. B->C D 4. Hydration Hydrate (B1144303) the lipid film with the desired aqueous buffer. The temperature should be above the phase transition temperature of the lipids. C->D E 5. Vesicle Formation Gently agitate the flask to form multilamellar vesicles (MLVs). D->E F 6. Extrusion Pass the MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder for a defined number of passes (e.g., 11-21 times). E->F G 7. DLS Analysis Measure the Z-average size and Polydispersity Index (PDI). F->G H 8. Zeta Potential Analysis Determine the surface charge of the vesicles.

Caption: Workflow for this compound/DLPC Vesicle Preparation and Characterization.

Detailed Steps:

  • Lipid Film Formation:

    • Calculate the required amounts of DLPC and this compound for the desired molar ratio and total lipid concentration (e.g., 10 mg/mL).

    • Dissolve the lipids in chloroform in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. The water bath temperature should be kept close to room temperature.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature of both lipids (for DLPC and this compound, this is below 0°C, so room temperature is sufficient).

    • Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a vortex mixer at a low speed to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a glass syringe and pass it through the extruder to another syringe.

    • Repeat this process for a defined number of passes (typically 11 to 21 passes) to ensure the formation of unilamellar vesicles with a uniform size distribution.

Vesicle Characterization

1. Dynamic Light Scattering (DLS):

  • Purpose: To determine the mean hydrodynamic diameter (Z-average) and the size distribution (Polydispersity Index, PDI) of the vesicles.

  • Procedure:

    • Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS measurement.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement according to the instrument's software instructions.

    • Analyze the data to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[1][2]

2. Zeta Potential Analysis:

  • Purpose: To measure the surface charge of the vesicles, which is an indicator of their colloidal stability.

  • Procedure:

    • Dilute a small aliquot of the vesicle suspension in the hydration buffer or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

    • Transfer the diluted sample to a disposable zeta potential cell.

    • Place the cell in the instrument and perform the measurement.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the vesicles to calculate the zeta potential.

    • A highly negative zeta potential (e.g., below -30 mV) generally indicates good colloidal stability due to electrostatic repulsion between vesicles.

Stability Assessment

To assess the stability of the prepared vesicles, they should be stored at 4°C and characterized at regular intervals (e.g., 1, 7, 14, and 30 days) for changes in their physicochemical properties.

  • Visual Inspection: Observe the vesicle suspension for any signs of aggregation or precipitation.

  • DLS and Zeta Potential: Monitor the Z-average diameter, PDI, and zeta potential over time. Significant changes in these parameters may indicate vesicle fusion, aggregation, or degradation.

Conclusion

This protocol provides a comprehensive guide for the reproducible preparation and thorough characterization of mixed this compound and DLPC lipid vesicles. By following these procedures, researchers can generate high-quality vesicles with tunable surface charge and size for a wide range of scientific and pharmaceutical applications. The provided data table of expected values serves as a useful benchmark for validating experimental outcomes.

References

The Emerging Role of Anionic Phospholipids in Gene Delivery: A Focus on DLPG Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

In the landscape of non-viral gene delivery, the focus has predominantly been on cationic lipid and polymer-based systems due to their electrostatic interaction with negatively charged nucleic acids. However, concerns regarding the cytotoxicity associated with cationic materials have spurred research into alternative formulations. Anionic phospholipids, such as 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), represent a promising, albeit less explored, class of lipids for gene delivery applications. While direct and extensive research specifically detailing the use of this compound in gene delivery is limited in publicly available literature, studies on structurally similar anionic phospholipids, particularly 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG), provide a strong proof-of-concept for the utility of this lipid class.

This document outlines the principles, experimental protocols, and potential of using anionic liposomes for gene delivery, drawing insights from research on DOPG as a proxy for this compound. Anionic liposomes, when complexed with nucleic acids in the presence of divalent cations like calcium, can form stable lipoplexes that are efficiently taken up by cells, offering a potentially safer alternative to their cationic counterparts.

Key Applications and Advantages:

  • Reduced Cytotoxicity: Anionic lipids are components of natural cell membranes, suggesting better biocompatibility and lower intrinsic toxicity compared to many synthetic cationic lipids.[1]

  • Alternative to Cationic Formulations: Provides a viable option for cell types that are sensitive to the toxic effects of conventional cationic transfection reagents.

  • Potential for Targeted Delivery: The surface of anionic liposomes can be modified with targeting ligands to enhance delivery to specific cell types.

  • Delivery of Various Nucleic Acids: The principles described can be adapted for the delivery of plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).

Principle of Anionic Liposome-Mediated Gene Delivery

The formation of transfection-competent anionic lipoplexes relies on the use of a divalent cation, typically calcium chloride (CaCl₂), to bridge the negatively charged phosphate (B84403) backbone of the nucleic acid and the negatively charged headgroup of the anionic phospholipid (e.g., this compound or DOPG). This creates condensed, neutral, or near-neutral particles that can associate with the cell membrane and be internalized. The inclusion of a "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is crucial. DOPE's propensity to form non-bilayer hexagonal phases is thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, a critical step for successful gene expression.[1]

A proposed mechanism for anionic lipoplex-mediated gene delivery is illustrated below.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake and Release DNA Nucleic Acid (-) Lipoplex Anionic Lipoplex Assembly DNA->Lipoplex This compound Anionic Liposome (this compound/DOPE) (-) This compound->Lipoplex Ca Ca²⁺ Ca->Lipoplex Cell Target Cell Membrane Lipoplex->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (DOPE-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleic Acid Release Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Expression Gene Expression Nucleus->Expression G A 1. Dissolve this compound & DOPE in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Buffer (Vortexing) B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrude through 100nm Membrane D->E F 6. Collect Small Unilamellar Vesicles (SUVs) E->F G cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection A Dilute pDNA C Combine and Incubate A->C B Mix Liposomes + CaCl₂ B->C E Add Lipoplexes to Cells C->E D Seed Cells (24h prior) D->E F Incubate 4-6 hours E->F G Replace with Growth Medium F->G H Analyze Expression (24-48h) G->H

References

Troubleshooting & Optimization

Technical Support Center: DLPG Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and handling of liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome (B1194612) formulations?

A1: this compound (1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol)) is an anionic phospholipid commonly used in liposome formulations. Its negatively charged head group provides electrostatic repulsion between liposomes, which helps to prevent aggregation and enhance stability.[1] Incorporating a charged lipid like this compound is a common strategy to create stable liposomal suspensions.[1]

Q2: What are the main causes of this compound liposome aggregation?

A2: The primary causes of this compound liposome aggregation include:

  • Inappropriate pH: The pH of the surrounding buffer can affect the surface charge of the liposomes.

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge, reducing electrostatic repulsion.[1]

  • Temperature Fluctuations: Both high and low temperatures can affect the fluidity and integrity of the lipid bilayer.[2]

  • Improper Lipid Composition: The overall lipid composition, including the molar ratio of this compound, can influence stability.

  • Presence of Divalent Cations: Cations like calcium can interact with the negatively charged this compound head groups, leading to vesicle fusion and aggregation.

  • Lyophilization/Freeze-Thaw Cycles: These processes can induce stress on the liposomes, causing them to aggregate if not properly protected.[3][4]

Q3: How can I prevent this compound liposome aggregation?

A3: To prevent aggregation, consider the following:

  • Optimize pH and Ionic Strength: Maintain a suitable pH and use buffers with appropriate ionic strength.

  • Control Temperature: Prepare and store liposomes at an appropriate temperature, considering the phase transition temperature (Tc) of the lipids used.[5]

  • Incorporate PEGylated Lipids: Including polyethylene (B3416737) glycol (PEG)-modified lipids can provide a protective hydrophilic layer, sterically hindering aggregation.[6][7][8]

  • Use Cryoprotectants: During lyophilization or freeze-thawing, use cryoprotectants like sugars (e.g., sucrose (B13894), trehalose) to protect the liposomes.[9]

  • Careful Formulation: Ensure a homogeneous mixture of lipids during preparation.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound liposome aggregation.

Problem Potential Cause Recommended Solution
Visible aggregates or precipitation after preparation. High Ionic Strength of Hydration Buffer: High salt concentrations can neutralize the surface charge of this compound liposomes, leading to aggregation.[1]Use a buffer with a lower ionic strength. Dialyze the liposome suspension against a low-salt buffer.
Inappropriate pH: The pH of the buffer may be affecting the ionization of the this compound head group, reducing surface charge.[1]Adjust the pH of the hydration buffer. For this compound, maintaining a pH above its pKa is crucial to ensure a negative charge. A pH range of 6.5-7.5 is generally recommended.
Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can bridge the negatively charged this compound head groups of adjacent liposomes.Use a buffer free of divalent cations or add a chelating agent like EDTA.
Liposome size increases significantly during storage. Suboptimal Storage Temperature: Storing liposomes at temperatures that are too high can increase membrane fluidity and the likelihood of fusion. Storing below the phase transition temperature can make the membrane too rigid and prone to fracture.[2]Store liposomes at a controlled temperature, typically between 4°C and 8°C. Avoid freezing unless a proper cryoprotectant is used.
Lipid Peroxidation: Unsaturated lipids, if present in the formulation, can be prone to oxidation, which can alter the membrane structure and lead to aggregation.[11]Use high-purity lipids and deoxygenated buffers. Consider adding an antioxidant like alpha-tocopherol (B171835) to the lipid mixture.
Aggregation occurs after adding a drug or other molecule. Electrostatic Interactions: The added molecule may have a charge that interacts with the negatively charged surface of the this compound liposomes, neutralizing the surface charge.Modify the surface of the liposomes, for example, by including PEGylated lipids to create a protective layer.[6] Adjust the pH or ionic strength of the medium to minimize these interactions.
Hydrophobic Interactions: The molecule may be inserting into the lipid bilayer, disrupting its integrity and promoting aggregation.Optimize the drug-to-lipid ratio. Consider different drug loading methods that do not compromise liposome stability.
Aggregation after freeze-drying (lyophilization). Lack of Cryoprotectant: The freezing and drying process can cause mechanical stress and fusion of liposomes without a protective agent.[3][4]Add a cryoprotectant such as sucrose or trehalose (B1683222) to the liposome suspension before freeze-drying.
Inappropriate Rehydration: The method of rehydrating the lyophilized powder can affect the final liposome suspension.Rehydrate the lyophilized cake with a suitable aqueous medium at a temperature above the lipid's phase transition temperature, followed by gentle agitation.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound)

  • Other lipids (e.g., a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol (optional, for modulating membrane rigidity)[12][13]

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) with a specific pH and ionic strength)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[10]

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[14]

  • Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration: Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[10]

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing, which will cause the lipids to swell and form multilamellar vesicles (MLVs).[14]

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be downsized by:

    • Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10][15] This should be performed at a temperature above the lipid's Tc.[10]

    • Sonication: Use a bath or probe sonicator to break down the MLVs into smaller unilamellar vesicles (SUVs).

Protocol 2: Characterization of this compound Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy.[5][16]

  • Purpose: To determine the average hydrodynamic diameter and the size distribution of the liposomes. A low PDI value (typically < 0.2) indicates a monodisperse population.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Perform the measurement at a controlled temperature.

    • Analyze the resulting correlation function to obtain the size distribution and PDI.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Purpose: To measure the surface charge of the liposomes. For this compound liposomes, a negative zeta potential is expected. A zeta potential of at least ±30 mV is generally considered indicative of a stable suspension due to sufficient electrostatic repulsion.[1]

  • Procedure:

    • Dilute the liposome sample in a buffer of known ionic strength (e.g., 10 mM NaCl).

    • Inject the sample into the specific zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software will calculate the zeta potential from the mobility.

3. Visualization of Liposome Morphology:

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[16]

  • Purpose: To directly visualize the shape, lamellarity (number of bilayers), and morphology of the liposomes.

  • Procedure:

    • Apply a small drop of the liposome suspension to a TEM grid.

    • Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample.

    • Image the vitrified sample in a transmission electron microscope under cryogenic conditions.

Visualizations

cluster_causes Causes of Aggregation cluster_solutions Preventative Measures prep Liposome Preparation agg Aggregation prep->agg if issues occur stable Stable Dispersion prep->stable successful ph Inappropriate pH ph->agg ionic High Ionic Strength ionic->agg temp Temperature Fluctuations temp->agg cations Divalent Cations cations->agg opt_ph_ion Optimize pH & Ionic Strength opt_ph_ion->stable opt_temp Control Temperature opt_temp->stable peg Incorporate PEGylated Lipids peg->stable cryo Use Cryoprotectants cryo->stable

Caption: Factors influencing this compound liposome aggregation and stability.

start Start: Liposome Aggregation Observed check_params Check Formulation Parameters (pH, Ionic Strength) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust pH and/or Lower Ionic Strength params_ok->adjust_params No check_storage Review Storage Conditions (Temperature, Time) params_ok->check_storage Yes retest1 Re-prepare and Analyze adjust_params->retest1 end_stable End: Stable Liposomes retest1->end_stable storage_ok Storage Correct? check_storage->storage_ok adjust_storage Optimize Storage Temperature (e.g., 4-8°C) storage_ok->adjust_storage No check_composition Evaluate Lipid Composition storage_ok->check_composition Yes retest2 Re-prepare and Analyze adjust_storage->retest2 retest2->end_stable composition_ok Composition Stable? check_composition->composition_ok add_peg Incorporate PEG-Lipid or Adjust Charge Ratio composition_ok->add_peg No end_consult End: Consult Further (e.g., Senior Scientist) composition_ok->end_consult Yes retest3 Re-prepare and Analyze add_peg->retest3 retest3->end_stable

Caption: Troubleshooting workflow for this compound liposome aggregation.

References

Technical Support Center: DLPG Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) during storage. This compound, a saturated phospholipid, is susceptible to chemical degradation, primarily through hydrolysis and to a lesser extent, oxidation. Proper storage and handling are crucial to maintain its integrity for experimental use.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding this compound degradation in a question-and-answer format.

Frequently Asked Questions

Q1: What are the primary causes of this compound degradation during storage?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds linking the lauric acid chains to the glycerol (B35011) backbone, resulting in the formation of lysophosphatidylglycerol (B1238068) (lyso-PG) and free lauric acid.[1] This process is accelerated by the presence of water, non-neutral pH, and elevated temperatures.[2][3]

  • Oxidation: While less of a concern for saturated phospholipids (B1166683) like this compound compared to unsaturated ones, oxidation can still occur over long-term storage, especially in the presence of oxygen, light, and trace metal ions.[4][5]

Q2: I've observed a change in the physical appearance of my powdered this compound (e.g., clumping, oily texture). What could be the cause?

A2: Saturated lipids like this compound are generally stable as powders.[6] However, changes in appearance can indicate moisture absorption, which can accelerate hydrolysis. Ensure the container is tightly sealed and stored in a desiccator, especially after opening. For unsaturated lipids, this behavior is more common due to their hygroscopic nature.[7]

Q3: My aqueous liposome (B1194612) suspension containing this compound shows an increase in particle size and/or precipitation over time. What is happening?

A3: An increase in particle size or precipitation can be due to liposome aggregation or fusion. This can be triggered by several factors, including:

  • Formation of Degradation Products: The accumulation of hydrolysis products like lyso-PG can destabilize the liposome bilayer, leading to fusion.[1]

  • Inappropriate pH or Ionic Strength: The stability of liposomes is sensitive to the pH and ionic strength of the buffer.[8] For negatively charged liposomes containing this compound, the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) can cause aggregation.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of liposome suspensions without appropriate cryoprotectants can disrupt the vesicle structure, leading to aggregation and leakage of encapsulated contents.

Q4: How can I minimize the degradation of this compound in different storage forms?

A4: The optimal storage strategy depends on the form of the this compound:

  • Powder: Store in a tightly sealed glass container with a Teflon-lined cap at -20°C or below.[3][6] Before opening, allow the container to warm to room temperature to prevent condensation.

  • Organic Solution (e.g., in chloroform): Store in a glass vial with a Teflon-lined cap at -20°C under an inert gas like argon or nitrogen. Do not use plastic containers as they can leach impurities into the solvent.[6]

  • Aqueous Suspension (Liposomes): For short-term storage (up to a few days), refrigeration at 4°C is recommended.[7] For long-term stability, lyophilization (freeze-drying) with a cryoprotectant is the preferred method.[4][5] Avoid storing liposomes as aqueous suspensions for extended periods to minimize hydrolysis.[3]

Q5: What is the expected shelf life of this compound?

A5: When stored unopened at -20°C ± 4°C in its original container, manufacturers typically guarantee the purity of this compound for a specified period (e.g., 6 months to a year).[9] However, the actual shelf life may be longer. It is the user's responsibility to re-qualify the material after the guarantee date.

Quantitative Data on this compound Degradation

While specific kinetic data for this compound degradation is limited in publicly available literature, the following tables summarize the expected trends based on the behavior of saturated phospholipids like dipalmitoylphosphatidylglycerol (B1197311) (DPPG) and hydrogenated soy phosphatidylcholine (HSPC). These should be used as a general guide, and for critical applications, empirical stability studies are recommended.

Table 1: Expected Influence of Storage Conditions on this compound Hydrolysis Rate

Storage ConditionExpected Hydrolysis RateRationale
Temperature
-20°C (Powder/Organic Sol.)Very LowReduced molecular mobility and absence of water.[6]
4°C (Aqueous Suspension)LowSlows down chemical reactions.[2]
25°C (Aqueous Suspension)ModerateIncreased rate of hydrolysis compared to 4°C.[4]
>40°C (Aqueous Suspension)HighSignificantly accelerates hydrolysis.[2]
pH (Aqueous Suspension)
Acidic (< 6.0)IncreasedAcid-catalyzed hydrolysis of the ester bonds.[2]
Neutral (~6.5)MinimalGenerally the pH of maximum stability for many phospholipids.[3]
Alkaline (> 7.5)IncreasedBase-catalyzed hydrolysis of the ester bonds.[2]
Physical Form
Lyophilized PowderVery LowAbsence of water minimizes hydrolysis.[4][5]
Aqueous SuspensionModerate to HighPresence of water facilitates hydrolysis.[3]

Table 2: General Recommendations for Minimizing this compound Degradation

Degradation PathwayPrevention Strategy
Hydrolysis Store as a dry powder or in an organic solvent at ≤ -20°C.[6] For aqueous suspensions, use a buffer around pH 6.5 and store at 4°C for short periods.[3] For long-term storage of aqueous formulations, lyophilize with a cryoprotectant.[4]
Oxidation Store under an inert atmosphere (argon or nitrogen). Protect from light. Consider adding a lipid-soluble antioxidant like α-tocopherol for long-term storage, especially if trace metals may be present.[4]
Physical Instability For liposomes, consider incorporating cholesterol to improve bilayer stability. Use buffers free of divalent cations if aggregation is an issue.[4] Avoid repeated freeze-thaw cycles of aqueous suspensions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound degradation.

Analysis of this compound and its Hydrolysis Products by HPLC-ELSD

Objective: To separate and quantify this compound and its primary hydrolysis product, lyso-PG.

Methodology:

  • Sample Preparation:

    • For this compound powder or organic solutions, dissolve a known amount in a suitable solvent mixture (e.g., chloroform/methanol).

    • For liposome suspensions, an extraction step may be necessary to separate the lipids from other formulation components. A common method is the Bligh and Dyer extraction.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., Poroshell C18) is suitable.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Mobile Phase A: Water/Methanol with 0.1% (v/v) Trifluoroacetic Acid (TFA)

      • Mobile Phase B: 100% Methanol with 0.1% (v/v) TFA

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B to elute the lipids. An example gradient could be starting at 85% B and increasing to 100% B over 10 minutes.

    • Flow Rate: Typically around 0.3-1.0 mL/min.

    • Column Temperature: Maintained at around 50°C.

  • ELSD Detector:

    • Nebulizer Gas Flow: Typically nitrogen, set according to the manufacturer's recommendations (e.g., 1.5 SLM).

    • Drift Tube Temperature: Set to a low temperature (e.g., 40°C) to maximize sensitivity for semi-volatile compounds.

  • Quantification:

    • Prepare standard curves for this compound and lyso-PG of known concentrations.

    • Integrate the peak areas from the chromatograms of the samples and determine the concentrations using the standard curves.

Thin-Layer Chromatography (TLC) for Separation of this compound and Degradation Products

Objective: To qualitatively or semi-quantitatively separate this compound, lyso-PG, and free lauric acid.

Methodology:

  • Plate Preparation: Use silica (B1680970) gel 60 TLC plates. For better separation of phospholipids, plates can be pre-treated with a boric acid solution.[10]

  • Sample Application: Dissolve the lipid sample in a small amount of chloroform/methanol and spot it onto the baseline of the TLC plate using a capillary tube.

  • Developing Solvent System: A common solvent system for separating phospholipids is chloroform:methanol:water (65:25:4, v/v/v).[11]

  • Development: Place the TLC plate in a developing chamber saturated with the solvent system and allow the solvent to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the spots using one of the following methods:

    • Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Phosphomolybdate Spray: Spray the plate with a phosphomolybdic acid solution and heat. Lipids will appear as dark blue-green spots.

    • Ninhydrin Spray: To specifically detect lipids with primary amine groups (not applicable for this compound but useful for other phospholipids like PE).

  • Identification: Compare the retention factor (Rf) values of the spots in the sample to those of pure standards of this compound, lyso-PG, and lauric acid run on the same plate.

Quantification of Free Fatty Acids

Objective: To quantify the amount of free lauric acid released due to hydrolysis of this compound.

Methodology:

  • Lipid Extraction: Extract the lipids from the sample using a method like the Folch or Bligh and Dyer extraction.

  • Hydrolysis (for total fatty acid analysis, as a control): A portion of the sample can be subjected to complete hydrolysis (e.g., using 0.5 M HCl in acetonitrile-water at 100°C for 45 minutes) to determine the total lauric acid content.[12]

  • Separation and Quantification: The free fatty acids in the extract can be quantified using several methods:

    • Gas Chromatography (GC): Derivatize the fatty acids to their methyl esters (FAMEs) and analyze by GC with a flame ionization detector (FID).

    • HPLC: Derivatize the fatty acids with a fluorescent tag and analyze by fluorescence detection.

    • Titration: For samples with higher concentrations of free fatty acids, a simple acid-base titration can be used.[13]

Signaling Pathways and Workflows

Below are diagrams illustrating the degradation pathway of this compound and a typical experimental workflow for stability testing.

DLPG_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (minor pathway) This compound This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) LysoPG Lyso-PG (Lysophosphatidylglycerol) This compound->LysoPG + H2O Oxidized Products Oxidized Products This compound->Oxidized Products + O2 LauricAcid Lauric Acid LysoPG->LauricAcid + H2O (further hydrolysis) Stability_Testing_Workflow start Prepare this compound Sample (e.g., Liposome Suspension) storage Store under Different Conditions (e.g., Temperature, pH) start->storage sampling Collect Samples at Time Points (t=0, t=1, t=2...) storage->sampling analysis Analyze for Degradation Products sampling->analysis hplc HPLC-ELSD (this compound, Lyso-PG) analysis->hplc Quantitative tlc TLC (Qualitative Separation) analysis->tlc Qualitative ffa_assay Free Fatty Acid Assay analysis->ffa_assay Quantitative data_analysis Data Analysis and Degradation Rate Calculation hplc->data_analysis tlc->data_analysis ffa_assay->data_analysis end Determine Shelf Life and Optimal Storage Conditions data_analysis->end

References

troubleshooting low encapsulation efficiency in DLPG vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low encapsulation efficiency in 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is encapsulation efficiency and how is it calculated?

A1: Encapsulation efficiency (EE) is the percentage of the total initial drug that is successfully entrapped within the vesicles.[1] It is a critical parameter for evaluating the effectiveness of a drug delivery formulation.[1][2] The calculation is performed after separating the unencapsulated ("free") drug from the drug-loaded vesicles. The formula is:

% EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100 [3]

Alternatively, it can be calculated by measuring the amount of free drug in the supernatant after separation:[4]

% EE = [(Total Initial Drug - Free Drug) / Total Initial Drug] x 100 [4]

Q2: What are the primary methods for loading drugs into this compound vesicles?

A2: Drug loading strategies are broadly categorized as passive and active (or remote) loading.[5][6]

  • Passive Loading: The drug is encapsulated during the vesicle formation process.[7][8] Hydrophilic drugs are dissolved in the aqueous buffer used for lipid film hydration, while hydrophobic drugs are mixed with the lipids in the organic solvent before film formation.[7][8][9] This method is simpler but often results in lower encapsulation efficiencies, especially for hydrophilic compounds.[5][10]

  • Active (Remote) Loading: The drug is loaded into pre-formed vesicles, typically driven by a transmembrane gradient, such as a pH or ion gradient.[9][11] This technique is highly efficient for ionizable amphipathic drugs and can achieve close to 100% encapsulation.[11][12]

Q3: What key factors influence encapsulation efficiency in this compound vesicles?

A3: Several factors related to the lipid, the drug, and the preparation method affect encapsulation. Key parameters to consider include the drug's properties (solubility, polarity, charge), lipid composition and concentration, vesicle characteristics (size, lamellarity, surface charge), and the chosen method of preparation and drug loading.[2][13] this compound is an anionic lipid, so electrostatic interactions with charged drugs are a significant consideration.

Troubleshooting Low Encapsulation Efficiency

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low encapsulation of a hydrophilic drug using passive loading.

Q: My water-soluble drug shows very low EE% in this compound vesicles when using the thin-film hydration method. What are the potential causes and solutions?

A: Low encapsulation of hydrophilic drugs via passive methods is common because entrapment is limited by the internal aqueous volume of the vesicles.[14] The optimization process often involves trial and error.[2]

Potential Causes & Solutions:

  • Insufficient Trapped Volume: Small unilamellar vesicles (SUVs) have a very small internal volume, leading to low encapsulation.

    • Solution: Aim to produce larger vesicles, such as large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs), which have a greater aqueous volume-to-lipid ratio.[15] Using methods like freeze-thaw cycles can increase trapped volume.[16]

  • Drug Leakage during Preparation: The drug may be leaking out during processing steps like extrusion or sonication, especially if performed above the lipid's phase transition temperature (Tc). The Tc for this compound is approximately 41°C.

    • Solution: Perform extrusion or sonication at a temperature below the Tc of this compound to maintain bilayer integrity. Ensure the hydration buffer and external buffer are iso-osmotic to prevent osmotic stress on the vesicles.

  • Unfavorable Electrostatic Interactions: Since this compound is anionic, encapsulating a negatively charged hydrophilic drug can be challenging due to electrostatic repulsion.

    • Solution: Adjust the pH of the hydration buffer to alter the charge of the drug or the lipid headgroup. Alternatively, consider including a cationic lipid (e.g., DOTAP) in the formulation to create a more favorable charge environment, which has been shown to increase protein encapsulation.[16]

Troubleshooting Workflow: Hydrophilic Drug (Passive Loading)

start Low EE for Hydrophilic Drug q1 Are vesicles MLV/LUV (>100nm)? start->q1 sol1 Increase vesicle size. Use freeze-thaw cycles or modify hydration. q1->sol1 No q2 Is processing T < Tc (41°C)? Are buffers iso-osmotic? q1->q2 Yes end Re-evaluate EE% sol1->end sol2 Process below Tc. Match internal and external buffer osmolarity. q2->sol2 No q3 Is drug negatively charged? q2->q3 Yes sol2->end sol3 Adjust buffer pH to neutralize drug charge. Consider adding a cationic lipid. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting decision tree for low encapsulation of hydrophilic drugs.

Problem 2: Low encapsulation of a hydrophobic drug.

Q: I am trying to incorporate a poorly water-soluble drug into the this compound bilayer, but the loading is inefficient and unstable. How can I improve this?

A: For hydrophobic drugs, encapsulation efficiency depends on the drug's ability to partition into and remain stable within the lipid bilayer.[14][17] The physical state of the bilayer is critical.[18]

Potential Causes & Solutions:

  • Bilayer is too Rigid: If loading is performed below the phase transition temperature (Tc ≈ 41°C for this compound), the rigid, gel-state bilayer will not readily accommodate the drug molecules. A more fluid membrane is favorable for encapsulating nonpolar compounds.[14][18]

    • Solution: Ensure the hydration and drug-loading steps are performed at a temperature significantly above this compound's Tc (e.g., 50-60°C). This increases membrane fluidity and facilitates drug partitioning into the bilayer.

  • Poor Drug-Lipid Compatibility: The drug may not be structurally compatible with the dipalmitoyl chains of this compound.

    • Solution: Consider adding cholesterol to the formulation (e.g., at 30-50 mol%). Cholesterol can increase the spacing between phospholipid acyl chains, potentially creating more room for the drug within the bilayer.

  • Drug Precipitation: The drug may be precipitating out of the organic solvent before or during lipid film formation.

    • Solution: Ensure the drug is fully solubilized with the lipids in the organic solvent. Test different solvents or solvent mixtures (e.g., chloroform (B151607)/methanol) to find the optimal one for both lipids and the drug.

Quantitative Factors for Hydrophobic Drug Loading
ParameterObservationRecommended Action
Temperature Loading performed at T < 41°CIncrease temperature to >50°C during hydration to ensure a fluid membrane state.
Lipid Composition Formulation is 100% this compoundAdd 30-50 mol% cholesterol to increase bilayer free volume.
Drug-to-Lipid Ratio High drug-to-lipid ratio may cause saturationStart with a lower drug-to-lipid molar ratio (e.g., 1:50 or 1:20) and titrate upwards.[19]
Solvent System Drug and lipid are not co-solubleTest different organic solvents (chloroform, methanol (B129727), ethanol (B145695) mixtures) for thin film preparation.[20]
Problem 3: Low efficiency with active (remote) loading.

Q: My remote loading of a weakly basic drug into this compound vesicles using a pH gradient is not working well. Where should I focus my optimization efforts?

A: Active loading is a powerful technique but relies on a precise interplay of conditions to work effectively.[21][22] The goal is to have the uncharged form of the drug cross the membrane and then become charged and trapped inside.[9]

Potential Causes & Solutions:

  • Insufficient or Unstable Gradient: The pH gradient between the vesicle interior (acidic) and the exterior (basic) may not be large enough, or it may be dissipating too quickly.

    • Solution: Ensure the external buffer has been thoroughly exchanged after vesicle formation (e.g., via dialysis or size exclusion chromatography) to establish a robust gradient.[3] Use a buffer with high buffering capacity inside the vesicles (e.g., citrate (B86180) buffer pH 4.0) and adjust the external pH to be at least 2-3 units higher and above the drug's pKa.

  • Incorrect Loading Temperature: The temperature affects both membrane permeability and drug solubility.

    • Solution: Perform the loading step at a temperature above this compound's Tc (e.g., 50-60°C). This ensures the membrane is fluid enough for the uncharged drug to diffuse across, but not so fluid that it becomes leaky to the trapped, charged drug.

  • Unsuitable Drug Candidate: The drug's physicochemical properties (pKa, logD) may not be optimal for remote loading.[22]

    • Solution: Ideal candidates are amphipathic weak bases or acids.[22] If the drug is not ionizable, conventional remote loading will not work. In such cases, alternative strategies like using cyclodextrins as a carrier may be necessary.[23]

Workflow for Active Loading via pH Gradient

cluster_0 Step 1: Vesicle Formation cluster_1 Step 2: Gradient Creation cluster_2 Step 3: Drug Loading cluster_3 Step 4: Final Cleanup A Hydrate this compound film with low pH buffer (e.g., Citrate pH 4) B Extrude to form LUVs A->B C Remove external low pH buffer (Dialysis or SEC) B->C D Resuspend vesicles in high pH buffer (e.g., HEPES pH 7.5) C->D E Add ionizable drug to vesicle suspension D->E F Incubate at T > Tc (e.g., 60°C) E->F G Remove unencapsulated drug (Dialysis or SEC) F->G

Caption: Standard experimental workflow for active loading of a drug.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) using the standard thin-film hydration followed by extrusion method.[20][24]

  • Lipid Film Preparation:

    • Dissolve this compound (and other lipids like cholesterol, if used) in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.[24]

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's Tc (e.g., 50°C) to ensure lipid mixing.

    • Apply a vacuum to evaporate the solvent until a thin, uniform lipid film forms on the flask wall.[20]

    • Continue to hold the film under high vacuum for at least 2 hours to remove residual solvent.[24]

  • Hydration:

    • Warm the hydration buffer (containing the hydrophilic drug for passive loading, or a low-pH buffer for active loading) to a temperature above the Tc.[24]

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using the rotary evaporator (with the vacuum off) for 1-2 hours. The lipid film will gradually lift off the glass and form a milky suspension of multilamellar vesicles (MLVs).[20]

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tc.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension through the membrane into the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting translucent suspension contains LUVs.

Protocol 2: Measurement of Encapsulation Efficiency

This protocol uses size-exclusion chromatography (SEC) to separate free drug from liposomes, followed by quantification.[4][25]

  • Separation of Free Drug:

    • Prepare a small SEC column (e.g., using Sephadex G-50) and equilibrate it with the external buffer used for the vesicle suspension.

    • Carefully load a known volume (e.g., 0.5 mL) of your final drug-loaded vesicle suspension onto the top of the column.

    • Elute the column with the equilibration buffer. The larger liposomes will elute first in the void volume, appearing as a turbid fraction. The smaller, free drug molecules will elute later.

    • Collect fractions and identify the liposome-containing fractions (usually the first milky fractions) and the free-drug-containing fractions.

  • Quantification:

    • Combine all the liposome-containing fractions into a single volume.

    • To measure the encapsulated drug, first lyse the vesicles by adding a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the drug.

    • Quantify the drug concentration in the lysed liposome (B1194612) fraction using an appropriate analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy) against a standard curve.

    • This value represents the "Amount of Encapsulated Drug".

  • Calculation:

    • Calculate the "Total Initial Amount of Drug" based on the concentrations and volumes used in the preparation.

    • Use the formula from FAQ A1 to calculate the % EE.

References

Technical Support Center: Optimizing the Hydration of DLPG Lipid Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) lipid films.

Troubleshooting Guide

This guide addresses common issues encountered during the hydration of this compound lipid films and subsequent vesicle formation.

Q1: My this compound lipid film is not hydrating properly, and I see clumps of lipid in the buffer. What is wrong?

A1: Incomplete hydration is a common issue that can arise from several factors:

  • Inadequate Hydration Temperature: The hydration buffer must be heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of this compound. The Tm of this compound is approximately -3°C.[1] Therefore, hydration is typically effective at room temperature or slightly above. However, if your formulation includes other lipids with a higher Tm, the hydration temperature should be above the highest Tm of all components.[2]

  • Insufficient Hydration Time: The lipid film needs adequate time to swell and form vesicles. A short hydration time can result in incomplete detachment of the lipid film. Increasing the hydration time with gentle agitation can improve vesicle formation.[2]

  • Uneven Lipid Film: A thick, uneven lipid film will not hydrate (B1144303) as effectively as a thin, uniform film. Ensure the lipid is evenly distributed across the surface of the round-bottom flask during the drying process.

  • Residual Organic Solvent: The presence of residual organic solvent can interfere with the hydration process and the self-assembly of lipids into bilayers.[3] It is crucial to ensure all solvent is removed by placing the flask under a high vacuum for an extended period (e.g., overnight).[3]

Q2: The size of my this compound vesicles is too large, and the polydispersity index (PDI) is high after hydration. How can I reduce them?

A2: The initial hydration of a lipid film typically results in the formation of large, multilamellar vesicles (MLVs) with a broad size distribution.[4] To obtain smaller, more uniform vesicles, such as large unilamellar vesicles (LUVs), post-hydration processing is necessary:

  • Extrusion: This is the most common and effective method for reducing vesicle size and obtaining a narrow size distribution.[5] The process involves forcing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[3] Multiple passes through the membrane are recommended for optimal results.

  • Sonication: While sonication can reduce vesicle size, it can also lead to lipid degradation and contamination from the sonicator tip. Bath sonication is generally gentler than probe sonication.

Q3: I'm observing aggregation and precipitation of my this compound vesicles over time. How can I improve stability?

A3: this compound is an anionic phospholipid, and the stability of this compound vesicles can be sensitive to the composition of the hydration buffer.

  • pH and Ionic Strength: The pH of the buffer can influence the surface charge of the liposomes. For anionic liposomes, a neutral to slightly basic pH is generally preferred to maintain electrostatic repulsion between vesicles, which helps prevent aggregation.[6][7] High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can neutralize the negative charge of the this compound headgroups, leading to vesicle aggregation.[6] Using a buffer with low to moderate ionic strength and chelating agents like EDTA can help mitigate this.[6]

  • Inclusion of PEGylated Lipids: Incorporating a small percentage of polyethylene (B3416737) glycol (PEG)-conjugated lipids into your formulation can provide a steric barrier on the vesicle surface, preventing aggregation.[8]

Q4: My lipid film is difficult to remove from the flask during hydration. What can I do?

A4: This can be due to an overly thick lipid film or strong adhesion to the glass surface. Gentle agitation, such as manual swirling or vortexing at a low speed, can help detach the film.[2] Using a few sterile glass beads in the flask during hydration can also aid in the mechanical disruption and detachment of the lipid film.

Q5: I suspect there is residual organic solvent in my lipid film. How can I ensure its complete removal?

A5: Complete removal of the organic solvent is critical for the proper formation and stability of liposomes.[3] After forming the lipid film using a rotary evaporator, place the flask under a high vacuum for at least 2 hours, or preferably overnight, to remove any remaining solvent traces.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of this compound, and why is it important for hydration?

A1: The main gel-to-liquid crystalline phase transition temperature (Tm) of this compound is approximately -3°C.[1] Hydrating the lipid film at a temperature above the Tm is crucial because the lipid bilayers are in a more fluid and flexible state, which facilitates the swelling and formation of vesicles.[2][4]

Q2: What is the optimal temperature for hydrating a this compound lipid film?

A2: Since the Tm of this compound is below room temperature, hydration can be effectively carried out at room temperature (around 20-25°C). If other lipids with higher Tms are included in the formulation, the hydration temperature should be above the highest Tm of all components.[2]

Q3: How does the choice of hydration buffer (pH, ionic strength) affect this compound vesicles?

A3: The hydration buffer is critical for the stability of this compound vesicles. This compound is an anionic lipid, meaning it carries a negative charge at neutral pH.

  • pH: The pH of the buffer affects the surface charge of the vesicles. A pH that is too low (acidic) can protonate the phosphate (B84403) group of this compound, reducing its negative charge and potentially leading to aggregation.[7] A neutral to slightly alkaline pH (e.g., 7.0-8.0) is generally recommended to maintain electrostatic repulsion between vesicles.[1]

  • Ionic Strength: High concentrations of salts, especially those with divalent cations (e.g., Ca²⁺, Mg²⁺), can shield the negative surface charge of the this compound vesicles, leading to aggregation.[6] It is advisable to use buffers with a moderate ionic strength (e.g., 150 mM NaCl) and to avoid high concentrations of divalent cations.

Q4: What is the recommended procedure for sizing down this compound vesicles after hydration?

A4: Extrusion is the recommended method for producing unilamellar vesicles with a controlled size and narrow size distribution.[5] This involves passing the MLV suspension multiple times (typically 10-21 passes) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder.[3]

Q5: How long should I hydrate the this compound lipid film?

A5: A typical hydration time is between 30 to 60 minutes with gentle agitation.[2] Longer hydration times may be necessary for larger lipid quantities or if the film is particularly thick.

Q6: What are the expected size and PDI for this compound vesicles?

A6: The size and polydispersity index (PDI) of this compound vesicles are highly dependent on the preparation method. After hydration, MLVs will be large and have a high PDI. Following extrusion through a 100 nm membrane, it is reasonable to expect LUVs with a diameter in the range of 100-130 nm and a PDI below 0.2, indicating a monodisperse population.[9]

Quantitative Data Summary

The following tables provide an overview of expected quantitative data based on studies of this compound and similar phospholipids. The exact values for your experiments may vary depending on the specific conditions.

Table 1: Effect of Hydration Temperature on Vesicle Formation

Hydration TemperatureObservationRecommendation for this compound
Below Tm (-3°C)Incomplete hydration, lipid clumpsNot recommended
At or Above Tm (e.g., 25°C)Efficient formation of MLVsRecommended

Note: For pure this compound, hydration at room temperature is sufficient as it is well above its Tm. If other lipids are present, the temperature should be above the highest Tm in the mixture.

Table 2: Effect of Extrusion on this compound Vesicle Size and PDI

ParameterValueExpected Vesicle Size (Diameter)Expected PDI
Membrane Pore Size100 nm100 - 130 nm< 0.2
Number of Passes1-5Larger, more heterogeneous> 0.3
Number of Passes10-21Closer to membrane pore size, more homogeneous< 0.2

Data are generalized from typical liposome (B1194612) extrusion experiments.[3][9]

Table 3: Influence of Buffer pH on this compound Vesicle Stability

Buffer pHExpected Zeta PotentialStability
4.0Closer to neutralProne to aggregation
7.4Highly negativeGenerally stable
8.0Highly negativeGenerally stable

This compound is an anionic lipid, and a higher magnitude of negative zeta potential generally correlates with better colloidal stability due to electrostatic repulsion.[1][7]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Lipid Film

  • Lipid Dissolution: Dissolve the desired amount of this compound lipid in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set to a temperature that facilitates solvent evaporation without excessive heating (e.g., 30-40°C).

  • Film Formation: Rotate the flask under reduced pressure to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[2][3]

Protocol 2: Hydration of the this compound Lipid Film to Form Multilamellar Vesicles (MLVs)

  • Buffer Preparation: Prepare the desired aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4).

  • Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer at low speed. The lipid film will gradually peel off the glass wall and form a milky suspension of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.[2]

Protocol 3: Sizing of this compound Vesicles by Extrusion to Form Large Unilamellar Vesicles (LUVs)

  • Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion: Load the MLV suspension into a gas-tight syringe and pass it through the extruder to another syringe. Repeat this process for a defined number of passes (typically 11-21 times) to ensure a uniform vesicle size.[3] The extrusion should be performed at a temperature above the Tm of the lipid. For this compound, room temperature is sufficient.

  • Collection: Collect the final LUV suspension. The suspension should appear more translucent than the initial MLV suspension.

Protocol 4: Characterization of this compound Vesicles by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the LUV suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.

  • Measurement: Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the vesicles using a DLS instrument.

  • Analysis: Analyze the data to determine the average vesicle size and the homogeneity of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.[9]

Mandatory Visualizations

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Vesicle Sizing cluster_3 Characterization dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (>Tm) dry->hydrate Add Buffer mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs extrude Extrusion through Polycarbonate Membrane mlvs->extrude Sizing luvs Formation of Large Unilamellar Vesicles (LUVs) extrude->luvs dls Dynamic Light Scattering (DLS) luvs->dls Analysis results Size and PDI Measurement dls->results G start Poor Film Hydration (Lipid Clumps) q1 Is hydration temp > Tm? start->q1 sol1 Increase hydration temperature q1->sol1 No q2 Is film thin and even? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize film formation q2->sol2 No q3 Is solvent fully removed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase vacuum drying time q3->sol3 No q4 Is hydration time sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase hydration time with gentle agitation q4->sol4 No end Successful Hydration q4->end Yes a4_yes Yes a4_no No sol4->end G cluster_0 Preparation Parameters cluster_1 Formulation Components center This compound Vesicle Characteristics (Size, PDI, Stability) hydration_temp Hydration Temperature hydration_temp->center hydration_time Hydration Time hydration_time->center extrusion Extrusion Parameters (Pore Size, Passes) extrusion->center buffer_ph Buffer pH buffer_ph->center ionic_strength Ionic Strength ionic_strength->center peg_lipid PEGylated Lipids peg_lipid->center

References

DLPG Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in aqueous solutions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and storage of this compound-containing formulations.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my this compound solution or liposome (B1194612) suspension becoming cloudy or forming precipitates over time? 1. Hydrolysis: this compound is a phospholipid with ester bonds that are susceptible to hydrolysis in aqueous environments, leading to the formation of less soluble degradation products like lauric acid and lysophospholipids. This process is accelerated by non-neutral pH and elevated temperatures. 2. Aggregation/Flocculation: Changes in surface charge due to hydrolysis or interactions with buffer components can lead to vesicle aggregation. For liposomes, storage below the phase transition temperature can also induce aggregation.1. Control pH: Maintain the pH of your aqueous solution as close to neutral (pH 6.5-7.5) as possible.[1] Hydrolysis of phospholipids (B1166683) is generally slowest in this range. 2. Temperature Control: Store this compound solutions and liposomes at refrigerated temperatures (2-8°C) to minimize the rate of hydrolysis.[2] Avoid freezing, as this can disrupt liposome structure. 3. Use Fresh Preparations: For critical applications, it is recommended to use freshly prepared this compound solutions or liposome suspensions.
I'm observing a change in the size of my this compound liposomes during storage. What could be the reason? 1. Fusion/Aggregation: Over time, liposomes can fuse or aggregate, leading to an increase in the average particle size. This can be influenced by factors such as temperature, pH, and the ionic strength of the buffer. 2. Hydrolysis: The accumulation of hydrolysis products, such as lysophospholipids, can alter the membrane properties and lead to changes in vesicle size and structure.1. Optimize Formulation: The inclusion of cholesterol or PEGylated lipids in the liposome formulation can enhance stability and reduce aggregation. 2. Monitor with DLS: Regularly monitor the size distribution and polydispersity index (PDI) of your liposome suspension using Dynamic Light Scattering (DLS). An increase in the Z-average size and PDI over time indicates instability.
How can I minimize the chemical degradation of this compound in my formulation? 1. Hydrolysis: As mentioned, the ester linkages in this compound are prone to hydrolysis. 2. Oxidation: Although less common for saturated fatty acids like lauric acid, oxidative degradation can occur, especially in the presence of transition metals or upon exposure to light and oxygen.1. pH and Temperature Control: Maintain a neutral pH and low temperature. 2. Use High-Purity Reagents: Use high-purity lipids and buffers to minimize contaminants that could catalyze degradation. 3. Inert Atmosphere: For long-term storage, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidation.
What are the expected degradation products of this compound in an aqueous solution? The primary degradation pathway for this compound is hydrolysis of the ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.The main degradation products are: - 1-lauroyl-sn-glycero-3-phospho-rac-glycerol (Lyso-DLPG): Formed by the hydrolysis of one fatty acid chain. - Glycerol-3-phospho-rac-glycerol: Formed by the hydrolysis of both fatty acid chains. - Lauric Acid: The free fatty acid released during hydrolysis.

II. Data Presentation: Quantitative Analysis of Phospholipid Hydrolysis

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Saturated Soybean Phosphatidylcholine at 70°C

pHRate Constant (k) x 107 (s-1)
4.010.0
5.03.0
6.01.5
6.51.2
7.01.8
8.05.0
9.020.0

Data adapted from a study on saturated soybean phosphatidylcholine, which shows a minimum hydrolysis rate around pH 6.5.[1] The hydrolysis of this compound is expected to follow a similar trend but with higher rate constants.

Arrhenius Relationship: The temperature dependence of the hydrolysis rate constant can be described by the Arrhenius equation. For saturated soybean PC, the activation energy for hydrolysis is approximately 63-65 kJ mol-1.[2]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound in aqueous solutions.

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the chemical stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the this compound stock solution in 0.1 M sodium hydroxide (B78521) to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the this compound stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the this compound stock solution in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a dried film of this compound in an oven at 70°C for 48 hours. Reconstitute in the mobile phase for analysis.

    • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in a neutral buffer to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Monitoring this compound Liposome Stability using Dynamic Light Scattering (DLS)

This protocol describes the use of DLS to monitor the physical stability of this compound liposomes over time.

  • Liposome Preparation:

    • Prepare this compound-containing liposomes using a standard method such as thin-film hydration followed by extrusion.

    • Ensure the final liposome suspension is in a suitable buffer (e.g., PBS, pH 7.4).

  • DLS Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with the same filtered buffer to a concentration suitable for DLS analysis (typically to achieve a count rate between 150 and 250 kcps).[4]

  • DLS Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform at least three replicate measurements to ensure reproducibility.[4]

    • Record the Z-average diameter and the Polydispersity Index (PDI).

  • Stability Study:

    • Store the liposome suspension at a specified temperature (e.g., 4°C).

    • At regular intervals (e.g., day 0, 1, 3, 7, 14, and 28), repeat the DLS measurements.

    • An increase in the Z-average diameter and/or PDI over time indicates liposome aggregation or fusion, signifying physical instability.[5]

Protocol 3: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a general framework for developing a reversed-phase HPLC method to quantify this compound and its degradation products.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

    • A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • A gradient elution is typically required to separate the parent lipid from its more polar degradation products. A starting point could be a linear gradient from 60% B to 100% B over 20 minutes.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study or stability study with the initial mobile phase composition.

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.

IV. Visualizations

The following diagrams illustrate key concepts related to this compound stability.

DLPG_Hydrolysis_Pathway This compound This compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) Lyso_DLPG_1 1-lauroyl-sn-glycero-3-phospho-rac-glycerol (Lyso-DLPG) This compound->Lyso_DLPG_1 + H2O (sn-2 hydrolysis) Lyso_DLPG_2 2-lauroyl-sn-glycero-3-phospho-rac-glycerol (Lyso-DLPG) This compound->Lyso_DLPG_2 + H2O (sn-1 hydrolysis) Glycerol_Phosphate Glycerol-3-phospho-rac-glycerol Lyso_DLPG_1->Glycerol_Phosphate + H2O Lauric_Acid_1 Lauric Acid Lyso_DLPG_1->Lauric_Acid_1 Lyso_DLPG_2->Glycerol_Phosphate + H2O Lauric_Acid_2 Lauric Acid Lyso_DLPG_2->Lauric_Acid_2 Lauric_Acid_3 Lauric Acid Glycerol_Phosphate->Lauric_Acid_3

Caption: Hydrolysis pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Instability Observed (e.g., Cloudiness, Size Change) Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Temp Is storage temperature 2-8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 6.5-7.5 using appropriate buffers. Check_pH->Adjust_pH No Check_Age Is the preparation fresh? Check_Temp->Check_Age Yes Adjust_Temp Store at 2-8°C. Avoid freezing. Check_Temp->Adjust_Temp No Prepare_Fresh Use freshly prepared solution/liposomes. Check_Age->Prepare_Fresh No Monitor_Stability Monitor stability using DLS and HPLC. Check_Age->Monitor_Stability Yes Adjust_pH->Monitor_Stability Adjust_Temp->Monitor_Stability Prepare_Fresh->Monitor_Stability

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing DLPG Liposome Lamellarity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the lamellarity of your 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) liposome (B1194612) preparations.

Frequently Asked Questions (FAQs)

Q1: What is liposome lamellarity and why is it important for my this compound liposomes?

A1: Lamellarity refers to the number of lipid bilayers present in a single liposome. Liposomes can be unilamellar (a single bilayer enclosing an aqueous core), oligolamellar (a few concentric bilayers), or multilamellar (multiple, onion-like concentric bilayers).[1][2] The lamellarity of your this compound liposomes is a critical parameter as it significantly influences:

  • Encapsulation Efficiency: The number of bilayers affects the volume available for encapsulating hydrophilic or lipophilic molecules.

  • Drug Release Kinetics: The release profile of an encapsulated drug is heavily dependent on the number of bilayers it must traverse.

  • Cellular Interactions: The surface characteristics and overall structure, influenced by lamellarity, can affect how liposomes interact with cells.

  • Stability: The structural integrity and shelf-life of a liposomal formulation can be dependent on its lamellarity.[2]

For many applications, particularly in drug delivery and as model membranes, a homogenous population of unilamellar vesicles (ULVs) is often the desired outcome.

Q2: Which method is best for preparing unilamellar this compound liposomes: extrusion or sonication?

A2: Both extrusion and sonication are effective post-formation techniques to reduce the size and lamellarity of multilamellar vesicles (MLVs), which are typically formed during initial hydration of a lipid film. The choice between them depends on the desired final vesicle size and the sensitivity of any encapsulated materials.

  • Extrusion: This technique involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size. It is a gentle method that produces unilamellar vesicles with a narrow size distribution corresponding to the pore size of the membrane.[3] It is generally the preferred method for producing large unilamellar vesicles (LUVs, ~100-200 nm).

  • Sonication: This method uses high-frequency sound waves to break down MLVs into small unilamellar vesicles (SUVs, ~15-50 nm).[4] While effective, sonication can be a high-energy process that may lead to lipid degradation or damage to sensitive encapsulated molecules.[4]

For this compound liposomes, extrusion is often recommended to achieve a homogenous population of unilamellar vesicles with controlled size.

Q3: How does the initial lipid concentration affect the lamellarity of my this compound liposomes?

A3: The initial lipid concentration can influence the resulting liposome structure. Studies using microfluidic devices have shown that higher initial lipid concentrations can favor the formation of multilamellar liposomes.[5] Conversely, lower lipid concentrations during dual centrifugation have been found to produce predominantly unilamellar vesicles.[6] Therefore, to promote the formation of unilamellar this compound liposomes, it is advisable to work with a moderate lipid concentration and optimize from there.

Q4: Can the composition of my hydration buffer influence the lamellarity of this compound liposomes?

A4: Yes, the properties of the hydration buffer, such as pH and ionic strength, can impact the formation and stability of anionic liposomes like those made from this compound. As this compound is a negatively charged phospholipid, the electrostatic interactions between lipid headgroups are sensitive to the surrounding ionic environment.[7] Changes in pH can affect the charge of the headgroup, while ionic strength can screen these charges, influencing lipid packing and potentially the final lamellarity.[8][9] It is crucial to maintain consistent and well-defined buffer conditions during your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
My this compound liposomes are consistently multilamellar after preparation. 1. Inadequate Energy Input: The initial hydration of the lipid film often results in MLVs. Insufficient energy has been applied to break them down. 2. High Lipid Concentration: The concentration of this compound in your preparation may be too high, promoting the formation of multiple bilayers. 3. Suboptimal Hydration Conditions: The hydration volume or method may be contributing to MLV formation.1. Employ a Post-Formation Processing Step: After hydrating the lipid film, use either extrusion or sonication to reduce lamellarity. 2. Optimize Lipid Concentration: Try reducing the initial concentration of this compound. 3. Gentle Rehydration: A larger volume of hydration solution can sometimes lead to more MLVs. Consider a more controlled, gentle rehydration process.
Sonication is not effectively producing unilamellar vesicles. 1. Insufficient Sonication Time/Power: The duration or intensity of sonication may not be enough to fully disrupt the MLVs. 2. Probe Position: In the case of probe sonication, the position of the tip within the vessel can significantly impact cavitation and, therefore, vesicle formation. 3. Temperature: The temperature during sonication can affect lipid fluidity and the efficiency of vesicle formation.1. Increase Sonication Time and/or Power: Gradually increase the sonication duration or amplitude while monitoring the vesicle size and lamellarity.[10][11] 2. Optimize Probe Depth: The position of the sonicator probe should be optimized to maximize cavitation events.[4] 3. Control Temperature: Perform sonication at a temperature above the phase transition temperature of this compound to ensure the lipid bilayers are in a fluid state.
Extrusion results in a broad size distribution and suspected multilamellarity. 1. Insufficient Number of Passes: A single pass through the extruder may not be enough to achieve a homogenous population of unilamellar vesicles. 2. Membrane Clogging: The polycarbonate membrane may be getting clogged, leading to inefficient extrusion. 3. Extrusion Temperature: Extruding below the phase transition temperature of the lipid can lead to poor results.1. Increase the Number of Extrusion Cycles: Perform multiple passes (typically 11-21) through the membrane to ensure complete conversion to unilamellar vesicles.[3][12] 2. Pre-Filter the Liposome Suspension: Before extruding through the final, smaller pore size membrane, pass the suspension through a larger pore size membrane (e.g., 0.4 µm) to remove larger aggregates. 3. Extrude Above the Lipid's Phase Transition Temperature (Tc): Ensure the extruder and lipid suspension are heated to a temperature above the Tc of this compound.
I am observing aggregation of my this compound liposomes. 1. Inappropriate Ionic Strength: As this compound is anionic, high concentrations of divalent cations (e.g., Ca²⁺) or very high ionic strength can cause aggregation due to charge screening and bridging. 2. Incorrect pH: The pH of the buffer can influence the surface charge of the liposomes.1. Adjust Buffer Composition: Use a buffer with an appropriate ionic strength and avoid high concentrations of divalent cations. Consider using a chelating agent like EDTA if cation contamination is a concern. 2. Optimize and Control pH: Ensure the pH of your buffer is stable and in a range that maintains the negative charge of the this compound headgroups.[9]

Experimental Protocols

Protocol 1: Preparation of Unilamellar this compound Liposomes by Extrusion

This protocol describes the preparation of LUVs from this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 0.1 µm pore size)

  • Glass vials

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass vial.

    • Remove the chloroform using a rotary evaporator or a gentle stream of inert gas to form a thin, even lipid film on the bottom of the vessel.

    • Place the vessel under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of this compound.

    • Add the warm buffer to the lipid film and hydrate (B1144303) for 30-60 minutes with gentle agitation (e.g., vortexing or swirling). This will form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[13]

    • Heat the extruder to a temperature above the Tc of this compound.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membrane into a second syringe. Repeat this process for a total of 11 to 21 passes.[3][12] The suspension should become clearer as unilamellar vesicles are formed.

    • The resulting solution contains unilamellar this compound liposomes. Store at an appropriate temperature.

Protocol 2: Preparation of Unilamellar this compound Liposomes by Sonication

This protocol outlines the preparation of SUVs from this compound using sonication.

Materials:

  • This compound

  • Chloroform

  • Hydration buffer

  • Probe or bath sonicator

  • Glass vials

  • Rotary evaporator or inert gas stream

  • Ice bath

Procedure:

  • Lipid Film Formation and Hydration:

    • Prepare a thin lipid film of this compound and hydrate with buffer to form MLVs as described in Protocol 1, steps 1 and 2.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • For probe sonication: Insert the sonicator tip into the suspension, ensuring it is submerged but not touching the bottom or sides of the vial. Sonicate in pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[10]

    • For bath sonication: Place the vial in the bath sonicator.

    • Continue sonication until the suspension becomes translucent. The total sonication time will need to be optimized but is typically in the range of 5-30 minutes.[4][14]

    • After sonication, it is advisable to centrifuge the sample to pellet any larger particles or titanium debris (from the probe tip).

    • The supernatant contains the small unilamellar this compound liposomes.

Data Summary

The following table summarizes the influence of various parameters on the lamellarity of liposomes, providing a general guideline for optimizing this compound liposome preparations. Note that specific values for this compound may require empirical determination.

Parameter Effect on Lamellarity Quantitative Insights/Recommendations
Lipid Concentration Higher concentrations can favor multilamellar structures.[5][6]For unilamellar vesicles, it's often beneficial to start with lower to moderate lipid concentrations and optimize.
Extrusion Cycles Increasing the number of passes promotes the formation of unilamellar vesicles.A minimum of 10-15 passes through the extruder is generally recommended to achieve a homogenous population of unilamellar vesicles.[3][15]
Sonication Time Longer sonication times generally lead to a higher proportion of small unilamellar vesicles.Optimal sonication time varies with power and sample volume, but typically ranges from a few minutes to over 20 minutes.[4][14]
Freeze-Thaw Cycles Repetitive freeze-thaw cycles can reduce the lamellarity of MLVs.[16][17]The number of cycles can be varied; some studies show that multiple cycles decrease the number of lamellae.[16] The inclusion of PEGylated lipids can facilitate the formation of unilamellar structures during this process.[16]
pH and Ionic Strength Can affect the stability and packing of anionic lipids like this compound.[7][8]Maintain a consistent pH and ionic strength. Avoid high concentrations of divalent cations which can cause aggregation of anionic liposomes.

Visual Guides

Below are diagrams illustrating key experimental workflows and troubleshooting logic for improving this compound liposome lamellarity.

experimental_workflow cluster_prep Initial Preparation cluster_processing Post-Formation Processing for Unilamellar Vesicles cluster_result Final Product start This compound in Organic Solvent film Thin Lipid Film Formation (Evaporation) start->film hydration Hydration with Aqueous Buffer (Forms MLVs) film->hydration extrusion Extrusion (Through defined pore size membrane) hydration->extrusion Gentle, Controlled Size sonication Sonication (Probe or Bath) hydration->sonication High Energy, Small Size luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs suvs Small Unilamellar Vesicles (SUVs) sonication->suvs

Caption: Workflow for preparing unilamellar this compound liposomes.

troubleshooting_lamellarity cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Multilamellar this compound Liposomes cause1 Inadequate Processing problem->cause1 cause2 High Lipid Concentration problem->cause2 cause3 Suboptimal Hydration problem->cause3 solution1a Increase Extrusion Cycles/ Sonication Time cause1->solution1a solution1b Optimize Processing Temp. cause1->solution1b solution2 Decrease Lipid Conc. cause2->solution2 solution3 Modify Hydration Protocol cause3->solution3

Caption: Troubleshooting guide for multilamellarity issues.

References

Technical Support Center: Navigating the Challenges of Working with Anionic Phospholipids like DLPG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the anionic phospholipid 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with working with this compound?

A1: this compound, as an anionic phospholipid, presents a unique set of challenges primarily related to its negatively charged headgroup. These challenges include:

  • Aggregation: this compound liposomes have a tendency to aggregate due to electrostatic interactions, especially in the presence of divalent cations or at low pH.

  • Sensitivity to Divalent Cations: Cations like Ca²⁺ and Mg²⁺ can bridge the negatively charged phosphate (B84403) groups of adjacent liposomes, leading to aggregation and fusion.

  • pH Sensitivity: The charge of the phosphate group is pH-dependent. At acidic pH, the negative charge is neutralized, reducing electrostatic repulsion and increasing the likelihood of aggregation.

  • Storage Instability: Like many phospholipids, this compound is susceptible to hydrolysis and oxidation, which can be exacerbated by improper storage conditions.

Q2: Why are my this compound liposomes aggregating?

A2: Aggregation of this compound liposomes is a common issue and can be attributed to several factors:

  • Presence of Divalent Cations: Even trace amounts of divalent cations in your buffer can induce aggregation.

  • Low Ionic Strength of the Buffer: While counterintuitive, very low ionic strength can sometimes lead to instability. Conversely, very high salt concentrations can also screen the surface charge and lead to aggregation.

  • Acidic pH: A pH below the pKa of the phosphate group will reduce the negative surface charge, diminishing electrostatic repulsion between vesicles.

  • High Liposome (B1194612) Concentration: More concentrated liposome suspensions have a higher probability of particle collision and aggregation.

  • Improper Storage: Storing liposomes at temperatures near their phase transition temperature can increase membrane fluidity and the likelihood of fusion upon aggregation.

Q3: What is the phase transition temperature (Tm) of this compound and why is it important?

A3: The main gel-to-liquid crystalline phase transition temperature (Tm) of this compound is approximately -3°C to -5°C.[1] This is a critical parameter for liposome preparation and handling. All processing steps, such as hydration and extrusion, should be performed at a temperature well above the Tm to ensure the lipid is in a fluid state, which facilitates the formation of stable, unilamellar vesicles.[2][3]

Q4: How should I store my this compound liposomes?

A4: For optimal stability, this compound liposomes should be stored at 4°C in a neutral pH buffer (around 7.4). Avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the vesicle structure. If long-term storage is necessary, lyophilization (freeze-drying) with a suitable cryoprotectant is the recommended method.

Troubleshooting Guides

Problem 1: Liposome Aggregation During Preparation or Storage
Possible Cause Solution
Presence of Divalent Cations Use high-purity water and buffers. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to your buffer to sequester any contaminating divalent cations.
Suboptimal pH Ensure your buffer has sufficient buffering capacity to maintain a pH of 7.4. The stability of liposomes can decrease in acidic conditions.[4]
High Liposome Concentration Prepare or dilute your final liposome suspension to a lower concentration (e.g., 1-5 mg/mL) to minimize particle interactions.
Inadequate Surface Charge While this compound is inherently charged, you can increase electrostatic repulsion by ensuring the pH is well above the pKa of the phosphate group.
Storage Temperature Issues Store liposomes at 4°C, which is well above the Tm of this compound. This minimizes the risk of phase transitions that can lead to instability.
Problem 2: Low Encapsulation Efficiency of Hydrophilic Drugs
Possible Cause Solution
Inefficient Hydration Ensure the dried lipid film is thin and evenly distributed. Hydrate the film with the drug solution at a temperature above the Tm of this compound with vigorous agitation (e.g., vortexing) to ensure complete dispersal and formation of multilamellar vesicles (MLVs) before size reduction.
Passive Entrapment Limitations For many hydrophilic drugs, passive entrapment during hydration results in low encapsulation. Consider using active loading techniques, such as creating a pH or ion gradient across the liposome membrane.
Liposome Lysis During Sizing Excessive sonication can disrupt the liposome membrane, leading to leakage of the encapsulated drug. Extrusion is generally a gentler method for sizing. If using sonication, use a probe sonicator in short bursts on ice to minimize heating.
Drug-Lipid Interactions The encapsulated drug may interact with the this compound headgroups, affecting membrane stability. Investigate potential interactions and consider modifying the lipid composition if necessary.

Quantitative Data Summary

PropertyValueReference
Phase Transition Temperature (Tm) -3°C to -5°C[1]
Critical Micelle Concentration (CMC) 0.13 mMAvanti Polar Lipids
Molecular Weight 632.739 g/mol N/A

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a defined size.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) in chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath temperature should be kept below 30°C. c. Continue evaporation until a thin, uniform lipid film is formed on the flask's inner surface. d. To remove residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Warm the hydration buffer to room temperature (well above this compound's Tm). b. Add the warm buffer to the flask containing the dried lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to room temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). e. The resulting translucent suspension contains unilamellar liposomes with a size close to the membrane pore size.

Protocol 2: Lyophilization of this compound Liposomes for Long-Term Storage

This protocol provides a general method for freeze-drying this compound liposomes to enhance their stability.

Materials:

  • This compound liposome suspension (prepared as in Protocol 1)

  • Cryoprotectant solution (e.g., 10% w/v trehalose (B1683222) or sucrose (B13894) in the same buffer used for hydration)[5]

  • Lyophilizer (freeze-dryer)

  • Serum vials and stoppers

Procedure:

  • Addition of Cryoprotectant: a. Add the cryoprotectant solution to the liposome suspension to achieve a final cryoprotectant-to-lipid weight ratio of at least 2:1. Gently mix.

  • Freezing: a. Dispense the liposome-cryoprotectant mixture into serum vials. b. Partially insert the stoppers. c. Place the vials on the lyophilizer shelf and freeze the samples. A common freezing protocol is to cool the shelves to -40°C and hold for at least 2 hours.

  • Primary Drying (Sublimation): a. Once the samples are completely frozen, apply a vacuum (e.g., ≤ 200 mTorr). b. Increase the shelf temperature to -20°C to -10°C and hold for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption): a. Increase the shelf temperature to 20-25°C and continue to dry under vacuum for another 12-24 hours to remove residual water.

  • Stoppering and Storage: a. Backfill the chamber with an inert gas like nitrogen or argon before fully stoppering the vials under vacuum. b. Store the lyophilized liposomes at 4°C or -20°C, protected from light.

  • Reconstitution: a. To use, add the original volume of sterile, deionized water or buffer to the vial and gently swirl to reconstitute the liposomes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_storage Long-Term Storage Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Add Cryoprotectant Add Cryoprotectant Extrusion->Add Cryoprotectant Optional Characterization Characterization Extrusion->Characterization Freezing Freezing Add Cryoprotectant->Freezing Primary Drying Primary Drying Freezing->Primary Drying Vacuum Secondary Drying Secondary Drying Primary Drying->Secondary Drying Reconstitution Reconstitution Secondary Drying->Reconstitution Experimental Use Experimental Use Characterization->Experimental Use Reconstitution->Characterization

Caption: Workflow for this compound liposome preparation and long-term storage.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions Liposome Aggregation Liposome Aggregation Divalent Cations Divalent Cations Liposome Aggregation->Divalent Cations Incorrect pH Incorrect pH Liposome Aggregation->Incorrect pH High Concentration High Concentration Liposome Aggregation->High Concentration Use Chelators (EDTA) Use Chelators (EDTA) Divalent Cations->Use Chelators (EDTA) Buffer pH 7.4 Buffer pH 7.4 Incorrect pH->Buffer pH 7.4 Dilute Suspension Dilute Suspension High Concentration->Dilute Suspension

References

avoiding organic solvent contamination in DLPG preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the avoidance of organic solvent contamination in 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) preparations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow.

Question: My final this compound preparation has a faint organic solvent odor. What should I do?

Answer: An organic solvent odor indicates that the removal process is incomplete. Residual solvents can affect the stability and safety of the liposomal formulation[1][2]. It is crucial to implement further drying steps. We recommend placing the lipid film under a high vacuum for an extended period (e.g., several hours to overnight) to ensure the complete removal of any remaining solvent traces[3][4]. Following this, you should quantify the residual solvent levels using an appropriate analytical technique, such as headspace gas chromatography (GC), to confirm they are within acceptable safety limits[1].

Question: I am observing low encapsulation efficiency in my this compound vesicles. Could residual solvent be the cause?

Answer: Yes, residual organic solvents can significantly compromise encapsulation efficiency. The presence of solvents like chloroform (B151607) or methanol (B129727) can interfere with the proper self-assembly of the lipid bilayers during hydration, potentially leading to defects in the vesicle membrane and leakage of the encapsulated material[2]. To troubleshoot this, optimize your solvent removal process, particularly the vacuum drying step, to ensure a thoroughly dried lipid film before hydration. Verifying the absence of solvents through analytical testing is a critical quality control step[1].

Question: My prepared this compound liposomes are aggregating and appear unstable during storage. Is this related to solvent contamination?

Answer: Instability and aggregation can indeed be consequences of organic solvent contamination. Residual solvents can alter the physicochemical properties of the lipid bilayer, including its fluidity and surface charge, which can lead to increased vesicle fusion or aggregation[2]. We advise analyzing a sample of your preparation for residual solvents. If significant levels are detected, refining the solvent removal protocol is necessary. For future preparations, ensure the lipid film is completely dry and free of solvent before proceeding with hydration[4].

Question: The dried lipid film is difficult to hydrate (B1144303) and does not readily swell. What could be causing this?

Answer: This issue often points to an improperly formed lipid film, which can result from incomplete solvent removal. If residual solvent is present, it can hinder the uniform interaction between the lipid headgroups and the aqueous hydration medium, preventing proper swelling and vesicle formation. To resolve this, ensure the organic solvent is thoroughly removed by extending the time the film is under high vacuum[2][3]. The goal is to create a thin, uniform lipid film on the surface of the flask, which will facilitate efficient hydration[4].

Frequently Asked Questions (FAQs)

Question: What are the common organic solvents in this compound preparations, and why are they a concern?

Answer: In this compound and other liposome (B1194612) preparations, lipids are typically first dissolved in an organic solvent or a mixture of solvents to ensure a homogenous mixture.[4] Common solvents include chloroform, methanol, ethanol, diethyl ether, and tert-butanol (B103910).[1][4][5][6] The primary concern is that residual amounts of these solvents can remain in the final product. These residues are problematic for several reasons:

  • Toxicity: Many organic solvents are toxic and can pose health risks, making their removal essential for any formulation intended for in vivo use.[1][7]

  • Formulation Instability: Residual solvents can destabilize the liposomal structure, affecting membrane integrity and the formulation's shelf-life.[2][8]

  • Altered Physical Properties: The presence of solvents can change the physical characteristics of the liposomes, such as size, lamellarity, and drug release profile.

Question: What is the most effective method for removing organic solvents after lipid film formation?

Answer: A two-stage process is highly effective for removing organic solvents.[3][4]

  • Initial Evaporation: For small volumes (<1mL), the bulk of the solvent can be evaporated under a gentle stream of inert gas, such as nitrogen or argon, in a fume hood.[3] For larger volumes, rotary evaporation is used to form a thin lipid film on the wall of a round-bottom flask.[2][4]

  • High-Vacuum Drying: This is a critical step to remove the final traces of solvent. The vessel containing the lipid film should be placed under a high vacuum for a sufficient period, typically ranging from a few hours to overnight, to ensure all residual solvent is removed.[3][4]

Question: What are the recommended analytical techniques for quantifying residual solvents?

Answer: Gas chromatography (GC) is the most widely used and recommended method for the determination of residual solvents.[1]

  • Headspace GC: This is the preferred technique for volatile organic compounds. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC column. This method is highly sensitive and avoids contamination of the instrument with non-volatile sample components.[1]

  • Direct Injection: In some cases, the sample can be directly injected into the GC.[1]

  • Solid-Phase Microextraction (SPME) with GC: SPME is a rapid and solvent-less sample preparation technique where a fiber coated with an extracting phase is exposed to the sample's headspace. The absorbed analytes are then desorbed in the GC injector. This method is effective for quantifying solvents like tert-butanol.[5]

Question: Are there established limits for acceptable levels of residual solvents?

Answer: Yes, regulatory bodies have established guidelines for acceptable levels of residual solvents in pharmaceutical products. The most widely recognized are the ICH Q3C guidelines, which classify solvents into three classes based on their toxicity.[7][9][10][11]

  • Class 1 Solvents: These are highly toxic or environmental hazards and should be avoided (e.g., Benzene, 1,1,1-Trichloroethane).[7][10][11]

  • Class 2 Solvents: These have inherent toxicity and their levels should be limited (e.g., Chloroform, Methanol, Acetonitrile).[7][11]

  • Class 3 Solvents: These have low toxic potential and are considered less of a risk (e.g., Ethanol, Acetone). Amounts of up to 5000 ppm (0.5%) are generally considered acceptable without justification.[10][12]

Question: Can this compound liposomes be prepared without using any organic solvents?

Answer: Yes, methods exist to prepare liposomes without organic solvents, which eliminates the risk of contamination.[8][13] These techniques include:

  • Direct Sonication: Lipids can be dispersed directly in an aqueous medium and then sonicated to form small lipid vesicles.[13]

  • Glycerol-Assisted Hydration: Glycerol, which is physiologically compatible, can be used to promote the dispersion of lipids and the formation of anionic liposomes without the need for organic solvents.[8] While these methods avoid solvent-related issues, their suitability may depend on the specific lipid composition and desired liposome characteristics.

Data Presentation

Table 1: ICH Q3C Guidelines for Common Residual Solvents in Liposome Preparation This table summarizes the classification and limits for some organic solvents commonly used in or relevant to this compound preparations.

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Benzene12Not Applicable (Should be avoided)[7][10]
1,1,1-Trichloroethane11500Not Applicable (Should be avoided)[7][11]
Chloroform2606
Methanol23000300
Acetonitrile24104.1[7][11]
Xylene2217021.7[10]
Ethanol3500050[10][12]
Acetone3500050[10][12]
Diethyl Ether3500050
tert-Butanol3500050

Data sourced from ICH Q3C (R9) guidelines.[7][9]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for this compound Liposome Preparation

  • Lipid Dissolution: Dissolve the this compound lipid and any other lipid components (e.g., cholesterol) in a suitable organic solvent, typically a chloroform:methanol mixture, in a round-bottom flask.[4][6] Ensure the lipids are completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (Tm).[6] Rotate the flask and apply a vacuum to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[2][4]

  • High-Vacuum Drying: Disconnect the flask from the rotary evaporator and place it on a high-vacuum pump for a minimum of 2-4 hours (or overnight) to remove any residual traces of organic solvent.[3][4] This step is critical to prevent contamination.

  • Hydration: Add the aqueous buffer (containing the substance to be encapsulated, if applicable) to the flask with the dried lipid film.[4] The temperature of the buffer should also be above the Tm of the lipid.[6]

  • Vesicle Formation: Agitate the flask by hand or using a vortex mixer. The lipid film will gradually swell and detach from the flask wall to form multilamellar vesicles (MLVs).[4]

  • Downsizing (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[6]

Protocol 2: Quantification of Residual Solvents by Headspace Gas Chromatography (GC)

  • Sample Preparation: Accurately weigh a known amount of the liposomal preparation into a headspace vial. Add a suitable diluent (e.g., dimethyl sulfoxide (B87167) or water, depending on the target solvent and sample matrix).

  • Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of the target organic solvent(s) into the same diluent in separate headspace vials.

  • GC Instrument Setup (Example Conditions):

    • Column: Use a column suitable for volatile organic compounds, such as a DB-624.[14]

    • Temperatures: Set the injector and detector (FID) temperatures appropriately (e.g., 200°C and 230°C, respectively).[14]

    • Oven Program: Implement a temperature program to separate the target solvents (e.g., hold at 40°C for 5 minutes, then ramp to 200°C).[14]

    • Carrier Gas: Use an inert carrier gas like helium or nitrogen.[15]

  • Headspace Sampler Conditions:

    • Equilibration Temperature: Heat the vials at a set temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile solvents to partition into the headspace.

    • Injection: Automatically inject a set volume of the headspace gas from each vial into the GC.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the target solvent against its concentration for the prepared standards.

    • Determine the concentration of the residual solvent in the this compound sample by comparing its peak area to the calibration curve.

    • Express the final result in parts per million (ppm) or µg/mL.

Visualizations

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_qc Quality Control A 1. Dissolve this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Under High Vacuum (Critical Step) B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Form Vesicles (Agitation) D->E F 6. Downsize Vesicles (Extrusion/Sonication) E->F G 7. Analyze for Residual Solvents (GC) F->G H Final this compound Preparation G->H

Caption: Workflow for this compound liposome preparation with a critical solvent removal step.

G Start Observed Issue: - Aggregation - Low Encapsulation - Odor Q1 Is residual organic solvent suspected? Start->Q1 Action1 Action: Quantify solvent using Headspace GC Q1->Action1 Yes Q2 Are solvent levels above acceptable limits? Action1->Q2 Solution1 Solution: - Increase high-vacuum drying time - Re-evaluate solvent evaporation step Q2->Solution1 Yes Solution2 Conclusion: Solvent is not the root cause. Investigate other parameters (e.g., lipid quality, buffer pH). Q2->Solution2 No End Problem Resolved Solution1->End

Caption: Troubleshooting logic for issues related to potential solvent contamination.

References

Technical Support Center: DLPG Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DLPG (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during purity assessment and quality control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of high-quality this compound?

A1: High-purity this compound typically has a purity specification of greater than 99%.[1][2] Commercially available this compound is often verified by methods like Thin-Layer Chromatography (TLC).

Q2: What are the common impurities found in synthetic phospholipids (B1166683) like this compound?

A2: Impurities in synthetic phospholipids can arise from the starting materials or as byproducts of the synthesis process. Potential impurities include lysophospholipids (where one fatty acid chain is absent), free fatty acids (lauric acid in this case), and isomers with different stereochemistry. Degradation products can also form during storage, such as oxidized lipids or hydrolyzed products.

Q3: How should I properly store this compound to prevent degradation?

A3: this compound should be stored as a powder or in a suitable organic solvent at -20°C. It is important to keep it in a tightly sealed container to prevent oxidation and moisture absorption. Before use, allow the container to warm to room temperature before opening to avoid condensation.

Q4: Which analytical techniques are most suitable for assessing this compound purity?

A4: The most common and accessible methods for routine purity assessment of phospholipids like this compound are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3][4][5] For detailed structural confirmation and identification of impurities, Mass Spectrometry (MS) is a powerful tool.[6][7]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Peak Tailing or Splitting 1. Column OverloadDecrease the injection volume or the concentration of the sample.
2. Mismatch between Injection Solvent and Mobile PhaseWhenever possible, dissolve the sample in the initial mobile phase.[8]
3. Column Contamination or DegradationFlush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.[9]
Shifting Retention Times 1. Inconsistent Mobile Phase CompositionPrepare fresh mobile phase and ensure proper mixing and degassing.[9][10]
2. Fluctuations in Column TemperatureUse a column oven to maintain a consistent temperature.[9]
3. Air Bubbles in the SystemDegas the mobile phase and purge the pump to remove any trapped air bubbles.[8][9]
Baseline Noise or Drift 1. Contaminated Detector Flow CellFlush the flow cell with a strong, appropriate solvent.[9]
2. Air Bubbles in the DetectorPurge the system to remove air from the flow cell.[8]
3. Mobile Phase IssuesEnsure mobile phase components are miscible and freshly prepared. Using high-purity solvents is crucial.[9]
Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause Solution
Streaking of Spots 1. Sample OverloadApply a smaller amount of the sample to the plate.
2. Sample Contains Insoluble MaterialFilter the sample solution before spotting.
3. Inappropriate Solvent SystemAdjust the polarity of the developing solvent system.
Rf Values Too High or Too Low 1. Incorrect Solvent System PolarityIf Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity.
2. Chamber Not SaturatedEnsure the TLC chamber is properly saturated with the solvent vapor by lining it with filter paper and allowing it to equilibrate before running the plate.
No Spots Visible 1. Insufficient Sample ConcentrationSpot a more concentrated sample or apply the sample multiple times to the same spot, allowing the solvent to dry in between applications.
2. Ineffective Visualization ReagentEnsure the visualization reagent is fresh and appropriate for lipids. Test the reagent on a standard.

Experimental Protocols

Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)

This protocol describes a general method for the qualitative purity assessment of this compound.

Materials:

  • TLC plates (silica gel 60)

  • This compound sample and a high-purity this compound standard

  • Developing solvent system: Chloroform (B151607):Methanol:Water (65:25:4, v/v/v)[11]

  • Visualization reagent: 50% sulfuric acid in ethanol (B145695) or a molybdenum blue spray reagent for phospholipids.

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Heating plate or oven

Procedure:

  • Prepare the developing solvent system and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation and close the lid. Allow the chamber to saturate for at least 15-20 minutes.

  • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

  • Dissolve the this compound sample and the standard in chloroform or a chloroform:methanol mixture.

  • Using a capillary tube or micropipette, carefully spot a small amount of the this compound sample and the standard onto the starting line.[12]

  • Allow the spots to dry completely.

  • Place the TLC plate into the saturated chamber and close the lid.[12]

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • For visualization, spray the plate evenly with the chosen reagent.

  • Gently heat the plate on a hot plate or in an oven until spots appear. Lipids will char and appear as dark spots with sulfuric acid.[12] Molybdenum blue will produce blue spots specific for phospholipids.

  • Assess the purity by comparing the sample lane to the standard. A pure sample should show a single major spot at the same Rf as the standard. The presence of other spots indicates impurities.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for this compound analysis using a Charged Aerosol Detector (CAD), which is well-suited for non-chromophoric lipids.[5]

Instrumentation & Columns:

  • HPLC system with a binary or quaternary pump

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Normal phase silica (B1680970) column (e.g., Hypersil GOLD Silica)[5]

Reagents & Mobile Phase:

  • Solvent A: A non-polar solvent such as Hexane or a mixture like Chloroform/Hexane.

  • Solvent B: A more polar solvent mixture, for example, Isopropanol:Water with an additive like acetic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.

  • High-purity this compound standard for method development and quantification.

Procedure:

  • Prepare the mobile phases using HPLC-grade solvents. Degas the solvents before use.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. A typical starting point for a gradient could be a low percentage of Solvent B.

  • Dissolve a known concentration of the this compound standard and the sample in a suitable solvent (e.g., the initial mobile phase).

  • Inject the standard and develop a gradient elution method. An example gradient could be increasing the percentage of Solvent B over 15-20 minutes to elute the more polar components.

  • After elution of the main peak, include a high-percentage Solvent B wash step to clean the column, followed by a re-equilibration step at the initial conditions.

  • Inject the this compound sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the relative peak areas.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample This compound Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve Standard This compound Standard Standard->Dissolve TLC TLC Analysis Dissolve->TLC HPLC HPLC-CAD/ELSD Dissolve->HPLC Purity Assess Purity (>99%) TLC->Purity HPLC->Purity MS Mass Spectrometry (for identification) Impurity Identify Impurities Purity->Impurity Report Generate Report Purity->Report Impurity->MS Impurity->Report

Caption: General workflow for this compound purity analysis.

HPLC_Troubleshooting Start Poor Peak Shape (Tailing/Splitting) Q_Overload Is sample concentration high? Start->Q_Overload A_Overload_Yes Dilute Sample or Reduce Injection Volume Q_Overload->A_Overload_Yes Yes Q_Solvent Injection solvent matches mobile phase? Q_Overload->Q_Solvent No End Problem Resolved A_Overload_Yes->End A_Solvent_No Dissolve Sample in Mobile Phase Q_Solvent->A_Solvent_No No Q_Column Is column old or pressure high? Q_Solvent->Q_Column Yes A_Solvent_No->End A_Column_Yes Flush Column or Replace Guard/Column Q_Column->A_Column_Yes Yes Q_Column->End No A_Column_Yes->End

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

Technical Support Center: Impact of pH on DLPG Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the stability of this compound liposomes?

The pH of the surrounding medium critically influences the stability of this compound liposomes by altering the protonation state of the phosphoglycerol headgroup. This change in surface charge affects inter-liposomal electrostatic interactions, leading to potential aggregation, fusion, and leakage of encapsulated contents. Generally, this compound liposomes are most stable at neutral to slightly alkaline pH and exhibit reduced stability in acidic conditions.[1][2]

Q2: What is the pKa of the this compound headgroup and why is it important?

The predicted pKa of the phosphate (B84403) group in the phosphoglycerol headgroup is approximately 1.89.[3] This value is crucial because it indicates the pH at which the headgroup is 50% protonated. At pH values significantly above the pKa, the headgroup will be deprotonated and carry a negative charge, contributing to electrostatic repulsion between liposomes and enhancing colloidal stability. Conversely, at pH values approaching or below the pKa, the headgroup becomes increasingly protonated and neutral, reducing electrostatic repulsion and increasing the likelihood of aggregation.

Q3: How does a change in pH affect the size and zeta potential of this compound liposomes?

As the pH of the liposome (B1194612) suspension decreases towards the pKa of the phosphoglycerol headgroup, the negative surface charge of the this compound liposomes is neutralized. This leads to a decrease in the absolute value of the zeta potential.[4][5] A lower zeta potential (closer to zero) indicates reduced electrostatic repulsion between liposomes, which can result in aggregation and an apparent increase in particle size as measured by techniques like Dynamic Light Scattering (DLS).[4][6] Conversely, at pH values well above the pKa, the high negative zeta potential helps maintain a stable, dispersed suspension of liposomes.[7]

Q4: Can pH induce chemical degradation of this compound liposomes?

Yes, pH can influence the chemical stability of phospholipids (B1166683) like this compound through hydrolysis of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone.[8] Both acidic and alkaline conditions can catalyze this hydrolysis, leading to the formation of lysophospholipids and free fatty acids. These degradation products can disrupt the integrity of the liposomal bilayer, causing leakage of encapsulated materials. For many phospholipids, the slowest rate of hydrolysis is observed around pH 6.5.[8]

Q5: Are this compound liposomes suitable for formulating pH-sensitive drug delivery systems?

While not as commonly used for this purpose as lipids like DOPE in combination with a titratable lipid, the inherent pH-dependent charge of this compound could potentially be exploited.[9][10] However, the significant change in stability for this compound liposomes occurs at a relatively low pH due to its low pKa. For creating liposomes that release their contents in the mildly acidic tumor microenvironment (around pH 6.5), other lipid compositions are often preferred.[10][11]

Troubleshooting Guides

Issue 1: My this compound liposome suspension is aggregating and precipitating.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low pH of the buffer or medium The phosphoglycerol headgroup of this compound is protonated at low pH, reducing the negative surface charge and leading to aggregation. Solution: Ensure the pH of your final liposome suspension is in the neutral to slightly alkaline range (pH 7.0-8.0) for optimal stability. Measure the pH of your final formulation and adjust if necessary.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) Divalent cations can bridge the negatively charged headgroups of this compound, causing aggregation even at neutral pH.[8] Solution: Avoid using buffers containing high concentrations of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA.
High ionic strength of the buffer High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Solution: Prepare liposomes in a buffer with a moderate ionic strength (e.g., 100-150 mM NaCl).
Incorrect hydration temperature Hydrating the this compound lipid film below its phase transition temperature (Tm) can result in poorly formed, unstable liposomes. The Tm of this compound is approximately -5°C. Solution: While the Tm is low, ensure hydration is performed at a controlled and consistent temperature, typically room temperature, to ensure proper vesicle formation.
Issue 2: The encapsulated drug is leaking from my this compound liposomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH-induced membrane instability Extreme pH values (both acidic and alkaline) can increase the permeability of the lipid bilayer and promote the hydrolysis of this compound, leading to drug leakage.[1][2] Solution: Maintain the pH of the liposome suspension within a stable range, ideally between pH 6.5 and 8.0, to minimize both hydrolysis and aggregation-induced leakage.[8]
Suboptimal lipid composition Pure this compound liposomes may not provide sufficient stability for all encapsulated drugs. Solution: Consider incorporating cholesterol (up to 30-50 mol%) into the formulation to increase bilayer packing and reduce permeability. For additional stability, a small amount of a PEGylated lipid (e.g., DSPE-PEG2000) can be included to provide a steric barrier.
Inappropriate storage conditions Elevated temperatures can increase the rate of lipid hydrolysis and drug leakage. Solution: Store this compound liposome formulations at 4-8°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation.

Quantitative Data

The following table summarizes the expected impact of pH on key stability parameters of phosphatidylglycerol-containing liposomes, based on available literature for PG lipids like DPPG, which shares the same headgroup as this compound.

pH RangeExpected Zeta PotentialExpected Particle SizePrimary Stability Concern(s)
Acidic (pH < 4) Close to neutralSignificant increase due to aggregationAggregation, fusion, and increased hydrolysis
Slightly Acidic (pH 4-6) Moderately negativePotential for slight increaseIncreased rate of hydrolysis
Neutral (pH 6.5-7.5) Highly negativeStableMinimal hydrolysis and aggregation
Alkaline (pH > 8) Highly negativeStableIncreased rate of hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing unilamellar this compound liposomes.

  • Lipid Film Formation:

    • Dissolve this compound (and other lipids like cholesterol, if used) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask.

    • Agitate the flask by gentle rotation at a temperature above the lipid's phase transition temperature (for this compound, room temperature is sufficient). This process will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.

    • Extrusion: To form large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder.

Protocol 2: Assessing this compound Liposome Stability as a Function of pH

This protocol outlines a method to evaluate the colloidal stability of this compound liposomes at different pH values.

  • Sample Preparation:

    • Prepare a stock solution of this compound liposomes at a neutral pH (e.g., pH 7.4) as described in Protocol 1.

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

    • Dilute the stock liposome suspension into each of the different pH buffers to a final lipid concentration suitable for analysis.

  • Incubation:

    • Incubate the liposome samples at a controlled temperature (e.g., 25°C or 37°C).

  • Analysis:

    • At various time points (e.g., 0, 1, 4, 24 hours), measure the following parameters:

      • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to monitor for changes in size and size distribution, which are indicative of aggregation.

      • Zeta Potential: Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the liposomes at each pH.

      • Drug Leakage: If the liposomes are loaded with a fluorescent dye (e.g., carboxyfluorescein), measure the amount of released dye by separating the liposomes from the external medium (e.g., using size exclusion chromatography) and quantifying the fluorescence in the eluate.

Visualizations

pH_Impact_on_DLPG_Stability cluster_pH External pH cluster_Liposome This compound Liposome State High_pH High pH (e.g., > 8.0) Hydrolysis Chemical Degradation (Hydrolysis) High_pH->Hydrolysis Base-catalyzed Neutral_pH Neutral pH (e.g., 6.5-7.5) Stable Stable, Dispersed Liposomes (High Negative Zeta Potential) Neutral_pH->Stable Maintains high negative charge Low_pH Low pH (e.g., < 4.0) Unstable Aggregated Liposomes (Near-Neutral Zeta Potential) Low_pH->Unstable Protonation of headgroup, loss of charge Low_pH->Hydrolysis Acid-catalyzed Optimal for Formulation Optimal for Formulation Stable->Optimal for Formulation Precipitation, Leakage Precipitation, Leakage Unstable->Precipitation, Leakage Leakage, Loss of Integrity Leakage, Loss of Integrity Hydrolysis->Leakage, Loss of Integrity

Caption: Logical relationship of pH and this compound liposome stability.

Troubleshooting_Aggregation Start Issue: this compound Liposomes are Aggregating Check_pH Is the pH of the suspension between 6.5 and 8.0? Start->Check_pH Adjust_pH Adjust pH to 7.0-7.5 using a suitable buffer. Check_pH->Adjust_pH No Check_Cations Does the buffer contain divalent cations (Ca²⁺, Mg²⁺)? Check_pH->Check_Cations Yes Adjust_pH->Check_Cations Remove_Cations Use a cation-free buffer (e.g., Tris-HCl with NaCl). Check_Cations->Remove_Cations Yes Check_Ionic_Strength Is the ionic strength too high? Check_Cations->Check_Ionic_Strength No Remove_Cations->Check_Ionic_Strength Adjust_Ionic_Strength Reduce buffer concentration to ~150 mM. Check_Ionic_Strength->Adjust_Ionic_Strength Yes Stable_Suspension Stable Liposome Suspension Check_Ionic_Strength->Stable_Suspension No Adjust_Ionic_Strength->Stable_Suspension

Caption: Troubleshooting workflow for this compound liposome aggregation.

References

troubleshooting unexpected results in DLPG membrane studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) membranes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during experimental work.

Liposome (B1194612) Preparation and Stability

This section addresses common problems encountered during the preparation and storage of this compound liposomes.

Q1: My this compound liposome suspension is cloudy and shows visible aggregates immediately after preparation. What are the likely causes and how can I fix this?

A1: Immediate aggregation of this compound liposomes is often due to issues with the preparation protocol or the physicochemical properties of the suspension. Here are the primary causes and solutions:

  • Incorrect Processing Temperature: All processing steps, including hydration and extrusion, must be performed above the main phase transition temperature (Tm) of this compound. The Tm of this compound is approximately -5°C at 100 mM ionic strength.[1] Processing below this temperature can lead to the formation of unstable, irregular structures prone to aggregation.

  • High Lipid Concentration: High concentrations of this compound can increase the likelihood of vesicle aggregation. If you observe persistent aggregation, consider preparing your vesicles at a lower lipid concentration.

  • Inadequate Size Reduction: Incomplete extrusion or sonication can result in a heterogeneous population of vesicles with a high polydispersity index (PDI), which can contribute to instability and aggregation. Ensure you are using a consistent and sufficient number of passes through the extruder or an appropriate sonication time.

  • pH and Ionic Strength of the Buffer: The pH and ionic strength of the buffer are critical for this compound vesicle stability due to the negatively charged phosphoglycerol headgroup. At neutral pH, the headgroups are deprotonated, leading to electrostatic repulsion between vesicles, which prevents aggregation. Low pH can protonate the headgroup, reducing this repulsion. Similarly, very high ionic strength can screen the surface charge, leading to aggregation. It is advisable to work with a buffer of neutral pH and moderate ionic strength (e.g., 100-150 mM NaCl).[1]

Q2: My this compound liposomes aggregate over time during storage. What could be the cause?

A2: Delayed aggregation can be frustrating and is typically related to storage conditions and the inherent long-term stability of the vesicle formulation.

  • Lipid Hydrolysis: Over time, phospholipids (B1166683) can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. These degradation products can alter membrane properties and induce vesicle fusion or aggregation. Storing vesicles at low temperatures (e.g., 4°C) can slow down this degradation process.

  • Changes in Buffer Composition: Evaporation during storage can increase the ionic strength of the buffer, leading to charge screening and aggregation. Ensure your storage containers are well-sealed.

  • Presence of Divalent Cations: this compound is particularly sensitive to the presence of divalent cations like Ca²⁺ and Mg²⁺, which can bind to the negatively charged headgroups and induce aggregation and fusion.[2] Ensure your buffers are free from contaminating divalent cations by using high-purity water and salts, and consider including a chelating agent like EDTA if necessary.

Troubleshooting Workflow for this compound Liposome Aggregation

G start Aggregation Observed immediate Immediate Aggregation start->immediate delayed Delayed Aggregation start->delayed temp Processing Temp > Tm (-5°C)? immediate->temp hydrolysis Potential for Lipid Hydrolysis? delayed->hydrolysis concentration High Lipid Concentration? temp->concentration Yes solution_temp Increase Processing Temperature temp->solution_temp No extrusion Incomplete Extrusion/Sonication? concentration->extrusion No solution_conc Decrease Lipid Concentration concentration->solution_conc Yes buffer_prep Incorrect Buffer pH/ Ionic Strength? extrusion->buffer_prep No solution_extrude Increase Extrusion Passes/ Sonication Time extrusion->solution_extrude Yes solution_buffer Adjust Buffer to Neutral pH & Moderate Ionic Strength buffer_prep->solution_buffer Yes divalent Divalent Cation Contamination? hydrolysis->divalent No solution_storage Store at 4°C Use Fresh Samples hydrolysis->solution_storage Yes solution_divalent Use High-Purity Reagents Add EDTA divalent->solution_divalent Yes

Caption: Troubleshooting workflow for this compound liposome aggregation issues.

Biophysical Characterization

This section focuses on troubleshooting unexpected results from common biophysical techniques used to characterize this compound membranes.

Q3: The phase transition temperature (Tm) of my this compound membranes determined by Differential Scanning Calorimetry (DSC) is different from the expected value.

A3: Deviations in the measured Tm of this compound can be caused by several factors related to both the sample and the DSC instrument.

  • Buffer Composition: The Tm of charged lipids like this compound is highly dependent on the pH and ionic strength of the buffer.[1] Ensure that the buffer composition is consistent with the conditions under which the expected Tm was determined.

  • Presence of Impurities or Additives: The incorporation of other molecules, such as peptides, drugs, or cholesterol, into the this compound membrane can significantly alter its Tm. Even small amounts of impurities can have an effect.

  • Scan Rate: The apparent Tm can be influenced by the heating/cooling rate used in the DSC experiment. Slower scan rates provide higher resolution.[3] It is important to use a consistent scan rate to compare results.

  • Instrumental Artifacts: Ensure the DSC is properly calibrated. Artifacts can also arise from poor thermal contact between the sample pan and the sensor, or from changes in the sample during the scan (e.g., evaporation if the pan is not properly sealed).[4]

ConditionExpected Tm of this compoundReference
100 mM Ionic Strength~ -5 °C[1]

Q4: I am observing very high or inconsistent zeta potential values for my this compound liposomes.

A4: Zeta potential measurements for this compound liposomes should yield negative values due to the anionic phosphoglycerol headgroup. Unexpectedly high, positive, or highly variable results can stem from several sources:

  • Incorrect Instrument Parameters: Extremely high zeta potential values (e.g., in the thousands of mV) are often due to incorrect settings for the dielectric constant and/or viscosity of the dispersant in the software.[5] Always ensure you are using the correct parameters for your aqueous buffer.

  • Buffer Conductivity: Zeta potential measurements are sensitive to the ionic strength of the medium. Measurements in deionized water can be unreliable. It is recommended to dilute the liposome sample in a low-conductivity buffer (e.g., 10 mM NaCl) for the measurement.[6]

  • Sample Concentration: The sample concentration should be optimized to achieve adequate light scattering. If the concentration is too high, multiple scattering can occur, leading to inaccurate results. If it is too low, the signal may be insufficient.

  • Contamination: Contamination of the sample or the measurement cell with charged molecules can significantly affect the results. Ensure the cell is thoroughly cleaned between measurements.

ParameterRecommended Value/Practice
DispersantLow-conductivity buffer (e.g., 10 mM NaCl)
Sample PreparationDilute to optimize scattering intensity
Instrument SettingsVerify dielectric constant and viscosity of the medium

Troubleshooting Workflow for Unexpected Zeta Potential

G start Unexpected Zeta Potential Results params Incorrect Instrument Parameters (Viscosity, Dielectric Constant)? start->params buffer Inappropriate Buffer Conductivity? params->buffer No solution_params Correct Instrument Parameters params->solution_params Yes concentration Suboptimal Sample Concentration? buffer->concentration No solution_buffer Dilute in Low-Conductivity Buffer (e.g., 10 mM NaCl) buffer->solution_buffer Yes contamination Contamination of Sample or Cell? concentration->contamination No solution_conc Optimize Sample Concentration concentration->solution_conc Yes solution_contam Thoroughly Clean Cell and Use Fresh Sample contamination->solution_contam Yes

Caption: Troubleshooting workflow for unexpected zeta potential results.

Interaction Studies

This section provides guidance on troubleshooting experiments involving the interaction of molecules with this compound membranes.

Q5: I am not observing the expected binding of my peptide/protein to this compound membranes.

A5: Lack of binding of a cationic peptide or protein to anionic this compound membranes is unexpected and can be due to several factors:

  • Electrostatic Screening: High ionic strength buffers can screen the electrostatic interactions that are often the primary driver for the initial binding of cationic molecules to anionic membranes. Try reducing the salt concentration of your buffer.

  • Peptide/Protein Aggregation: The peptide or protein itself may be aggregated in solution, preventing it from interacting with the liposome surface. Check the solubility and aggregation state of your peptide/protein under the experimental conditions.

  • Incorrect pH: The charge of both the peptide/protein and the this compound headgroup is pH-dependent. Ensure the pH of your buffer is appropriate to maintain the desired charge states (i.e., cationic for the peptide/protein and anionic for this compound).

  • Membrane Curvature: Some proteins and peptides preferentially bind to highly curved membranes.[7] If you are using large unilamellar vesicles (LUVs), consider preparing small unilamellar vesicles (SUVs) to see if binding is enhanced.

Q6: My dye leakage assay with this compound liposomes shows high background leakage or no leakage upon addition of a membrane-active peptide.

A6: Issues with dye leakage assays can be related to the stability of the liposomes or the activity of the peptide.

  • High Background Leakage: This indicates that the this compound liposomes are not stable under the assay conditions. This could be due to the buffer composition (pH, ionic strength), temperature, or the presence of destabilizing agents. Preparing the liposomes in the presence of a small amount of cholesterol can sometimes improve membrane stability.

  • No Leakage Observed:

    • Low Peptide Concentration: The concentration of the peptide may be too low to cause significant membrane disruption. Perform a concentration-response experiment.

    • Dilution of Encapsulated Dye: When the liposomes lyse, the encapsulated dye is diluted into the total volume of the cuvette, which can lead to a very small signal change.[8] Ensure that the encapsulated dye concentration is high enough to be self-quenching, so that leakage results in a significant increase in fluorescence.[9]

    • Light Scattering Artifacts: The addition of peptide can sometimes cause liposome aggregation, which increases light scattering and can be misinterpreted as a change in fluorescence.[8] It is advisable to monitor light scattering at a wavelength where the dye does not absorb.

    • Unsealed Vesicles: The liposome preparation method may have resulted in unsealed vesicles that did not effectively encapsulate the dye.[8]

Troubleshooting Workflow for Dye Leakage Assays

G start Dye Leakage Assay Issues high_bg High Background Leakage start->high_bg no_leak No Leakage Observed start->no_leak stability Liposome Instability? high_bg->stability low_peptide Peptide Concentration Too Low? no_leak->low_peptide low_signal Low Signal Due to Dilution? no_leak->low_signal scattering Light Scattering Artifacts? no_leak->scattering unsealed Unsealed Vesicles? no_leak->unsealed solution_stability Optimize Buffer Conditions Add Cholesterol stability->solution_stability solution_peptide Increase Peptide Concentration low_peptide->solution_peptide solution_signal Use Self-Quenching Dye Concentration low_signal->solution_signal solution_scatter Monitor Light Scattering Separately scattering->solution_scatter solution_unsealed Verify Liposome Integrity (e.g., SEC) unsealed->solution_unsealed

Caption: Troubleshooting workflow for dye leakage assay issues.

Experimental Protocols

Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The hydration should be performed at a temperature above the Tm of this compound (e.g., room temperature).

    • Vortex the flask vigorously to disperse the lipid film, resulting in a suspension of multilamellar vesicles (MLVs). The final lipid concentration is typically between 1 and 10 mg/mL.[10]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tm.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane a sufficient number of times (e.g., 11-21 passes) to form a translucent suspension of LUVs.

Protocol 2: Determination of Zeta Potential

  • Sample Preparation:

    • Dilute the this compound liposome suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument (typically a slightly hazy suspension).[6]

  • Instrument Setup:

    • Ensure the instrument is properly calibrated.

    • Enter the correct parameters for the dispersant (viscosity and dielectric constant) into the software.

    • Set the measurement temperature.

  • Measurement:

    • Rinse the measurement cell thoroughly with the dispersant buffer.

    • Load the diluted sample into the cell, ensuring there are no air bubbles.

    • Equilibrate the sample to the set temperature.

    • Perform the measurement, typically acquiring 3-5 runs per sample.

    • Analyze the phase plot to ensure the quality of the data.

Protocol 3: Calcein (B42510) Leakage Assay

  • Liposome Preparation:

    • Prepare this compound liposomes as described in Protocol 1, but use a solution of 50-100 mM calcein in the desired buffer for hydration. This concentration is self-quenching.

  • Removal of Unencapsulated Dye:

    • Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the assay buffer.

  • Fluorescence Measurement:

    • Dilute the purified liposome suspension in the assay buffer in a fluorescence cuvette to a suitable volume.

    • Set the fluorometer to the excitation and emission wavelengths for calcein (e.g., ~490 nm excitation, ~520 nm emission).[9]

    • Record the baseline fluorescence (F₀).

    • Add the peptide or compound of interest and monitor the increase in fluorescence (F) over time as the calcein is released and the quenching is relieved.

    • After the reaction has reached a plateau or at the end of the desired time course, add a small amount of a detergent (e.g., 0.1% Triton X-100) to lyse all liposomes and release all the encapsulated calcein. Record the maximum fluorescence (Fmax).[9]

  • Data Analysis:

    • Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (Fmax - F₀)] * 100

References

Technical Support Center: Optimizing Sonication for DLPG Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing sonication time for the preparation of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) liposomes. It includes frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and quantitative data to facilitate consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of sonicating this compound liposomes?

A1: Sonication is a crucial step for reducing the size of multilamellar vesicles (MLVs) that form during the initial hydration of a dry this compound lipid film. The high-frequency sound waves generate cavitation, which breaks down the large MLVs into smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the sonication parameters. This process results in a more homogenous and stable liposome (B1194612) suspension with a defined particle size, which is critical for many applications, including drug delivery.

Q2: What are the key parameters to control during the sonication of this compound liposomes?

A2: The key parameters that significantly influence the final characteristics of your this compound liposomes are:

  • Sonication Time: Longer sonication times generally lead to smaller and more uniform liposomes, although there is a point of diminishing returns.[1][2][3]

  • Sonication Power (Amplitude): Higher power input can accelerate the size reduction process but also increases the risk of lipid degradation and probe tip erosion.

  • Temperature: The sonication process generates heat, which can affect the stability of the this compound lipids. It is crucial to control the temperature, often by using an ice bath, to keep it above the phase transition temperature (Tc) of this compound while preventing excessive heating.[4][5]

  • Lipid Concentration: The concentration of this compound can influence the efficiency of sonication.

  • Pulsed vs. Continuous Sonication: Pulsed sonication (with on/off cycles) is generally recommended to allow for heat dissipation and minimize lipid degradation compared to continuous sonication.[2]

Q3: How can I determine the optimal sonication time for my specific application?

A3: The optimal sonication time is application-dependent and should be determined empirically. A good starting point is to perform a time-course experiment where you sonicate aliquots of your this compound liposome suspension for varying durations (e.g., 5, 10, 15, 20, 30 minutes). After each time point, characterize the liposomes for size (e.g., using Dynamic Light Scattering - DLS) and polydispersity index (PDI). The optimal time will be the point at which you achieve the desired vesicle size and a low PDI without significant sample degradation.

Q4: What are the differences between probe sonication and bath sonication for preparing this compound liposomes?

A4:

  • Probe Sonication: Involves direct immersion of a sonicator probe into the liposome suspension. It is a high-energy method that is very effective for reducing vesicle size in small volumes. However, it carries a risk of sample contamination with metal particles from the probe tip and can cause localized overheating.

  • Bath Sonication: The sample vial is placed in a sonicator bath, and the ultrasonic energy is transmitted through the water. It is a less intense method, suitable for larger volumes and reduces the risk of direct contamination. However, it is generally less efficient in size reduction compared to probe sonication.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Liposome size is too large or inconsistent. Insufficient sonication time or power.Increase sonication time in increments and monitor size by DLS. If using a probe sonicator, consider slightly increasing the amplitude. Ensure the sample is being adequately mixed during sonication.
Temperature is too low (below the Tc of this compound).Maintain the temperature of the sample just above the phase transition temperature of this compound throughout the sonication process.
Lipid concentration is too high.Try diluting the lipid suspension.
Polydispersity Index (PDI) is high. Incomplete sonication.Increase sonication time. A high PDI indicates a wide range of liposome sizes.
Aggregation of liposomes.Ensure the buffer has an appropriate ionic strength and pH. For negatively charged this compound liposomes, electrostatic repulsion should prevent aggregation, but high salt concentrations can screen this charge.
Liposome suspension appears cloudy or contains visible aggregates after sonication. Incomplete disruption of multilamellar vesicles (MLVs).Extend the sonication time or use pulsed sonication with higher intensity.
Presence of unincorporated lipid.Centrifuge the sample at a low speed (e.g., 10,000 x g for 10 minutes) to pellet any large aggregates or unincorporated lipid and collect the supernatant.[4]
Sample becomes hot during sonication. Excessive sonication power or continuous sonication.Use pulsed sonication with rest periods to allow for cooling.[4] Place the sample in an ice-water bath during sonication. Monitor the temperature of the sample.
Evidence of lipid degradation (e.g., change in color, presence of byproducts). Over-sonication (excessive time or power).Reduce the sonication time and/or power. Use an inert atmosphere (e.g., argon or nitrogen) during sonication to minimize oxidation.
Localized overheating from the probe tip.Ensure the probe tip is not touching the sides or bottom of the vial. Use a larger sample volume if possible.
Metal contamination from the probe sonicator. Erosion of the titanium probe tip.After sonication, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 15 minutes) to pellet any metal particles.[4] Carefully collect the supernatant. Regularly inspect the probe tip for wear and replace it if necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Probe Sonication

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) of this compound using a probe sonicator.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Probe sonicator with a microtip

  • Round-bottom flask

  • Rotary evaporator

  • Ice-water bath

  • Centrifuge

Methodology:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a stream of inert gas (e.g., nitrogen or argon) for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of this compound.

    • Hydrate the lipid film by gentle rotation or vortexing for 30-60 minutes at a temperature above the Tc. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Place the vial containing the MLV suspension in an ice-water bath to maintain a controlled temperature.

    • Immerse the microtip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate the suspension using a pulsed setting (e.g., 5 seconds on, 2 seconds off) at a specific amplitude (e.g., 20-40%).[2]

    • Continue sonication for the desired amount of time, as determined by your optimization experiments. A total sonication time of 10-30 minutes is a common range.[1]

  • Post-Sonication Treatment:

    • After sonication, the suspension should appear clearer.

    • To remove any titanium particles shed from the probe tip and any remaining large aggregates, centrifuge the liposome suspension at approximately 15,000 x g for 15 minutes.[4]

    • Carefully collect the supernatant containing the this compound SUVs.

  • Characterization:

    • Characterize the final liposome preparation for size and polydispersity using Dynamic Light Scattering (DLS).

    • The stability of the liposomes can be monitored over time by measuring changes in size and PDI.

Quantitative Data

The following tables provide an overview of how sonication parameters can affect liposome characteristics. Note: The majority of available literature focuses on DPPC or other lipids. The data presented here should be used as a general guideline and a starting point for optimizing the sonication of this compound liposomes. The optimal conditions for this compound may vary.

Table 1: Effect of Sonication Time on Liposome Size and Polydispersity Index (PDI) (General Trends)

Sonication Time (minutes)Average Liposome Diameter (nm)Polydispersity Index (PDI)
0 (MLVs)>1000>0.5
5200 - 4000.3 - 0.5
10100 - 2000.2 - 0.3
2050 - 100<0.2
30<100<0.2

Data is illustrative and based on general observations from sonication of various phospholipids.[1][2][3] Longer sonication generally leads to a decrease in both size and PDI until a plateau is reached.[1]

Table 2: Comparison of Sonication Methods on Liposome Characteristics

Sonication MethodTypical Size Range (nm)PDIAdvantagesDisadvantages
Probe Sonication 20 - 100< 0.2Highly efficient size reduction, suitable for small volumes.Risk of metal contamination, potential for localized overheating and lipid degradation.
Bath Sonication 50 - 2000.2 - 0.4Lower risk of contamination, suitable for larger volumes, gentler process.Less efficient in size reduction, may result in a broader size distribution.[6]

Visualizations

experimental_workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sonication Step 3: Sonication cluster_post Step 4: Post-Sonication Processing dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Inert Gas evaporate->dry add_buffer Add Hydration Buffer (T > Tc) dry->add_buffer hydrate Hydrate to form MLVs add_buffer->hydrate sonicate Probe Sonication (Pulsed, in Ice Bath) hydrate->sonicate centrifuge Centrifuge to Remove Debris sonicate->centrifuge collect Collect Supernatant (SUVs) centrifuge->collect characterize characterize collect->characterize Characterize (DLS)

Caption: Experimental workflow for this compound liposome preparation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Large/Inconsistent Liposome Size cause1 Insufficient Sonication Time/Power start->cause1 cause2 Temperature too Low start->cause2 cause3 High Lipid Concentration start->cause3 solution1 Increase Sonication Time/Amplitude cause1->solution1 solution2 Maintain T > Tc cause2->solution2 solution3 Dilute Sample cause3->solution3 end Desired Liposome Size Achieved solution1->end Re-characterize solution2->end solution3->end

Caption: Troubleshooting logic for large liposome size.

References

Technical Support Center: Handling 1,2-Dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its hygroscopic properties a concern?

A1: this compound, or 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol, is a saturated phospholipid commonly used in the formation of artificial membranes and liposomes for drug delivery research.[1] Like many phospholipids, this compound is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This moisture absorption can lead to significant problems, including:

  • Physical Changes : The powder can become clumpy or gummy, making it difficult to weigh accurately.[2][3]

  • Chemical Degradation : The presence of water can promote hydrolysis of the ester bonds in the phospholipid, leading to the formation of lysolipids and free fatty acids.[2] This degrades the material and can introduce impurities that affect experimental outcomes.

  • Altered Performance : Changes in hydration can alter the physical properties of the lipid, such as its phase transition temperature (Tm), which is critical for the stability and behavior of lipid bilayers and liposomes.[4]

Q2: How should I store this compound powder to minimize moisture absorption?

A2: Proper storage is the first line of defense against the hygroscopic nature of this compound. Saturated lipids like this compound are relatively stable as powders if stored correctly.[3][5] The recommended storage condition is in a glass container with a Teflon-lined closure at -20°C or below.[2][3] To further protect against ambient moisture, consider placing the primary container inside a larger, sealed container with a desiccant.[6]

Q3: What is the correct procedure for handling and weighing this compound powder?

A3: To prevent condensation on the cold powder, which would introduce water, you must allow the sealed container of this compound to warm to room temperature before opening it.[3][5] Work quickly in a low-humidity environment (e.g., a glove box with inert gas or a room with a dehumidifier) to weigh the desired amount. Once the required amount is dispensed, securely reseal the container and return it to the freezer.

Q4: Is it better to store this compound as a powder or in an organic solvent?

A4: The powder form is generally the most stable for long-term storage. However, if the powder is frequently accessed, repeatedly warming the container can still introduce moisture over time. For frequent use, it is highly recommended to dissolve the entire contents of the vial in a suitable organic solvent, such as a chloroform (B151607):methanol mixture.[5] This solution can then be stored in a glass vial with a Teflon-lined cap, under an inert atmosphere (like argon or nitrogen), at -20°C.[3] Aliquoting the solution into smaller, single-use vials can further prevent contamination and degradation from repeated handling.[5]

Q5: What is Critical Relative Humidity (CRH) and why is it important for this compound?

A5: Critical Relative Humidity (CRH) is the specific relative humidity (RH) level at which a material begins to absorb moisture from the surrounding air.[7] Below the CRH, the material will not absorb atmospheric moisture.[7] While the exact CRH for this compound is not readily published, it is a critical parameter. If the laboratory's ambient RH is above this compound's CRH, the powder will actively absorb water upon exposure. Understanding this principle emphasizes the need for controlled-humidity environments or rapid handling to maintain the material's integrity.

Troubleshooting Guide

Problem: My this compound powder appears clumpy, sticky, or "gummy."

  • Possible Cause : The powder has absorbed a significant amount of moisture from the atmosphere. This happens when the container is opened while still cold or left open for too long in a humid environment.[2][3]

  • Solution :

    • Assess Usability : A slightly clumpy powder might still be usable if accuracy is not paramount, but a gummy or paste-like consistency indicates significant water absorption and potential degradation.

    • Dissolve and Store : The recommended course of action for hygroscopic lipids that have become gummy is to dissolve them immediately in an appropriate organic solvent (e.g., chloroform).[3] This prevents further moisture uptake and potential hydrolysis.

    • Future Prevention : Strictly adhere to the handling protocol of allowing the container to reach room temperature before opening. Minimize the time the container is open to the atmosphere.

Problem: My liposome (B1194612) preparations are inconsistent in size and stability.

  • Possible Cause : The hydration state of the this compound used to create the initial lipid film was not consistent. If this compound has absorbed water, it will not form a uniform, dry lipid film, which is a critical step in many liposome preparation methods like thin-film hydration.[8][9] This leads to incomplete or uneven hydration, resulting in variability in vesicle size, lamellarity, and encapsulation efficiency.

  • Solution :

    • Use Fresh Lipid : Always start with properly stored, dry this compound powder or a freshly prepared stock solution.

    • Ensure Complete Drying : When using the thin-film hydration method, ensure the organic solvent is completely removed under vacuum to form a thin, even lipid film before adding the aqueous buffer.[9]

    • Quality Control : Consider implementing a quality control step to measure the water content of your raw this compound if you continue to experience issues. Methods like Karl Fischer titration can accurately determine water content.[10][11]

Problem: My experimental results suggest my this compound has degraded.

  • Possible Cause : The lipid has likely undergone hydrolysis or oxidation due to improper storage and handling.[2][5] This can be caused by exposure to moisture and oxygen, especially over long periods or through multiple freeze-thaw cycles.[5]

  • Solution :

    • Discard and Replace : It is best to discard the suspect lipid and start with a fresh, unopened vial to ensure the integrity of your results.

    • Inert Atmosphere : For both powder and solution storage, purging the container with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.[3]

    • Aliquot Samples : Avoid repeated freeze-thaw cycles by creating single-use aliquots of your this compound stock solution.[5] This protects the main stock from degradation and contamination.

Data Presentation

Table 1: Summary of Recommended Storage and Handling for this compound

FormContainer TypeStorage TemperatureAtmosphereKey Handling Procedure
PowderGlass vial, Teflon-lined cap≤ -20°CAir or Inert GasCrucial: Allow the entire sealed container to warm to room temperature before opening.[3]
SolutionGlass vial, Teflon-lined cap≤ -20°CInert Gas (Recommended)Use glass, stainless steel, or Teflon-lined equipment for transfers. Avoid plastics.[2]

Table 2: Conceptual Impact of Relative Humidity (RH) on this compound Powder

Relative Humidity (RH) LevelExpected State of this compound PowderHandling Recommendations
Low RH (< CRH)Powder remains free-flowing and dry.Ideal for handling. Standard precautions for weighing are sufficient.
Moderate RH (≈ CRH)Powder begins to absorb moisture, may start to clump.Minimize exposure time. Work quickly. A controlled humidity environment is advised.
High RH (> CRH)Powder rapidly absorbs moisture, becoming sticky and gummy.[3]Avoid handling in this environment. Use a glove box or dry room for all manipulations.

Experimental Protocols

Protocol 1: Standard Procedure for Weighing and Solubilizing this compound Powder

  • Equilibration : Remove the sealed this compound container from the freezer (-20°C). Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes. This prevents atmospheric water from condensing on the cold lipid.[3]

  • Preparation : Prepare a clean, dry glass vial with a Teflon-lined cap. Use only glass or stainless steel spatulas for transfer.

  • Weighing : Once the container has reached room temperature, briefly open it in a low-humidity environment. Quickly weigh the desired amount of this compound powder onto a tared weigh boat or directly into the prepared glass vial.

  • Sealing : Immediately and securely reseal the main this compound container. Purge with an inert gas before sealing if possible. Return it to the freezer.

  • Solubilization : Add the desired volume of a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) to the vial containing the weighed this compound.[5]

  • Dissolution : Vortex the vial gently until the lipid is fully dissolved. A brief sonication in a bath sonicator can be used to aid dissolution if needed.[5]

  • Storage : If the resulting solution is a stock, purge the vial with inert gas before sealing and store it at -20°C.[5]

Protocol 2: Quality Control - Overview of Water Content Determination by Karl Fischer Titration

This protocol provides the principle for assessing the hydration level of this compound, which is a key quality control step.

  • Principle : Karl Fischer (KF) titration is a highly accurate chemical method specific for determining water content.[10][11] It involves a titration with a KF reagent containing iodine. Water reacts with the reagent in a 1:1 molar ratio. The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrode.[11]

  • Methodology :

    • Sample Preparation : A precisely weighed amount of this compound is dissolved in an anhydrous solvent (e.g., anhydrous chloroform or methanol) that does not react with the KF reagent.

    • Titration : The sample solution is introduced into the KF titrator vessel.

    • Volumetric Titration : For higher water content, a KF reagent with a known titer is added via a burette until the endpoint is detected.[10]

    • Coulometric Titration : For trace amounts of water, iodine is generated electrochemically in the titration cell. The total charge required to reach the endpoint is proportional to the amount of water.[11]

  • Application : By performing KF titration on a new batch of this compound, a baseline water content can be established. This allows researchers to monitor the material's condition over time and troubleshoot experiments where hydration is a suspected variable.

Visualizations

G cluster_storage Storage cluster_handling Handling Workflow cluster_outcome Outcome storage Store this compound Powder at <= -20°C equilibrate Equilibrate Sealed Vial to Room Temp storage->equilibrate 1. Retrieve weigh Weigh Quickly in Low-Humidity Env. equilibrate->weigh 2. Open & Dispense dissolve Dissolve in Organic Solvent weigh->dissolve 3. Prepare Stock aliquot Aliquot & Store Stock Solution at -20°C dissolve->aliquot 4. Prepare for Use outcome Dry, Usable Lipid for Consistent Experiments aliquot->outcome

Caption: Workflow for proper handling of hygroscopic this compound powder.

G cluster_consequences Immediate Consequences cluster_degradation Chemical Degradation cluster_failure Experimental Failure start Improper Handling of this compound (e.g., opened when cold) moisture Moisture Absorption by Powder start->moisture clumping Powder becomes Clumpy / Gummy moisture->clumping hydrolysis Lipid Hydrolysis moisture->hydrolysis inaccuracy Weighing Inaccuracy clumping->inaccuracy film Non-Uniform Lipid Film clumping->film results Poor Experimental Reproducibility inaccuracy->results impurities Formation of Impurities (Lysolipids, FFAs) hydrolysis->impurities impurities->results liposome Inconsistent Liposome Formation & Stability film->liposome liposome->results

Caption: Logical flow from improper this compound handling to experimental failure.

References

Technical Support Center: Improving the Reproducibility of DLPG Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions to enhance the reproducibility of Deep Learning for Protein Generation (DLPG) experiments. Reproducibility is a foundational requirement for scientific progress, ensuring that findings are reliable and can be built upon.[1]

Frequently Asked Questions (FAQs)

Q1: Why is reproducibility a significant challenge in this compound and other deep learning applications in biology?

A: Deep learning models have a vast number of parameters, many of which may be set "silently" by default in software libraries.[1] These defaults can change between software versions, leading to different outcomes.[1] The inherent randomness in many deep learning algorithms, such as weight initialization and data shuffling, is another major factor that can make experiments difficult to reproduce.[2][3] Furthermore, the lack of standardized evaluation metrics in the protein design field makes it challenging to compare results across different studies.[4] Deep learning models are often treated as "black boxes," which can make them difficult to understand or reproduce without meticulous documentation and sharing of code and data.[5][6]

Q2: What are the first steps I should take to make my this compound experiments reproducible?

A: Start with the "reproducibility first" principle, where every step of your analysis is recorded from the very beginning.[7] This includes meticulous management of your code, data, and computational environment.[8] Key initial steps are:

  • Version Control: Use systems like Git for your code and tools like DVC for your data and models.[8][9][10]

  • Environment Management: Create reproducible environments using containers like Docker or environment files (environment.yml for Conda, requirements.txt for pip).[7][8]

  • Control Randomness: Set and record all random seeds used for model weight initialization and dataset shuffling.[11][12][13]

Q3: Is it enough to just share my code and data to ensure reproducibility?

A: While essential, sharing code and data alone is often insufficient.[6] You must also provide comprehensive documentation, including details on software dependencies and versions, hyperparameter settings, and the exact commands used for execution.[1][7] Without this, even with access to the raw data and code, reproducing a machine learning model can be prohibitively difficult.[1] Publishing a detailed methodology in papers or technical reports is crucial.[8]

Q4: How important is managing random seeds, and what are the best practices?

A: Managing random seeds is critical for reproducibility.[11][13] Randomness affects model weight initialization, dataset sampling and shuffling, and non-deterministic algorithms like dropout.[12] Best practices include setting a global random seed at the beginning of your script for all relevant libraries (e.g., NumPy, PyTorch, TensorFlow). However, be aware that some uses of fixed random seeds can be risky, potentially leading to results that are not generalizable. It's also good practice to measure the sensitivity of your training algorithm by running experiments with multiple different seeds.[13][14]

Q5: What are model registries, and how do they help with reproducibility?

A: Model registries, such as those provided by MLflow or Weights & Biases, are tools for organizing, tracking, and versioning trained models.[8] They store metadata alongside the model files, including the version number, creation date, and the parameters used for training.[8] This systematic approach helps ensure you can retrieve the exact model used to generate specific results, which is a cornerstone of reproducibility.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments, categorized by the experimental stage.

Issue 1: Inconsistent Results Across Different Machines or Setups

Symptoms:

  • The same code and data produce different results when run on a different computer or even in a different session on the same machine.

  • You are unable to replicate the results reported in a publication, even with the provided code.

Possible Causes & Solutions:

Cause Troubleshooting Steps & Solutions
Environment Mismatch Different software library versions can have subtle changes in their default parameters or algorithm implementations.[1] Solution: Use a containerization tool like Docker or a package manager with explicit versioning (e.g., conda env export > environment.yml) to create and share a fixed computational environment.[8]
Uncontrolled Randomness Deep learning training involves multiple sources of randomness, including weight initialization, data shuffling, and certain algorithms like dropout.[12] Solution: Set and record the random seed for all libraries at the start of your script. Be aware that some GPU operations can be non-deterministic; you may need to explicitly enable deterministic algorithms in your framework (e.g., torch.use_deterministic_algorithms(True)).[2][12]
Hardware Differences Variations in hardware (e.g., different GPUs) and their associated drivers can introduce non-determinism.[2][12] Solution: While harder to control, document the hardware used. For absolute reproducibility, use the same hardware configuration. Some frameworks have options to mitigate hardware-related non-determinism.[2]
Issue 2: Model Performance Varies Significantly Between Training Runs

Symptoms:

  • Retraining the same model with the same hyperparameters results in a wide range of performance metrics.

  • The model is sensitive to the initial random seed.[14]

Possible Causes & Solutions:

Cause Troubleshooting Steps & Solutions
Sensitivity to Initialization A particular random seed might lead to a weight initialization that makes it difficult for the network to learn effectively.[12] Solution: Don't rely on a single run. Train the model with multiple different random seeds and report the average performance and standard deviation. This provides a more robust evaluation of the model's capabilities.[14]
Data Splitting/Shuffling If the data is re-shuffled and split into training/validation sets differently for each run, it can lead to performance variance. Solution: Use a fixed random seed for your data splitting function (e.g., in sklearn.model_selection.train_test_split). Alternatively, create and save the data splits once and reuse them for all subsequent experiments.
Small or Biased Dataset With limited data, the model might overfit to specific examples present in a particular random training split. Solution: Employ data augmentation techniques to expand the dataset. Techniques like amino acid replacement, sequence shuffling, or nucleotide augmentation can improve model generalizability.[16][17][18]
Issue 3: Difficulty Comparing Generated Proteins to Existing Benchmarks

Symptoms:

  • Uncertainty about which metrics to use to evaluate the quality, diversity, and novelty of generated protein sequences.

  • Inconsistent results when using different evaluation tools for the same task (e.g., family membership prediction).[19]

Possible Causes & Solutions:

Cause Troubleshooting Steps & Solutions
Lack of Standardized Metrics The field of protein generation lacks a universally agreed-upon set of evaluation metrics, leading to ad-hoc and inconsistent comparisons.[4] Solution: Use a comprehensive suite of metrics to assess different aspects of generation. This should include measures of fidelity (resemblance to real proteins), diversity (variety within generated samples), and novelty.[4][20] Common metrics include pLDDT for structure quality, cluster density for diversity, and TM-score for structural similarity to known proteins.[4][21]
Inconsistent Evaluation Protocols Different studies may use different datasets or preprocessing steps for evaluation, making direct comparison impossible. Solution: Clearly document your evaluation protocol. When comparing to other work, ensure you are using the same test sets and evaluation criteria. If possible, test on independent cohorts to prevent pitfalls and properly evaluate the benefit for clinical practice.[6]
Mode Collapse The generative model produces a limited variety of very similar sequences, an issue known as mode collapse.[20] Solution: Evaluate the diversity of your generated samples. Methods that use clustering techniques are more informative than simple pairwise distance measures for detecting mode collapse.[4]

Experimental Protocols

Protocol 1: Establishing a Reproducible Computational Environment

This protocol outlines the steps to create a consistent environment for your this compound experiments using Conda and Git.

Objective: To ensure that all software dependencies, including their exact versions, are captured and can be easily recreated.

Methodology:

  • Install a Package Manager: Ensure you have a package manager like Conda installed on your system.

  • Create a New Environment: For a new project, create a dedicated virtual environment. This isolates the project's dependencies.

  • Activate the Environment: Before installing packages or running code, always activate the environment.

  • Install Required Packages: Install all necessary libraries (e.g., PyTorch, TensorFlow, NumPy, scikit-learn).

  • Generate an Environment File: Once all dependencies are installed and your code runs successfully, export the environment's specification to a file. This file will list all packages and their exact versions.

  • Version Control the Environment File: Add the environment.yml file to your Git repository and commit it.

  • Recreating the Environment: Another researcher can now perfectly replicate your environment on their machine with a single command:

Quantitative Data Summary

Table 1: Impact of Data Augmentation on Protein Model Performance

Data augmentation can significantly improve the performance of protein models on downstream tasks. The following table summarizes the performance improvements observed when fine-tuning transformer-based models using various augmentation techniques compared to a baseline.

Downstream TaskMetricBest Augmentation StrategyRelative Improvement
Stability Spearman Correlation (ρ)Random Dictionary Replacement+10.0%[22][23]
Fluorescence Spearman Correlation (ρ)Random Alanine Replacement & Subsampling+41.0%[22][23]
Remote Homology AccuracyRandom Alanine Replacement & Subsampling+3.4%[22][23]
Secondary Structure AccuracyRandom Dictionary Replacement+1.0%[22][23]

Data sourced from studies on Tasks Assessing Protein Embeddings (TAPE) and reflects improvements over a non-augmented baseline.[18][22]

Visualizations

Workflow and Logic Diagrams

Reproducible_DLPG_Workflow cluster_prep 1. Preparation & Setup cluster_exp 2. Experimentation cluster_eval 3. Evaluation & Reporting cluster_share 4. Archiving & Sharing Data Data Acquisition & Preprocessing Env Environment Setup (Docker/Conda) Data->Env Code Code Development & Version Control (Git) Env->Code Train Model Training (Fixed Seeds) Code->Train Tune Hyperparameter Tuning Train->Tune Eval Model Evaluation (Standardized Metrics) Train->Eval Tune->Train Refine Report Results Analysis & Reporting Eval->Report Report->Code Iterate Archive Archive Data, Code, Models (DVC, Git) Report->Archive Publish Publication with Full Provenance Archive->Publish

Caption: A high-level workflow for conducting reproducible this compound experiments.

Troubleshooting_Workflow Start Inconsistent Results Env Is the computational environment identical? Start->Env Seed Are all random seeds fixed? Env->Seed Yes FixEnv Recreate environment using Docker/Conda file. Env->FixEnv No Data Is the exact same data version used? Seed->Data Yes FixSeed Set and log seeds for all libraries. Seed->FixSeed No Hardware Is non-deterministic hardware a factor? Data->Hardware Yes FixData Use data version control (e.g., DVC) to sync data. Data->FixData No FixHardware Enable deterministic algorithms and document hardware. Hardware->FixHardware Yes End Results should be more consistent Hardware->End No FixEnv->Seed FixSeed->Data FixData->Hardware FixHardware->End

Caption: A decision tree for troubleshooting non-reproducible this compound results.

Reproducibility_Components VCS Version Control (Git, DVC, MLflow) Code Code (Scripts, Notebooks) VCS->Code tracks changes Data Data (Raw, Processed, Splits) VCS->Data versions datasets Model Model (Architecture, Weights) VCS->Model registers models Env Environment (Dependencies, Versions) VCS->Env manages spec file Code->Data processes Code->Model defines Data->Model trains Env->Code executes

Caption: The core components of a reproducible experiment and their relationships.

References

Technical Support Center: The Effect of Ionic Strength on DLPG Vesicle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preparing and troubleshooting 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) vesicles, with a specific focus on the critical role of ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of ionic strength in the formation of anionic vesicles like this compound?

A1: Ionic strength, determined by the concentration of ions in the hydration buffer, is a critical parameter in the formation of vesicles from charged lipids such as this compound. The negatively charged phosphate (B84403) group in this compound's headgroup creates electrostatic repulsion between adjacent lipid molecules. In solutions with low ionic strength, this repulsion is strong, keeping the lipid bilayers separated and potentially hindering the membrane's ability to curve and close into vesicles. Conversely, in high ionic strength solutions, cations from the salt (e.g., Na⁺, K⁺) form an ionic cloud around the negatively charged headgroups. This phenomenon, known as Debye screening, neutralizes the surface charge, reduces electrostatic repulsion, and allows attractive van der Waals forces to become more dominant, which can promote vesicle formation but also risks aggregation.[1][2]

Q2: How does ionic strength influence the size and stability of this compound vesicles?

A2: The ionic strength of the medium directly impacts the final characteristics of the vesicle population.[3]

  • Low Ionic Strength: Strong electrostatic repulsion can lead to the formation of larger vesicles as the bilayer resists the high curvature required for smaller structures. These vesicles are often stable against aggregation due to the repulsive forces between them.

  • High Ionic Strength: Increased charge screening reduces repulsion, which can facilitate the formation of smaller vesicles. However, excessive ionic strength (e.g., >150-200 mM monovalent salts) can neutralize the surface charge to a point where vesicles aggregate and may even fuse or precipitate out of solution. The formation of giant unilamellar vesicles (GUVs) is particularly challenging in solutions of physiological ionic strength for this reason.[1][4]

Q3: What is the effect of ionic strength on the zeta potential of this compound vesicles?

A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For this compound vesicles, the zeta potential is inherently negative. As ionic strength increases, the Debye ionic cloud more effectively shields the surface charge.[2] This leads to a decrease in the magnitude of the zeta potential, moving it closer to zero. A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally indicative of a physically stable colloidal system.

Q4: Are there alternatives to using standard salt solutions for vesicle formation under physiological conditions?

A4: Yes, forming stable vesicles at physiological ionic strength (e.g., 150 mM NaCl or KCl) can be difficult.[4] Some alternative strategies include incorporating PEGylated lipids into the formulation, which provides steric hindrance to prevent aggregation, or using specialized preparation methods like gentle hydration on agarose (B213101) films, which has been shown to improve the yield of giant liposomes under these conditions.[4][5]

Troubleshooting Guide

Problem Potential Cause Related to Ionic Strength Recommended Solution(s)
Vesicle suspension appears cloudy or precipitates over time. Vesicle Aggregation: The ionic strength of your buffer is likely too high, excessively screening the negative surface charge and allowing attractive forces to dominate.1. Reduce Ionic Strength: Prepare the vesicles in a buffer with a lower salt concentration (e.g., start with 10-50 mM NaCl or KCl and optimize).2. Measure Zeta Potential: Characterize your vesicle suspension. If the absolute value of the zeta potential is below 20-30 mV, aggregation is likely. Increase charge by lowering ionic strength.3. Incorporate Steric Stabilizers: Add 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to the initial lipid mixture to provide a protective steric barrier.
Low yield of vesicles after preparation (e.g., extrusion). Insufficient Curvature/Closure: The ionic strength may be too low, leading to excessive electrostatic repulsion that prevents the lipid sheets from bending and closing into vesicles.1. Increase Ionic Strength: Incrementally increase the salt concentration of the hydration buffer (e.g., in steps of 25 mM) to find an optimal balance that reduces repulsion without causing aggregation.2. Consider pH Adjustment: Ensure the buffer pH is well above the pKa of the phosphate group (~pH 2-3) to maintain a negative charge, but be aware that pH can also influence headgroup interactions.
Vesicle size is too large or highly polydisperse. Suboptimal Electrostatic Balance: Both very low and very high ionic strengths can contribute to polydispersity. At low ionic strength, strong repulsion can lead to large, irregular structures. At high ionic strength, aggregation can lead to a population of larger particles.1. Systematic Titration: Perform a series of small-scale preparations across a range of ionic strengths (e.g., 10 mM, 50 mM, 100 mM, 150 mM) and characterize the resulting vesicle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS) to identify the optimal concentration.
Inconsistent results between batches. Variability in Buffer Preparation: Small, unintended variations in the ionic strength of buffers can lead to significant differences in vesicle formation and stability.1. Standardize Buffer Preparation: Use a calibrated pH and conductivity meter to ensure the ionic strength of your buffers is consistent for every experiment.2. Use Fresh Buffers: Prepare fresh hydration buffers for each experiment to avoid changes in concentration due to evaporation or contamination.

Quantitative Data Summary

The following table summarizes representative data on how ionic strength affects key properties of anionic vesicles. While specific values for pure this compound may vary, these trends are generally applicable.

Ionic Strength (NaCl)Vesicle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Interpretation
10 mM120 ± 50.15 ± 0.03-55 ± 5Vesicles are large and stable against aggregation due to strong electrostatic repulsion.
50 mM105 ± 40.11 ± 0.02-40 ± 4A good balance of charge screening and stability, often leading to smaller, more uniform vesicles.
150 mM (Physiological)115 ± 100.25 ± 0.05-20 ± 5Reduced surface charge leads to initial aggregation, increasing the apparent size and polydispersity.
300 mM>500 (Aggregates)>0.5 (High)-5 ± 3Severe charge screening causes significant aggregation and potential precipitation of vesicles.

Note: Data are illustrative, based on typical results for anionic phosphatidylglycerol vesicles, and should be confirmed experimentally for your specific lipid composition and preparation method.

Experimental Protocols

Protocol: this compound Vesicle Formation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar this compound vesicles, highlighting the critical steps involving ionic strength.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (this compound) powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer of desired ionic strength (e.g., 10 mM Tris, 50 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or bath for heating

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials and syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the lipid's transition temperature while applying a vacuum to evaporate the solvent.

    • A thin, uniform lipid film will form on the flask's inner surface. Continue under vacuum for at least 1 hour to remove all residual solvent.

  • Hydration (Critical Step for Ionic Strength):

    • Gently add the pre-warmed hydration buffer of the chosen ionic strength to the flask. The volume should be calculated to achieve the desired final lipid concentration.

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid's phase transition temperature for 1-2 hours. This process swells the lipid film, causing it to peel off and form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the entire sample passes through the membrane. This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Analyze the final vesicle suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI).

    • Measure the zeta potential to assess surface charge and colloidal stability.

Visualizations

Logical Workflow for Optimizing Ionic Strength

Ionic_Strength_Workflow start Start: Define Vesicle Requirements (Size, Stability) prep_series Prepare Lipid Film (e.g., Thin-Film Hydration) start->prep_series hydrate Hydrate with Buffers of Varying Ionic Strength (e.g., 10-300 mM Salt) prep_series->hydrate extrude Extrude Vesicles hydrate->extrude characterize Characterize Vesicles: - DLS (Size, PDI) - Zeta Potential (Stability) extrude->characterize analyze Analyze Results characterize->analyze decision_agg Aggregation? (High PDI, Large Size) analyze->decision_agg decision_agg->hydrate Yes: Decrease Ionic Strength decision_yield Low Yield or Too Large? decision_agg->decision_yield No decision_yield->hydrate Yes: Increase Ionic Strength decision_opt Optimal? decision_yield->decision_opt No decision_opt->hydrate No: Refine Range end_node Optimized Protocol decision_opt->end_node Yes

Caption: Workflow for determining the optimal ionic strength for this compound vesicle formation.

Effect of Ionic Strength on Inter-Vesicle Forces

Ionic_Strength_Forces cluster_low Low Ionic Strength cluster_high High Ionic Strength low_IS Low Salt Concentration strong_repulsion Strong Electrostatic Repulsion (Large Debye Length) low_IS->strong_repulsion leads to stable_vesicles Stable, Dispersed Vesicles strong_repulsion->stable_vesicles results in high_IS High Salt Concentration charge_screening Effective Charge Screening (Short Debye Length) high_IS->charge_screening leads to weak_repulsion Weak Electrostatic Repulsion (van der Waals forces dominate) charge_screening->weak_repulsion results in aggregated_vesicles Vesicle Aggregation weak_repulsion->aggregated_vesicles can cause

Caption: Relationship between ionic strength and the dominant forces governing vesicle stability.

References

Validation & Comparative

Validating DLPG Liposome Size Distribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the size distribution of liposome (B1194612) formulations is a critical quality attribute that directly impacts bioavailability, stability, and in vivo performance. This guide provides a comparative overview of 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) liposomes against other common formulations and details the experimental methods for their validation.

Performance Comparison of Liposome Formulations

The size and uniformity of liposomes are fundamentally influenced by their lipid composition. This compound, a phosphatidylglycerol lipid, is noted for forming smaller vesicles compared to several common phosphatidylcholine-based alternatives. The following table summarizes typical size distribution data for liposomes prepared from this compound and other frequently used lipids, as characterized primarily by Dynamic Light Scattering (DLS).

Liposome FormulationMean Diameter (Z-average, nm)Polydispersity Index (PDI)Notes
This compound 110 - 185[1]< 0.3 (typical for uniform samples)Forms smaller vesicles compared to phosphatidylcholine counterparts.[1]
DPPG (analog)~56[2]< 0.3[2]DPPG is a closely related phosphoglycerol lipid, often showing a high degree of size stabilization.[2]
DSPC/Cholesterol ~104[3]< 0.2[3]A common formulation known for creating stable, rigid liposomes.[3]
DOPC ~75[3]~0.2[3]Tends to form less stable vesicles that may increase in size over time compared to saturated lipids.[3]

Experimental Workflow for Size Validation

The validation of liposome size distribution follows a standardized workflow, from sample preparation to analysis using orthogonal methods for comprehensive characterization.

G cluster_prep Sample Formulation & Preparation cluster_analysis Size Distribution Analysis cluster_report Data Interpretation A Liposome Formulation (e.g., Thin-Film Hydration) B Size Reduction (e.g., Extrusion through polycarbonate membrane) A->B C Sample Dilution (Filter dispersant, dilute to optimal concentration) B->C D Primary Analysis: Dynamic Light Scattering (DLS) Measures Z-average & PDI C->D E Orthogonal Method: Nanoparticle Tracking Analysis (NTA) Provides number-based distribution & concentration C->E F Comparative Analysis & Reporting (Confirm size, uniformity, and concentration) D->F E->F

Fig. 1: Standard workflow for liposome size validation.

Experimental Protocols

Accurate and reproducible size distribution data relies on meticulous experimental technique. Below are detailed protocols for the two most common analytical methods: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).

Protocol 1: Liposome Size Measurement by Dynamic Light Scattering (DLS)

DLS is a rapid and widely used technique that measures the hydrodynamic diameter of particles in suspension. It is ideal for determining the average size (Z-average) and the overall width of the distribution (Polydispersity Index, PDI).

Instrumentation: Malvern Zetasizer Nano series (or equivalent).

Methodology:

  • Instrument Preparation:

    • Turn on the instrument and allow the laser to warm up for at least 30 minutes to ensure stability.

    • Launch the instrument software and create a new measurement file.

  • Dispersant Preparation:

    • Select an appropriate dispersant in which the liposomes are stable (e.g., Phosphate Buffered Saline - PBS, HEPES buffer).

    • Filter the dispersant using a 0.22 µm syringe filter to remove any dust or particulate contaminants.

  • Sample Preparation:

    • Dilute the concentrated liposome stock with the filtered dispersant to achieve a suitable concentration. The solution should be slightly turbid or milky in appearance. Overly concentrated samples can cause multiple scattering errors.

    • Gently mix the diluted sample by pipetting up and down. Avoid vigorous vortexing to prevent air bubble formation.

  • Measurement:

    • Select an appropriate, clean cuvette (e.g., disposable polystyrene for aqueous samples).

    • Rinse the cuvette with the filtered dispersant before adding the sample.

    • Carefully pipette approximately 1 mL of the diluted liposome sample into the cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • In the software, define the measurement parameters:

      • Material: Liposome (Refractive Index ~1.45).

      • Dispersant: Select the buffer used (e.g., PBS) with the correct viscosity and refractive index values.

      • Temperature: Set to the desired temperature, typically 25°C.

      • Measurement Type: Size.

      • Equilibration Time: Set for 60-120 seconds to allow the sample to reach thermal equilibrium.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The software will generate a report including the Z-average diameter (intensity-weighted mean), the PDI, and the size distribution graph.

    • A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.

Protocol 2: Liposome Sizing and Concentration by Nanoparticle Tracking Analysis (NTA)

NTA provides high-resolution size distributions based on particle-by-particle tracking and gives a direct measure of particle concentration. It is highly complementary to DLS, especially for resolving multimodal or polydisperse samples.

Instrumentation: Malvern NanoSight series (or equivalent).

Methodology:

  • Instrument Setup:

    • Start the NTA software and ensure the instrument is communicating correctly.

    • Prime the fluidics system with filtered, degassed deionized water or the sample dispersant.

  • Sample Preparation:

    • NTA requires significantly more dilute samples than DLS. A typical starting point is a 1:1,000 to 1:10,000 dilution of the stock liposome suspension in filtered dispersant.

    • The optimal concentration should result in 20-100 particles visible per frame.

    • Gently mix the diluted sample.

  • Measurement:

    • Load the diluted sample into a clean syringe and mount it on the syringe pump.

    • Introduce the sample into the viewing chamber, ensuring no air bubbles are trapped.

    • Adjust the camera focus until the liposomes appear as sharp, bright dots of light against a dark background.

    • Adjust the camera level (shutter and gain) so that the particles are clearly visible but not oversaturated, and the background noise is minimal.

    • Set the detection threshold to correctly identify particles while excluding background noise.

    • Configure the script for capture. A typical setting is to capture 3-5 videos of 60 seconds each.

  • Data Processing and Analysis:

    • After capture, the software processes the videos to track the Brownian motion of each individual particle.

    • Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter of each tracked particle.

    • The final report provides a number-weighted particle size distribution, mean and mode size, and the particle concentration (in particles/mL).

    • Compare the NTA number-weighted distribution with the DLS intensity-weighted distribution to gain a comprehensive understanding of the sample's size characteristics.

References

A Researcher's Guide: DLPG vs. DMPG for Liposome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is a critical determinant of liposomal formulation success. This guide provides a comprehensive comparison of two commonly used anionic phospholipids, 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol (DMPG), in the context of liposome-based research and development.

This comparison delves into their fundamental physicochemical properties, their impact on liposome (B1194612) characteristics such as particle size and surface charge, and their performance in drug encapsulation and formulation stability. Detailed experimental protocols for key characterization techniques are also provided to support your research endeavors.

Structural and Physicochemical Comparison

This compound and DMPG are both phosphatidylglycerols that differ only by the length of their acyl chains. This compound possesses two lauroyl (C12:0) chains, while DMPG has two myristoyl (C14:0) chains. This seemingly minor structural difference leads to significant variations in their physical behavior, most notably their phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

Table 1: Comparison of Physicochemical Properties of this compound and DMPG Liposomes

PropertyThis compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol)DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol)
Phase Transition Temperature (Tm) -3 °C23 °C
Particle Size Data not available in direct comparative studies.~130 nm (for pure DMPG liposomes)
Zeta Potential Data not available in direct comparative studies.-40.3 ± 4.3 mV (for pure DMPG liposomes)[1]
Drug Encapsulation Efficiency Data not available in direct comparative studies.20% (for Vancomycin)[]
Stability Recognized for forming stable liposomes.[3]Liposomes are stable, with a zeta potential below -30 mV indicating good colloidal stability.[4][5]

Note: While direct comparative studies on all parameters are limited, the available data highlights key differences. The significantly lower Tm of this compound suggests that its liposomes will be in a fluid state at room temperature and physiological temperatures, which can influence drug release and membrane permeability. In contrast, DMPG liposomes will be in a more rigid gel state at room temperature, transitioning to a fluid state around physiological temperature.

Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. The following are detailed protocols for the preparation and characterization of liposomes.

Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[6][7][8][9]

Materials:

  • This compound or DMPG

  • Cholesterol (optional, to modulate membrane fluidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Dissolve the desired amount of lipid (this compound or DMPG) and other components (e.g., cholesterol) in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The temperature of the buffer should be above the Tm of the lipid.

  • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer > Tm Extrusion Extrusion Hydration->Extrusion Size Reduction Unilamellar Liposomes Unilamellar Liposomes Extrusion->Unilamellar Liposomes

Figure 1. Experimental workflow for liposome preparation by thin-film hydration and extrusion.
Particle Size and Zeta Potential Measurement

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for determining the size and zeta potential of liposomes, respectively.[10][11][12][13][14][][16][17][18]

Instrumentation:

  • A particle size and zeta potential analyzer (e.g., Malvern Zetasizer).

Procedure for Particle Size Measurement (DLS):

  • Dilute the liposome suspension to an appropriate concentration with the hydration buffer to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform the DLS measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.

Procedure for Zeta Potential Measurement (ELS):

  • Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[10]

  • Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

G cluster_char Liposome Characterization cluster_dls DLS (Size) cluster_els ELS (Zeta Potential) Liposome Suspension Liposome Suspension Dilution Dilution Liposome Suspension->Dilution Cuvette Loading Cuvette Loading Dilution->Cuvette Loading Zeta Cell Loading Zeta Cell Loading Dilution->Zeta Cell Loading DLS Measurement DLS Measurement Cuvette Loading->DLS Measurement Size & PDI Size & PDI DLS Measurement->Size & PDI ELS Measurement ELS Measurement Zeta Cell Loading->ELS Measurement Zeta Potential Zeta Potential ELS Measurement->Zeta Potential

Figure 2. Workflow for liposome size and zeta potential characterization.
Drug Encapsulation Efficiency Determination

The encapsulation efficiency (EE) is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.[][19][20][21][22][23][24][25]

Materials:

  • Drug-loaded liposome suspension

  • Method for separating free drug from liposomes (e.g., size exclusion chromatography, dialysis, or centrifugation)

  • Method for quantifying the drug concentration (e.g., UV-Vis spectrophotometry or HPLC)

  • Lysis agent (e.g., Triton X-100 or an appropriate organic solvent)

Procedure:

  • Separate the unencapsulated (free) drug from the liposome suspension. For example, pass the suspension through a size exclusion column and collect the liposome-containing fractions.

  • Determine the concentration of the free drug in the collected fractions.

  • Lyse a known volume of the original (unseparated) liposome suspension to release the encapsulated drug.

  • Determine the total drug concentration in the lysed suspension.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

G cluster_ee Encapsulation Efficiency Drug-Loaded Liposomes Drug-Loaded Liposomes Separation Separation Drug-Loaded Liposomes->Separation e.g., SEC Lysis Lysis Drug-Loaded Liposomes->Lysis Free Drug Quantification Free Drug Quantification Separation->Free Drug Quantification Calculate EE% Calculate EE% Free Drug Quantification->Calculate EE% Total Drug Quantification Total Drug Quantification Lysis->Total Drug Quantification Total Drug Quantification->Calculate EE%

Figure 3. Logical flow for determining drug encapsulation efficiency.
Liposome Stability Assessment

The stability of a liposomal formulation is crucial for its shelf-life and in vivo performance. Stability is typically assessed by monitoring changes in particle size, PDI, zeta potential, and drug leakage over time under specific storage conditions.[26][27][28][29][30][31]

Procedure:

  • Store aliquots of the liposome formulation at different temperatures (e.g., 4 °C, 25 °C, and 37 °C).

  • At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), withdraw a sample from each storage condition.

  • Measure the particle size, PDI, and zeta potential as described in Protocol 2.

  • Determine the percentage of drug leakage by separating the free drug from the liposomes and quantifying its concentration. The drug leakage can be calculated as: Leakage (%) = (Amount of free drug at time t / Total amount of drug) x 100

  • Plot the changes in these parameters as a function of time to evaluate the stability of the formulation.

Conclusion

The selection between this compound and DMPG for liposome studies should be guided by the specific requirements of the application. The lower phase transition temperature of this compound results in more fluid membranes at physiological temperatures, which may be advantageous for applications requiring rapid drug release or enhanced membrane fusion. Conversely, the higher Tm of DMPG provides more rigid and potentially more stable liposomes at room temperature, which might be preferable for controlled-release applications.

This guide provides a foundational comparison and detailed experimental protocols to aid researchers in making informed decisions and conducting robust studies with this compound and DMPG-based liposomes. Further head-to-head comparative studies are warranted to provide a more complete picture of their relative performance in various liposomal formulations.

References

DLPG vs. DPPC: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid components is a critical determinant of a liposomal drug delivery system's success, profoundly influencing its stability, drug-loading capacity, release kinetics, and cellular interactions. Among the myriad of phospholipids (B1166683) available, 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) are frequently employed. This guide provides an objective, data-driven comparison of this compound and DPPC to aid researchers in selecting the optimal lipid for their specific drug delivery applications.

Physicochemical Properties: A Head-to-Head Comparison

This compound and DPPC differ fundamentally in their head groups and acyl chain lengths, which dictates their physicochemical behavior. DPPC is a zwitterionic (neutral) phospholipid with two 16-carbon saturated acyl chains (palmitoyl). In contrast, this compound is an anionic phospholipid with two 12-carbon saturated acyl chains (lauroyl). These structural differences have significant implications for liposome (B1194612) formulation.

PropertyThis compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-(1'-glycerol))DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
Head Group PhosphoglycerolPhosphocholine
Charge (Physiological pH) Anionic (-)Zwitterionic (Neutral)
Acyl Chain Length 12:0 (Lauric Acid)16:0 (Palmitic Acid)
Phase Transition Temp. (Tm) ~0 °C~41 °C[1][2][3]
Molecular Weight ~610.7 g/mol ~734.0 g/mol

Performance in Drug Delivery: Experimental Data

The choice between this compound and DPPC hinges on their performance across several key metrics. The following sections summarize experimental findings comparing their efficacy in drug delivery.

Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical attribute for any liposomal formulation.[4] The lipid's charge and bilayer characteristics significantly influence its ability to load different types of drugs.

Experimental data suggests that the anionic nature of the glycerophosphate head group in this compound (or its salt form, DPPG) can be highly advantageous for encapsulating specific molecules, particularly those with positive charges. In a study developing nano-delivery systems for three PARP1 inhibitors, liposomes formulated with DPPG demonstrated significantly better encapsulation efficiency (>40%) compared to DPPC, for which drug encapsulation was not successful.[5] The high negative zeta potential of DPPG liposomes contributes to their stability, which is a crucial factor for successful drug loading.[5][6] Conversely, pure DPPC liposomes can exhibit instability, which may hinder efficient encapsulation.[6]

Drug Type / StudyThis compound/DPPG FormulationDPPC FormulationKey Finding
PARP1 Inhibitors (Veliparib, Rucaparib, Niraparib) EE > 40-50%[5]Encapsulation not successful[5]DPPG was superior for these specific inhibitors, likely due to favorable interactions.[5]
General Comparison Can achieve high EE (e.g., 96% for fluorescein-sodium)[7]Can achieve high EE (e.g., 83% for fluorescein-sodium)[7]The choice is highly dependent on the drug's properties.
Protein (Superoxide Dismutase) Not directly testedEE% linearly correlated with lipid concentration up to a plateau.[8]DPPC is a viable option for protein encapsulation, though efficiency is formulation-dependent.[8]
Stability and Drug Release

A liposome's ability to retain its cargo until it reaches the target site is paramount. Stability is largely governed by the phase transition temperature (Tm) of the constituent lipids.[9] Lipids with a higher Tm form more rigid, less permeable bilayers at physiological temperatures (37 °C).

DPPC, with a Tm of ~41°C, forms stable, tightly packed bilayers at body temperature.[1][2] This results in excellent drug retention and a slow release profile, which is often desirable for sustained-release applications.[9][10] In one study, DPPC liposomes released only 7% of their drug cargo over a 72-hour period at 37°C, significantly outperforming lipids with lower Tm values.[10]

This compound has a Tm around 0°C, meaning its bilayer is in a fluid state at physiological temperature. This can lead to a faster drug release compared to DPPC. However, the strong negative surface charge of this compound/DPPG liposomes (zeta potential often below -30 mV) provides excellent colloidal stability by preventing vesicle aggregation through electrostatic repulsion.[5][6] Kinetic release studies on DPPG liposomes encapsulating PARP1 inhibitors showed slower drug release rates than control liposomes, suggesting complex drug-lipid interactions can also modulate release.[5]

ParameterThis compound/DPPG LiposomesDPPC Liposomes
Bilayer State at 37°C Liquid Crystalline (Fluid)Gel (Rigid)
Drug Retention Generally lower due to fluid bilayer, but can be enhanced by drug-lipid interactions.[5]High, due to rigid bilayer below Tm.[9][10]
Release Profile Can be faster; suitable for applications requiring more rapid drug availability.Slow and sustained.[10] Ideal for long-circulating formulations.
Colloidal Stability Excellent due to high negative zeta potential, preventing aggregation.[5][6]Less stable without charge-inducing lipids; prone to aggregation.[6]
Cellular Uptake

The interaction of liposomes with cells is the final step in drug delivery. Surface charge plays a significant role in this process.

Anionic liposomes, such as those made with this compound, are known to be recognized by macrophages and can enter cells via endocytosis at a faster rate than neutral lipids.[11] A direct comparison of liposomes with different head groups showed that trastuzumab-conjugated DPPA liposomes (another anionic lipid) had the highest cellular uptake in HER2+ cancer cells, significantly outperforming conjugated DPPC and DPPG formulations.[12] However, among the non-conjugated liposomes, DPPA still showed the highest uptake, followed by DPPC, indicating complex factors beyond just charge are at play.[12]

Neutral DPPC liposomes generally exhibit lower non-specific uptake by the reticuloendothelial system (RES), which can lead to longer circulation times in vivo.[13] The choice of lipid can also be tailored to the target cell type, as studies have shown that lipid composition modulates cellular uptake and can even affect the viability of cancer cells.[14]

FormulationCellular Uptake PerformanceKey Finding
DPPG-TRA (Trastuzumab-conjugated) 24,016 A.U. (Arbitrary Units)[12]Targeted DPPG shows significant uptake, though less than targeted DPPA or DPPC in this study.[12]
DPPC-TRA (Trastuzumab-conjugated) 33,188 A.U.[12]Targeted DPPC formulation showed higher uptake than the targeted DPPG formulation.[12]
Control DPPC (non-conjugated) 8,505 A.U.[12]Neutral DPPC liposomes show moderate non-targeted uptake.[12]

Experimental Protocols

Accurate comparison requires standardized methodologies. Below are detailed protocols for key experiments.

Liposome Preparation (Thin-Film Hydration Method)

This is a common and robust method for preparing multilamellar vesicles (MLVs), which can then be downsized.[15][16]

  • Lipid Dissolution: Dissolve this compound or DPPC and any other components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[15]

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[15][16]

  • Drying: Place the flask under high vacuum for several hours or overnight to remove any residual organic solvent.[15]

  • Hydration: Add an aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the film by agitation (e.g., vortexing) at a temperature above the lipid's Tm (For DPPC, this must be >41°C; for this compound, room temperature is sufficient).[15] This results in the formation of MLVs.

  • Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[16]

G

Liposome Preparation via Thin-Film Hydration.
Determination of Encapsulation Efficiency (EE%)

EE% is the percentage of the total initial drug that has been successfully entrapped within the liposomes.[17]

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column like Sephadex G-50.[18]

    • Centrifugation/Ultrafiltration: Using centrifugal filter units with a suitable molecular weight cut-off (MWCO).[18]

    • Dialysis: Dialyzing the formulation against a large volume of buffer.[18]

  • Quantification of Total Drug: Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[18] Measure the drug concentration (C_total) using an appropriate analytical technique (e.g., HPLC, UV-Vis Spectrophotometry).

  • Quantification of Free Drug: Measure the drug concentration in the filtrate or dialysate collected in step 1 (C_free).

  • Calculation: Calculate the EE% using the formula:

    • EE% = [(C_total - C_free) / C_total] x 100[18]

G

Workflow for Determining Encapsulation Efficiency.
In Vitro Drug Release Assay

This assay measures the rate at which the drug is released from the liposomes over time in a controlled environment.[19]

  • Sample Preparation: Place a known volume of the purified liposome suspension into a dialysis bag with a suitable MWCO that allows free drug to pass through but retains the liposomes.[20]

  • Incubation: Suspend the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4), which acts as a "sink."[20] The entire setup is maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release buffer.[20] Replenish the buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable method (e.g., HPLC, UV-Vis).

  • Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

G

Workflow for In Vitro Drug Release Assay.
Cellular Uptake Study

This experiment quantifies the amount of liposomes internalized by cells.[21]

  • Liposome Labeling: Label the liposomes with a fluorescent dye (e.g., by incorporating a lipid-soluble dye like DiD).[21]

  • Cell Culture: Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled liposome suspension at a specific concentration and incubate for a set period (e.g., 4, 24 hours).

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of liposomes taken up.[21][22]

Conclusion: Making the Right Choice

Neither this compound nor DPPC is universally "better"; the optimal choice is application-dependent.

Choose this compound when:

  • The drug to be encapsulated is positively charged or benefits from interaction with an anionic membrane.

  • High colloidal stability is critical, and the negative charge can prevent aggregation.

  • A more fluid membrane or a potentially faster release profile at physiological temperature is desired.

Choose DPPC when:

  • A rigid, stable bilayer with low drug leakage is the primary goal.

  • Sustained or slow-release kinetics are required for the therapeutic application.

  • A neutral surface is needed to minimize non-specific interactions and potentially prolong circulation time.

  • The formulation is intended for thermosensitive applications, leveraging its sharp phase transition near hyperthermia temperatures.[1][2]

G

Decision framework for selecting this compound or DPPC.

By carefully considering the physicochemical properties of the lipids in conjunction with the specific requirements of the drug and the delivery strategy, researchers can make an informed decision to optimize their liposomal formulations for enhanced therapeutic efficacy.

References

A Comparative Guide to DLPG and Other Anionic Phospholipids in Drug Delivery and Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipids is a critical step in the formulation of lipid-based drug delivery systems and in the construction of model biological membranes. Anionic phospholipids (B1166683), characterized by their negatively charged headgroups, play a crucial role in modulating membrane stability, fluidity, and interactions with therapeutic molecules and biological targets. Among these, 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) offers distinct properties due to its shorter acyl chain length. This guide provides an objective comparison of this compound with other common anionic phosphatidylglycerols (PGs) such as 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), supported by experimental data and detailed protocols.

Structural and Biophysical Properties of Anionic Phosphatidylglycerols

The primary difference between this compound, DMPG, and DPPG lies in the length of their saturated acyl chains, which directly influences their biophysical properties, such as the gel-to-liquid crystalline phase transition temperature (Tm). This compound possesses the shortest acyl chains (12 carbons), resulting in a significantly lower Tm compared to its longer-chain counterparts. This makes this compound-containing membranes more fluid at physiological temperatures. POPG, in contrast, contains one unsaturated acyl chain, which introduces a kink and further lowers the transition temperature, ensuring it remains in a fluid state over a broad temperature range.

G cluster_lipids Structure of Anionic Phosphatidylglycerols cluster_properties Resulting Membrane Properties This compound This compound (12:0 PG) Glycerol Headgroup (Anionic) Saturated Acyl Chains 12 Carbons LowTm Lower Tm Higher Fluidity This compound:f0->LowTm DMPG DMPG (14:0 PG) Glycerol Headgroup (Anionic) Saturated Acyl Chains 14 Carbons MidTm Intermediate Tm DMPG:f0->MidTm DPPG DPPG (16:0 PG) Glycerol Headgroup (Anionic) Saturated Acyl Chains 16 Carbons HighTm Higher Tm Lower Fluidity DPPG:f0->HighTm POPG POPG (16:0-18:1 PG) Glycerol Headgroup (Anionic) Saturated (16:0) & Unsaturated (18:1) Chains VeryLowTm Very Low Tm High Fluidity POPG:f0->VeryLowTm

Figure 1. Structural differences and resulting properties of anionic lipids.

The choice of acyl chain length is a key strategy for modulating the properties of liposomal drug delivery systems.[1][2] Increasing the acyl chain length from 16 to 20 carbons in phospholipids has been shown to improve the entrapment of hydrophobic molecules and enhance antibiofilm activity, though it can compromise the physical stability of the liposomes.[1]

Table 1: Comparison of Biophysical Properties of Anionic Phospholipids

Lipid Acyl Chain Composition Molecular Weight Phase Transition Temp. (Tm)
This compound 12:0 / 12:0 633.75 g/mol [3] -3 °C
DMPG 14:0 / 14:0 689.89 g/mol 23 °C
DPPG 16:0 / 16:0 746.03 g/mol 41 °C
POPG 16:0 / 18:1 771.03 g/mol -2 °C

(Data for Tm sourced from Avanti Polar Lipids)

Performance in Liposomal Formulations

The distinct biophysical properties of these lipids translate into different performance characteristics when formulated into liposomes for drug delivery. Key parameters include colloidal stability (measured by Zeta Potential), drug encapsulation efficiency, and drug release kinetics.

Colloidal Stability (Zeta Potential)

The surface charge of liposomes is a critical factor for their stability in suspension; highly negative or positive zeta potential values (typically < -30 mV or > +30 mV) prevent particle aggregation. Anionic lipids impart a negative surface charge. Studies have shown that liposomes formulated solely with the anionic lipid DPPG exhibit high stability, with zeta potential values around -43 mV.[4] In contrast, liposomes made from the zwitterionic lipid DPPC are less stable, with a zeta potential of approximately -17.9 mV.[4] While direct comparative data for this compound is limited, its identical headgroup suggests it would also confer high negative surface charge, contributing to colloidal stability. The stability of charged liposomes (positive or negative) under gravity-induced stress is significantly higher than that of neutral liposomes, which tend to separate.[5]

Encapsulation Efficiency (EE)

The encapsulation of therapeutic agents is influenced by the lipid bilayer's fluidity and charge. For the widely used anticancer drug doxorubicin (B1662922), high encapsulation efficiencies of over 90% have been achieved in liposomes containing anionic lipids like cardiolipin.[6] The choice of lipid can significantly affect EE; for instance, the inclusion of cholesterol in liposome (B1194612) formulations has been shown to increase doxorubicin EE from 20% to 79%.[7] While specific comparative studies on EE between this compound, DMPG, and DPPG are scarce, the fluidity of the membrane at the time of encapsulation is a key factor. The lower Tm of this compound could be advantageous for encapsulating drugs at or below room temperature, as the membrane would be in a more fluid and accommodating state.

Drug Release and Membrane Interactions

The acyl chain length and saturation degree influence the drug release profile and the interaction of liposomes with cell membranes.

  • Stability and Release: A comparative study between anionic DOPG (unsaturated C18 chains) and zwitterionic DOPC liposomes revealed that while DOPG liposomes showed higher cellular uptake, they were less stable in serum and released their contents more rapidly upon interaction with serum proteins.[8] This suggests that while the anionic charge enhances interaction, it may also lead to faster drug leakage. The shorter, more fluid bilayer of this compound might be expected to have a faster release profile compared to the more rigid bilayers of DMPG or DPPG.

  • Interaction with Peptides: The negative charge of PG lipids is crucial for interactions with cationic molecules, such as antimicrobial peptides (AMPs).[9][10] Studies show that cationic AMPs interact much more strongly with anionic DPPG membranes than with zwitterionic DPPC membranes.[9] The specific lipid topology and electrostatic interactions govern the lytic activity of these peptides.[11] For example, substituting the saturated DPPG with the unsaturated POPG in a model membrane resulted in a fourfold decrease in the pore-forming activity of the peptide melittin, highlighting the critical role of acyl chain composition.[11] This suggests that this compound, with its distinct fluidity, would also uniquely modulate interactions with membrane-targeting molecules.

Table 2: Performance Characteristics of Anionic Lipid Formulations

Parameter This compound DMPG DPPG POPG/DOPG Key Insights
Zeta Potential Strong Negative (inferred) Strong Negative[12] -43 ± 2 mV[4] Strong Negative[8] Anionic headgroup provides high colloidal stability. A value < -30 mV is desirable.[4]
Stability in Serum Not reported Not reported High[4] Lower than zwitterionic counterparts[8] Anionic lipids can increase interaction with serum proteins, potentially leading to faster drug leakage.[8]
Interaction with Cationic Peptides High (inferred) High High[9] High, but modulated by acyl chain saturation[10][11] Strong electrostatic attraction is the primary driver. The fluidity and packing of the lipid (influenced by acyl chains) fine-tunes the interaction.[11]

| Cellular Uptake | Not reported | Not reported | Not reported | Higher than zwitterionic counterparts[8] | The negative charge can enhance interaction with cell surfaces, leading to increased uptake.[8] |

Experimental Protocols

To aid researchers in their formulation and characterization efforts, detailed protocols for key experimental procedures are provided below.

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing multilamellar vesicles (MLVs).[13][14]

  • Lipid Dissolution: Dissolve the desired lipids (e.g., a mixture of a primary phospholipid, cholesterol, and an anionic lipid like this compound) in a suitable organic solvent, such as a chloroform/methanol mixture (e.g., 3:1 v/v), in a round-bottom flask.[14] Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated to a temperature above the highest Tm of the lipid components.[14] Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of theflask.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 4 hours, or overnight.[14][15]

  • Hydration: Add an aqueous solution (e.g., phosphate-buffered saline or a solution containing a hydrophilic drug) to the flask. The hydration buffer should be pre-heated to a temperature above the lipid Tm.[15] Agitate the flask vigorously (e.g., by vortexing or manual shaking) to allow the lipid film to hydrate (B1144303) and swell, forming MLVs.[15]

  • Sizing (Optional but Recommended): The resulting MLV suspension is typically heterogeneous in size.[13] To obtain a more uniform size distribution of large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the suspension can be down-sized using techniques like extrusion through polycarbonate membranes of a defined pore size or sonication.[15][16]

DLS is a non-invasive technique used to measure the size distribution, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.[17][18]

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects (typically a 10-fold or greater dilution).[19]

  • Size and PDI Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[17]

    • The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the particles. The PDI, a measure of the broadness of the size distribution, is also determined. A PDI value below 0.3 is generally considered acceptable for pharmaceutical formulations.[16]

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a specific zeta potential cuvette equipped with electrodes.

    • Place the cuvette in the instrument.

    • The instrument applies an electric field and measures the velocity of the charged liposomes using laser Doppler velocimetry.

    • The electrophoretic mobility is then used to calculate the zeta potential.

    • Perform measurements in triplicate to ensure reproducibility.[19]

G cluster_prep Liposome Preparation Workflow cluster_char Characterization Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Down-size Vesicles (Extrusion/Sonication) D->E F 6. Prepare Diluted Sample E->F Final Liposome Suspension G 7. DLS Measurement: Size & PDI F->G H 8. ELS Measurement: Zeta Potential F->H I 9. Analyze Data: - Mean Hydrodynamic Diameter - Polydispersity Index (PDI) - Surface Charge G->I H->I

Figure 2. Workflow for liposome preparation and characterization.

Conclusion

The selection of an anionic lipid is a critical decision in the design of lipid-based systems. This compound, with its short C12:0 saturated acyl chains, offers a distinct advantage by providing a highly fluid membrane at and below physiological temperatures. This property can be beneficial for:

  • Low-temperature processing and drug loading.

  • Creating more flexible and potentially more fusogenic membranes.

  • Modulating interactions with membrane-associated proteins and peptides in unique ways compared to longer-chain or unsaturated lipids.

However, this increased fluidity may also lead to lower drug retention and reduced stability in biological fluids compared to lipids with longer saturated chains like DMPG and DPPG. The choice between this compound and other anionic lipids such as DMPG, DPPG, or POPG will therefore depend on the specific application requirements, including the desired drug release profile, the nature of the therapeutic cargo, and the biological target. The experimental protocols outlined in this guide provide a foundation for researchers to systematically evaluate these lipids and optimize their formulations for enhanced therapeutic efficacy and scientific discovery.

References

A Comparative Analysis of DLPG and POPG in Membrane Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids for creating model membranes is a critical decision that significantly influences experimental outcomes. Among the anionic phospholipids, 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) are frequently employed to mimic the negatively charged surfaces of bacterial membranes and for various drug delivery applications. This guide provides an objective comparison of their biophysical properties, performance in membrane models, and includes supporting experimental data and protocols.

This document will delve into a comparative analysis of their physical properties, their roles in studying peptide-membrane interactions, and their applications in drug delivery systems.

Biophysical Properties: A Quantitative Comparison

The fundamental differences between this compound and POPG lie in their acyl chain composition. This compound possesses two saturated 12-carbon lauroyl chains, while POPG has a saturated 16-carbon palmitoyl (B13399708) chain and an unsaturated 18-carbon oleoyl (B10858665) chain with one cis-double bond. This structural variance leads to distinct biophysical behaviors in membrane models.

PropertyThis compound (12:0/12:0 PG)POPG (16:0/18:1 PG)Key Differences & Implications
Phase Transition Temp (Tm) -3 °C-2 °CThe presence of the unsaturated oleoyl chain in POPG introduces a kink, disrupting packing and resulting in a slightly higher Tm compared to the fully saturated and shorter-chained this compound. Both lipids are in the fluid phase at physiological temperatures.
Area per Lipid ~61.3 Ų (at 30 °C)~68.3 Ų (at 30 °C)The unsaturated chain in POPG leads to a larger area per lipid, indicating a less densely packed membrane compared to this compound. This can influence membrane permeability and protein interactions.
Bilayer Thickness ~37.2 Å (P-P distance)~38.4 Å (P-P distance)The longer acyl chains of POPG result in a slightly thicker bilayer compared to this compound. This can be a critical factor in studies of transmembrane proteins and peptides.
Order Parameter (SCD) HigherLowerThe saturated acyl chains of this compound are more ordered and conformationally restricted, leading to a higher order parameter. The double bond in POPG's oleoyl chain introduces disorder, resulting in a lower order parameter and a more fluid membrane core.

Interactions with Membrane Components

This compound and POPG are extensively used to model bacterial membranes due to the prevalence of phosphatidylglycerol in their composition. Their anionic nature facilitates the study of interactions with cationic molecules, such as antimicrobial peptides (AMPs).

The choice between this compound and POPG can significantly impact the observed interactions. The more ordered and densely packed nature of this compound bilayers can present a different interaction surface compared to the more fluid and expanded POPG bilayers. Studies have shown that the initial electrostatic interactions of cationic AMPs with the negatively charged headgroups of both lipids are a primary driving force. However, the subsequent insertion and membrane disruption mechanisms can be influenced by the acyl chain composition. For instance, the greater fluidity of POPG membranes may facilitate faster peptide insertion and pore formation compared to the more rigid this compound membranes.

Applications in Drug Delivery

In the realm of drug delivery, both this compound and POPG are utilized in the formulation of liposomes and other lipid-based nanoparticles. Their negative charge can enhance the encapsulation of cationic drugs and influence the circulation time and biodistribution of the delivery system.

The choice between this compound and POPG can affect the stability, drug release profile, and cellular uptake of the formulation. The lower phase transition temperature of both lipids ensures that the liposomes are in a fluid state at physiological temperatures, which is often desirable for drug release and interaction with target cells. However, the higher packing density of this compound might lead to less "leaky" liposomes compared to those made from POPG, potentially offering better drug retention. Conversely, the greater fluidity of POPG-containing liposomes might enhance their fusion with cell membranes, facilitating drug delivery into the cytoplasm.

Experimental Protocols

To characterize and compare this compound and POPG in membrane models, several biophysical techniques are employed. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of lipid bilayers.

Methodology:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) of this compound or POPG are prepared by dissolving the lipid in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with a buffer solution (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4) above the lipid's Tm. The suspension is then vortexed to form MLVs.

  • Sample Preparation: A known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) is loaded into an aluminum DSC pan. A reference pan is filled with the same buffer.

  • DSC Measurement: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition in the heating scan.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to investigate the structure and dynamics of lipid bilayers, including the determination of order parameters.

Methodology for 2H NMR:

  • Sample Preparation: Unilamellar vesicles (LUVs) are prepared using deuterated lipids (e.g., this compound-d46 or POPG-d31). The deuterated lipid is dissolved in an organic solvent, which is then evaporated to form a film. The film is hydrated with buffer, and the resulting suspension is subjected to freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to form LUVs.

  • NMR Spectroscopy: The deuterated liposome sample is transferred to a solid-state NMR rotor. 2H NMR spectra are acquired using a quadrupolar echo pulse sequence at a specific temperature.

  • Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the Pake doublet in the spectrum. The order parameter (SCD) for a specific C-D bond is then calculated using the equation: SCD = (4/3) * (h/e2qQ) * ΔνQ, where (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of this compound and POPG bilayers.

Methodology:

  • System Setup: A bilayer of either this compound or POPG lipids is constructed using a membrane building tool (e.g., CHARMM-GUI). The bilayer is solvated with water and neutralized with counter-ions (e.g., Na+).

  • Force Field Selection: An appropriate force field for lipids (e.g., CHARMM36 or GROMOS54a7) is chosen.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps. This typically involves an initial period of simulation with restraints on the lipid headgroups, which are gradually released. Equilibration is monitored by observing the convergence of properties like area per lipid, bilayer thickness, and potential energy.

  • Production Run: Once equilibrated, a production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the bilayer.

  • Analysis: Various properties are calculated from the simulation trajectory, including area per lipid, bilayer thickness (e.g., as the average distance between the phosphorus atoms in the two leaflets), and deuterium (B1214612) order parameters.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Molecular Structures of this compound and POPG cluster_this compound This compound (1,2-dilauroyl-sn-glycero-3-phosphoglycerol) cluster_POPG POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) DLPG_structure DLPG_structure POPG_structure POPG_structure

Caption: Molecular structures of this compound and POPG.

Experimental Workflow for DSC Analysis prep Liposome Preparation (Hydration of Lipid Film) load Load Sample and Reference into DSC Pans prep->load scan Perform Heating/Cooling Scan load->scan analyze Analyze Thermogram to Determine Tm scan->analyze

Caption: DSC experimental workflow.

Antimicrobial Peptide Interaction with Anionic Membranes AMP Cationic AMP Binding Electrostatic Binding AMP->Binding Membrane Anionic Lipid Bilayer (this compound or POPG) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation/Detergency) Insertion->Disruption

A Comparative Guide to In Vitro Drug Release Validation for DLPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed in vitro methods for validating drug release from dipalmitoylphosphatidylglycerol (B1197311) (DLPG) liposomes. Understanding the nuances of these techniques is critical for accurate characterization of drug delivery systems and for ensuring product quality and performance. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows to aid in the selection of the most appropriate validation strategy.

Comparison of In Vitro Drug Release Methods

The selection of an appropriate in vitro release testing method is paramount and depends on the specific characteristics of the drug and the liposomal formulation. The two most prevalent methods, Dialysis and Sample and Separate, are compared below.

FeatureDialysis MethodSample and Separate Method
Principle Passive diffusion of the released drug across a semi-permeable membrane into a larger release medium.Physical separation of the liposomes from the release medium at various time points, followed by quantification of the drug in the supernatant.
Advantages Simple setup, cost-effective, and suitable for continuous monitoring. Can be adapted for various volumes and sink conditions.Direct measurement of the unencapsulated drug. Less susceptible to membrane-related artifacts (e.g., drug-membrane binding).
Disadvantages The dialysis membrane can become a rate-limiting step, not reflecting the true release kinetics. Potential for drug adsorption to the membrane. Risk of membrane leakage or clogging.[1]Can be labor-intensive and prone to sampling errors. Incomplete separation of liposomes can lead to inaccurate results. Potential for liposome (B1194612) aggregation during separation.[1]
Best Suited For Hydrophilic drugs that readily diffuse across the dialysis membrane. Formulations where a simpler, continuous monitoring setup is desired.Both hydrophilic and lipophilic drugs. Formulations where membrane interactions are a concern.

Experimental Protocols

Dialysis Method

This protocol describes a typical setup for assessing drug release from this compound liposomes using a dialysis-based method.

Materials:

  • This compound Liposome formulation encapsulating the drug of interest

  • Dialysis tubing (e.g., regenerated cellulose) with a suitable molecular weight cut-off (MWCO) that allows free passage of the drug but retains the liposomes.[2][3]

  • Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Temperature-controlled shaker or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a known volume and concentration of the this compound liposome suspension into the dialysis bag and securely seal both ends.[2]

  • Immerse the sealed dialysis bag in a known volume of pre-warmed release buffer in a beaker or flask. Ensure the entire bag is submerged.

  • Place the setup in a temperature-controlled shaker set to 37°C and a constant agitation speed (e.g., 100 rpm).[4]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the external medium.[2]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Sample and Separate Method

This protocol outlines the procedure for determining drug release by physically separating the liposomes from the release medium.

Materials:

  • This compound Liposome formulation encapsulating the drug of interest

  • Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Centrifuge or ultrafiltration device

  • Temperature-controlled incubator or water bath

  • Analytical instrument for drug quantification

Procedure:

  • Disperse a known amount of the this compound liposome formulation in a predetermined volume of release buffer in multiple tubes or vials.

  • Incubate the samples at 37°C with gentle agitation.

  • At specified time points, remove one sample tube from the incubator.

  • Separate the liposomes from the release medium using either centrifugation or ultrafiltration.

    • Centrifugation: Centrifuge the sample at a high speed sufficient to pellet the liposomes. The speed and time will need to be optimized for the specific liposome formulation.

    • Ultrafiltration: Use a centrifugal filter unit with a MWCO that retains the liposomes while allowing the free drug to pass into the filtrate.

  • Carefully collect the supernatant or filtrate, ensuring the liposome pellet is not disturbed.

  • Quantify the concentration of the free drug in the collected supernatant/filtrate using a validated analytical method.

  • The cumulative amount of drug released is calculated as a percentage of the total initial drug content.

Quantitative Data on Drug Release Kinetics

The following table summarizes the release kinetics of various PARP1 inhibitors from DPPG liposomes, as determined by fitting the release data to different mathematical models. This data illustrates how release profiles can be characterized and compared.

DrugBest Fit ModelAICK (Model Release Constant)n (Diffusion Release Exponent)β (Shape Parameter)
Veliparib Weibull (TLAG)0.9815.30.040.52< 1
Rucaparib Michaelis-Menten0.9910.10.15 (Vmax)> 0.89> 1
Niraparib Weibull (TLAG)0.9718.70.030.61< 1

Data adapted from a study on the release kinetics of PARP1 inhibitors from DPPG liposomes.[5] R²: Coefficient of determination; AIC: Akaike Information Criterion.

The 'n' value from the Korsmeyer-Peppas model suggests a non-Fickian diffusion mechanism for all three inhibitors (0.45 < n < 0.89).[5] The Weibull β parameter further characterizes the release mechanism, with values < 1 for Veliparib and Niraparib indicating a combined Fickian and non-Fickian diffusion, while the value > 1 for Rucaparib suggests a more complex release mechanism.[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the dialysis and sample and separate methods.

Drug_Release_Workflow Experimental Workflow: Dialysis Method cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start prep_liposomes Prepare this compound Liposome Suspension start->prep_liposomes prep_dialysis Hydrate Dialysis Bag prep_liposomes->prep_dialysis load_dialysis Load Liposomes into Dialysis Bag prep_dialysis->load_dialysis immerse Immerse Bag in Release Buffer at 37°C load_dialysis->immerse agitate Agitate at Constant Speed immerse->agitate sample Sample External Medium at Time Points agitate->sample agitate->sample replace Replace with Fresh Buffer sample->replace quantify Quantify Drug Concentration sample->quantify replace->quantify calculate Calculate Cumulative Release (%) quantify->calculate end_node End calculate->end_node

Workflow for the Dialysis Method

Sample_Separate_Workflow Experimental Workflow: Sample and Separate Method cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start prep_liposomes Prepare this compound Liposome Suspension start->prep_liposomes disperse Disperse Liposomes in Release Buffer prep_liposomes->disperse incubate Incubate at 37°C with Agitation disperse->incubate take_sample Take Aliquot at Time Points incubate->take_sample incubate->take_sample separate Separate Liposomes (Centrifuge/Filter) take_sample->separate collect_supernatant Collect Supernatant/Filtrate separate->collect_supernatant quantify Quantify Free Drug Concentration collect_supernatant->quantify calculate Calculate Cumulative Release (%) quantify->calculate end_node End calculate->end_node

Workflow for the Sample and Separate Method

Logical Relationship for Method Selection

The choice between the dialysis and sample and separate methods is influenced by several factors related to the drug and the liposomal formulation.

Method_Selection Decision Factors for Method Selection drug_properties Drug Properties hydrophilicity Hydrophilic drug_properties->hydrophilicity lipophilicity Lipophilic drug_properties->lipophilicity membrane_binding Potential for Membrane Binding drug_properties->membrane_binding dialysis Dialysis Method hydrophilicity->dialysis Favors sample_separate Sample and Separate Method hydrophilicity->sample_separate Viable lipophilicity->sample_separate Favors membrane_binding->sample_separate Strongly Favors method In Vitro Release Method

Factors Influencing Method Selection

References

cross-validation of DLPG experimental results with literature

Author: BenchChem Technical Support Team. Date: December 2025

Due to the ambiguity of the acronym "DLPG," this guide addresses two distinct topics relevant to drug development professionals: Diffuse Intrinsic Pontine Glioma (DIPG) , a rare and aggressive pediatric brain tumor, and 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) , a phospholipid instrumental in drug delivery systems.

Section 1: Diffuse Intrinsic Pontine Glioma (DIPG)

Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal brain tumor that primarily affects young children.[1] Due to its location in the brainstem, surgical resection is not a viable option, and the current standard of care is limited to radiation therapy, which offers only a modest extension of survival.[1][2] Recent research has focused on understanding the molecular landscape of DIPG to develop targeted therapies.

Cross-Validation of DIPG Survival Prediction Model

A significant effort in DIPG research has been the development and validation of a survival prediction model. This model, based on clinical and radiographic variables, aids in patient stratification and clinical trial design. The model underwent external validation to ensure its generalizability across different patient cohorts.[3][4]

Prognostic FactorRisk Group AssociationHazard Ratio (Validation Cohort)Reference
Age < 3 yearsFavorable (Standard)Not explicitly stated[3][4]
Longer symptom durationFavorable (Standard)Not explicitly stated[3][4]
Ring enhancement on MRIUnfavorable (High)Not explicitly stated[3][4]
Receipt of chemotherapyFavorable (Standard)Not explicitly stated[3][4]

Experimental Protocol: External Validation of the DIPG Survival Prediction Model

The external validation of the DIPG survival prediction model followed a rigorous protocol to assess its performance on an independent patient cohort.

  • Derivation Cohort: The initial model was developed using data from 316 DIPG patients from the SIOPE DIPG Registry.[3]

  • Validation Cohort: An independent cohort of 249 patients from the International DIPG Registry was used for external validation.[3]

  • Data Collection: Clinical data (age at diagnosis, duration of symptoms, chemotherapy administration) and radiographic data (presence of ring enhancement on MRI) were collected for all patients.

  • Statistical Analysis:

    • The prognostic index from the original model was applied to the validation cohort.

    • Kaplan-Meier survival curves were generated for the predicted standard, intermediate, and high-risk groups.

    • Hazard ratios were calculated to assess the model's discriminative ability.

    • A calibration curve was plotted to compare predicted versus observed survival probabilities at 12 months.[3]

The validation study confirmed that the model could successfully discriminate between patients with different survival outcomes in an independent cohort, demonstrating its robustness and potential for clinical application.[3][4]

Key Signaling Pathways in DIPG

Genomic studies have identified several key signaling pathways that are frequently altered in DIPG, driving tumor growth and proliferation.[5][6] Understanding these pathways is crucial for the development of targeted therapies.

  • Receptor Tyrosine Kinase (RTK) - RAS - PI3K Pathway: This is one of the most commonly activated pathways in DIPG, with alterations in genes such as PDGFRA, EGFR, PIK3CA, and PIK3R1.[7][8] These alterations lead to uncontrolled cell growth and survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often dysregulated in DIPG, contributing to tumorigenesis.[9]

  • TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is implicated in DIPG, with some subtypes showing high activity.[9] Mutations in ACVR1, a BMP receptor in the TGF-β superfamily, are found in about 25% of DIPG cases.[6][7]

  • Hedgehog Pathway: The Hedgehog signaling pathway, crucial for embryonic development, is also found to be abnormally activated in some DIPG tumors.[5][7]

  • WNT Pathway: The WNT signaling pathway, which regulates cell proliferation and survival, has also been found to be active in DIPG models.[7]

DIPG_Signaling_Pathways cluster_RTK_RAS_PI3K RTK-RAS-PI3K Pathway cluster_MAPK MAPK Pathway cluster_TGFB TGF-β Pathway cluster_Hedgehog Hedgehog Pathway cluster_WNT WNT Pathway RTK RTKs (PDGFRA, EGFR) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ACVR1 ACVR1 SMAD SMAD ACVR1->SMAD SMAD->Proliferation SHH SHH PTCH1 PTCH1 SHH->PTCH1 SMO SMO PTCH1->SMO GLI GLI SMO->GLI GLI->Proliferation WNT WNT FZD Frizzled WNT->FZD BetaCatenin β-catenin FZD->BetaCatenin BetaCatenin->Proliferation

Key signaling pathways implicated in Diffuse Intrinsic Pontine Glioma (DIPG).

Section 2: 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound)

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) is a synthetic phospholipid.[10] Due to its amphipathic nature, it is a key component in the formation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). These systems are used to encapsulate therapeutic agents, improving their stability, solubility, and delivery to target sites.

Role of this compound in Lipid Nanoparticle (LNP) Formulations

This compound is utilized as a "helper lipid" in LNP formulations. Helper lipids contribute to the structural integrity and stability of the nanoparticles. The composition of the lipid mixture is a critical factor that influences the efficacy and safety of the LNP-based drug product.

LNP ComponentFunctionExampleReference
Ionizable Cationic LipidEncapsulates nucleic acids and facilitates endosomal escape.DLin-MC3-DMA, SM-102[11][12]
Helper LipidProvides structural stability to the nanoparticle.This compound , DOPE, DSPC[12][13]
CholesterolModulates membrane fluidity and stability.Cholesterol[12]
PEGylated LipidForms a hydrophilic layer to prevent aggregation and opsonization.DMG-PEG 2000[12]
Experimental Protocol: Formulation of Lipid Nanoparticles

The formulation of LNPs involves the controlled mixing of a lipid solution (containing this compound and other lipids) with an aqueous solution containing the therapeutic cargo (e.g., mRNA). Microfluidic mixing is a common and reproducible method for LNP synthesis.[11][14]

  • Preparation of Solutions:

    • Lipid Solution: Ionizable lipid, helper lipid (e.g., this compound), cholesterol, and PEGylated lipid are dissolved in ethanol (B145695).[12][14]

    • Aqueous Solution: The therapeutic cargo (e.g., mRNA) is dissolved in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).[14]

  • Microfluidic Mixing:

    • The lipid and aqueous solutions are loaded into separate syringes and infused into a microfluidic mixing device (e.g., Nanoassemblr™) at controlled flow rates and ratios.[14]

    • The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids around the aqueous core, forming LNPs.

  • Purification and Characterization:

    • The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS) to remove ethanol and non-encapsulated material.

    • The LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.[11]

LNP_Formulation_Workflow cluster_Mixing Microfluidic Mixing LipidSol Lipid Solution (this compound, Ionizable Lipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Device LipidSol->Microfluidics AqueousSol Aqueous Solution (Therapeutic Cargo, e.g., mRNA) in Acidic Buffer AqueousSol->Microfluidics Dialysis Dialysis (Buffer Exchange) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization FinalLNP Lipid Nanoparticles Characterization->FinalLNP

Experimental workflow for the formulation of lipid nanoparticles using microfluidics.

The use of this compound in computational studies, such as molecular dynamics simulations of lipid membranes, serves as a form of cross-validation by comparing simulation results with experimental biophysical data.[13] This allows for a deeper understanding of how lipids like this compound influence membrane properties and interactions with other molecules.

References

A Comparative Guide to Synthetic and Natural Phosphatidylglycerol for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of phosphatidylglycerol (PG) is a critical decision that impacts experimental reproducibility, formulation stability, and biological activity. This guide provides an objective comparison of their properties, performance, and applications, supported by experimental data and detailed methodologies.

Phosphatidylglycerol is an anionic glycerophospholipid that plays a vital role in a myriad of biological processes, from serving as a key component of cell membranes and pulmonary surfactant to acting as a precursor for other important lipids like cardiolipin.[1][2] Its utility in pharmaceutical formulations, particularly in liposomal drug delivery systems, is well-established.[3][4][5] This guide will delve into the distinct characteristics of PG derived from natural sources versus chemical synthesis to inform its selection in research and development.

Source and Production: A Tale of Two Origins

The origin of phosphatidylglycerol dictates its fundamental composition and properties. Natural PG is a heterogeneous mixture extracted from biological sources, while synthetic PG is a homogenous product of chemical reactions, offering high purity and defined structure.

Natural Phosphatidylglycerol: Natural PG is predominantly isolated from plant sources like soybeans or from animal tissues such as egg yolk.[6][7] The extraction process typically involves degumming of crude oil followed by solvent extraction and chromatographic procedures to isolate and purify the phospholipid fractions.[7][8] Bacterial sources like E. coli are also utilized for producing specific natural PG compositions.[9] The resulting product is a mixture of PG molecules with a diverse array of fatty acid chains, reflecting the natural biological variance of the source organism.[6]

Synthetic Phosphatidylglycerol: The synthesis of PG can be achieved through two main routes:

  • Semi-synthesis: This common method utilizes natural phosphatidylcholine (PC) as a starting material. The enzyme Phospholipase D (PLD) is employed in a transphosphatidylation reaction to exchange the choline (B1196258) head group of PC with glycerol (B35011), yielding PG.[6][10] This process is efficient and maintains the natural stereochemistry of the glycerol backbone.[7]

  • Full chemical synthesis: This approach builds the PG molecule from the ground up, offering complete control over its structure.[7] Methods like H-phosphonate and phosphoramidite (B1245037) chemistry allow for the precise installation of specific fatty acid chains (either saturated or unsaturated) and ensure stereochemical purity at both the glycerol backbone and the headgroup.[11][12][13] This level of control is crucial for creating optically pure PG, which is often not commercially available from natural sources.[13]

Composition and Purity: The Homogeneity Advantage of Synthetics

The most significant distinction between natural and synthetic PG lies in their chemical composition and purity. This has profound implications for their physical properties and performance in formulations.

  • Fatty Acid Composition: Natural PG is inherently a mixture of molecular species with varying fatty acid lengths and degrees of saturation.[6][14] For example, PG from plants contains a high proportion of unsaturated fatty acids, while animal-derived PG may have more saturated chains.[14] In contrast, synthetic PG is a single, well-defined molecular species, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).[14]

  • Purity and Contaminants: Synthetic PGs boast high purity and excellent batch-to-batch consistency, which are critical for pharmaceutical applications.[14][15] Natural PGs, particularly those from animal sources, carry a risk of contamination with proteins or viruses, necessitating rigorous purification and testing.[16]

  • Stability: The presence of polyunsaturated fatty acids in many natural PGs makes them more susceptible to oxidation compared to their synthetic counterparts, especially those synthesized with saturated fatty acids.[14][16][17] This can impact the shelf-life and stability of formulations.

The following table summarizes the key compositional differences:

FeatureNatural PhosphatidylglycerolSynthetic Phosphatidylglycerol
Source Soybeans, egg yolk, bacteria (E. coli)[6][9]Chemical synthesis (fully synthetic or semi-synthetic)[6]
Fatty Acid Profile Heterogeneous mixture of saturated and unsaturated fatty acids[6][17]Homogeneous, with defined fatty acid chains[14]
Purity Variable, dependent on purification; potential for biological contaminants[16]High purity (>99%) with excellent batch-to-batch consistency[14]
Stereochemistry Naturally occurring L-configuration[7]Precisely controlled, allowing for enantiomerically pure forms[12][13]
Stability Generally less stable due to oxidation of unsaturated fatty acids[16][17]High stability, especially saturated versions[14]

Performance in Key Applications

The choice between natural and synthetic PG significantly influences the performance and characteristics of the final product, particularly in liposomal drug delivery and pulmonary surfactants.

Liposomal Drug Delivery

Liposomes are vesicular structures made of a lipid bilayer and are widely used as carriers for therapeutic agents.[5][18] PG is often included in liposome (B1194612) formulations to impart a negative surface charge, which can prevent aggregation and influence the liposome's interaction with cells.[4]

  • Synthetic PG: The use of synthetic PG with defined acyl chains allows for precise control over the physicochemical properties of liposomes, such as membrane fluidity, permeability, and phase transition temperature (Tc).[19] This leads to highly reproducible formulations with predictable drug release profiles and stability, which is a major advantage for clinical development.[14][20]

  • Natural PG: While functional, the heterogeneity of natural PG can lead to batch-to-batch variability in liposome characteristics.[17] The mixture of different fatty acids results in a broader phase transition and can affect membrane packing and drug encapsulation efficiency.[19]

The following table presents hypothetical experimental data comparing liposomes formulated with natural egg PG versus synthetic DPPG.

ParameterLiposomes with Egg PG (Natural)Liposomes with DPPG (Synthetic)
Mean Particle Size (nm) 155 ± 12148 ± 3
Polydispersity Index (PDI) 0.21 ± 0.040.09 ± 0.02
Zeta Potential (mV) -45 ± 5-52 ± 3
Encapsulation Efficiency (%) 75 ± 888 ± 4
Drug Release at 24h (%) 42 ± 625 ± 3

Data are representative and illustrate typical differences.

Pulmonary Surfactants

PG is a crucial, albeit minor, component of natural pulmonary surfactant, essential for reducing surface tension in the alveoli and participating in the lung's innate immune defense.[21][22]

  • Natural (Animal-derived) Surfactants: Surfactant therapies extracted from animal lungs (e.g., bovine or porcine) contain the natural mixture of phospholipids (B1166683), including PG, and surfactant-associated proteins (SP-B, SP-C), which are critical for optimal function.[23]

  • Synthetic Surfactants: Early synthetic surfactants were simple mixtures of dipalmitoylphosphatidylcholine (DPPC) and spreading agents.[23] Newer generations are more advanced, incorporating synthetic PG (like palmitoyl-oleoyl phosphatidylglycerol) and synthetic peptides that mimic the function of surfactant proteins, showing improved efficacy.[22][23] The inclusion of a specific PG species can enhance the spreading and surface activity of the surfactant.[1]

Experimental Methodologies

Reproducible and accurate characterization of phosphatidylglycerol and its formulations is paramount. Below are detailed protocols for key analytical techniques.

Fatty Acid Composition Analysis by Gas Chromatography (GC)

This method determines the fatty acid profile of a given PG source.

Protocol:

  • Transesterification: 5 mg of the phospholipid sample is dissolved in 1 ml of hexane.

  • 50 µl of 1N sodium methoxide (B1231860) is added to the solution to convert the fatty acids into fatty acid methyl esters (FAMEs).[24]

  • The mixture is vortexed and incubated at room temperature for 5 minutes.

  • The sample is centrifuged at ~1600 rpm for 5 minutes to pellet any precipitates.[24]

  • GC Analysis: The supernatant containing the FAMEs is injected into a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 220°C

    • Oven Temperature: 220°C (Isothermal)

    • Column Flow: 1 ml/min[24]

  • Quantification: The identity of each FAME is determined by comparing its retention time to that of known standards. The relative percentage of each fatty acid is calculated from the peak area.[24]

Preparation of Liposomes by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar liposomes of a defined size.

Protocol:

  • Film Formation: The desired lipids (e.g., a mixture of PC and PG in a 9:1 molar ratio) are dissolved in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.

  • The solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • The film is dried further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation at a temperature above the lipid mixture's phase transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).[25]

  • Size Reduction (Extrusion): The MLV suspension is repeatedly passed (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process yields large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[19][25]

Liposome Characterization

Protocol:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A small aliquot of the liposome suspension is diluted in buffer and analyzed. The PDI indicates the breadth of the size distribution.[20][25][26]

  • Zeta Potential: Measured using the same instrument as DLS, employing Laser Doppler Velocimetry. This technique determines the surface charge of the liposomes, which is indicative of their stability against aggregation.[25][26]

  • Encapsulation Efficiency (EE%): The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated ("free") drug from the liposomes.

    • Separation is achieved using methods like size exclusion chromatography or dialysis.[20][26]

    • The amount of drug in the liposomal fraction is quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • EE% is calculated as: (Amount of encapsulated drug / Total initial drug amount) x 100.[20]

Visualized Workflows and Pathways

Biosynthesis of Phosphatidylglycerol

The biosynthesis of PG is a conserved pathway in which phosphatidic acid (PA) is converted to PG via a CDP-diacylglycerol intermediate.[1][27]

G cluster_0 Biosynthesis Pathway PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglyceride synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase (+ Glycerol-3-Phosphate) PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase

Biosynthesis of Phosphatidylglycerol (PG).
Semi-Synthesis of PG via Transphosphatidylation

This enzymatic process is a common industrial method for producing semi-synthetic PG from phosphatidylcholine (PC).[6]

G cluster_1 Enzymatic Semi-Synthesis PC Phosphatidylcholine (PC) (from natural source) PLD Phospholipase D (PLD) PC->PLD Glycerol Glycerol Glycerol->PLD PG Phosphatidylglycerol (PG) PLD->PG Choline Choline (byproduct) PLD->Choline

Semi-synthesis of PG from PC using Phospholipase D.
Experimental Workflow: Liposome Formulation and Analysis

This workflow outlines the key steps from lipid selection to final characterization of liposomes.

G cluster_2 Liposome Preparation & Characterization A 1. Lipid Selection (e.g., PC + PG) B 2. Thin-Film Hydration A->B C 3. Extrusion B->C D 4. Characterization C->D E Size & PDI (DLS) D->E Physicochemical F Zeta Potential D->F Properties G Encapsulation Efficiency D->G Performance

Workflow for liposome preparation and analysis.

Conclusion

The choice between synthetic and natural phosphatidylglycerol is a trade-off between biomimicry and precision. Natural PG offers a complex, biologically relevant mixture of acyl chains that may be suitable for certain applications but comes with inherent variability and potential stability issues.[6][16]

For pharmaceutical development and applications requiring high reproducibility, stability, and control, synthetic PG is the superior choice.[15] Its defined structure allows for the rational design of drug delivery systems with predictable and consistent performance characteristics.[14] As manufacturing techniques for synthetic lipids become more cost-effective, their adoption in advanced therapeutic formulations is expected to grow, providing researchers with powerful tools to engineer next-generation nanomedicines.[7][15]

References

A Researcher's Guide to Using DLPG as a Negative Control in Lipid Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the choice of appropriate controls is paramount to the validity and interpretation of experimental results. This guide provides a comprehensive comparison of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) as a negative control, alongside other common lipid alternatives. We delve into the rationale for its use, present supporting data from literature, and provide detailed experimental protocols to aid in the robust design of your signaling studies.

The Critical Role of a Negative Control in Lipid Signaling

Lipid signaling pathways, involving key players like G protein-coupled receptors (GPCRs), phosphoinositide 3-kinases (PI3Ks), and protein kinase C (PKC), are notoriously complex. The lipid molecules themselves can have pleiotropic effects on cell membranes and signaling proteins. A negative control lipid should ideally mimic the physical properties of the bioactive lipid under investigation without eliciting a specific signaling response. This allows researchers to distinguish between specific signaling events and non-specific effects arising from the lipid's presence, such as alterations in membrane fluidity or charge.

This compound: A Candidate for a Negative Control

This compound is a saturated phosphatidylglycerol (PG). The rationale for its use as a negative control stems from the following properties:

  • Saturated Acyl Chains: this compound possesses two lauroyl (12:0) chains, which are saturated. In many signaling pathways, the specific geometry and flexibility conferred by unsaturated acyl chains are critical for binding to and activating downstream effector proteins. The lack of double bonds in this compound's acyl chains is hypothesized to render it less likely to adopt the precise conformation required for activating many signaling proteins.

  • Anionic Headgroup: this compound shares the same anionic phosphoglycerol headgroup with other biologically active PGs. This allows it to serve as a control for non-specific electrostatic interactions at the membrane surface.

However, it is crucial to note that the "inertness" of any lipid is context-dependent and must be empirically validated for each specific signaling pathway and assay system. While PGs are generally of low abundance in eukaryotic cells, they have been shown to be bioactive in certain contexts.

Comparison of this compound with Other Potential Negative Controls

The selection of a negative control lipid should be guided by the specific signaling lipid and pathway under investigation. Below is a comparison of this compound with other commonly used or considered negative control lipids.

LipidHeadgroupAcyl ChainsRationale as Negative ControlPotential for Non-Specific Effects/Signaling
This compound Anionic (Phosphoglycerol)Saturated (12:0/12:0)Structurally similar to bioactive PGs but lacks unsaturated chains, potentially reducing specific protein interactions. Controls for headgroup charge effects.The phosphoglycerol headgroup itself may have some biological activity in certain pathways.
DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) Zwitterionic (Phosphocholine)Saturated (12:0/12:0)Often considered a "bulk" or "neutral" membrane lipid. The phosphocholine (B91661) headgroup is the most common in mammalian cell membranes.May not adequately control for the effects of an anionic headgroup present in many signaling lipids (e.g., PS, PA, PIPs).
DLPE (1,2-dilauroyl-sn-glycero-3-phosphoethanolamine) Zwitterionic (Phosphoethanolamine)Saturated (12:0/12:0)Another major component of mammalian membranes. The smaller headgroup can influence membrane curvature.Can have specific roles in membrane fusion and protein function, making it not entirely inert.
Sphingomyelin (SM) Zwitterionic (Phosphocholine)Saturated (various lengths)A major component of lipid rafts and can influence membrane rigidity.It is a precursor for bioactive lipids like ceramide and has its own signaling roles.

Experimental Data: A Hypothetical Comparison

Table 1: Hypothetical Relative Activation of Signaling Pathways by Various Lipids

Lipid (at 10 µM)GPCR Activation (% of Agonist Control)PI3K Activity (Fold Change vs. Vehicle)PKC Translocation (% of PMA Control)
Positive Control (e.g., LPA, PIP3, DAG) 100%10.5100%
This compound < 5%1.1< 5%
DLPC < 5%1.0< 5%
DLPE < 5%1.2< 8%
Vehicle (e.g., DMSO, Ethanol) 0%1.00%

This table is for illustrative purposes only and does not represent actual experimental data.

Key Signaling Pathways and the Role of a Negative Control

A well-chosen negative control is essential for dissecting the roles of specific lipids in complex signaling cascades.

GPCR Signaling

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Bioactive Lipid (e.g., LPA) Ligand->GPCR Activates Negative_Control Negative Control (e.g., this compound) Negative_Control->GPCR No Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

In GPCR signaling, a negative control like this compound helps to ensure that the observed cellular response is due to specific receptor activation by the bioactive lipid and not due to non-specific membrane perturbations.

PI3K Signaling

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Control_Lipid Control Lipid Vesicle (e.g., with this compound) Control_Lipid->PI3K No Activation

When studying the activation of PI3K by lipid products or in response to stimuli that generate lipid second messengers, control liposomes containing this compound can be used to assess the baseline kinase activity in the absence of the specific activating lipid.

Experimental Protocols

The following are generalized protocols for the preparation and use of lipid vesicles in cell signaling assays. It is essential to optimize these protocols for your specific experimental system.

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

This protocol is suitable for preparing small, relatively homogenous liposomes.

Materials:

  • This compound and other lipids (in chloroform)

  • Glass test tubes

  • Nitrogen or Argon gas source

  • Bath sonicator

  • High-speed centrifuge

  • Appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Film Formation:

    • In a glass test tube, add the desired amount of lipid(s) from chloroform (B151607) stocks.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the tube to form a thin lipid film on the bottom and lower sides of the tube.

    • Place the tube under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the tube for 1-2 minutes to disperse the lipid film, creating multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication:

    • Place the test tube in a bath sonicator.

    • Sonicate until the suspension becomes clear or opalescent, which typically takes 5-30 minutes depending on the sonicator's power and the lipid composition. The temperature of the bath should be kept above the phase transition temperature of the lipids.

  • Clarification:

    • To remove any remaining large vesicles or aggregates, centrifuge the suspension at high speed (e.g., 100,000 x g) for 30-60 minutes.

    • Carefully collect the supernatant containing the SUVs.

  • Storage:

    • Store the SUVs at 4°C under nitrogen or argon. Use within a few days for best results.

Protocol 2: Using Lipid Vesicles in a Cell-Based Signaling Assay

This protocol provides a general workflow for treating cells with lipid vesicles to study their effect on a signaling pathway.

Materials:

  • Cultured cells in appropriate plates (e.g., 96-well plates for high-throughput assays)

  • Prepared lipid vesicles (bioactive lipid and negative control, e.g., this compound)

  • Serum-free cell culture medium

  • Reagents for the specific signaling assay (e.g., antibodies for Western blotting, luciferase reporter assay reagents)

Experimental Workflow:

Experimental_Workflow Start Seed Cells in Plates Incubate1 Incubate (e.g., 24h) Start->Incubate1 Starve Serum Starve Cells Incubate1->Starve Treat Treat Cells with Lipid Vesicles (Bioactive vs. This compound Control) Starve->Treat Incubate2 Incubate (Time course) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Assay Perform Signaling Assay (e.g., Western Blot, Kinase Assay) Lyse->Assay Analyze Analyze Data Assay->Analyze

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow, typically for 24 hours.

  • Serum Starvation: Before treatment, it is often necessary to reduce basal signaling activity by serum-starving the cells for a period of 4-24 hours in a serum-free or low-serum medium.

  • Lipid Treatment:

    • Dilute the stock solutions of your bioactive lipid vesicles and your this compound negative control vesicles to the desired final concentration in a serum-free medium.

    • Remove the starvation medium from the cells and add the medium containing the lipid vesicles.

    • Include a "vehicle" control, which is the buffer in which the liposomes were prepared, diluted to the same extent as the liposome (B1194612) samples.

  • Incubation: Incubate the cells with the lipid vesicles for the desired amount of time. This can range from minutes to hours, depending on the signaling pathway being investigated.

  • Cell Lysis and Analysis:

    • After the incubation period, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

    • Analyze the cell lysates using your chosen method (e.g., Western blotting for protein phosphorylation, kinase activity assays, or reporter gene assays) to measure the signaling output.

Conclusion and Best Practices

While this compound presents a rational choice as a negative control in many lipid signaling studies due to its saturated acyl chains, its suitability must be empirically validated in your specific experimental context.

Best Practices for Using Negative Control Lipids:

  • Validate Your Control: Always test your negative control lipid alone to ensure it does not elicit a significant response in your assay system.

  • Consider Physical Properties: Be aware that all lipids can alter membrane properties. If possible, use a negative control that is structurally as close as possible to your bioactive lipid.

  • Use Multiple Controls: In addition to a negative control lipid, always include a vehicle control. A positive control for pathway activation is also essential to ensure the assay is working correctly.

  • Dose-Response Curves: Perform dose-response experiments for both your bioactive lipid and your negative control to understand the full spectrum of their effects.

By carefully selecting and validating your negative controls, you can significantly enhance the reliability and interpretability of your lipid signaling research.

A Comparative Guide to the Quantitative Analysis of DLPG in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is critical in the development and quality control of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The precise amount of this anionic phospholipid can significantly influence the formulation's stability, encapsulation efficiency, and in vivo performance. This guide provides a comparative overview of three prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.

Comparison of Quantitative Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, accuracy, and the complexity of the lipid mixture. The following table summarizes the key quantitative parameters for each technique based on published experimental data for phosphatidylglycerols (PGs), including close structural analogs of this compound like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG).

ParameterHPLC-ELSDLC-MS/MS³¹P-NMR
Limit of Detection (LOD) ~1 µg/mL (for DPPG)[1]As low as 50 nM (for PGs)[2]~5 µmol/100g of sample[3]
Limit of Quantitation (LOQ) 215 - 3622 ng (for PG, depending on instrumentation)Not explicitly stated for this compound, but generally in the low nanomolar range.0.3 mM[4]
Linearity (R²) > 0.999[5][6]≥ 0.998[7]Not applicable in the same way; quantification is based on signal integration relative to an internal standard.
Accuracy/Recovery 97.90% - 101.00%[5][6]95% - 105%[7]96% - 108%[8]
Precision (%RSD) < 2%[5][6]< 15%[7]2%[4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for each technique, compiled from established research.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the routine quality control of lipid formulations due to its robustness and ability to detect non-chromophoric compounds like this compound.

Sample Preparation: Liposome or lipid nanoparticle samples are typically diluted in a suitable organic solvent, such as a chloroform (B151607)/methanol (B129727) mixture, to a concentration within the linear range of the detector.[9]

Chromatographic Conditions:

  • Column: Agilent TC-C18 column (4.6 mm × 250 mm, 5 μm)[5][6]

  • Mobile Phase: Isocratic elution with methanol and 0.1% acetic acid in water (95:5, v/v)[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temperature: 30°C[5][6]

ELSD Conditions:

  • Drift Tube Temperature: 30°C[5][6]

  • Nebulizer Temperature: 35°C[1]

  • Gas (Nitrogen) Pressure/Flow Rate: 350 kPa or 1.6 SLM[1][5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices or when very low concentrations need to be quantified.

Sample Preparation: Lipid extraction is often performed using a modified Bligh and Dyer or Folch method.[5] An internal standard, such as a phosphatidylglycerol with non-endogenous fatty acid chains (e.g., 17:0/17:0-PG), is added prior to extraction for accurate quantification.

Chromatographic Conditions (UPLC):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0[2]

  • Mobile Phase B: 97:3 (v/v) acetonitrile:water with 10 mM ammonium formate, pH 3.0[2]

  • Gradient: A linear gradient is used to separate the different lipid classes.[2]

  • Flow Rate: 0.200 mL/min[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[7]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

³¹P-NMR is a powerful technique for the direct and absolute quantification of all phosphorus-containing lipids in a sample without the need for chromatographic separation. It provides information on the relative molar ratios of different phospholipid classes.

Sample Preparation: The lipid extract is dissolved in a deuterated solvent mixture, typically containing chloroform and methanol, with a known amount of an internal standard (e.g., phosphoserine).[10] The sample is then transferred to an NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Pulse Program: A standard one-pulse experiment with proton decoupling.

  • Pulse Interval: A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the phosphorus nuclei) is crucial for accurate quantification.[10]

  • Number of Scans: Dependent on the sample concentration, sufficient scans are acquired to achieve a good signal-to-noise ratio.[10]

Data Processing: The ³¹P-NMR spectrum is processed (phasing, baseline correction), and the signals corresponding to different phospholipid classes are integrated. The absolute quantity of each phospholipid is calculated by comparing its integral to the integral of the known amount of the internal standard.[10]

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis Sample Lipid Mixture (e.g., Liposomes) Dilution Dilution in Organic Solvent Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ELSD ELSD Detection (Nebulization, Evaporation, Light Scattering) HPLC->ELSD Quantification Quantification (Peak Area vs. Calibration Curve) ELSD->Quantification

HPLC-ELSD Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Lipid Mixture Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch) Spike->Extraction UPLC UPLC Separation (HILIC Column) Extraction->UPLC MSMS Tandem MS Detection (ESI, MRM) UPLC->MSMS Quantification Quantification (Peak Area Ratio to Internal Standard) MSMS->Quantification

LC-MS/MS Experimental Workflow

P31_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Lipid Mixture Extraction Lipid Extraction Sample->Extraction Dissolution Dissolution in Deuterated Solvent with Internal Standard Extraction->Dissolution NMR ³¹P-NMR Spectroscopy (Proton Decoupling) Dissolution->NMR Quantification Quantification (Signal Integration vs. Internal Standard) NMR->Quantification

³¹P-NMR Experimental Workflow

References

A Researcher's Guide to Assessing the Purity of DLPG from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of lipid excipients like 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) is a critical determinant of experimental reproducibility and the ultimate success of drug delivery systems. This guide provides a comprehensive framework for the comparative assessment of this compound purity from various commercial suppliers, complete with detailed experimental protocols and data presentation templates.

The quality of this compound can significantly impact the physicochemical properties of liposomal formulations, including their stability, particle size distribution, and drug encapsulation efficiency. Impurities, such as lysophospholipids or free fatty acids, can arise from the manufacturing process or degradation during storage and may alter membrane fluidity and permeability, potentially leading to premature drug release or altered in vivo performance. Therefore, a thorough analytical assessment of this compound from different suppliers is a crucial preliminary step in formulation development.

Comparative Purity Analysis of this compound

To facilitate a direct comparison of this compound from various suppliers, the following table provides a structured template for recording key purity and identity metrics. Researchers can populate this table with their own experimental data to make informed decisions about supplier selection.

Parameter Supplier A Supplier B Supplier C Method of Analysis
Identity Confirmation LC-MS
m/z of [M-H]⁻
Purity by HPLC-CAD (%) HPLC-CAD
Major Impurities (%)
   Lysophosphatidylglycerol (B1238068) (LPG)LC-MS
   Lauric AcidGC-MS
   Other ImpuritiesLC-MS
Fatty Acid Composition (%) GC-MS
   C12:0 (Lauric Acid)
   Other Fatty Acids

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the purity of this compound.

Identity Confirmation and Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to confirm the identity of this compound by its mass-to-charge ratio and to identify and relatively quantify impurities.

a. Sample Preparation:

  • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in chloroform:methanol (B129727) (2:1, v/v).

  • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

b. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient: A suitable gradient to separate phospholipids, for instance, starting at 60% B and increasing to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 100-1000.

c. Data Analysis:

  • Confirm the identity of this compound by extracting the ion chromatogram for its expected deprotonated molecule [M-H]⁻ (m/z ≈ 609.4).

  • Identify potential impurities by their mass-to-charge ratios, such as lysophosphatidylglycerol (LPG) and free fatty acids.

  • Calculate the relative purity by dividing the peak area of this compound by the total peak area of all detected lipid species.

Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust method for quantifying the purity of lipids, as the detector response is largely independent of the analyte's chemical structure.

a. Sample Preparation:

  • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).

  • Prepare a series of dilutions (e.g., from 10 to 500 µg/mL) in the mobile phase to establish a calibration curve.

b. HPLC-CAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of methanol and water, or a suitable isocratic mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • CAD Detector Settings: Follow manufacturer's recommendations for nitrogen gas pressure and electrometer settings.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Quantify the purity of the this compound samples from each supplier using the calibration curve.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is essential to confirm that the fatty acid composition of the this compound is predominantly lauric acid (C12:0).

a. Sample Preparation (Fatty Acid Methyl Ester - FAMEs Derivatization):

  • Hydrolyze the this compound sample (approximately 1 mg) with methanolic HCl (e.g., 2% H₂SO₄ in methanol) at 80°C for 1 hour to release the fatty acids and convert them to their methyl esters.

  • Extract the FAMEs with hexane (B92381).

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Evaporate the hexane and redissolve the FAMEs in a small volume of hexane for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode.

  • Scan Range: m/z 50-500.

c. Data Analysis:

  • Identify the fatty acid methyl esters by comparing their retention times and mass spectra to a known FAMEs standard mixture.

  • Calculate the relative percentage of each fatty acid by peak area normalization.

Visualizing Workflows and Pathways

To aid in the conceptualization of the analytical process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample This compound from Suppliers cluster_analysis Purity Assessment cluster_data Data Comparison Supplier_A Supplier A LCMS LC-MS (Identity & Impurities) Supplier_A->LCMS HPLCCAD HPLC-CAD (Purity Assay) Supplier_A->HPLCCAD GCMS GC-MS (Fatty Acid Profile) Supplier_A->GCMS Supplier_B Supplier B Supplier_B->LCMS Supplier_B->HPLCCAD Supplier_B->GCMS Supplier_C Supplier C Supplier_C->LCMS Supplier_C->HPLCCAD Supplier_C->GCMS Comparison Comparative Table LCMS->Comparison HPLCCAD->Comparison GCMS->Comparison Phosphatidylglycerol_Signaling_Role PG Phosphatidylglycerol (PG) (e.g., this compound) Membrane Cell Membrane PG->Membrane Incorporation LPG Lysophosphatidylglycerol (LPG) PG->LPG Conversion PLA2 Phospholipase A2 MembraneProteins Membrane Protein Function (e.g., Ion Channels, Receptors) Membrane->MembraneProteins Modulates Signaling Downstream Signaling LPG->Signaling Activation MembraneProteins->Signaling Initiates

A Comparative Analysis of DLPG and Other Glycerophospholipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological roles, and drug delivery potential of Dilauroylphosphatidylglycerol (DLPG) in comparison to other key glycerophospholipids.

This guide offers a comprehensive comparative study of Dilauroylphosphatidylglycerol (this compound) and other widely used glycerophospholipids, including 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). Through a detailed examination of their physicochemical characteristics, roles in biological signaling, and performance in drug delivery systems, this document provides researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their work.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of glycerophospholipids are fundamental to their function in both biological membranes and pharmaceutical formulations. These properties, including transition temperature (Tm), area per lipid molecule, and membrane thickness, dictate the fluidity, stability, and permeability of the lipid bilayer.

PropertyThis compound (12:0 PG)DMPC (14:0 PC)DPPC (16:0 PC)DSPC (18:0 PC)DOPC (18:1 PC)
Acyl Chain Length 12:014:016:018:018:1 (cis)
Transition Temperature (Tm) -3°C24°C41°C55°C-17°C
Area per Lipid (Ų) ~60-65~60~48~47~72
Membrane Thickness (Å) ~30~35~42~46~37

Note: The area per lipid and membrane thickness for this compound are estimated based on trends observed with increasing acyl chain length in other phosphatidylglycerols and are subject to variation based on experimental conditions.

The transition temperature (Tm) is a critical parameter that defines the phase behavior of the lipid bilayer. Lipids with a Tm below physiological temperature (37°C), such as this compound and DOPC, will form more fluid and permeable membranes. In contrast, lipids with a Tm above 37°C, like DMPC, DPPC, and DSPC, create more rigid and less permeable bilayers. This has significant implications for drug delivery, as liposome (B1194612) stability and drug release rates are heavily influenced by the phase state of the constituent lipids.[1] The length and saturation of the acyl chains are the primary determinants of the Tm. Longer and more saturated acyl chains, as seen in DSPC, lead to higher transition temperatures due to increased van der Waals interactions.

The area per lipid molecule and the membrane thickness are also directly related to the acyl chain characteristics. Lipids with shorter acyl chains, like this compound, will generally occupy a larger area per molecule and form thinner membranes compared to their longer-chain counterparts. The presence of a double bond in the acyl chains of DOPC introduces a kink, leading to a significantly larger area per lipid and a thinner membrane compared to its saturated counterpart, DSPC.

Performance in Drug Delivery Systems

The choice of glycerophospholipid is a critical determinant of a liposomal drug delivery system's performance, influencing its stability, drug encapsulation efficiency, and release kinetics.

Stability and Drug Release

Liposomes formulated with lipids that are in the gel state at physiological temperatures (i.e., have a high Tm) generally exhibit greater stability and slower drug release. For instance, liposomes composed of DSPC (Tm = 55°C) show significantly slower drug release compared to those made from DMPC (Tm = 24°C) or DPPC (Tm = 41°C).[2] This is because the tightly packed lipid bilayer in the gel phase acts as a more effective barrier to drug leakage. Conversely, liposomes made from lipids in the liquid crystalline state at 37°C, such as this compound and DOPC, will have more fluid membranes, leading to faster drug release. This property can be advantageous for applications requiring rapid drug delivery at the target site.

Encapsulation Efficiency

The encapsulation efficiency of a liposomal formulation is dependent on a multitude of factors, including the physicochemical properties of the drug, the lipid composition, and the preparation method. For a representative hydrophilic drug like doxorubicin (B1662922), encapsulation efficiencies can vary significantly based on the lipid matrix. While direct comparative data for this compound is limited, studies with other glycerophospholipids provide valuable insights. For instance, the encapsulation efficiency of doxorubicin in liposomes can be influenced by the rigidity of the bilayer, with more rigid membranes sometimes offering better retention. However, the loading method, such as remote loading via a pH gradient, often plays a more dominant role in achieving high encapsulation efficiencies for ionizable drugs like doxorubicin.

FormulationDrugEncapsulation Efficiency (%)
DPPC/CholesterolDoxorubicin~70-80%
DSPC/CholesterolDoxorubicin>90% (with remote loading)
Egg PC/CholesterolDoxorubicin~20-50% (passive loading)

Note: Encapsulation efficiencies are highly dependent on the specific formulation and loading conditions. The values presented are illustrative.

Biological Roles and Signaling Pathways

Glycerophospholipids are not merely structural components of cell membranes; they are also key players in a variety of cellular signaling pathways. Phosphatidylglycerol (PG), the head group of which characterizes this compound, is a precursor for the synthesis of cardiolipin (B10847521), a critical phospholipid in the inner mitochondrial membrane of eukaryotes and in the cell membrane of most bacteria.

Bacterial Cardiolipin Biosynthesis Pathway

In bacteria, cardiolipin is synthesized from two molecules of phosphatidylglycerol. This pathway is essential for various cellular functions, including the localization of proteins to the cell poles and the formation of the cell division septum.

bacterial_cardiolipin_synthesis PG1 Phosphatidylglycerol Cls Cardiolipin Synthase (Cls) PG1->Cls PG2 Phosphatidylglycerol PG2->Cls CL Cardiolipin Glycerol Glycerol Cls->CL Cls->Glycerol

Caption: Bacterial cardiolipin synthesis from two phosphatidylglycerol molecules.

In this pathway, the enzyme cardiolipin synthase catalyzes the condensation of two phosphatidylglycerol molecules to form cardiolipin and a molecule of glycerol.[3][4][5] This highlights a fundamental role for PG lipids, such as this compound, as precursors to other essential membrane components.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Workflow for Liposome Preparation:

liposome_preparation_workflow start 1. Lipid Dissolution step2 2. Film Formation (Rotary Evaporation) start->step2 step3 3. Hydration (Aqueous Buffer) step2->step3 step4 4. Size Reduction (Extrusion/Sonication) step3->step4 end Liposome Suspension step4->end

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Methodology:

  • Lipid Dissolution: The desired glycerophospholipid(s) and any other components (e.g., cholesterol) are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by rotating the flask at a temperature above the transition temperature of the lipid with the highest Tm. This hydration step results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a defined size distribution, the MLV suspension is subjected to a size reduction process, such as extrusion through polycarbonate membranes of a specific pore size or sonication.

Characterization of Liposomes by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and zeta potential of nanoparticles in suspension.

Workflow for DLS Analysis:

DLS_workflow sample Liposome Suspension dilution Dilution in Appropriate Buffer sample->dilution measurement DLS Instrument Measurement dilution->measurement analysis Data Analysis (Size, PDI, Zeta Potential) measurement->analysis

Caption: Workflow for the characterization of liposomes using Dynamic Light Scattering.

Methodology:

  • Sample Preparation: A small aliquot of the liposome suspension is diluted with an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS analysis. This is to avoid multiple scattering effects.

  • Instrument Setup: The DLS instrument is configured with the appropriate parameters, including the viscosity and refractive index of the dispersant and the measurement temperature.

  • Measurement: The diluted liposome sample is placed in a cuvette and inserted into the DLS instrument. The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.

  • Data Analysis: The fluctuations in the intensity of the scattered light over time are analyzed to determine the diffusion coefficient of the liposomes. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the liposomes. The polydispersity index (PDI) provides a measure of the width of the size distribution. For zeta potential measurements, an electric field is applied, and the velocity of the particles is measured to determine their surface charge.

In Vitro Drug Release Assay

An in vitro drug release assay is performed to evaluate the rate and extent of drug release from the liposomal formulation under physiological-like conditions.

Methodology:

  • Setup: A known concentration of the drug-loaded liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is then placed in a larger volume of a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

Conclusion

The selection of a glycerophospholipid for research and drug development is a critical decision that significantly impacts the final product's characteristics and performance. This compound, with its low transition temperature, offers the potential for creating highly fluid and permeable liposomal systems, which could be beneficial for specific drug delivery applications requiring rapid release. In contrast, DSPC and DPPC provide more rigid and stable bilayers, suitable for sustained-release formulations. DMPC represents an intermediate option, while the unsaturated nature of DOPC results in a highly fluid membrane. Understanding the comparative physicochemical properties, biological roles, and drug delivery performance of these lipids, as outlined in this guide, empowers researchers to make strategic choices in the design and optimization of their lipid-based systems.

References

The Critical Role of DLPG in Validating Membrane Fusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) in membrane fusion assays, evaluating its performance against other anionic lipids. By presenting key experimental data, detailed protocols, and mechanistic diagrams, this document serves as a comprehensive resource for designing and interpreting membrane fusion experiments.

The Role of Anionic Lipids in Membrane Fusion

Membrane fusion is a fundamental biological process essential for events such as viral entry, neurotransmitter release, and intracellular trafficking.[1][2] This process involves the merging of two distinct lipid bilayers, a step that is energetically unfavorable and thus requires the action of fusogenic proteins and specific lipid compositions to proceed efficiently. Anionic lipids, carrying a net negative charge at physiological pH, are known to play a crucial role in modulating membrane fusion. Their presence in one or both of the fusing membranes can influence the electrostatic interactions, membrane curvature, and the formation of fusion intermediates, thereby affecting the kinetics and efficiency of the fusion process.

This compound, a member of the phosphatidylglycerol (PG) family, is an anionic phospholipid frequently employed in model membrane systems to study fusion. Its negatively charged headgroup is a key determinant of its function, promoting the close apposition of membranes, particularly in the presence of divalent cations like calcium, which can bridge the opposing negative charges.[3][4] Furthermore, the specific properties of the glycerol (B35011) headgroup and the lauroyl acyl chains can influence membrane fluidity and packing, which are critical parameters in the formation of fusion intermediates such as the stalk and the fusion pore.

This guide will delve into the quantitative aspects of this compound's performance in membrane fusion assays and compare it with other commonly used anionic lipids to provide a clearer understanding of its utility and specific advantages in membrane fusion research.

Comparative Performance of Anionic Lipids in Membrane Fusion

The selection of an appropriate anionic lipid is critical for accurately modeling and measuring membrane fusion. The following table summarizes quantitative data from various studies, comparing the performance of this compound with other anionic lipids such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and bis(monoacylglycero)phosphate (BMP). The metrics for comparison include fusion efficiency and the kinetics of lipid and content mixing.

Lipid CompositionFusion Assay TypeKey FindingsReference
This compound Calcium-induced lipid mixing (FRET)This compound-containing vesicles exhibit calcium-dependent fusion. Fusion rates increase with higher this compound concentration.(Data compiled and inferred from general principles of anionic lipid fusion)
DOPS SNARE-mediated single-vesicle fusion (Lipid mixing)Varying DOPS concentration in the target membrane affects the probability and rate of vesicle fusion.[5]
DOPS Calcium-induced vesicle fusion (Lipid and Content mixing)In the presence of Ca2+, DOPS vesicles show rapid aggregation and fusion. Lipid mixing rates are generally faster than content mixing rates.[4]
BMP & DOPS Vesicular Stomatitis Virus (VSV) G protein-mediated single-particle fusion (Lipid and Content mixing)Both BMP and DOPS significantly enhance the efficiency of hemifusion and full fusion compared to zwitterionic lipids. The kinetics of hemifusion were similar for both lipids.(Data extracted from studies on viral fusion)

Note: Direct quantitative comparisons of this compound with DOPS and BMP in the same experimental setup are limited in the reviewed literature. The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.

Experimental Protocols

Accurate and reproducible data in membrane fusion assays rely on well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess membrane fusion: a lipid mixing assay using Förster Resonance Energy Transfer (FRET) and a content mixing assay based on calcein (B42510) release.

Lipid Mixing Assay: FRET-Based Quantification

This protocol describes a bulk lipid mixing assay using the NBD-PE/Rhodamine-PE FRET pair to monitor the fusion between two populations of liposomes.

Materials:

  • This compound and other desired lipids (e.g., DOPC, DOPE) in chloroform

  • N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)

  • Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE)

  • Chloroform and Methanol

  • Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Size-Exclusion Chromatography column (e.g., Sepharose CL-4B)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare two populations of liposomes: "labeled" and "unlabeled".

    • Labeled Liposomes: In a round-bottom flask, mix the desired lipids (e.g., DOPC:this compound at a 9:1 molar ratio) with 1 mol% NBD-PE and 1 mol% Rhodamine-PE in chloroform.

    • Unlabeled Liposomes: In a separate flask, prepare a lipid mixture with the same composition but without the fluorescent probes.

    • Dry the lipid mixtures to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with the hydration buffer by vortexing vigorously above the lipid phase transition temperature.

    • Subject the hydrated lipid suspensions to several freeze-thaw cycles to increase lamellarity.

    • Extrude the liposomes through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size.

  • Fusion Assay:

    • In a fluorescence cuvette, add the unlabeled liposomes to the desired final concentration in the assay buffer.

    • Add the labeled liposomes at a 1:9 labeled to unlabeled molar ratio.

    • Record the baseline fluorescence of NBD (Excitation: 465 nm, Emission: 530 nm) and Rhodamine (Excitation: 560 nm, Emission: 590 nm) for a few minutes to establish a stable baseline.

    • Initiate fusion by adding the fusogen (e.g., CaCl2 to a final concentration of 5 mM).

    • Monitor the change in NBD fluorescence over time. An increase in NBD fluorescence indicates lipid mixing due to the dilution of the FRET pair upon fusion.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt all liposomes and achieve maximum NBD fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of fusion at a given time point (t) using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 where F(t) is the NBD fluorescence at time t, F_initial is the initial NBD fluorescence, and F_max is the maximum NBD fluorescence after detergent addition.

Content Mixing Assay: Calcein Leakage/Release

This protocol describes a content mixing assay using the self-quenching dye calcein to monitor the release of vesicular contents upon fusion.

Materials:

  • This compound and other desired lipids in chloroform

  • Calcein

  • Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film as described in the FRET assay protocol.

    • Prepare a self-quenching solution of calcein (50-100 mM) in the hydration buffer.

    • Hydrate the lipid film with the calcein solution.

    • Extrude the liposomes to form LUVs.

    • Remove the unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the hydration buffer. The liposomes will elute in the void volume, separated from the free dye.

  • Fusion and Leakage Assay:

    • In a fluorescence cuvette, add the calcein-loaded liposomes to the desired final concentration in the assay buffer.

    • Record the baseline fluorescence of calcein (Excitation: 495 nm, Emission: 515 nm). The initial fluorescence should be low due to self-quenching.

    • Add a second population of unlabeled "acceptor" liposomes.

    • Initiate fusion by adding the fusogen (e.g., CaCl2).

    • Monitor the increase in calcein fluorescence over time. An increase in fluorescence indicates the de-quenching of calcein as it is released from the vesicles into the larger volume upon fusion and pore formation.

    • After the reaction is complete, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of content mixing/leakage at a given time point (t) using the formula: % Content Mixing(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100

Visualizing Membrane Fusion Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and proposed mechanisms.

Membrane_Fusion_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (e.g., with NBD/Rhodamine) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes prep_unlabeled->mix baseline Record Baseline Fluorescence mix->baseline add_fusogen Add Fusogen (e.g., Ca2+) baseline->add_fusogen monitor Monitor Fluorescence Change Over Time add_fusogen->monitor add_detergent Add Detergent (Triton X-100) monitor->add_detergent fmax Determine Fmax add_detergent->fmax calculate Calculate % Fusion fmax->calculate DLPG_Mediated_Fusion cluster_initial Initial State cluster_docking Docking cluster_hemifusion Hemifusion cluster_fusion Full Fusion V1 Vesicle 1 (this compound) Docked Docked Vesicles (Ca2+ bridge) V1->Docked Ca2+ V2 Vesicle 2 (this compound) V2->Docked Hemifusion Hemifusion Diaphragm Docked->Hemifusion Lipid rearrangement Pore Fusion Pore Formation Hemifusion->Pore Fused Fused Vesicle Pore->Fused Pore expansion

References

A Comparative Performance Analysis: DLPG vs. Zwitterionic Phospholipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Phospholipid Selection

The selection of appropriate phospholipids (B1166683) is a critical determinant of the efficacy and stability of liposomal drug delivery systems. This guide provides a comprehensive comparison of the performance of 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG), an anionic phospholipid, and commonly used zwitterionic phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). This analysis is supported by experimental data on key performance indicators including physicochemical properties, stability, drug encapsulation efficiency, and cellular interactions.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the quantitative data on the key performance characteristics of this compound and representative zwitterionic phospholipids.

Table 1: Physicochemical Properties

PropertyThis compound (Anionic)DPPC (Zwitterionic)DMPC (Zwitterionic)
Phase Transition Temp (Tm) -3 °C[1]41 °C[1]24 °C[1]
Molecular Weight 632.739 g/mol [2]734.04 g/mol 677.93 g/mol
Zeta Potential (mV) Highly Negative (approx. -43 mV)[3]Near Neutral (approx. -17.9 mV)[3]Near Neutral

Table 2: Liposome (B1194612) Stability and Drug Encapsulation

Performance MetricThis compound/DPPG (Anionic)DPPC (Zwitterionic)DMPC (Zwitterionic)
Liposome Stability High stability, zeta potential < -30 mV indicates good colloidal stability.[3]Lower stability compared to DPPG, prone to aggregation.[3]Stability is influenced by factors like cholesterol content.[4]
Drug Encapsulation Efficiency (EE) EE for Veliparib was 49 ± 2% in DPPG liposomes.[5]Unsuccessful encapsulation of Veliparib under the same conditions.[5]EE is dependent on the drug's properties and loading method.[2]
Drug Release Sustained release profile observed for curcumin (B1669340) in DPPG-containing liposomes.[6]Showed a slower drug release over 72 hours compared to DMPC.[7]Exhibited a more rapid initial drug release compared to DPPC.[7]

Table 3: Cellular Interaction

InteractionAnionic Liposomes (e.g., DOPG)Zwitterionic Liposomes (e.g., DOPC)
Protein Adsorption Higher protein adsorption in serum.[8]Reduced protein adsorption in serum.[8][9]
Cellular Uptake Efficiency Higher uptake efficiency.[8][9]Lower uptake efficiency.[8][9]
Primary Uptake Mechanism Clathrin-mediated endocytosis.[8][9]Clathrin-independent pathways, including macropinocytosis.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Liposome Preparation (Thin-Film Hydration Method)

The thin-film hydration technique is a common method for preparing liposomes.[10][11]

  • Lipid Dissolution: The desired lipids (e.g., this compound or a zwitterionic phospholipid, with or without cholesterol) are dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.[12]

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[11] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[11][12]

Characterization of Physicochemical Properties

Particle Size and Zeta Potential:

These parameters are crucial for predicting the in vivo behavior and stability of liposomes.[13]

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. The zeta potential, an indicator of surface charge and colloidal stability, is also measured using the same instrument.[3][14]

  • Sample Preparation: Liposome formulations are appropriately diluted in the original buffer or deionized water before measurement.

Phase Transition Temperature (Tm):

The Tm is the temperature at which a lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state.

  • Method: Differential Scanning Calorimetry (DSC) is employed to measure the Tm. The instrument detects the heat flow associated with the phase transition as the temperature of the liposome suspension is gradually increased.[6]

Determination of Encapsulation Efficiency (EE)

EE quantifies the amount of drug successfully entrapped within the liposomes.

  • Separation of Free Drug: The unencapsulated (free) drug is separated from the liposomes. Common methods include:

    • Centrifugation: The liposome suspension is centrifuged at high speed, pelleting the liposomes and leaving the free drug in the supernatant.[5]

    • Size Exclusion Chromatography (SEC): The sample is passed through a column that separates the larger liposomes from the smaller, free drug molecules.

  • Quantification: The amount of drug in the supernatant (free drug) and/or the amount of drug associated with the liposomes (after lysing them with a suitable solvent or detergent) is quantified using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][15]

  • Calculation: The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Cellular Uptake Studies

These studies assess the interaction of liposomes with cells and their subsequent internalization.

  • Cell Culture: A suitable cell line (e.g., HeLa cells) is cultured under standard conditions.[8]

  • Liposome Incubation: The cells are incubated with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) for a specific period.

  • Inhibition of Uptake Pathways (Optional): To elucidate the mechanism of uptake, cells can be pre-treated with pharmacological inhibitors that block specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis).[8][9]

  • Quantification of Uptake: The amount of internalized liposomes is quantified.

    • Flow Cytometry: This technique measures the fluorescence intensity of individual cells, providing a quantitative measure of liposome uptake.[8][9]

    • Confocal Microscopy: This imaging technique allows for the visualization of the intracellular localization of the liposomes.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts and workflows discussed in this guide.

G Simplified Liposome Preparation Workflow cluster_0 Preparation cluster_1 Sizing (Optional) A 1. Lipid Dissolution (this compound or Zwitterionic Lipid in Organic Solvent) B 2. Thin Film Formation (Solvent Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug) B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion D->E F Final Liposome Formulation E->F Unilamellar Vesicles (LUVs/SUVs) G Comparative Cellular Uptake Pathways cluster_anionic Anionic Liposomes (e.g., this compound) cluster_zwitterionic Zwitterionic Liposomes (e.g., DPPC) A Higher Protein Adsorption B Clathrin-Mediated Endocytosis A->B C Higher Cellular Uptake B->C D Lower Protein Adsorption E Clathrin-Independent Pathways (e.g., Macropinocytosis) D->E F Lower Cellular Uptake E->F

References

A Comparative Guide to the Biocompatibility of DLPG-Based and PLGA-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a nanoparticle drug delivery system is a critical decision in pharmaceutical development, with biocompatibility being a paramount consideration. This guide provides a comparative evaluation of two prominent nanoparticle platforms: 1,2-dilauroyl-sn-glycero-3-phosphoglycerol (DLPG)-based lipid nanoparticles and poly(lactic-co-glycolic acid) (PLGA)-based polymeric nanoparticles. While PLGA nanoparticles have been extensively studied and characterized for their biocompatibility, specific quantitative data for this compound-based nanoparticles remains less prevalent in publicly accessible literature. This guide summarizes the available experimental data, details relevant biological pathways, and provides standardized experimental protocols to aid researchers in making informed decisions.

Quantitative Biocompatibility Data

The following tables summarize key quantitative biocompatibility parameters for PLGA nanoparticles. A corresponding quantitative summary for this compound-based nanoparticles could not be compiled due to a lack of specific data in the reviewed literature.

Table 1: In Vitro Cytotoxicity of PLGA Nanoparticles

Cell LinePLGA Nanoparticle Concentration (µg/mL)Cell Viability (%)AssayReference
RAW264.7300>90%MTS[1]
BEAS-2B300>90%MTS[1]
Caco-2100>75%WST[2]
HeLa100>75%WST[2]
L929Not specifiedLow cytotoxicityMTT[3]
A549up to 1200>80% (non-toxic)Not specified[4]
Beas-2Bup to 1200>80% (non-toxic)Not specified[4]

Note: A systematic review of targeted PLGA nanoparticles found that cytotoxicity was often dose- and time-dependent, with IC50 values varying significantly based on the encapsulated drug and targeting ligand.[5][6][7][8]

Table 2: Hemolytic Activity of PLGA Nanoparticles

Nanoparticle ConcentrationHemolysis (%)MethodReference
Up to 10 mg/mL<5% (non-hemolytic)Spectrophotometry (hemoglobin release)[9]
100 mg/mL<5%Direct contact[10]
Not specifiedNo obvious blood toxicityHemolysis test[3]
Various concentrations<3%Not specified[11]
Up to 2000 ppmNo hemolysis observedDrabkin's method[12]

Note: A hemolysis rate below 5% is generally considered non-hemolytic and safe for intravenous administration.[11]

Table 3: In Vivo Toxicity of PLGA Nanoparticles

Animal ModelAdministration RouteDoseKey FindingsReference
MiceIntravenousNot specifiedWide safe scale (LD50)[3][13]
MiceIntravenous20 mg/kgMild toxic effects (pale kidney, pyelectasis) with drug-loaded nanoparticles.[14]
Balb/c MiceOralNot specifiedNo toxic effects observed in cell culture or in vivo.[2]
MiceNot specifiedNot specifiedNo measurable toxicity in evaluated parameters and organs after repeated high doses.

Biocompatibility of this compound-Based Nanoparticles: A Qualitative Overview

This compound is a naturally derived phospholipid, and lipid-based nanoparticles, in general, are considered to have excellent biocompatibility due to their structural similarity to biological membranes. They are typically biodegradable and have a low intrinsic toxicity. However, the specific biocompatibility profile can be influenced by factors such as surface charge, size, and the presence of other formulation components like PEG. While specific quantitative data for pure this compound nanoparticles is scarce, the general consensus is that they are well-tolerated. It is important to note that cationic lipids, often used in lipid nanoparticle formulations for nucleic acid delivery, can exhibit higher cytotoxicity compared to anionic or neutral lipids like this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle biocompatibility. Below are summaries of standard protocols for key biocompatibility assays.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, A549 human lung carcinoma) in a 96-well plate at a density of 5x104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the negative control.

Hemolysis Assay
  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration (e.g., 2%).

  • Nanoparticle Incubation: In a microcentrifuge tube, mix the RBC suspension with various concentrations of the nanoparticle suspension. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Acute Toxicity Study (LD50 Determination)
  • Animal Model: Use a suitable animal model, such as healthy BALB/c mice.

  • Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle (e.g., saline) and multiple experimental groups receiving different doses of the nanoparticle suspension.

  • Administration: Administer the nanoparticles via the intended clinical route (e.g., intravenous injection).

  • Observation: Observe the animals for a set period (e.g., 14 days) for any signs of toxicity, such as changes in weight, behavior, or mortality.

  • LD50 Calculation: Record the number of mortalities in each group and calculate the median lethal dose (LD50) using a statistical method (e.g., the Reed-Muench method).

  • Histopathology: At the end of the study, euthanize the surviving animals and perform a gross necropsy and histopathological examination of major organs to assess for any tissue damage.

Signaling Pathways and Cellular Uptake

The interaction of nanoparticles with cells is a complex process involving various signaling pathways that can influence their uptake, trafficking, and potential to induce an inflammatory response.

Cellular Uptake of Nanoparticles

Nanoparticles can enter cells through various endocytic pathways. The specific mechanism is often dependent on the nanoparticle's physicochemical properties such as size, shape, and surface chemistry.

Cellular Uptake of Nanoparticles NP Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Receptor-mediated Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Non-specific Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape Recycling Recycling Endosome Endosome->Recycling Exocytosis Exocytosis Recycling->Exocytosis

Caption: Cellular uptake pathways for nanoparticles.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Certain nanoparticles can be recognized by pattern recognition receptors like TLR4, initiating an inflammatory signaling cascade.

TLR4 Signaling Pathway NP Nanoparticle (e.g., PLGA) TLR4 TLR4/MD2 NP->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation IRF3 IRF3 TBK1->IRF3 IRF3->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines IFN Type I Interferons (IFN-β) Nucleus->IFN

Caption: TLR4 signaling initiated by nanoparticles.

NLRP3 Inflammasome Activation

Internalized nanoparticles can lead to the activation of the NLRP3 inflammasome, a key component of the innate immune response, resulting in the production of pro-inflammatory cytokines.

NLRP3 Inflammasome Activation NP Nanoparticle Phagocytosis Phagocytosis NP->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome LysosomalDamage Lysosomal Damage Lysosome->LysosomalDamage NP accumulation CathepsinB Cathepsin B Release LysosomalDamage->CathepsinB ROS ROS Production LysosomalDamage->ROS K_efflux K+ Efflux LysosomalDamage->K_efflux NLRP3 NLRP3 CathepsinB->NLRP3 Activation ROS->NLRP3 Activation K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProIL1b Pro-IL-1β IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b Caspase-1

Caption: Nanoparticle-induced NLRP3 inflammasome activation.

Conclusion

This guide highlights the well-documented biocompatibility of PLGA nanoparticles, supported by a considerable body of quantitative in vitro and in vivo data. In contrast, while this compound-based nanoparticles are generally considered biocompatible due to their lipid nature, there is a notable lack of specific, publicly available quantitative data to definitively compare their safety profile with that of PLGA. For researchers and drug developers, this underscores the importance of conducting thorough, head-to-head biocompatibility studies when considering this compound-based systems for novel therapeutic applications. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting such critical safety assessments.

References

Safety Operating Guide

Proper Disposal of DLPG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the disposal of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a phospholipid commonly used in research and development. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on the general properties of phospholipids (B1166683) and established guidelines for the disposal of non-hazardous laboratory chemicals.

Phospholipids, as a class of compounds, generally exhibit a low toxicity profile.[1] However, it is crucial to handle all laboratory chemicals with care and to adhere to the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

Researchers must perform a hazardous waste determination for all chemicals prior to disposal.[2] The following steps provide a general guideline for the disposal of this compound, assuming it is classified as non-hazardous waste.

  • Initial Assessment:

    • Consult your institution's chemical safety guidelines and waste disposal protocols.

    • Although phospholipids are generally considered non-hazardous, verify if this compound is specifically listed as a hazardous waste in your local or institutional regulations.[3][4]

  • Segregation of Waste:

    • Do not mix this compound waste with hazardous chemical waste streams such as flammable solvents, corrosive materials, or reactive substances.[5][6] Incompatible chemicals must be segregated to prevent dangerous reactions.[6]

    • Store this compound waste in a designated satellite accumulation area for non-hazardous waste.[5][7]

  • Container Selection and Labeling:

    • Use a clean, leak-proof container made of a material compatible with phospholipids.[8] The original product container is often a suitable choice.[9]

    • Clearly label the waste container as "Non-Hazardous Waste" and specify the contents as "this compound (1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol)".[10] Include the date when the waste was first added to the container.

  • Disposal of Solid this compound:

    • Collect solid this compound waste in a designated, properly labeled container.[2]

    • Once the container is full, arrange for its collection by your institution's EHS or waste management personnel.

  • Disposal of this compound Solutions:

    • Aqueous Solutions: Non-hazardous, water-miscible liquid materials with a pH between 6 and 9.5 may be permissible for drain disposal, followed by a significant water flush.[2][11] However, always confirm this with your institution's EHS guidelines, as some municipalities have stricter regulations.

    • Organic Solvent Solutions: If this compound is dissolved in a flammable or otherwise hazardous solvent, it must be disposed of as hazardous waste.[2] The entire solution should be collected in a designated hazardous waste container for solvents.

Key Disposal Considerations

Aspect Guideline Rationale
Waste Classification Assume non-hazardous unless otherwise specified by institutional guidelines or a specific SDS.Phospholipids generally have a low toxicity profile.[1]
Segregation Store separately from hazardous waste streams (e.g., flammables, corrosives, reactives).[5][6]To prevent accidental mixing and potentially dangerous chemical reactions.[6]
Container Use a clean, leak-proof, and compatible container. The original container is often suitable.[8][9]To ensure safe containment and prevent spills or leaks.
Labeling Clearly label as "Non-Hazardous Waste" with the full chemical name and accumulation start date.[10]For proper identification and safe handling by waste management personnel.
Solid Waste Collect in a designated container for non-hazardous solid waste.To ensure proper handling and disposal according to institutional protocols.
Liquid Waste (Aqueous) Check institutional policy for drain disposal of non-hazardous, pH-neutral aqueous solutions.[2][11]To comply with local wastewater regulations and prevent environmental contamination.
Liquid Waste (Organic Solvent) Dispose of as hazardous waste if dissolved in a flammable or hazardous solvent.[2]The hazards of the solvent dictate the disposal method of the entire solution.

This compound Disposal Decision Pathway

DLPG_Disposal_Workflow This compound Disposal Decision Pathway start Start: this compound Waste for Disposal consult_sds Consult Institutional Guidelines & SDS (if available) start->consult_sds is_hazardous Is this compound listed as hazardous? consult_sds->is_hazardous hazardous_waste Follow Hazardous Waste Protocol is_hazardous->hazardous_waste Yes non_hazardous_waste Proceed as Non-Hazardous Waste is_hazardous->non_hazardous_waste No end End of Process hazardous_waste->end is_solid Is the waste solid or in solution? non_hazardous_waste->is_solid solid_disposal Collect in labeled 'Non-Hazardous Solid Waste' container is_solid->solid_disposal Solid is_aqueous Is the solvent aqueous and pH neutral? is_solid->is_aqueous Solution solid_disposal->end aqueous_disposal Check institutional policy for drain disposal is_aqueous->aqueous_disposal Yes organic_disposal Dispose of as Hazardous Solvent Waste is_aqueous->organic_disposal No aqueous_disposal->end organic_disposal->end

References

Essential Safety and Logistics for Handling DLPG in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), including personal protective equipment (PPE), operational plans, and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the SDS for the closely related compound 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) and general laboratory safety standards for handling similar non-hazardous lipid compounds.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or latex gloves.To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the material.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from potential splashes or dust particles.
Body Protection A standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Not generally required for small quantities under normal laboratory conditions with adequate ventilation. A type N95 (US) or type P1 (EN 143) dust mask may be used if handling large quantities of powder that could generate dust.[1]To prevent inhalation of dust particles when handling the solid form of the compound.

Experimental Protocols: Handling and Disposal

Handling and Storage:

  • Work in a well-ventilated area to avoid the accumulation of dust or aerosols.

  • Avoid direct contact with skin and eyes, and prevent inhalation of the powder.

  • This compound should be stored in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.

  • When handling the powdered form, take care to avoid creating dust. If the compound is in a solvent, be aware of the hazards associated with that solvent.

Spill Management: In the event of a spill, the following steps should be taken:

  • Ensure proper PPE is worn before cleaning up the spill.

  • For solid spills, gently sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal.[1]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.

Disposal Plan: The disposal of this compound and contaminated materials must be conducted in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of the unused compound through a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be considered chemical waste.

    • Solid waste (e.g., contaminated gloves, wipes) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste (e.g., solutions containing this compound) should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: "Empty" containers that held the substance should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Workflow for Safe Handling of this compound

The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory environment, from preparation and PPE selection through to the final disposal of waste.

DLPG_Handling_Workflow prep Preparation and Hazard Assessment ppe Select and Don Appropriate PPE prep->ppe Proceed with Caution handling Weighing and Handling of this compound in Ventilated Area ppe->handling experiment Experimental Use handling->experiment decon Decontamination of Work Surfaces and Equipment experiment->decon disposal_ppe Doff and Dispose of Contaminated PPE decon->disposal_ppe disposal_chem Dispose of this compound Waste (Solid and Liquid) decon->disposal_chem end_node End of Process disposal_ppe->end_node disposal_chem->end_node

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.